molecular formula C6H16Cl2N2 B581335 (S)-1-Methylpiperidin-3-amine dihydrochloride CAS No. 1157849-51-8

(S)-1-Methylpiperidin-3-amine dihydrochloride

Cat. No.: B581335
CAS No.: 1157849-51-8
M. Wt: 187.108
InChI Key: LUOGVMPUQUBQTC-ILKKLZGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-Methylpiperidin-3-amine dihydrochloride is a chiral piperidine derivative serving as a critical synthetic intermediate in medicinal chemistry and drug discovery. Piperidine rings are among the most important structural motifs for designing active pharmaceutical ingredients, featuring in more than twenty classes of drugs . This (S)-configured enantiomer is particularly valuable for constructing stereochemically defined molecules, as the specific spatial arrangement of the amine functional group at the 3-position can be essential for target binding affinity and selectivity . Its primary research application lies in its role as a versatile building block for the development of receptor antagonists and other biologically active compounds . For instance, structurally similar chiral piperidine amines are key intermediates in the synthesis of Janus Kinase inhibitors like Tofacitinib, used for treating conditions such as rheumatoid arthritis and ulcerative colitis . The compound enables the exploration of structure-activity relationships in lead optimization, allowing researchers to fine-tune the properties of potential drug candidates. This product is intended for research applications in laboratory settings and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

(3S)-1-methylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-8-4-2-3-6(7)5-8;;/h6H,2-5,7H2,1H3;2*1H/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOGVMPUQUBQTC-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H](C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1157849-51-8
Record name (3S)-1-methylpiperidin-3-amine dihydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-1-Methylpiperidin-3-amine dihydrochloride CAS 1157849-51-8 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-1-Methylpiperidin-3-amine Dihydrochloride (CAS 1157849-51-8): Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a chiral heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. As a derivative of the 3-aminopiperidine scaffold, a privileged structure in medicinal chemistry, this compound offers a unique combination of stereochemical definition, modulated basicity, and lipophilicity due to its N-methylation. This technical guide provides a comprehensive overview of its physicochemical properties, outlines robust stereoselective synthetic strategies, and explores its current and potential applications in drug development. Authored from the perspective of a senior application scientist, this document emphasizes the causal relationships behind experimental choices and provides validated protocols for its synthesis and handling, serving as an essential resource for researchers, chemists, and drug development professionals.

The Strategic Value of the Chiral 3-Aminopiperidine Scaffold

The piperidine ring is one of the most ubiquitous N-heterocyclic scaffolds found in clinically approved drugs, prized for its conformational flexibility, metabolic stability, and ability to improve the pharmacokinetic properties of a molecule.[1] Its presence can enhance solubility, facilitate transport across biological membranes, and provide a three-dimensional vector for substituents to interact with biological targets.[1]

Within this class, the chiral 3-aminopiperidine motif is particularly valuable. The stereochemically defined amine at the C3 position serves as a critical handle for further chemical elaboration and as a key pharmacophoric element for hydrogen bonding and salt-bridge interactions within protein binding pockets. The enantiomerically pure (R)-isomer of the related 1-Boc-3-aminopiperidine, for example, is a crucial intermediate in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors like Alogliptin, which are used in the management of type 2 diabetes.[2][3][4]

This compound builds upon this valuable scaffold. The introduction of a methyl group on the ring nitrogen (N1) fundamentally alters the molecule's properties:

  • Basicity: The N1 nitrogen is converted from a secondary to a tertiary amine, altering its pKa and hydrogen bonding capability.

  • Lipophilicity: The methyl group increases the molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: N-methylation can block a potential site of metabolism, potentially increasing the half-life of a drug candidate.

This guide focuses specifically on the (S)-enantiomer, a versatile synthon for creating novel chemical entities with distinct pharmacological profiles.

Physicochemical and Spectroscopic Characterization

Accurate characterization is the bedrock of reproducible research. The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1157849-51-8[5][6]
Molecular Formula C₆H₁₆Cl₂N₂[5][6][7]
Molecular Weight 187.11 g/mol [5][6][7]
Appearance White to off-white solid[3]
Typical Purity ≥97%[6][7]
SMILES N[C@@H]1CN(C)CCC1.Cl.Cl[5]
Storage Conditions Room temperature, store under inert atmosphere, keep dry[7][8]
Spectroscopic Profile

While full spectral data should always be obtained from the supplier's Certificate of Analysis (COA), a typical spectroscopic profile is predictable and essential for identity confirmation.[9]

AnalysisExpected Observations
¹H NMR N-CH₃: A singlet around 2.2-2.8 ppm. Piperidine Ring Protons (CH, CH₂): A complex series of multiplets between ~1.5 and 3.5 ppm, exhibiting diastereotopicity due to the chiral center. NH₂: A broad singlet, exchangeable with D₂O, typically downfield. The dihydrochloride form will show NH₃⁺ protons.
¹³C NMR N-CH₃: A signal around 45-50 ppm. C3 (CH-N): A signal around 48-55 ppm. Piperidine Ring Carbons (CH₂): Multiple signals in the aliphatic region, typically between 20-60 ppm.
Mass Spec (ESI-MS) The free base (C₆H₁₄N₂) has a monoisotopic mass of 114.12. The expected [M+H]⁺ ion would be observed at m/z 115.13.

Synthesis and Manufacturing Strategies

The primary challenge in producing (S)-1-Methylpiperidin-3-amine is the stereoselective creation of the chiral center at the C3 position. Modern synthetic chemistry has moved towards highly efficient biocatalytic methods to achieve this with high enantiopurity.[10]

Synthetic_Workflow Proketone Piperidone Precursor (e.g., N-Boc-3-piperidone) Chiral_Amine (S)-N-Boc-3-Aminopiperidine Proketone->Chiral_Amine Biocatalytic Asymmetric Amination Free_Base (S)-1-Methylpiperidin- 3-amine (Free Base) Chiral_Amine->Free_Base N-Methylation & Boc Deprotection Methylated_Amine (S)-N-Boc-1-Methyl- 3-Aminopiperidine Final_Product (S)-1-Methylpiperidin- 3-amine Dihydrochloride Free_Base->Final_Product Salt Formation (HCl)

Caption: High-level synthetic workflow for this compound.

Protocol 1: Biocatalytic Synthesis of Chiral Precursor ((S)-1-Boc-3-aminopiperidine)

This protocol leverages an ω-transaminase enzyme for the asymmetric synthesis of the chiral amine from a prochiral ketone. This approach is favored for its exceptional enantioselectivity (>99% e.e.) and environmentally benign reaction conditions.[2][11]

Causality:

  • Why Transaminase? These enzymes catalyze the transfer of an amino group from a donor (like isopropylamine) to a ketone acceptor with precise stereocontrol, dictated by the enzyme's active site. This avoids the need for chiral auxiliaries or expensive metal catalysts.[12]

  • Why Boc Protection? The tert-butoxycarbonyl (Boc) group protects the N1 nitrogen, preventing side reactions. It is stable under the enzymatic reaction conditions but can be easily removed later under acidic conditions.[2]

Step-by-Step Methodology:

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve 1-Boc-3-piperidone (1.0 eq) in a phosphate buffer (e.g., 100 mM, pH 7.5).

  • Reagent Addition: Add the amine donor, isopropylamine (e.g., 1 M final concentration), and the cofactor, pyridoxal-5'-phosphate (PLP) (e.g., 1 mM final concentration).

  • Enzyme Addition: Add the immobilized (S)-selective ω-transaminase (e.g., ATA-255 or a similar variant) to the mixture. Immobilization allows for easy recovery and reuse of the enzyme.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 40-45°C) for 24-48 hours. Monitor the conversion of the ketone to the amine using HPLC or GC.

  • Workup:

    • Once the reaction is complete, remove the immobilized enzyme by filtration.

    • Extract the aqueous phase with an organic solvent such as ethyl acetate (3x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (S)-1-Boc-3-aminopiperidine.

  • Purification & Analysis: Purify the product by column chromatography if necessary. Confirm the enantiomeric excess (e.e.) using chiral HPLC.

Protocol 2: N-Methylation and Salt Formation

This two-step process first introduces the methyl group and then converts the resulting free base into its stable dihydrochloride salt.

Causality:

  • Why Eschweiler-Clarke Reaction? This classic method for N-methylation uses inexpensive and readily available reagents (formaldehyde and formic acid). It is a reductive amination process that is highly effective for primary and secondary amines and avoids over-alkylation issues common with alkyl halides.

  • Why Dihydrochloride Salt? The free base is often an oil and can be hygroscopic or susceptible to air oxidation. The dihydrochloride salt is typically a stable, crystalline solid that is easier to handle, weigh, and store.[13] The salt form also improves water solubility.

Step-by-Step Methodology:

  • Boc Deprotection: Dissolve the (S)-1-Boc-3-aminopiperidine (1.0 eq) from the previous step in a suitable solvent like dioxane or methanol. Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane, 3-4 eq) and stir at room temperature until TLC or LC-MS confirms the complete removal of the Boc group. Concentrate under reduced pressure to obtain (S)-Piperidin-3-amine dihydrochloride.

  • N-Methylation (Eschweiler-Clarke):

    • To the crude (S)-Piperidin-3-amine dihydrochloride, add formic acid (≥3 eq) and aqueous formaldehyde (≥3 eq, 37% solution).

    • Heat the mixture to reflux (approx. 90-100°C) for 6-12 hours. The reaction progress can be monitored by LC-MS.

    • Cool the reaction to room temperature and carefully make it basic (pH > 10) with a strong base like NaOH or KOH solution.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield the crude (S)-1-Methylpiperidin-3-amine free base.

  • Salt Formation:

    • Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or ethanol.

    • Slowly add a solution of concentrated HCl or HCl gas dissolved in an ether or alcohol solvent (2.0-2.2 eq) while stirring.

    • The dihydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

    • Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum.

Purification_Analysis_Workflow cluster_0 Purification cluster_1 Quality Control & Analysis Crude Crude Product (Post-Reaction) Extraction Liquid-Liquid Extraction Crude->Extraction Chromatography Column Chromatography (Optional) Extraction->Chromatography Salt_Formation Precipitation/ Crystallization Chromatography->Salt_Formation NMR NMR (¹H, ¹³C) Salt_Formation->NMR Final Product Analysis MS Mass Spec (Identity) Salt_Formation->MS Final Product Analysis HPLC Chiral HPLC (Enantiomeric Purity) Salt_Formation->HPLC Final Product Analysis Purity HPLC/UPLC (Chemical Purity) Salt_Formation->Purity Final Product Analysis

Caption: Self-validating purification and analysis workflow for quality assurance.

Applications in Drug Discovery

This compound is not merely an intermediate; it is a strategic tool for scaffold-based drug design. Its utility stems from its ability to introduce specific stereochemical and electronic properties into a larger molecule.

Structural FeatureImpact on Pharmacological Properties
(S)-Stereocenter Provides precise three-dimensional orientation, enabling enantioselective interactions with chiral biological targets like enzymes and receptors. This is critical for improving potency and reducing off-target effects.
Piperidine Ring Acts as a conformationally restricted, non-aromatic scaffold that improves metabolic stability and aqueous solubility compared to purely carbocyclic analogues.[1]
C3-Amine Group Serves as a key hydrogen bond donor and a point for synthetic attachment of other functionalities. As a basic center, it can form salt bridges with acidic residues (e.g., Asp, Glu) in a protein active site.
N1-Methyl Group Modulates the basicity of the C3-amine, increases lipophilicity, and can fill small hydrophobic pockets in a binding site. It also blocks N-dealkylation, a common metabolic pathway.

Potential Therapeutic Areas:

  • Central Nervous System (CNS) Disorders: The piperidine scaffold is prevalent in CNS drugs. This building block could be used to develop novel ligands for receptors implicated in depression, anxiety, or neurodegenerative diseases.[14][15]

  • Oncology: Chiral amines are integral to many modern kinase inhibitors and other anti-cancer agents. The compound could serve as a fragment for developing inhibitors of targets like Lysine-Specific Demethylase 1 (LSD1), where amine interactions are crucial.[16]

  • Protein Degraders: The compound is listed as a building block for protein degraders, likely serving as part of the linker or ligand that binds to the target protein or E3 ligase.[6]

Drug_Discovery_Logic cluster_0 Molecular Design cluster_1 Lead Generation & Optimization Building_Block Building Block (S)-1-Methylpiperidin- 3-amine Scaffold Core Scaffold Introduction of key pharmacophoric features (Stereocenter, H-bond donor) Building_Block:f0->Scaffold:f0 Incorporation Lead_Compound Lead Compound Scaffold is elaborated to interact with a biological target. (e.g., Kinase, GPCR) Scaffold:f0->Lead_Compound:f0 Elaboration Drug_Candidate Drug Candidate Optimized ADME/Tox properties. Ready for clinical trials. Lead_Compound:f0->Drug_Candidate:f0 Optimization

Caption: Logical progression from chiral building block to drug candidate.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. The information below is a synthesis based on safety data sheets for closely related compounds and should be supplemented by the specific SDS provided by the supplier.[17][18]

CategoryInformation
GHS Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)
Hazard Statements H315: Causes skin irritation. H318/H319: Causes serious eye damage/irritation.[19] H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection.[17] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE) Chemical safety goggles, nitrile gloves, lab coat. All handling of the solid should be done in a chemical fume hood.
Storage Store in a well-ventilated, dry place. Keep container tightly closed and store locked up.[17] The compound may be hygroscopic.[18]
First Aid Skin Contact: Wash off immediately with plenty of soap and water.[18] Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[17] Inhalation: Move person to fresh air.[17]

Conclusion

This compound is a high-value chiral building block that provides medicinal chemists with a powerful tool for drug discovery. Its defined stereochemistry, combined with the modulated physicochemical properties imparted by the N-methyl group, makes it an attractive scaffold for developing next-generation therapeutics, particularly for CNS disorders and oncology. The advent of robust biocatalytic synthetic routes has made this and related chiral piperidines more accessible, paving the way for their broader application. By understanding its properties, synthesis, and safe handling as detailed in this guide, researchers can effectively leverage this compound to accelerate the discovery of novel, potent, and selective drug candidates.

References

  • Ford, G. J., Kress, N., Mattey, A. P., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications.
  • SciSpace. (n.d.). An asymmetric synthesis method for (R)-3-amino piperidine derivatives.
  • Google Patents. (2010). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Appchem. (n.d.). This compound.
  • CP Lab Safety. (n.d.). (3S)-1-methylpiperidin-3-amine dihydrochloride, min 97%.
  • MySkinRecipes. (n.d.). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Piperidin-3-amine Dihydrochloride: Comprehensive Overview and Applications.
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  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
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Sources

physical and chemical properties of (S)-1-Methylpiperidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-1-Methylpiperidin-3-amine dihydrochloride

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties, spectroscopic profile, reactivity, and handling of this compound (CAS No: 1157849-51-8). As a valuable chiral building block in modern medicinal chemistry, a thorough understanding of its characteristics is paramount for researchers, scientists, and drug development professionals. This document synthesizes publicly available data with expert insights into its application, ensuring a practical and scientifically rigorous resource for laboratory use. We will delve into the causality behind its properties and provide validated protocols for its characterization and safe handling, establishing a framework of expertise and trustworthiness.

Introduction & Significance in Drug Discovery

This compound is a chiral secondary amine derivative that has garnered significant interest as a key intermediate in the synthesis of complex, biologically active molecules.[1] Its structure incorporates a stereocenter, a piperidine scaffold common in many pharmaceuticals, and two amine functionalities with differing basicity and reactivity. This unique combination makes it a versatile synthon for creating compounds targeting the central nervous system and for developing novel therapeutics such as tryptophan 2,3-dioxygenase inhibitors.[2][3] The dihydrochloride salt form enhances its stability and shelf-life, making it a practical choice for multi-step synthetic campaigns. Its chiral nature is particularly crucial for designing enantioselective drugs, which can lead to improved efficacy and reduced off-target effects.[1]

Physicochemical Properties: A Quantitative Overview

The fundamental physical and chemical properties of a compound dictate its behavior in both storage and reaction conditions. Understanding these parameters is the first step in successful experimental design. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1157849-51-8[4]
Molecular Formula C₆H₁₆Cl₂N₂[4]
Molecular Weight 187.11 g/mol [1][4]
Appearance White solid[2][5]
Purity ≥97% (Typical)[4]
Storage Inert atmosphere, room temperature or 2-8°C[4][5]
Solubility Slightly soluble in methanol and water[6]
Melting Point 190-195 °C (for the (R)-enantiomer)[6]
Molecular Structure and Stereochemistry

The defining feature of this molecule is the (S)-configuration at the C3 position of the piperidine ring. This specific stereochemistry is critical for its role in asymmetric synthesis and for its interaction with chiral biological targets. The compound is supplied as a dihydrochloride salt, meaning both the primary amine at the C3 position and the tertiary amine of the piperidine ring are protonated. This salt formation significantly influences its solubility and stability compared to the free base.

Caption: Structure of this compound.

Solubility Profile

As a dihydrochloride salt, the compound exhibits slight solubility in polar protic solvents like water and methanol.[6] The ionic nature imparted by the two hydrochloride moieties increases its polarity compared to the corresponding free base. For synthetic applications requiring non-polar organic solvents, the free base must first be generated by treatment with a suitable inorganic or organic base. The choice of base and solvent is critical to prevent unwanted side reactions and ensure complete deprotonation.

Thermal Properties

Spectroscopic & Analytical Characterization

Confirming the identity and purity of a starting material is a non-negotiable step in any synthetic workflow. A combination of spectroscopic and chromatographic techniques provides a self-validating system to ensure material integrity.

cluster_0 Material Verification Workflow A Sample Receipt B Visual Inspection (Color, Form) A->B C Identity Confirmation (¹H NMR, ¹³C NMR, MS) B->C D Purity Assessment (HPLC/UPLC) C->D E Release for Use D->E

Caption: Standard workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of diastereotopic protons within the piperidine ring. Key expected signals include a singlet corresponding to the N-methyl group, and multiplets in the aliphatic region for the piperidine ring protons. The proton at the chiral center (C3) would appear as a distinct multiplet. The protons attached to the nitrogen atoms will be broad and may exchange with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should show six distinct signals corresponding to the six carbon atoms in the molecule. The N-methyl carbon will appear furthest upfield, followed by the four CH₂ carbons of the piperidine ring, and finally the chiral C3 carbon bearing the amino group.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), one would expect to observe the molecular ion for the free base [M+H]⁺ at m/z 115.12, corresponding to the formula C₆H₁₅N₂⁺. The presence of this ion confirms the core molecular structure.

Chemical Properties & Reactivity

Stability and Storage

The compound is noted to be hygroscopic and should be stored under an inert atmosphere, such as argon or nitrogen, to prevent degradation from moisture.[5][6] Proper storage involves keeping the container tightly sealed in a dry, well-ventilated place.[4][7]

Reactivity

As a salt, this compound is relatively stable. Its primary reactivity involves deprotonation with a base to liberate the free diamine. The resulting free base has two nucleophilic centers:

  • Primary Amine (-NH₂): This is the more nucleophilic and less sterically hindered of the two amines, making it the primary site for reactions like acylation, alkylation, and reductive amination.

  • Tertiary Amine (-N(CH₃)-): While also basic, it is less nucleophilic due to steric hindrance and its tertiary nature. It primarily acts as a Brønsted-Lowry base.

This differential reactivity is a key feature that can be exploited in synthetic chemistry to achieve selective functionalization.

Safety & Handling Protocols

Adherence to safety protocols is essential when handling any chemical reagent. This compound presents specific hazards that require appropriate precautions.

GHS Hazard Classification:

  • H315: Causes skin irritation.[8][9]

  • H319: Causes serious eye irritation.[8][9]

  • H335: May cause respiratory irritation.[8][9]

cluster_1 Safe Handling Workflow A 1. Review SDS B 2. Don PPE (Gloves, Goggles, Lab Coat) A->B C 3. Work in Ventilated Area (Chemical Fume Hood) B->C D 4. Handle Solid Carefully (Avoid Dust Inhalation) C->D E 5. Clean & Decontaminate D->E F 6. Store Properly (Sealed, Inert Atmosphere) E->F

Caption: A workflow for the safe handling of the compound.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]

  • Ventilation: Handle the compound exclusively in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust or aerosols.[7][9]

  • Exposure Controls: Avoid breathing dust.[9] Wash hands thoroughly after handling.[7]

  • First Aid:

    • Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

    • Skin: If on skin, wash with plenty of soap and water. If irritation occurs, seek medical advice.[9]

    • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

Conclusion

This compound is a foundational building block for the synthesis of advanced pharmaceutical intermediates. Its defined stereochemistry and dual amine functionality offer significant synthetic utility. This guide has detailed its core physical and chemical properties, outlined protocols for its verification and safe handling, and contextualized its importance within the field of drug discovery. By approaching this reagent with a comprehensive understanding of its characteristics, researchers can confidently and safely leverage its potential in the laboratory.

References

  • Ambeed. (n.d.). This compound.
  • PubChem. (n.d.). (3R)-1-Methylpiperidin-3-amine dihydrochloride. National Center for Biotechnology Information.
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  • BLD Pharm. (n.d.). (S)-Piperidin-3-amine dihydrochloride.
  • Sigma-Aldrich. (2023). Safety Data Sheet.
  • Fisher Scientific. (2012). Safety Data Sheet.
  • ChemicalBook. (n.d.). 3-Amino-1-methylpiperidine dihydrochloride.
  • CymitQuimica. (2024). Safety Data Sheet.
  • BLD Pharmatech. (n.d.). Safety Data Sheet BD630330.
  • MySkinRecipes. (n.d.). This compound.
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  • ChemicalBook. (2025). (R)-3-AMino-1-Methyl-piperidine dihydrochloride.
  • ChemicalBook. (2023). 3-Amino-1-methylpiperidine dihydrochloride.
  • Sigma-Aldrich. (n.d.). (R)-1-Methylpiperidin-3-amine.
  • The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe.
  • PubChem. (n.d.). Piperidin-3-amine. National Center for Biotechnology Information.
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A Technical Guide to the Structural Elucidation of (S)-1-Methylpiperidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth methodology for the complete structural elucidation of (S)-1-Methylpiperidin-3-amine dihydrochloride, a chiral building block of significant interest in pharmaceutical synthesis. This document moves beyond a simple recitation of analytical techniques, offering a logically structured narrative that mirrors the investigative process undertaken in a modern analytical laboratory. We will explore the causality behind the selection of each analytical method, from foundational spectroscopic techniques to advanced stereochemical assignments. The protocols detailed herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment. This guide is intended for researchers, scientists, and drug development professionals who require a robust and defensible approach to the characterization of complex chiral molecules.

Introduction: The Imperative of Unambiguous Characterization

(S)-1-Methylpiperidin-3-amine is a chiral amine that serves as a critical intermediate in the synthesis of a variety of biologically active molecules.[1] Its dihydrochloride salt form enhances stability and solubility, making it a common subject of analytical characterization in drug development pipelines. The absolute stereochemistry at the C3 position is of paramount importance, as enantiomers of a chiral amine can exhibit markedly different pharmacological, toxicological, and metabolic profiles.[2] Consequently, a rigorous and multi-faceted analytical approach is not merely best practice, but a scientific and regulatory necessity.

This guide will detail the logical workflow for the complete structural elucidation, beginning with confirmation of the molecular formula and connectivity, and culminating in the unambiguous assignment of the (S)-configuration.

Foundational Analysis: Confirming Molecular Identity and Purity

The initial phase of analysis focuses on confirming the fundamental properties of the molecule: its mass, elemental composition, and the presence of key functional groups.

Mass Spectrometry (MS): The First Glimpse

Mass spectrometry provides the molecular weight of the free base and offers initial structural clues through fragmentation analysis.[3]

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: A tandem mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.[3]

  • Sample Preparation: Dissolve the dihydrochloride salt in a suitable solvent such as methanol or water at a concentration of approximately 1 mg/mL.

  • Ionization Mode: Positive ion mode is selected due to the basic nature of the amine nitrogens.[3]

  • Analysis:

    • Perform a full scan to identify the protonated molecule [M+H]⁺ of the free base.

    • Conduct a product ion scan (MS/MS) on the precursor ion to observe characteristic fragmentation patterns.[3]

    • Optimize collision energy to generate a rich fragmentation spectrum.

Expected Data & Interpretation:

The molecular formula of the free base is C6H14N2, with a monoisotopic mass of 114.1157 g/mol .[4] The HRMS data should confirm this with high accuracy. The ESI-MS/MS spectrum of piperidine derivatives often reveals fragmentation pathways initiated by the protonated nitrogen, including ring cleavages and the loss of substituents.[3][5]

Parameter Expected Value Significance
[M+H]⁺ (Free Base) m/z 115.1233Confirms the molecular weight of the free base.
Elemental Composition C6H15N2⁺Derived from high-resolution mass measurement.
Key Fragment Ions VariesProvides evidence for the piperidine ring and methyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups. For this compound, the spectrum will be characteristic of a secondary amine salt.[6]

Protocol: FTIR Analysis

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory with the solid sample.

  • Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Data & Interpretation:

The spectrum of the dihydrochloride salt will differ significantly from the free base. The protonation of the amine groups leads to the appearance of characteristic N-H⁺ stretching and bending vibrations.[7][8]

Vibrational Mode Expected Wavenumber (cm⁻¹) Interpretation
N-H⁺ Stretching 3000-2700 (broad)Characteristic of a secondary amine salt.[6]
N-H₂⁺ Bending 1620-1560Confirms the presence of the protonated secondary amine.[6]
C-H Stretching 2950-2800Aliphatic C-H bonds of the piperidine ring and methyl group.[9]
C-N Stretching 1250-1000Stretching vibrations of the C-N bonds in the piperidine ring.[10]

Unraveling the Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework of the molecule. A suite of 1D and 2D NMR experiments is employed to assign all proton and carbon signals and confirm the connectivity.

Protocol: NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

Data Interpretation:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling patterns.

  • ¹³C NMR: Indicates the number of unique carbon atoms in the molecule.

  • COSY: Reveals proton-proton coupling relationships within the same spin system, which is invaluable for tracing the connectivity of the piperidine ring protons.

  • HSQC: Correlates each proton to its directly attached carbon atom.

  • HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the position of the methyl group on the tertiary amine and confirming the overall structure.

The Final Frontier: Stereochemical Assignment

Confirming the absolute stereochemistry is the final and most critical step in the elucidation of a chiral molecule. A combination of chiral chromatography and specialized NMR techniques provides the necessary evidence.

Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric Purity

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric purity of the sample.[2][11]

Protocol: Chiral HPLC

  • Instrumentation: An HPLC system equipped with a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for resolving chiral amines.[2][12]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.[2]

  • Analysis:

    • Inject a solution of the sample onto the chiral column.

    • Monitor the elution profile using a UV detector.

    • If a racemic standard is available, inject it to determine the retention times of both enantiomers.

Expected Data & Interpretation:

A single peak in the chromatogram of the sample, corresponding to the retention time of the (S)-enantiomer (if a standard is available), confirms the enantiomeric purity.

Chiral NMR: Assigning Absolute Configuration

While chiral HPLC confirms enantiomeric purity, chiral NMR using a chiral derivatizing agent (CDA) can be used to determine the absolute configuration.[13][14] This involves reacting the chiral amine with an enantiomerically pure CDA to form diastereomers, which will have distinct NMR spectra.[15]

Protocol: Chiral NMR with a Chiral Derivatizing Agent

  • React the (S)-1-Methylpiperidin-3-amine sample with an enantiomerically pure CDA (e.g., Mosher's acid chloride).

  • Acquire ¹H and/or ¹⁹F NMR spectra of the resulting diastereomeric derivative.

  • Analyze the differences in chemical shifts of protons or fluorine atoms near the stereocenter to determine the absolute configuration based on established models for the chosen CDA.

Integrated Structure Elucidation Workflow

The following diagram illustrates the logical flow of the analytical process, demonstrating how data from each technique builds upon the previous to provide a complete and validated structural assignment.

structure_elucidation cluster_0 Initial Characterization cluster_1 Connectivity Mapping cluster_2 Stereochemical Determination cluster_3 Final Confirmation MS Mass Spectrometry (HRMS) NMR_1D 1D NMR (¹H, ¹³C) MS->NMR_1D Confirms Molecular Formula FTIR FTIR Spectroscopy FTIR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assigns Signals Chiral_HPLC Chiral HPLC NMR_2D->Chiral_HPLC Confirms Connectivity Final_Structure Final Structure (S)-1-Methylpiperidin-3-amine dihydrochloride NMR_2D->Final_Structure Provides Full Connectivity Chiral_NMR Chiral NMR (with CDA) Chiral_HPLC->Chiral_NMR Confirms Enantiomeric Purity Chiral_NMR->Final_Structure Assigns Absolute Configuration

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of a chiral molecule like this compound requires a systematic and orthogonal analytical approach. By integrating data from mass spectrometry, FTIR, a comprehensive suite of NMR experiments, and chiral separation techniques, a scientist can confidently and defensibly assign the correct structure, including the critical absolute stereochemistry. The methodologies outlined in this guide provide a robust framework for achieving this goal, ensuring the scientific integrity required in pharmaceutical research and development.

References

  • BenchChem. (n.d.). HPLC method for enantiomeric separation of chiral amines.
  • BenchChem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Gau, D. R., et al. (2007). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 19(8), 601-607.
  • Kumar, A., et al. (2012). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 7(4), 758-763.
  • MySkinRecipes. (n.d.). This compound.
  • Valli, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1275-1284.
  • Al-Majid, A. M., et al. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 25(21), 5178.
  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns.
  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 173-181.
  • ACS Publications. (2010). NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines. Organic Letters, 12(11), 2682-2685.
  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
  • PubChem. (n.d.). (R)-1-methylpiperidin-3-amine.
  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts.
  • Chemistry LibreTexts. (2024). Spectroscopy of Amines.
  • Difference.wiki. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.

Sources

molecular weight and formula of (S)-1-Methylpiperidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-1-Methylpiperidin-3-amine dihydrochloride: A Core Scaffold for Modern Drug Discovery

Abstract

This compound is a chiral synthetic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its distinct three-dimensional structure, featuring a piperidine core with a stereocenter at the 3-position, makes it a valuable intermediate for creating highly specific and potent therapeutic agents. This guide provides a comprehensive technical overview of its chemical properties, strategic importance in drug design, validated synthetic pathways, and essential handling protocols. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this molecule in their research and development pipelines.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the cornerstone of its effective application in research and synthesis.

Nomenclature and Key Identifiers

The compound is identified by several names and registry numbers across chemical databases, which are crucial for accurate sourcing and regulatory compliance.

IdentifierValueSource
Compound Name This compound[1][2]
CAS Number 1157849-51-8[1][2][3]
Molecular Formula C₆H₁₆Cl₂N₂[1][2][3][4]
Molecular Weight 187.11 g/mol [1][3][4]
IUPAC Name (3S)-1-methylpiperidin-3-amine;dihydrochloride[2]
Synonyms (S)-3-Amino-1-methyl-piperidine dihydrochloride, (3S)-1-Methyl-3-piperidinamine hydrochloride (1:2)[2]
Structural Features

The molecule's efficacy as a chiral building block is derived directly from its structure: a six-membered piperidine ring N-methylated at position 1, with a primary amine at the C-3 position. The "(S)" designation defines the absolute stereochemistry at this chiral center. The dihydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

Caption: 2D structure indicating the (S)-stereocenter at C-3.

Physicochemical Data
PropertyValueSource
Appearance White to off-white solid[2]
Storage Conditions Room temperature, under inert atmosphere, keep sealed in dry conditions[1][2]

Strategic Importance in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The specific stereochemistry and functional handles of this compound make it a high-value intermediate.

Rationale for Use: Chirality and Scaffolding

In drug development, achieving high target specificity while minimizing off-target effects is paramount. Utilizing enantiomerically pure building blocks like the (S)-isomer is a key strategy.[3] The fixed spatial arrangement of the amino group allows for precise interactions with biological targets, such as enzyme active sites or receptor binding pockets, leading to improved efficacy and a better safety profile. The piperidine core acts as a robust, non-planar scaffold to orient functional groups in three-dimensional space.

Key Therapeutic Applications and Targets

While this specific molecule is a building block, its core structure is integral to compounds targeting a range of diseases:

  • Central Nervous System (CNS) Disorders: The piperidine scaffold is a common feature in ligands designed to modulate neurological pathways. Related structures have been explored for developing potential treatments for anxiety, depression, and neurodegenerative diseases.[3][5]

  • Diabetes: The parent amine, 3-aminopiperidine, is a crucial intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors like alogliptin, which are used to manage type 2 diabetes.[6][7] The stereochemistry at the 3-position is critical for the inhibitory activity of these drugs.

  • Oncology: The (R)-enantiomer of the parent compound has been investigated for its role in developing inhibitors of PCAF and GCN5, enzymes implicated in cancer pathways.[8] This highlights the importance of stereochemical control in targeting distinct biological systems.

G A (S)-1-Methylpiperidin-3-amine dihydrochloride B Chiral Piperidine Scaffold A->B Provides C Organic Synthesis (Coupling, Derivatization) B->C Utilized in D Active Pharmaceutical Ingredient (API) Candidate C->D Generates E Preclinical & Clinical Development D->E Enters F Therapeutic Agent (e.g., CNS, Metabolic) E->F Leads to

Caption: Role of the compound in the drug discovery pipeline.

Synthesis and Manufacturing Considerations

The synthesis of enantiomerically pure this compound requires a stereocontrolled approach. The most common strategies involve the asymmetric synthesis of the (S)-3-aminopiperidine core, followed by N-methylation.

Overview of Synthetic Strategies

Several pathways exist to generate the chiral 3-aminopiperidine intermediate, often starting from readily available materials:

  • From Chiral Pool Starting Materials: Syntheses starting from D-ornithine or D-glutamic acid leverage a pre-existing chiral center to establish the desired stereochemistry.[7][9][10]

  • Asymmetric Synthesis: A common industrial method involves the reaction of a prochiral ketone, N-Boc-3-piperidone, with a chiral auxiliary, such as (S)-tert-butanesulfinamide, to induce stereoselectivity.[7]

Experimental Protocol: Stereoselective Synthesis and N-Methylation

The following two-stage protocol describes a representative, field-proven method for preparing the target compound.

Part A: Synthesis of (S)-tert-butyl (1-methylpiperidin-3-yl)carbamate

Causality: This stage first establishes the chiral amine via a diastereoselective reduction, which is then protected with a Boc group for subsequent clean N-methylation.

  • Imine Formation: To a solution of N-methyl-3-piperidone (1.0 eq) in THF, add (S)-2-methylpropane-2-sulfinamide (1.05 eq) and titanium(IV) ethoxide (1.5 eq). Heat the mixture to 65°C for 12-18 hours. This step forms a chiral sulfinylimine intermediate, the foundation for asymmetric induction.

  • Diastereoselective Reduction: Cool the reaction to -40°C. Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature. Allow the reaction to slowly warm to room temperature and stir for 8 hours. The bulky sulfinyl group directs the hydride attack to the opposite face of the imine, selectively forming the desired (S)-amine diastereomer.

  • Hydrolysis and Boc Protection: Quench the reaction by slowly adding methanol, followed by an aqueous solution of ammonium hydroxide. Filter the resulting solids. To the filtrate, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir at room temperature for 4 hours. The Boc group protects the newly formed amine, preventing side reactions during the subsequent methylation step.

  • Workup and Purification: Extract the product into ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude material via column chromatography to yield (S)-tert-butyl (1-methylpiperidin-3-yl)carbamate.

Part B: Deprotection and Dihydrochloride Salt Formation

Causality: This final stage removes the Boc protecting group and forms the stable, crystalline dihydrochloride salt.

  • Deprotection: Dissolve the purified product from Part A in a 4M solution of HCl in 1,4-dioxane (5-10 eq).

  • Stirring: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed. The strong acidic conditions cleanly cleave the acid-labile Boc group.

  • Isolation: A precipitate will form during the reaction. Collect the solid product by filtration, wash with cold diethyl ether to remove residual solvent and impurities, and dry under vacuum. This yields this compound as a solid.

G cluster_0 Stage 1: Chiral Amine Synthesis cluster_1 Stage 2: N-Methylation & Final Product A N-Boc-3-Piperidone C Chiral Imine Intermediate A->C B (S)-t-butyl Sulfonamide B->C Chiral Auxiliary E Protected (S)-3-Aminopiperidine (N-Boc) C->E D Reduction (e.g., NaBH₄) D->C F Reductive Amination (e.g., HCHO, HCOOH) E->F Input for Methylation G Protected (S)-1-Methyl- 3-Aminopiperidine F->G I (S)-1-Methylpiperidin-3-amine dihydrochloride G->I H Acidic Deprotection (HCl in Dioxane) H->G

Caption: General workflow for the synthesis of the target molecule.

Safety, Handling, and Storage

Proper handling of chemical reagents is critical for laboratory safety and maintaining compound integrity.

GHS Hazard Information

The compound is classified with the following hazards:

GHS CodeHazard StatementSource
H302 Harmful if swallowed[2]
H315 Causes skin irritation[2]
H319 Causes serious eye irritation[2]
H335 May cause respiratory irritation[2]
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2]

  • Eye Contact: In case of eye contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

  • Spills: Avoid generating dust. Sweep up spilled solid material carefully and place it in a designated waste container.

Long-Term Storage

To ensure stability and purity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[1][2] Keeping the container in a dry, desiccated environment will prevent degradation from moisture.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for the creation of precisely targeted therapeutics. Its defined stereochemistry and versatile functional groups provide medicinal chemists with a reliable scaffold for accessing novel chemical space. A thorough understanding of its properties, synthesis, and handling is essential for any research organization aiming to innovate in areas from CNS disorders to metabolic diseases. As the demand for enantiomerically pure and structurally complex APIs continues to grow, the importance of such chiral building blocks in the drug discovery and development landscape will only increase.

References

  • This compound, 97% - Lab-Chemicals.Com. (n.d.).
  • Piperidin-3-amine Dihydrochloride: Comprehensive Overview and Applications. (2025, March 1). NINGBO INNO PHARMCHEM CO.,LTD.
  • (3R)-1-Methylpiperidin-3-amine dihydrochloride. (n.d.). PubChem.
  • This compound. (n.d.). MySkinRecipes.
  • (S)-Piperidin-3-amine dihydrochloride. (n.d.). BLD Pharm.
  • (S)-3-AMino-1-Methyl-piperidine dihydrochloride. (n.d.). ChemicalBook.
  • (R)-3-AMino-1-Methyl-piperidine dihydrochloride. (2025, July 16). ChemicalBook.
  • 1-Benzylpiperidin-3-amine dihydrochloride. (n.d.). Smolecule.
  • Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride. (2015). Google Patents.
  • Synthesis and Application of (R)-3-(Boc-Amino)piperidine. (n.d.). ChemicalBook.
  • Method for preparing (R)-3-amino piperidine hydrochloride. (2014). Google Patents.
  • (R)-1-Methylpiperidin-3-amine. (n.d.). Sigma-Aldrich.

Sources

biological activity of (S)-1-Methylpiperidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of (S)-1-Methylpiperidin-3-amine dihydrochloride

Authored by a Senior Application Scientist

Foreword: Unveiling the Potential of a Chiral Scaffold

To the dedicated researchers, scientists, and drug development professionals who are at the forefront of neurological and psychiatric medicine, this guide serves as a comprehensive exploration into the potential . While direct extensive research on this specific molecule is emerging, its structural motifs are present in a multitude of neurologically active compounds. This document, therefore, is constructed as a forward-looking technical guide, hypothesizing its role as a valuable scaffold for nicotinic acetylcholine receptor (nAChR) agonists and outlining the rigorous experimental methodologies required to validate this potential. We will delve into the established science of nAChR signaling, detail the workflows for pharmacological characterization, and provide insights into the synthetic strategies that can leverage this chiral building block for the discovery of novel therapeutics.

Part 1: Foundational Chemistry of this compound

This compound is a chiral piperidine derivative.[1][2] Its chemical structure, featuring a stereocenter at the 3-position of the piperidine ring and a methyl group on the nitrogen, makes it a valuable and versatile building block in medicinal chemistry.[1] The dihydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.[3]

Chemical Properties
IUPAC Name (3S)-1-methylpiperidin-3-amine;dihydrochloride
Molecular Formula C₆H₁₆Cl₂N₂
Molecular Weight 187.11 g/mol
CAS Number 1157849-51-8
Appearance White to off-white solid
Chirality (S)-enantiomer

The piperidine ring is a privileged scaffold in central nervous system (CNS) drug discovery, appearing in numerous approved drugs and clinical candidates.[4][5] The specific stereochemistry of the (S)-enantiomer is crucial, as biological systems are inherently chiral, and stereoisomers often exhibit different pharmacological activities and metabolic profiles.

Part 2: The Nicotinic Acetylcholine Receptor (nAChR) - A Compelling Therapeutic Target

Nicotinic acetylcholine receptors are members of the Cys-loop superfamily of ligand-gated ion channels and are critical mediators of synaptic transmission in the central and peripheral nervous systems.[6][7] Their activation by the endogenous neurotransmitter acetylcholine, or by exogenous agonists, leads to a rapid influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization.[6]

Key nAChR Subtypes in the CNS

The diverse family of nAChRs is composed of various combinations of α and β subunits. In the CNS, the most abundant and therapeutically relevant subtypes are:

  • α7 nAChR: A homopentameric receptor (composed of five α7 subunits) characterized by high calcium permeability.[6] It is abundantly expressed in brain regions crucial for cognition and memory, such as the hippocampus and prefrontal cortex.[8]

  • α4β2 nAChR: A heteropentameric receptor, typically with two α4 and three β2 subunits, that exhibits high affinity for nicotine.[6] This subtype is widely distributed throughout the brain and is implicated in learning, memory, and attention.[9]

Therapeutic Rationale for Targeting nAChRs

The modulation of nAChR activity has shown significant promise for the treatment of a range of neurological and psychiatric disorders:

  • Neurodegenerative Diseases: Activation of nAChRs, particularly the α7 subtype, has been shown to exert neuroprotective effects against insults like β-amyloid toxicity, which is implicated in Alzheimer's disease.[10] This neuroprotection is mediated through the activation of pro-survival signaling pathways.[6][10]

  • Cognitive Impairment: Agonists of both α7 and α4β2 nAChRs have been demonstrated to improve cognitive functions such as learning, memory, and attention in preclinical models.[8][11] This has led to the investigation of nAChR agonists for treating cognitive deficits in schizophrenia and Alzheimer's disease.[5][11]

  • Neuropathic Pain and Inflammation: nAChRs are also involved in the modulation of pain and inflammation, presenting further avenues for therapeutic intervention.[5]

Part 3: Postulated Biological Activity and Mechanism of Action of this compound Derivatives

Based on its structural similarity to known nAChR ligands, it is hypothesized that this compound can serve as a core scaffold for the design of novel nAChR agonists. The positively charged nitrogen of the piperidine ring at physiological pH can mimic the quaternary ammonium group of acetylcholine, facilitating interaction with the aromatic box of the nAChR binding site.

Downstream Signaling Cascades

Upon agonist binding and channel opening, the influx of Ca²⁺ through nAChRs (especially the α7 subtype) acts as a second messenger, triggering a cascade of intracellular signaling events.[6] The two primary pro-survival and neuroprotective pathways are:

  • PI3K-Akt Pathway: The increase in intracellular Ca²⁺ can lead to the activation of Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as Protein Kinase B).[10] Activated Akt then phosphorylates a range of downstream targets that promote cell survival and inhibit apoptosis.[12]

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) branch, can also be activated downstream of nAChR stimulation.[13][14] This pathway is crucial for synaptic plasticity, learning, and memory.

nAChR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR nAChR (α7/α4β2) Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Opens Agonist Agonist ((S)-1-Methylpiperidin-3-amine derivative) Agonist->nAChR Binds PI3K PI3K Ca_Influx->PI3K Activates MAPK MAPK/ERK (p-ERK) Ca_Influx->MAPK Activates Akt Akt (p-Akt) PI3K->Akt Activates Survival Neuronal Survival Neuroprotection Akt->Survival Plasticity Synaptic Plasticity Cognitive Enhancement MAPK->Plasticity InVitro_Workflow Start Novel Compound Derived from (S)-1-Methylpiperidin-3-amine BindingAssay Radioligand Binding Assay (α7, α4β2, etc.) Start->BindingAssay TEVC Two-Electrode Voltage Clamp (Xenopus Oocytes) Start->TEVC Data_Ki Binding Affinity (Ki) BindingAssay->Data_Ki SignalingAssay Cell-Based Signaling Assay (e.g., Western Blot for p-Akt) TEVC->SignalingAssay Data_EC50 Potency (EC50) & Efficacy TEVC->Data_EC50 Data_Signaling Downstream Pathway Activation SignalingAssay->Data_Signaling Decision Promising In Vitro Profile? Data_Ki->Decision Data_EC50->Decision Data_Signaling->Decision Proceed Proceed to In Vivo Studies Decision->Proceed Yes Stop Optimize or Terminate Decision->Stop No

Sources

The Strategic deployment of (S)-1-Methylpiperidin-3-amine Dihydrochloride in Modern Drug Discovery: A Mechanistic and Synthetic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-1-Methylpiperidin-3-amine dihydrochloride has emerged as a pivotal chiral building block in contemporary medicinal chemistry. While not typically an active pharmaceutical ingredient (API) in its own right, its unique stereochemistry and structural features are instrumental in defining the therapeutic profile of a range of advanced drug candidates. This in-depth technical guide delineates the mechanistic contributions of this scaffold, with a primary focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes mellitus. Furthermore, we will explore the burgeoning interest in piperidine derivatives for neurological and other therapeutic areas, offering a comprehensive perspective on the structure-activity relationships (SAR), synthesis, and pharmacokinetic implications of incorporating this versatile motif. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic advantages of chiral piperidine scaffolds in their therapeutic programs.

Introduction: The Piperidine Scaffold as a Privileged Motif in Medicinal Chemistry

The piperidine ring is a ubiquitous and highly valued scaffold in the realm of drug discovery.[1] Its prevalence in numerous approved drugs stems from its favorable physicochemical properties, including its ability to confer aqueous solubility, act as a hydrogen bond acceptor, and adopt various low-energy conformations that can be tailored to the steric and electronic demands of a biological target's binding pocket.[1] The introduction of chirality, as seen in (S)-1-Methylpiperidin-3-amine, provides an additional layer of sophistication, enabling the design of enantioselective drugs with enhanced potency and specificity.[2][3]

The subject of this guide, this compound, is a chiral synthetic intermediate whose value lies in its strategic incorporation into larger, more complex molecules. Its primary amino group and the stereochemistry at the C3 position are critical for establishing precise interactions with biological targets, while the N-methyl group can modulate the molecule's basicity, lipophilicity, and metabolic stability.[4][5]

The Preeminent Role in Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The most well-documented application of 3-aminopiperidine scaffolds is in the synthesis of "gliptins," a class of oral hypoglycemic agents that inhibit the enzyme Dipeptidyl Peptidase-4 (DPP-4).[6][7] These drugs are a cornerstone in the management of type 2 diabetes.

Mechanism of Action of DPP-4 Inhibitors

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By cleaving the N-terminal dipeptide from GLP-1 and GIP, DPP-4 effectively terminates their insulinotropic effects.

DPP-4 inhibitors function by binding to the active site of the DPP-4 enzyme, thereby preventing the degradation of incretins. This leads to elevated and prolonged levels of active GLP-1 and GIP, resulting in enhanced glucose-dependent insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control.[7]

The Critical Role of the 3-Aminopiperidine Moiety in DPP-4 Binding

X-ray crystallography and molecular modeling studies of DPP-4 in complex with various inhibitors have revealed a consistent binding motif for the 3-aminopiperidine scaffold.[6] The primary amino group of the piperidine ring is essential for forming key ionic and hydrogen bond interactions with a pair of glutamate residues (Glu205 and Glu206) located in the S2 subsite of the DPP-4 active site.[6] These interactions anchor the inhibitor within the active site, contributing significantly to its binding affinity and inhibitory potency.

The Decisive Impact of Stereochemistry: (S) vs. (R) Enantiomers

A fascinating aspect of the 3-aminopiperidine-containing DPP-4 inhibitors is the profound impact of stereochemistry on their biological activity. The major approved drugs in this class, such as Alogliptin and Linagliptin, incorporate the (R)-enantiomer of 3-aminopiperidine.[6][8] This stereochemical preference is dictated by the specific topology of the DPP-4 active site, where the (R)-configuration allows for an optimal orientation of the amino group for interaction with Glu205 and Glu206, while positioning the rest of the inhibitor molecule for favorable interactions with other subsites.

While the (R)-enantiomer is favored for DPP-4 inhibition, the (S)-enantiomer, the focus of this guide, is a valuable tool for exploring the chemical space of other biological targets or for developing inhibitors with different selectivity profiles. The choice between the (S) and (R) enantiomers is a critical decision in the drug design process, with the potential to dramatically alter the pharmacological properties of the final compound.[8] For instance, a study on β-amino-N-acylhydrazones as DPP-4 inhibitors demonstrated that the (R)-enantiomer was significantly more potent than the (S)-enantiomer, underscoring the stereochemical sensitivity of the DPP-4 active site.[9]

The Influence of N-Methylation on Pharmacological Properties

The presence of a methyl group on the piperidine nitrogen of (S)-1-Methylpiperidin-3-amine introduces another level of control over the molecule's properties. N-methylation can influence a drug candidate's profile in several ways:

  • Basicity: The methyl group is an electron-donating group, which increases the basicity of the piperidine nitrogen compared to its non-methylated counterpart.[5] This can affect the compound's ionization state at physiological pH, influencing its solubility, cell permeability, and binding to the target protein.

  • Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule. This can impact its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.[4]

  • Metabolic Stability: The N-methyl group can alter the metabolic fate of the compound. In some cases, it can block a site of metabolism, leading to a longer half-life. Conversely, N-demethylation is a common metabolic pathway.[4]

A study on N-methyl piperidine derivatives highlighted that the incorporation of a methyl group can significantly impact the efficacy of the compound.[1]

Emerging Applications in Central Nervous System (CNS) Drug Discovery

While the role of (S)-1-Methylpiperidin-3-amine in DPP-4 inhibitors is well-established, there is growing interest in the application of piperidine derivatives for the treatment of central nervous system (CNS) disorders.[10] The ability of the piperidine scaffold to be functionalized in three dimensions makes it an attractive starting point for the design of ligands for a variety of CNS receptors and enzymes.

Although specific examples of drugs containing the (S)-1-Methylpiperidin-3-amine scaffold for CNS indications are not yet prevalent in the literature, the general utility of aminopiperidines in this therapeutic area is recognized. For instance, 4-aminopiperidine derivatives have been investigated as potent cognition-enhancing agents.[11] The N-methylpiperidine moiety is also a common feature in various CNS-active compounds, including antidepressants and antihistamines.[5] The physicochemical properties conferred by the N-methylpiperidine scaffold can be advantageous for achieving brain penetration, a critical requirement for CNS drugs.[12][13]

Quantitative Analysis of Structure-Activity Relationships

The following table summarizes hypothetical IC50 data for DPP-4 inhibition to illustrate the principles of stereoselectivity and the impact of N-substitution.

Compound IDPiperidine MoietyTargetIC50 (nM)Rationale for Activity
Hypothetical-R (R)-3-AminopiperidineDPP-410Optimal stereochemistry for binding to the S2 subsite of DPP-4.
Hypothetical-S (S)-3-AminopiperidineDPP-4500Sub-optimal orientation of the amino group in the S2 subsite leads to reduced potency.
Hypothetical-R-N-Me (R)-1-Methyl-3-aminopiperidineDPP-425N-methylation may slightly alter the conformation and basicity, leading to a modest decrease in potency compared to the unsubstituted analog.
Hypothetical-S-N-Me (S)-1-Methyl-3-aminopiperidineDPP-4800The combination of sub-optimal stereochemistry and N-methylation results in the lowest potency.

Note: The IC50 values are hypothetical and for illustrative purposes only to demonstrate the principles of SAR.

Experimental Protocols

General Synthesis of a DPP-4 Inhibitor using a 3-Aminopiperidine Scaffold

The following is a representative, multi-step synthesis of a DPP-4 inhibitor, illustrating the incorporation of a chiral 3-aminopiperidine derivative.

G cluster_0 Step 1: Synthesis of the Heterocyclic Core cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Final Modification/Deprotection A Starting Material A C Heterocyclic Core A->C Reagents, Solvent, Temp B Starting Material B B->C E Coupled Intermediate C->E Coupling Agents, Base, Solvent D (S)-1-Methylpiperidin-3-amine D->E F Final DPP-4 Inhibitor E->F Reagents, Conditions

Caption: Generalized synthetic workflow for a DPP-4 inhibitor.

Step-by-Step Methodology:

  • Synthesis of the Heterocyclic Core:

    • To a solution of Starting Material A in an appropriate solvent (e.g., DMF), add Starting Material B and a suitable base (e.g., K2CO3).

    • Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).

    • Upon completion, cool the reaction mixture and purify the product by crystallization or column chromatography to yield the Heterocyclic Core.

  • Coupling with (S)-1-Methylpiperidin-3-amine:

    • Dissolve the Heterocyclic Core in a suitable solvent (e.g., NMP).

    • Add this compound and a non-nucleophilic base (e.g., DIPEA).

    • Add a coupling agent (e.g., HATU) and stir the reaction at room temperature for 16 hours.

    • Work up the reaction by extraction and purify the product by column chromatography to obtain the Coupled Intermediate.

  • Final Modification/Deprotection (if necessary):

    • If protecting groups are present on the Coupled Intermediate, they are removed under appropriate conditions (e.g., acid or base hydrolysis, hydrogenolysis).

    • The final product is then purified by recrystallization or preparative HPLC to yield the pure DPP-4 inhibitor.

In Vitro DPP-4 Inhibition Assay

This protocol outlines a standard fluorescence-based assay to determine the in vitro inhibitory activity of a test compound against DPP-4.

G A Prepare Reagents: - DPP-4 Enzyme - Test Compound (serial dilutions) - Substrate (Gly-Pro-AMC) - Assay Buffer B Dispense into 96-well plate: - Test Compound - DPP-4 Enzyme A->B C Incubate (e.g., 15 min at 37°C) B->C D Initiate Reaction: Add Substrate C->D E Kinetic Fluorescence Reading (λex = 360 nm, λem = 460 nm) D->E F Data Analysis: - Calculate reaction rates - Determine % inhibition - Fit IC50 curve E->F

Caption: Workflow for in vitro DPP-4 inhibition assay.

Conclusion

This compound is a quintessential example of a chiral building block whose strategic incorporation into a molecular scaffold can profoundly influence the resulting pharmacological profile. Its primary utility in the synthesis of DPP-4 inhibitors highlights the critical interplay between stereochemistry, functional group presentation, and target engagement. While the (R)-enantiomer has been predominantly exploited for DPP-4 inhibition, the (S)-enantiomer remains a valuable tool for interrogating other biological targets and for the development of therapeutics with novel mechanisms of action, particularly in the realm of CNS disorders. A thorough understanding of the structure-activity relationships and the impact of subtle modifications, such as N-methylation, is paramount for medicinal chemists seeking to harness the full potential of this privileged scaffold in the design of next-generation therapeutics.

References

  • Shan, C., Xu, J., Cao, L., Liang, C., Cheng, R., Yao, X., & Sun, M. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3205–3210. [Link]
  • Rowley, J. M., O'Neill, J., & Moody, C. J. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(35), 16045–16051. [Link]
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  • de Oliveira, R. S., da Silva, F. C., & Barreiro, E. J. (2024). Stereochemical insights into β-amino-N-acylhydrazones and their impact on DPP-4 inhibition. RSC Medicinal Chemistry, 15(2), 334-344. [Link]
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  • Wünsch, B., & Schepmann, D. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 14(11), 1143-1153. [Link]
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An In-depth Technical Guide to the Synthesis of (S)-1-Methylpiperidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

(S)-1-Methylpiperidin-3-amine dihydrochloride is a crucial chiral building block in medicinal chemistry and pharmaceutical research. Its rigid piperidine scaffold and chiral amine functionality make it a valuable component in the synthesis of a variety of biologically active molecules, particularly those targeting the central nervous system.[1] The stereochemistry at the C3 position is often critical for the desired pharmacological activity, making enantioselective synthesis a key challenge. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparison of the different approaches.

Strategic Approaches to Enantioselective Synthesis

The synthesis of this compound can be broadly categorized into several distinct strategies, each with its own set of advantages and limitations. These include:

  • Chiral Pool Synthesis: Utilizing readily available and enantiomerically pure starting materials from nature.

  • Biocatalytic Synthesis: Employing enzymes to catalyze key stereoselective transformations.

  • Asymmetric Synthesis: Creating the chiral center through a stereocontrolled chemical reaction.

  • Classical Resolution: Separating a racemic mixture into its constituent enantiomers.

This guide will delve into the specifics of each of these approaches, providing detailed protocols and comparative analysis to aid researchers in selecting the most suitable method for their needs.

Chiral Pool Synthesis: The L-Glutamic Acid Approach

This strategy leverages the inherent chirality of L-glutamic acid, a naturally occurring amino acid, to establish the desired stereocenter. The synthesis involves a multi-step sequence that transforms the linear amino acid into the cyclic piperidine structure.[2]

Causality Behind Experimental Choices

The use of L-glutamic acid as a starting material is a classic example of a chiral pool strategy, where the stereochemistry of the final product is directly derived from the starting material. The key transformations in this synthesis are designed to manipulate the functional groups of L-glutamic acid to facilitate cyclization into the piperidine ring. The Boc protecting group is employed to prevent unwanted side reactions with the amine during the initial steps, while the tosylation of the diol intermediate is a crucial step to create good leaving groups for the subsequent intramolecular cyclization.

Experimental Protocol: From L-Glutamic Acid to (S)-3-(N-Boc-amino)piperidine

Step 1: Esterification of L-Glutamic Acid

  • Suspend L-glutamic acid in methanol.

  • Cool the mixture to 0°C and add thionyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure to obtain the dimethyl ester.[2]

Step 2: N-Boc Protection

  • Dissolve the dimethyl ester in dichloromethane (CH₂Cl₂) at 0°C.

  • Add triethylamine, di-tert-butyl dicarbonate ((Boc)₂O), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature for 6 hours.[2]

  • Quench the reaction with water and extract with CH₂Cl₂.

  • Wash the combined organic layers with 10% aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Reduction of the Diester

  • Dissolve the N-Boc protected diester in methanol at room temperature.

  • Add sodium borohydride (NaBH₄) portion-wise and stir for 2 hours.

  • Quench the reaction with 10% aqueous citric acid.

  • Remove methanol and extract the aqueous layer with CH₂Cl₂.

  • Dry the combined organic layers and concentrate to yield (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate.[2]

Step 4: Tosylation and Cyclization

  • Dissolve the diol in CH₂Cl₂ at 0°C.

  • Add p-toluenesulfonyl chloride and triethylamine, and stir for 4 hours to form the ditosylate.

  • Quench the reaction and extract with CH₂Cl₂.

  • Wash, dry, and concentrate to obtain the crude ditosylate.[2]

  • Dissolve the crude ditosylate in an appropriate amine (e.g., benzylamine) and heat to reflux for 12 hours to effect cyclization.[2]

Diagram of the L-Glutamic Acid Synthesis Pathway

L_Glutamic_Acid_Pathway L_Glutamic_Acid L-Glutamic Acid Dimethyl_Ester Dimethyl Ester L_Glutamic_Acid->Dimethyl_Ester MeOH, SOCl₂ N_Boc_Diester N-Boc Protected Diester Dimethyl_Ester->N_Boc_Diester (Boc)₂O, TEA, DMAP Diol N-Boc Protected Diol N_Boc_Diester->Diol NaBH₄, MeOH Ditosylate Ditosylate Intermediate Diol->Ditosylate TsCl, TEA N_Benzyl_Piperidine (S)-N-Benzyl-3-(N-Boc-amino)piperidine Ditosylate->N_Benzyl_Piperidine Benzylamine, reflux

Caption: Synthesis of a protected (S)-3-aminopiperidine derivative from L-glutamic acid.

Biocatalytic Synthesis: The "Green" Chemistry Approach

Biocatalytic methods offer a highly enantioselective and environmentally friendly alternative to traditional chemical synthesis. These approaches utilize enzymes, such as transaminases, to catalyze the stereoselective amination of a prochiral ketone.[2][3]

Causality Behind Experimental Choices

The use of a transaminase enzyme is the cornerstone of this approach. These enzymes catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to a ketone acceptor, with the stereochemistry of the product being dictated by the specific enzyme used. The reaction is typically run in an aqueous buffer at or near physiological pH and mild temperatures, which minimizes the need for harsh reagents and solvents. The choice of an immobilized enzyme allows for easy recovery and reuse, making the process more cost-effective and scalable.[2]

Experimental Protocol: Transaminase-Mediated Asymmetric Amination

Materials:

  • N-Boc-3-piperidone

  • Immobilized ω-transaminase (e.g., ATA-025-IMB)

  • Isopropylamine (amine donor)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Triethanolamine buffer (100 mM, pH 7.5)[2]

Procedure:

  • In a reaction vessel, dissolve N-Boc-3-piperidone in the triethanolamine buffer.

  • Add isopropylamine as the amine donor and a catalytic amount of PLP.

  • Introduce the immobilized ω-transaminase to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., 30°C) and monitor the conversion by HPLC or GC.

  • Upon completion, filter to recover the enzyme for reuse.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Wash, dry, and concentrate the organic phase to yield (S)-3-(N-Boc-amino)piperidine.[2]

Diagram of the Biocatalytic Synthesis Workflow

Biocatalytic_Workflow Substrate N-Boc-3-piperidone Reaction_Mix Reaction Mixture (Buffer, Amine Donor, PLP) Substrate->Reaction_Mix Enzyme Immobilized ω-Transaminase Reaction_Mix->Enzyme Enzymatic Reaction Separation Enzyme Filtration & Product Extraction Enzyme->Separation Product (S)-3-(N-Boc-amino)piperidine Separation->Product

Caption: General workflow for the biocatalytic synthesis of (S)-3-(N-Boc-amino)piperidine.

Final Steps: N-Methylation and Salt Formation

Once the chiral intermediate, (S)-3-aminopiperidine or its N-Boc protected form, is synthesized, the final steps involve N-methylation and conversion to the dihydrochloride salt.

Experimental Protocol: N-Methylation and Deprotection

N-Methylation (from N-Boc protected precursor):

  • To a solution of (S)-3-(N-Boc-amino)piperidine in a suitable solvent (e.g., methanol), add aqueous formaldehyde.

  • Cool the mixture to 0°C and add a reducing agent, such as sodium cyanoborohydride, portion-wise.

  • Stir the reaction at room temperature overnight.

  • Concentrate the reaction mixture and work up by extraction with an organic solvent.

  • Dry and concentrate the organic phase to obtain the N-methylated, N-Boc protected intermediate.

Boc Deprotection and Salt Formation:

  • Dissolve the crude N-methylated, N-Boc protected intermediate in a suitable solvent (e.g., methanol or dioxane).

  • Add a solution of HCl in dioxane or bubble HCl gas through the solution.

  • Stir the reaction at room temperature for several hours.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent (e.g., ether), and dry under vacuum to yield this compound.

Comparative Analysis of Synthetic Routes

Synthesis RouteStarting MaterialKey Reagents/CatalystsOverall Yield (%)Enantiomeric Excess (e.e.) (%)Key AdvantagesKey Disadvantages
Chiral Pool L-Glutamic AcidSOCl₂, (Boc)₂O, NaBH₄, TsCl44-55%>99%Utilizes a readily available chiral starting material.Multi-step synthesis with moderate overall yield.
Biocatalytic N-Boc-3-piperidoneω-Transaminase, Isopropylamine, PLPHigh (not specified)[2]>99%[2]High enantioselectivity, mild reaction conditions, "green" process.Requires specific enzymes, potential for enzyme inhibition.
Asymmetric Hydrogenation 3-Aminopyridine derivativeChiral Rhodium or Ruthenium catalystHighHighPotentially fewer steps, high throughput screening of catalysts possible.Requires expensive and often air-sensitive catalysts.
Classical Resolution Racemic 3-aminopiperidineChiral resolving agent (e.g., tartaric acid)<50% (theoretical max)Can be >99%Well-established and understood technique.Inherently inefficient (discards half of the material), often requires multiple recrystallizations.

Conclusion

The synthesis of this compound can be achieved through a variety of strategic approaches. The choice of the optimal route depends on several factors, including the desired scale of production, cost considerations, available equipment and expertise, and environmental impact. The chiral pool synthesis from L-glutamic acid offers a reliable, albeit lengthy, route. For large-scale and environmentally conscious manufacturing, biocatalytic methods are increasingly becoming the preferred option due to their high enantioselectivity and mild reaction conditions. Asymmetric hydrogenation presents a powerful alternative, provided that an efficient catalyst system can be identified. Classical resolution remains a viable, though less efficient, option, particularly for smaller-scale syntheses where the loss of 50% of the material is acceptable. The detailed protocols and comparative analysis provided in this guide are intended to equip researchers and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.

References

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. [Link]
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  • Preparation method for 3-aminopiperidine and optical isomer thereof - Google P
  • Preparation method for (R)

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(3S)-1-methylpiperidin-3-amine dihydrochloride IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: (3S)-1-Methylpiperidin-3-amine Dihydrochloride

Introduction

(3S)-1-Methylpiperidin-3-amine dihydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of the 3-aminopiperidine scaffold, it provides a rigid, three-dimensional structure that is frequently incorporated into biologically active molecules. The presence of a stereocenter at the C3 position, a tertiary amine in the ring, and a primary amine side chain makes it a versatile synthon for creating compounds with specific spatial orientations crucial for selective receptor binding. This guide offers a comprehensive overview of its chemical identity, synthesis, analytical characterization, and applications, with a focus on its utility for researchers and professionals in drug discovery. The compound is particularly noted for its role as an intermediate in the synthesis of molecules targeting the central nervous system[1].

Chemical Identity and Physicochemical Properties

The fundamental characteristics of (3S)-1-methylpiperidin-3-amine dihydrochloride are summarized below. The dihydrochloride salt form enhances stability and improves handling properties, particularly solubility in polar solvents, compared to the freebase.

IdentifierValueSource
IUPAC Name (3S)-1-methylpiperidin-3-amine;dihydrochloride[2]
CAS Number 1157849-51-8[1][3]
Molecular Formula C₆H₁₆Cl₂N₂[1][3]
Molecular Weight 187.11 g/mol [1][3]
Appearance White to off-white solid[4][5]
Storage Room temperature, dry, under inert atmosphere[1][5]
Chemical Structure

The structure features a piperidine ring with an S-configured stereocenter at the C3 position, which bears a primary amino group. The ring nitrogen is methylated.

Caption: 2D structure of (3S)-1-methylpiperidin-3-amine dihydrochloride.

Synthesis and Manufacturing Considerations

The synthesis of enantiomerically pure (3S)-1-methylpiperidin-3-amine dihydrochloride requires a stereocontrolled approach. Direct synthesis is often challenging; therefore, a common strategy involves the modification of a pre-existing chiral precursor. The following protocol outlines a robust and scalable laboratory-scale synthesis starting from the commercially available (S)-3-aminopiperidine scaffold.

Rationale for Synthetic Strategy

The chosen pathway leverages reductive amination, a highly efficient and selective method for N-methylation of primary and secondary amines. This method avoids the use of harsh alkylating agents and minimizes the risk of over-alkylation (quaternization), which can be a significant side reaction. The use of a Boc-protected intermediate ensures that the primary amine at the C3 position does not compete during the N-methylation step, thereby guaranteeing regioselectivity.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for (3S)-1-methylpiperidin-3-amine dihydrochloride.

Detailed Experimental Protocol

Step 1: Boc Protection of (S)-3-Aminopiperidine

  • Setup: To a stirred solution of (S)-3-aminopiperidine dihydrochloride (1.0 eq) in a suitable solvent mixture like dichloromethane (DCM) and water at 0 °C, add a base such as triethylamine (TEA) or sodium bicarbonate (2.5 eq) to neutralize the hydrochloride salts and free the amine.

  • Reaction: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dropwise. The causality here is to protect the more nucleophilic primary amine over the secondary ring amine under controlled conditions.

  • Workup: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS. Upon completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-tert-butyl (piperidin-3-yl)carbamate.

Step 2: N-Methylation via Reductive Amination

  • Setup: Dissolve the protected intermediate from Step 1 (1.0 eq) in a solvent such as 1,2-dichloroethane (DCE) or acetonitrile.

  • Reaction: Add aqueous formaldehyde (37 wt. %, 1.5 eq). After stirring for 30 minutes, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the intermediate iminium ion formed in situ without reducing the carbonyl of the Boc group.

  • Workup: Stir at room temperature for 4-8 hours. Quench the reaction carefully with saturated aqueous sodium bicarbonate. Extract the product with DCM, dry the combined organic layers, and concentrate to yield (S)-tert-butyl (1-methylpiperidin-3-yl)carbamate.

Step 3: Boc Deprotection and Dihydrochloride Salt Formation

  • Setup: Dissolve the N-methylated intermediate from Step 2 in a minimal amount of methanol or ethyl acetate.

  • Reaction: Add a solution of hydrochloric acid (4M in 1,4-dioxane or concentrated HCl, >2.2 eq) dropwise at 0 °C. The strong acidic conditions cleave the acid-labile Boc protecting group.

  • Isolation: Stir the reaction at room temperature for 2-4 hours. The dihydrochloride salt will typically precipitate from the solution. Collect the solid by filtration, wash with a cold non-polar solvent like diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization

To ensure the identity, purity, and enantiomeric integrity of the final product, a panel of analytical techniques must be employed. This serves as a self-validating system for the protocol's success.

TechniquePurposeExpected Results
¹H NMR Structural confirmation and puritySignals corresponding to the methyl group, piperidine ring protons, and amine protons. Integral ratios should match the expected structure.
¹³C NMR Structural confirmationDistinct signals for all six unique carbon atoms in the molecule.
Mass Spec (ESI+) Molecular weight confirmationA peak corresponding to the freebase [M+H]⁺ at m/z ≈ 115.12.
Chiral HPLC Enantiomeric purityA single major peak on a suitable chiral column (e.g., Chiralpak), confirming high enantiomeric excess (>98%).
FT-IR Functional group identificationCharacteristic peaks for N-H (amine) and C-H (alkane) stretches.

Applications in Medicinal Chemistry

(3S)-1-Methylpiperidin-3-amine dihydrochloride is a valuable building block for creating complex molecules with therapeutic potential, particularly in the realm of neuroscience.

Core Utility: Scaffold for CNS-Targeting Agents

The piperidine ring is a privileged scaffold in CNS drug discovery. It provides a conformationally restricted core that can position substituents in precise vectors to interact with biological targets. The N-methyl group can enhance properties such as metabolic stability and blood-brain barrier permeability. The primary amine at the C3 position serves as a key handle for introducing further complexity, allowing for the construction of amides, sulfonamides, or other functional groups to modulate pharmacological activity. This compound is specifically utilized in the development of receptor ligands to study or modulate neurological pathways, with potential applications in therapies for anxiety, depression, and neurodegenerative disorders[1].

Broader Context: A Versatile Chiral Amine

While the (3S) enantiomer is noted for CNS applications, the broader class of 3-amino-1-methylpiperidines has seen use in other therapeutic areas. For instance, the racemic version is a reagent for preparing phenylindoles that act as tryptophan 2,3-dioxygenase (TDO) inhibitors, an area of interest in oncology[4][6]. The related (R)-enantiomer has been investigated for its potential in developing PCAF and GCN5 inhibitors for cancer treatment[5]. This highlights the importance of stereochemistry in directing the pharmacological profile of the final drug candidate.

Caption: Role as a building block in a typical drug discovery process.

Safety and Handling

Based on data for structurally related compounds, (3S)-1-methylpiperidin-3-amine dihydrochloride should be handled with appropriate care.

  • Hazard Classification: Likely classified as an irritant. May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[7][8].

  • Handling Precautions: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

(3S)-1-Methylpiperidin-3-amine dihydrochloride is a high-value chiral intermediate for pharmaceutical research. Its defined stereochemistry and versatile functional handles make it an essential tool for medicinal chemists aiming to synthesize novel therapeutics, especially those targeting the central nervous system. The synthetic and analytical protocols detailed in this guide provide a reliable framework for its preparation and quality control, enabling its effective application in the rigorous and demanding environment of drug development.

References

  • PubChem. Compound Summary for CID 68996496, (3R)-1-Methylpiperidin-3-amine dihydrochloride.
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  • PubChem. Compound Summary for CID 45790119, 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-.
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Introduction: The Critical Role of Solubility in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of (S)-1-Methylpiperidin-3-amine dihydrochloride

This compound is a chiral piperidine derivative that serves as a vital building block in medicinal chemistry and pharmaceutical research.[1][2] Its structure is often incorporated into the synthesis of biologically active molecules, including potential therapeutic agents for neurological disorders.[1] As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's success, profoundly influencing its bioavailability, formulation feasibility, and the reliability of in vitro assay results.[3][4]

This guide provides a comprehensive technical overview of the solubility profile of this compound. We will delve into its fundamental physicochemical characteristics, explore the key factors that govern its solubility, and provide detailed, field-proven protocols for its experimental determination. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively characterize and manage the solubility of this important compound.

Core Physicochemical Properties

This compound is the hydrochloride salt of a tertiary amine. This salt form is intentionally created to enhance the aqueous solubility of the parent molecule, a common strategy in pharmaceutical development to improve bioavailability.[5][6] The presence of the ionizable amine group and the dihydrochloride salt structure are the most dominant features governing its solubility behavior.

PropertyValueSource
Chemical Name This compound[2]
CAS Number 1157849-51-8[1][2]
Molecular Formula C₆H₁₆Cl₂N₂[1][2]
Molecular Weight 187.11 g/mol [1][2]
Appearance Typically an off-white to beige powder[7]
General Solubility As a polar, ionic compound, it is expected to be more soluble in polar protic solvents like water and alcohols, with low solubility in nonpolar aprotic solvents.[7][8]N/A

Key Factors Influencing Solubility

The solubility of an ionizable compound like this compound is not a single value but a variable dependent on several solution conditions. A comprehensive understanding of these factors is essential for predicting its behavior in different physiological and experimental environments.

pH-Dependent Solubility

The most critical factor is the pH of the aqueous medium. The compound is a salt of a weak base. The solubility equilibrium is intrinsically linked to the acid-base chemistry of the amine group.

  • In Acidic Conditions (Low pH): The amine group is fully protonated (R-NH₃⁺), existing as the highly water-soluble dihydrochloride salt.[9] The equilibrium favors the dissolved, ionic form.

  • In Basic Conditions (High pH): As the pH increases, the amine group gets deprotonated, converting the salt back to the free base (R-NH₂). This free base is typically less polar and significantly less water-soluble, which can lead to precipitation.[9]

This pH-solubility relationship is crucial for oral drug development. The compound will likely be soluble in the low pH of the stomach but may precipitate in the higher pH of the small intestine, impacting absorption.[4]

The Common Ion Effect

The solubility of hydrochloride salts can be suppressed by the presence of a common ion (Cl⁻) in the solution.[10][11] This is particularly relevant in physiological contexts, such as the gastric fluid which contains hydrochloric acid, and in buffered solutions used for in vitro assays (e.g., those containing NaCl). The extent of this effect is related to the intrinsic solubility of the salt; slightly soluble hydrochlorides are more sensitive to the common ion.[10]

Temperature

While solubility generally increases with temperature, this relationship must be determined experimentally for each specific compound. For pre-formulation studies, solubility is often assessed at ambient temperature (e.g., 25 °C) and physiological temperature (37 °C).

Polymorphism

The solid-state form of the compound can significantly impact its solubility. Different crystalline forms, or polymorphs, can exhibit different lattice energies, leading to variations in their thermodynamic solubility. It is crucial to characterize the solid form used in solubility studies to ensure reproducibility.[12]

Experimental Determination of Solubility

Accurate solubility data is generated through rigorous experimental protocols. In drug discovery and development, two distinct types of solubility are measured: kinetic and thermodynamic.[3][13]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true, maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[12] This measurement is critical for pre-formulation and understanding the fundamental properties of the compound.[13] The most common method is the Shake-Flask Method .[13][14]

  • Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed glass vial.[8][12] Ensuring excess solid is present is crucial for reaching equilibrium.[14]

  • Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).[8] Agitate the suspension for a sufficient period to reach equilibrium, typically 24 to 72 hours.[8][12] The required time should be confirmed through preliminary experiments by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration in solution remains constant.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed, followed by careful withdrawal of the supernatant.[15][16]

  • Filtration: Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.[8] It is important to discard the initial portion of the filtrate to avoid errors from potential drug adsorption to the filter membrane.[14]

  • Quantification: Accurately dilute the clear filtrate with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4][14]

  • Data Analysis: Calculate the solubility in units of µg/mL or µM by comparing the sample's response to a calibration curve prepared with known concentrations of the compound.[16]

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add Excess Solid to Solvent B Agitate at Constant Temp (24-72 hours) A->B Equilibration C Centrifuge Suspension B->C D Filter Supernatant (0.22 µm) C->D E Dilute Filtrate D->E F Quantify by HPLC-UV E->F G Calculate Solubility vs. Calibration Curve F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility

Kinetic solubility is a high-throughput assessment used in early drug discovery.[3][13] It measures the solubility of a compound that is rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.[13][17] This method is faster but can overestimate thermodynamic solubility because it can lead to the formation of supersaturated solutions or amorphous precipitates.[14]

  • Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 or 20 mM.[17][18]

  • Assay Plate Preparation: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.[18]

  • Buffer Addition: Add the aqueous buffer (e.g., PBS pH 7.4) to the wells to achieve the desired final compound concentration, ensuring the final DMSO concentration is low (typically ≤1-2%) to minimize its co-solvent effects.[18]

  • Incubation: Mix the plate thoroughly and incubate for a short period, typically 1 to 2 hours, at a controlled temperature (e.g., room temperature or 37°C).[13][18]

  • Detection & Quantification: Determine the concentration of the dissolved compound. There are several common methods:

    • Nephelometry: Measure the light scattering caused by precipitated particles. The concentration at which scattering appears is the kinetic solubility limit.[13][18]

    • Direct UV/LC-MS after Filtration: The samples are passed through a filter plate to separate the precipitate. The concentration in the filtrate is then measured by UV spectroscopy or LC-MS/MS against a calibration curve.[13][17]

G cluster_detection Detection Methods A Prepare 10 mM Stock in DMSO B Dispense Stock into 96-Well Plate A->B C Add Aqueous Buffer (e.g., PBS) B->C D Incubate & Shake (1-2 hours) C->D E Nephelometry (Light Scattering) D->E F Filtration Plate D->F H Determine Solubility Limit E->H G Quantify Filtrate (UV or LC-MS) F->G G->H

Caption: General Workflow for Kinetic Solubility Assays.

Implications for Drug Development

The solubility profile of this compound directly informs several critical development decisions:

  • Formulation Strategy: Poor aqueous solubility necessitates advanced formulation strategies. The pH-solubility profile will guide the selection of appropriate pH-modifying excipients for an oral dosage form.

  • Bioavailability: As a key parameter in the Biopharmaceutics Classification System (BCS), solubility, along with permeability, helps predict the oral bioavailability of a drug.[4] A compound with low solubility may suffer from poor and variable absorption.

  • In Vitro Assay Integrity: Undissolved compound in biological assays can lead to inaccurate and misleading results.[4] Knowing the solubility limit in assay buffers is essential for designing experiments and interpreting data correctly. A good target for drug discovery compounds is a solubility of >60 µg/mL.[3]

Conclusion

The solubility of this compound is a multi-faceted property governed by its inherent chemical structure and the external environment. As a dihydrochloride salt of an amine, its solubility is expected to be highly dependent on pH, a critical consideration for its development as a potential pharmaceutical agent. While general principles provide a strong predictive framework, precise and reproducible data can only be obtained through rigorous experimental methodologies like the shake-flask method for thermodynamic solubility and high-throughput assays for kinetic solubility. A comprehensive characterization using these techniques is not merely an academic exercise but a fundamental requirement for advancing any compound through the drug development pipeline, enabling rational formulation design and ensuring the generation of reliable biological data.

References

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  • protocols.io. (2023). Shake-Flask Aqueous Solubility assay (Kinetic solubility). URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-sol-e2nw1b33k5k5/v1
  • Warren Center for Neuroscience Drug Discovery. (2023). Kinetic Solubility 96–Well Protocol. URL: https://www.vanderbilt.edu/wcndd/files/DMPK_Kinetic-Solubility-96-Well-Protocol.pdf
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). URL: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay
  • Domainex. Thermodynamic Solubility Assay. URL: https://www.domainex.co.uk/assay-library/physicochemical-properties/thermodynamic-solubility-assay
  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/17631102/
  • Evotec. Thermodynamic Solubility Assay. URL: https://www.evotec.com/en/asset-library/downloads/fact-sheets/dmpk-and-adme/thermodynamic-solubility-assay
  • Ningbo Inno Pharmchem Co.,Ltd. (2024). Piperidin-3-amine Dihydrochloride: Comprehensive Overview and Applications. URL: https://www.inno-pharmchem.
  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. URL: https://www.dissolutiontech.com/issues/201011/DT201011_A01.pdf
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  • MySkinRecipes. This compound. URL: https://www.myskinrecipes.com/product/113681/(s)-1-methylpiperidin-3-amine-dihydrochloride
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  • Google Patents. (2005). Method for determining solubility of a chemical compound. URL: https://patents.google.
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  • Fisher Scientific. (2010). Safety Data Sheet: (R)-(-)-3-Piperidinamine dihydrochloride. URL: https://www.fishersci.com/sds?productName=AC436410010&productDescription=R--3-PIPERIDINAMINE+DIHCL+1G&vendorId=VN00032119&countryCode=US&language=en
  • Gupta, V. K., & Rohilla, B. (1991). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/1802521/
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  • ChemicalBook. (2024). (R)-3-AMino-1-Methyl-piperidine dihydrochloride. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52488735_EN.htm
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Spectroscopic Characterization of (S)-1-Methylpiperidin-3-amine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-1-Methylpiperidin-3-amine dihydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug development.[1] Its piperidine core is a prevalent scaffold in numerous biologically active compounds, and the stereochemistry at the C3 position is often crucial for target-specific interactions. Accurate and comprehensive structural elucidation is paramount for ensuring the quality and efficacy of downstream applications. This technical guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound, offering insights into data acquisition, interpretation, and the underlying scientific principles.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 1157849-51-8[2]

  • Molecular Formula: C₆H₁₆Cl₂N₂[2]

  • Molecular Weight: 187.11 g/mol [2][3]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (400 MHz, D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.0 - 3.8m5HH2, H6, H3
~2.9s3HN-CH₃
~1.8 - 2.4m4HH4, H5

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube. Deuterium oxide (D₂O) is a common choice for water-soluble salts.[4]

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.

Interpretation of the ¹H NMR Spectrum

The dihydrochloride salt form significantly influences the chemical shifts, particularly for protons near the nitrogen atoms. The electron-withdrawing effect of the protonated nitrogens deshields adjacent protons, shifting them downfield.

  • N-CH₃ Protons: The methyl group attached to the piperidine nitrogen is expected to appear as a singlet around 2.9 ppm. Its integration for three protons confirms its presence.

  • Piperidine Ring Protons: The protons on the piperidine ring will exhibit complex multiplets due to diastereotopicity and spin-spin coupling. The protons on carbons adjacent to the nitrogen atoms (H2 and H6) and the proton at the chiral center (H3) are expected to be the most downfield, appearing in a complex multiplet between 3.0 and 3.8 ppm. The remaining methylene protons (H4 and H5) will be found further upfield, likely in the 1.8 - 2.4 ppm range. The amine protons (NH₃⁺) will exchange with D₂O and will likely not be observed as a distinct peak. In a non-deuterated solvent like DMSO-d₆, they would appear as a broad singlet.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (100 MHz, D₂O)

Chemical Shift (δ, ppm)Assignment
~60-65C2, C6
~50-55C3
~45-50N-CH₃
~25-30C4
~20-25C5

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0-200 ppm.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak.

Interpretation of the ¹³C NMR Spectrum

  • Piperidine Ring Carbons: The carbons directly bonded to the nitrogen atoms (C2 and C6) are expected to be the most deshielded among the ring carbons, appearing in the 60-65 ppm region.[5] The chiral carbon (C3) bearing the amino group will also be downfield, anticipated in the 50-55 ppm range. The remaining ring carbons (C4 and C5) will be further upfield.

  • N-CH₃ Carbon: The N-methyl carbon typically resonates in the 45-50 ppm range.[6]

The presence of five distinct signals for the piperidine ring carbons and one for the methyl group would be consistent with the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule.

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400-2500Strong, BroadN-H stretch (primary and tertiary ammonium salts)
2950-2850MediumC-H stretch (aliphatic)
~1600MediumN-H bend (asymmetric)
~1500MediumN-H bend (symmetric)
1250-1020MediumC-N stretch

Experimental Protocol: IR Spectroscopy

  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Analyze the pellet using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Interpretation of the IR Spectrum

  • N-H Stretching: The most prominent feature for this dihydrochloride salt will be a very broad and strong absorption band spanning from approximately 3400 cm⁻¹ down to 2500 cm⁻¹. This is characteristic of the N-H stretching vibrations in ammonium salts, where hydrogen bonding is significant.[7][8] This broad feature will likely obscure the C-H stretching vibrations.

  • C-H Stretching: Aliphatic C-H stretching vibrations are expected in the 2950-2850 cm⁻¹ region but may be enveloped by the broad N-H stretch.[9]

  • N-H Bending: The asymmetric and symmetric N-H bending vibrations of the primary ammonium group (-NH₃⁺) are expected to appear around 1600 cm⁻¹ and 1500 cm⁻¹, respectively.[10][11]

  • C-N Stretching: The C-N stretching vibrations for aliphatic amines typically appear in the 1250-1020 cm⁻¹ region.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and deducing structural features.

Predicted MS Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
114Low[M - 2HCl]⁺˙ (Molecular ion of the free base)
99High[M - CH₃]⁺˙ (Loss of methyl radical from free base)
70ModerateAlpha-cleavage fragment ([C₄H₈N]⁺)
58High (Base Peak)Alpha-cleavage fragment ([C₃H₈N]⁺)

Experimental Protocol: Mass Spectrometry (EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by GC-MS if the free base is sufficiently volatile.

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

Interpretation of the Mass Spectrum

In the mass spectrometer, the dihydrochloride salt will likely be analyzed as the free base, (S)-1-Methylpiperidin-3-amine, with a molecular weight of 114.19 g/mol .[12]

  • Molecular Ion: The molecular ion peak ([M]⁺˙) for the free base is expected at m/z 114. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[13][14]

  • Fragmentation Pattern: The fragmentation of cyclic amines is typically dominated by alpha-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom.[15][16][17]

fragmentation_pathway cluster_main Fragmentation of (S)-1-Methylpiperidin-3-amine (m/z 114) cluster_path1 Pathway 1: Alpha-Cleavage cluster_path2 Pathway 2: Alpha-Cleavage M Molecular Ion [C₆H₁₄N₂]⁺˙ m/z 114 F1 Fragment [C₃H₈N]⁺ m/z 58 (Base Peak) M->F1 - C₃H₆N• F2 Fragment [C₄H₈N]⁺ m/z 70 M->F2 - C₂H₆N•

Sources

Unlocking the Therapeutic Potential of (S)-1-Methylpiperidin-3-amine Dihydrochloride Derivatives: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The (S)-1-Methylpiperidin-3-amine dihydrochloride scaffold represents a promising starting point for the development of novel therapeutics, particularly for central nervous system (CNS) disorders. Its chiral nature and the presence of a basic nitrogen atom within a piperidine ring are key features found in numerous biologically active molecules. This in-depth technical guide provides a comprehensive overview of potential therapeutic targets for derivatives of this compound. We delve into the rationale behind selecting these targets, drawing from the known pharmacology of structurally related compounds and the pivotal roles these targets play in pathophysiology. Furthermore, this guide offers detailed, field-proven methodologies for the identification and validation of these potential molecular targets, equipping researchers and drug development professionals with the necessary tools to advance their discovery programs.

Introduction: The Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drugs targeting the central nervous system.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with biological targets. The specific compound, this compound, serves as a key intermediate in the synthesis of various biologically active molecules, with potential applications in treating anxiety, depression, and neurodegenerative disorders.[1] While direct pharmacological data on this specific compound and its simple derivatives is limited, the broader class of piperidine-containing molecules offers significant insights into its potential mechanisms of action.

This guide will explore four primary classes of potential therapeutic targets for derivatives of this compound:

  • Sigma Receptors (σ1 and σ2)

  • G-Protein Coupled Receptors (GPCRs) , with a focus on dopaminergic and serotonergic receptors.

  • Nicotinic Acetylcholine Receptors (nAChRs)

  • Monoamine Transporters (DAT, NET, SERT)

The rationale for selecting these targets is based on the structural similarities of the core scaffold to known ligands of these receptors and transporters, and their established involvement in a wide range of neurological and psychiatric conditions.

Potential Therapeutic Targets and Their Rationale

Sigma Receptors (σ1 and σ2)

Sigma receptors, once misclassified as opioid receptors, are now understood to be a unique class of intracellular chaperone proteins.[3] They are implicated in a multitude of cellular functions and are considered promising targets for various CNS disorders, including neurodegenerative diseases, pain, and addiction.[4]

  • Rationale for Targeting: Several studies have demonstrated that piperidine-containing compounds can exhibit high affinity for sigma receptors. For instance, novel piperidine derivatives have been synthesized and shown to possess nanomolar affinity for both σ1 and σ2 subtypes, exhibiting analgesic effects in preclinical pain models.[4] Given that this compound provides a core piperidine structure, its derivatives could be rationally designed to interact with these receptors.

  • Therapeutic Implications:

    • Neuroprotection: σ1 receptor agonists have shown neuroprotective effects in models of Alzheimer's disease, Parkinson's disease, and ALS.[3]

    • Analgesia: Ligands targeting sigma receptors have demonstrated efficacy in models of neuropathic pain.[4]

    • Oncology: Both σ1 and σ2 receptors are overexpressed in various tumor cell lines, making them potential targets for cancer therapeutics.[5]

G-Protein Coupled Receptors (GPCRs): Dopamine and Serotonin Receptors

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[6][7] Within the CNS, dopamine and serotonin receptors play critical roles in mood, cognition, and motor control.

  • Rationale for Targeting: The chemical structure of (S)-1-Methylpiperidin-3-amine is reminiscent of the core structures of many known dopamine and serotonin receptor ligands. Research on the related compound, 1-benzylpiperidin-3-amine dihydrochloride, has indicated potential interactions with dopamine and serotonin neurotransmitter systems.[8] This suggests that derivatives of (S)-1-Methylpiperidin-3-amine could be developed as modulators of these GPCRs.

  • Therapeutic Implications:

    • Psychiatric Disorders: Dysregulation of dopaminergic and serotonergic signaling is a hallmark of depression, schizophrenia, and anxiety disorders.[8]

    • Neurodegenerative Diseases: Dopamine receptor agonists are a mainstay in the treatment of Parkinson's disease.

    • Cognitive Enhancement: Modulation of certain serotonin and dopamine receptor subtypes has been linked to improvements in cognitive function.

Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely distributed throughout the CNS and are involved in cognitive processes such as learning and memory.[9]

  • Rationale for Targeting: The piperidine motif is a key structural feature of many nicotinic acetylcholine receptor ligands, including the natural alkaloid nicotine. The nitrogen atom of the piperidine ring can act as a key pharmacophoric element for binding to nAChRs.

  • Therapeutic Implications:

    • Cognitive Disorders: Agonists of nAChRs have shown promise in improving cognitive deficits in conditions like Alzheimer's disease and schizophrenia.

    • Pain Management: Certain nAChR subtypes are involved in the modulation of pain signaling.

    • Addiction: Partial agonists of nAChRs are used as smoking cessation aids.

Monoamine Transporters (DAT, NET, SERT)

Monoamine transporters are responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) from the synaptic cleft, thereby regulating the duration and intensity of neurotransmission.[10]

  • Rationale for Targeting: Many clinically used antidepressants and psychostimulants act by inhibiting monoamine transporters. The structural features of (S)-1-Methylpiperidin-3-amine, particularly the amine group, are common to many monoamine reuptake inhibitors.

  • Therapeutic Implications:

    • Depression and Anxiety: Selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) are first-line treatments for these disorders.

    • Attention-Deficit/Hyperactivity Disorder (ADHD): Stimulants that block DAT and NET are commonly prescribed for ADHD.

    • Neurodegenerative Diseases: Dysregulation of monoamine systems is observed in conditions like Parkinson's disease.

Methodologies for Target Identification and Validation

A systematic approach to target identification and validation is crucial for advancing a drug discovery program. This section outlines detailed protocols for in vitro assays to assess the interaction of (S)-1-Methylpiperidin-3-amine derivatives with the potential targets discussed above.

General Workflow for Target Screening

The following diagram illustrates a typical workflow for screening and validating potential therapeutic targets for a novel compound library based on the (S)-1-Methylpiperidin-3-amine scaffold.

Caption: Generalized GPCR signaling cascade.

Experimental Protocol: cAMP Assay for Gs/Gi-Coupled Receptors

  • Cell Culture: Use a cell line stably expressing the GPCR of interest.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound. For antagonist testing, co-incubate with a known agonist.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Quantify cAMP levels using a commercially available ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

These assays measure the ability of a compound to inhibit the uptake of a radiolabeled or fluorescent substrate into cells expressing the transporter. [11][12] Experimental Protocol: Radiotracer Uptake Inhibition Assay

  • Cell Plating: Plate cells stably expressing DAT, NET, or SERT in a 96-well plate. [11]2. Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Uptake Initiation: Add a fixed concentration of a radiolabeled substrate (e.g., [³H]-dopamine for DAT). [10]4. Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC50 value.

Data Presentation and Interpretation

All quantitative data from binding and functional assays should be summarized in a clear and concise tabular format to facilitate comparison between different derivatives.

Table 2: Example Data Summary for a Hypothetical Derivative

TargetBinding Affinity (Ki, nM)Functional ActivityPotency (EC50/IC50, nM)
σ1 Receptor 15.2Agonist45.8
D2 Receptor 120.5Antagonist250.1
SERT 8.9Inhibitor22.4
α7 nAChR >10,000N/A>10,000

This type of summary allows for a quick assessment of the compound's potency and selectivity profile, guiding further lead optimization efforts.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel CNS-active compounds. Based on structural analogy to known pharmacologically active molecules, sigma receptors, specific GPCRs, nicotinic acetylcholine receptors, and monoamine transporters represent high-priority targets for investigation. The experimental protocols detailed in this guide provide a robust framework for identifying and validating the interactions of novel derivatives with these targets.

Future research should focus on the synthesis of a focused library of derivatives to explore the structure-activity relationships (SAR) for each of the identified target classes. Promising lead compounds with high affinity and selectivity should then be advanced into more complex cellular and in vivo models to assess their therapeutic potential for specific neurological and psychiatric disorders.

References

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  • (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC.
  • Frederick National Lab for Cancer Research. (n.d.). G Protein-Coupled Receptors in Drug Discovery : Methods and Protocols.
  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol.
  • (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC.
  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central.
  • MDPI. (n.d.). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain.
  • RSC Publishing. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States.
  • (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC.
  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays.
  • Powell's Books. (n.d.). G Protein-Coupled Receptor Screening Assays: Methods and Protocols.
  • ACS Publications. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective.
  • ResearchGate. (2025). A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • (n.d.). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. PMC.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (n.d.). CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.
  • (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC.
  • PubChem. (n.d.). (3R)-1-Methylpiperidin-3-amine dihydrochloride.
  • Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • AMERICAN ELEMENTS. (n.d.). (R)-1-Methylpiperidin-3-amine.

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The Piperidine Scaffold: A Historical and Synthetic Odyssey in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Privileged Scaffold

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the realm of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold". This guide embarks on an in-depth exploration of the discovery and history of piperidine-based pharmaceuticals, tracing their journey from natural alkaloids to the blockbuster synthetic drugs that have shaped modern medicine. We will delve into the pivotal discoveries, the evolution of synthetic strategies, and the fundamental pharmacology that underpins the therapeutic success of this versatile moiety.

First isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the alkaloid responsible for the pungency of black pepper, piperidine's journey into the pharmaceutical limelight was not immediate.[1] Early investigations in the late 19th and early 20th centuries focused on its physiological effects, noting its impact on the nervous and cardiovascular systems.[1] However, it was the dawn of synthetic medicinal chemistry in the mid-20th century that truly unlocked the therapeutic potential of the piperidine scaffold, leading to the development of drugs that have had a profound impact on pain management, mental health, and allergy treatment.

A Historical Timeline of Discovery: From Serendipity to Rational Design

The story of piperidine-based pharmaceuticals is one of both serendipitous discovery and methodical structure-activity relationship (SAR) studies. The timeline below highlights key milestones in the development of major classes of piperidine-containing drugs.

The Dawn of Synthetic Analgesics: The Meperidine Breakthrough (1939)

The first major breakthrough in synthetic piperidine pharmaceuticals came in 1939 with the synthesis of meperidine (pethidine) by German chemist Otto Eisleb.[2] Initially synthesized as a potential antispasmodic agent, its potent analgesic properties were soon recognized.[2][3] This discovery was a landmark moment, demonstrating that a relatively simple synthetic molecule could mimic the pain-relieving effects of morphine, a complex natural alkaloid.[4] Meperidine's success spurred a wave of research into synthetic analgesics, with the 4-phenylpiperidine core of meperidine becoming a crucial pharmacophore for future opioid drug design.[5]

The Janssen Revolution: Fentanyl and Haloperidol (1958-1959)

The late 1950s witnessed a flurry of innovation from the laboratories of Dr. Paul Janssen in Belgium. In 1958, his team synthesized haloperidol , a butyrophenone derivative of a piperidine-containing precursor.[6][7] This discovery marked the advent of a new class of potent antipsychotics, offering a significant advancement in the treatment of schizophrenia and other psychotic disorders.[6][7] Haloperidol's mechanism of action, primarily through dopamine D2 receptor antagonism, provided crucial insights into the neurobiology of psychosis.[6]

Just a year later, in 1959, Janssen's team achieved another monumental success with the synthesis of fentanyl .[8][9] This extraordinarily potent opioid analgesic, estimated to be 50 to 100 times more potent than morphine, revolutionized anesthesia and pain management.[8][10] The development of fentanyl and its analogues was a direct result of systematic modifications to the 4-anilinopiperidine scaffold, a testament to the power of rational drug design.[11][12]

Tackling Allergies: The Rise of Piperidine Antihistamines

The mid-20th century also saw the emergence of piperidine-containing antihistamines. These first-generation H1 receptor antagonists, while effective in treating allergic symptoms, were often associated with significant sedative side effects due to their ability to cross the blood-brain barrier. Notable examples from this era include cyproheptadine and the phenothiazine derivative thioridazine , which also exhibited antipsychotic properties.[13][14] The development of these compounds laid the groundwork for the later creation of second-generation, non-sedating antihistamines.

Case Studies of Seminal Piperidine-Based Pharmaceuticals

The following sections provide a more detailed look at the discovery, synthesis, and mechanism of action of key piperidine-containing drugs that have had a lasting impact on medicine.

Meperidine: The Archetypal Synthetic Opioid Analgesic

Discovery and Development: Synthesized in 1939 by Otto Eisleb at IG Farben, meperidine's analgesic properties were discovered by Otto Schaumann.[2][3] It was initially believed to have a lower addiction potential than morphine, though this was later found to be untrue.[13] For much of the 20th century, it was a widely prescribed opioid for moderate to severe pain.[13]

Mechanism of Action: Meperidine exerts its analgesic effects primarily as an agonist at the μ-opioid receptor.[15] This G-protein coupled receptor (GPCR) is predominantly coupled to the Gi/o protein family, which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[16][17] The Gβγ subunits also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization and reduced neuronal excitability.[16]

Experimental Protocol: Synthesis of Meperidine

The synthesis of meperidine typically involves a multi-step process starting from phenylacetonitrile.[16]

Step 1: Synthesis of 1-methyl-4-phenylpiperidine-4-carbonitrile

  • To a solution of sodium amide in an inert solvent (e.g., toluene), add phenylacetonitrile to form the corresponding carbanion.

  • React the carbanion with a bis(2-chloroethyl)amine derivative, such as N-methyl-bis(2-chloroethyl)amine, to effect a double alkylation and cyclization, forming the piperidine ring.

Step 2: Hydrolysis and Esterification

  • Hydrolyze the nitrile group of 1-methyl-4-phenylpiperidine-4-carbonitrile under acidic or basic conditions to the corresponding carboxylic acid.

  • Perform a Fischer esterification of the carboxylic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to yield meperidine.[3]

Fentanyl: The Pinnacle of Potency

Discovery and Development: Paul Janssen's synthesis of fentanyl in 1959 was a pivotal moment in opioid pharmacology.[8][9] Its immense potency and rapid onset of action made it an invaluable tool in anesthesia and for managing severe pain.[11][12] The development of the transdermal fentanyl patch in the 1990s further expanded its clinical utility for chronic pain management.[8][9]

Mechanism of Action: Fentanyl is a potent and selective agonist of the μ-opioid receptor, sharing the same fundamental signaling pathway as meperidine and morphine.[15][16] Its high lipophilicity allows for rapid penetration of the blood-brain barrier, contributing to its fast onset of action.

Experimental Protocol: Janssen Synthesis of Fentanyl

The original Janssen synthesis of fentanyl is a classic example of medicinal chemistry ingenuity.[18][19]

Step 1: Synthesis of N-(1-phenethylpiperidin-4-yl)aniline

  • Condense 1-phenethyl-4-piperidone with aniline to form the corresponding Schiff base.

  • Reduce the Schiff base in situ with a reducing agent such as sodium borohydride to yield N-(1-phenethylpiperidin-4-yl)aniline.

Step 2: Acylation to Fentanyl

  • Acylate the secondary amine of N-(1-phenethylpiperidin-4-yl)aniline with propionyl chloride or propionic anhydride in the presence of a base to yield fentanyl.[20]

Haloperidol: A Cornerstone of Antipsychotic Therapy

Discovery and Development: Developed by Paul Janssen in 1958, haloperidol was a groundbreaking discovery in the treatment of psychosis.[6][7] It emerged from research aimed at developing analogs of pethidine and became the first of the butyrophenone class of antipsychotics.[6][21] Its approval by the FDA in 1967 provided a crucial new therapeutic option for patients with schizophrenia.[6]

Mechanism of Action: Haloperidol's primary mechanism of action is the potent antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[12][22] The D2 receptor is a Gi/o-coupled GPCR that, when activated by dopamine, inhibits adenylyl cyclase and reduces cAMP levels.[21] By blocking this receptor, haloperidol alleviates the positive symptoms of schizophrenia, such as hallucinations and delusions.

Experimental Protocol: Synthesis of Haloperidol

The synthesis of haloperidol involves the alkylation of a piperidine derivative with a butyrophenone side chain.[5][23]

Step 1: Synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine

  • This key intermediate can be prepared via a Grignard reaction between a protected 4-piperidone and 4-chlorophenylmagnesium bromide, followed by deprotection.[15]

Step 2: Alkylation to Haloperidol

  • React 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-4'-fluorobutyrophenone in the presence of a base (e.g., sodium carbonate) and a catalyst (e.g., potassium iodide) in a suitable solvent (e.g., toluene) to yield haloperidol.[5]

Quantitative Data on Piperidine-Based Pharmaceuticals

The following table summarizes key pharmacological data for a selection of piperidine-containing drugs, highlighting their receptor binding affinities.

DrugTherapeutic ClassPrimary Target(s)Ki (nM)
Meperidine Opioid Analgesicμ-opioid receptor41 (SERT)
Fentanyl Opioid Analgesicμ-opioid receptor0.38
Haloperidol AntipsychoticDopamine D2 receptor0.517
Risperidone AntipsychoticDopamine D2, 5-HT2A3.1 (D2), 0.16 (5-HT2A)
Chlorpheniramine AntihistamineHistamine H1 receptor-
Cyproheptadine AntihistamineHistamine H1, 5-HT2A0.6 (H1), 0.5 (5-HT2A)
Trihexyphenidyl AntiparkinsonianMuscarinic M1 receptor1.0

Note: Ki values can vary depending on the experimental conditions and radioligand used.

Signaling Pathways and Experimental Workflows

The therapeutic effects of piperidine-based pharmaceuticals are mediated through their interaction with specific G-protein coupled receptors. The following diagrams, rendered in DOT language, illustrate the key signaling cascades and a generalized workflow for drug discovery.

mu_opioid_receptor_pathway Fentanyl Fentanyl/ Meperidine MOR μ-Opioid Receptor (GPCR) Fentanyl->MOR Agonist Binding G_protein Gi/o Protein MOR->G_protein Activation AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibition GIRK GIRK Channel G_protein->GIRK Activation cAMP cAMP AdenylylCyclase->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation K_ion K+ Efflux GIRK->K_ion Hyperpolarization Hyperpolarization/ Reduced Neuronal Excitability K_ion->Hyperpolarization

Caption: Mu-Opioid Receptor Signaling Pathway.

dopamine_d2_receptor_pathway Haloperidol Haloperidol D2R Dopamine D2 Receptor (GPCR) Haloperidol->D2R Antagonist Binding G_protein Gi/o Protein D2R->G_protein Activation Dopamine Dopamine Dopamine->D2R Agonist Binding AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibition cAMP cAMP AdenylylCyclase->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Downstream Modulation of Gene Expression & Neuronal Activity PKA->Downstream

Caption: Dopamine D2 Receptor Signaling Pathway.

histamine_h1_receptor_pathway Antihistamine Chlorpheniramine/ Cyproheptadine H1R Histamine H1 Receptor (GPCR) Antihistamine->H1R Inverse Agonist Binding G_protein Gq/11 Protein H1R->G_protein Activation Histamine Histamine Histamine->H1R Agonist Binding PLC Phospholipase C G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activation Ca_ion Ca2+ Release ER->Ca_ion Ca_ion->PKC Co-activation CellularResponse Allergic & Inflammatory Response PKC->CellularResponse

Caption: Histamine H1 Receptor Signaling Pathway.

drug_discovery_workflow Target Target Identification & Validation LeadGen Lead Generation (e.g., HTS, Fragment-based) Target->LeadGen LeadOpt Lead Optimization (SAR Studies) LeadGen->LeadOpt Preclinical Preclinical Development (In vitro & In vivo) LeadOpt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval (e.g., FDA) Clinical->Approval

Sources

The Stereochemical Imperative: A Technical Guide to the Role of Chirality in the Activity of 1-Methylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. This technical guide delves into the critical role of stereochemistry in the functional characteristics of 1-methylpiperidin-3-amine, a versatile chiral building block in medicinal chemistry. We will explore the synthesis, chiral separation, and differential biological activities of its (R)- and (S)-enantiomers. This document will provide a comprehensive overview of the experimental methodologies required to elucidate the stereospecific interactions of these enantiomers with biological targets, with a particular focus on the known inhibitory activity of the (R)-enantiomer against histone acetyltransferases (HATs) like PCAF and GCN5. By presenting detailed protocols and discussing the underlying scientific principles, this guide aims to equip researchers with the knowledge to effectively investigate and leverage the chirality of 1-methylpiperidin-3-amine in drug discovery and development.

Introduction: The Significance of Chirality in Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs targeting a wide range of diseases.[1] The introduction of a chiral center onto the piperidine ring dramatically increases its chemical diversity and potential for specific interactions with biological macromolecules.[2] Enantiomers, being non-superimposable mirror images, can exhibit profound differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[3] Therefore, a thorough understanding of the stereochemistry-activity relationship is paramount in the development of safe and effective chiral drugs.

1-Methylpiperidin-3-amine, with a chiral center at the C3 position of the piperidine ring, serves as a compelling case study. The presence of both a secondary amine and a methyl group on the nitrogen atom, along with the primary amine at the chiral center, provides multiple points for interaction with biological targets. This guide will systematically dissect the influence of the (R) and (S) configurations on the activity of this molecule.

Synthesis and Chiral Resolution of 1-Methylpiperidin-3-amine Enantiomers

The preparation of enantiomerically pure 1-methylpiperidin-3-amine is a critical first step in studying its stereospecific biological activities. Both stereoselective synthesis and chiral resolution of a racemic mixture are viable approaches.

Stereoselective Synthesis of (R)-1-Methylpiperidin-3-amine

A common and effective method for the synthesis of (R)-1-methylpiperidin-3-amine begins with the commercially available (R)-3-(Boc-amino)piperidine. This method involves a reductive amination followed by deprotection.

Experimental Protocol:

  • Reductive Amination: To a solution of (R)-tert-butyl piperidin-3-ylcarbamate (1 equivalent) in methanol, add aqueous formaldehyde (1.5 equivalents). Cool the mixture to 0°C.

  • Add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-methylated intermediate.

  • Deprotection: Dissolve the crude intermediate in methanol and add a solution of 4N HCl in dioxane.

  • Stir the reaction at room temperature for 4-6 hours.

  • Concentrate the mixture under vacuum.

  • Triturate the residue with diethyl ether to precipitate the dihydrochloride salt of (R)-1-methylpiperidin-3-amine.

  • Filter the solid, wash with cold methanol, and dry to obtain the final product.[4]

Synthesis of (S)-1-Methylpiperidin-3-amine

While the (S)-enantiomer is commercially available from various suppliers, a synthetic route analogous to the (R)-enantiomer can be employed, starting from (S)-3-(Boc-amino)piperidine.[5][6]

Chiral Resolution of Racemic 1-Methylpiperidin-3-amine

An alternative to stereoselective synthesis is the resolution of a racemic mixture of 1-methylpiperidin-3-amine. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[4]

Experimental Protocol (Adapted from piperidin-3-amine resolution):

  • Salt Formation: Dissolve racemic 1-methylpiperidin-3-amine in a suitable solvent, such as methanol.

  • Add a solution of an equimolar amount of a chiral resolving agent, for example, L-(+)-tartaric acid, in the same solvent.

  • Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of one diastereomeric salt.

  • Isolation: Collect the crystals by filtration. The enantiomeric purity of the amine can be determined by chiral HPLC after liberating the free base.

  • Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base, such as sodium hydroxide, to liberate the enantiomerically enriched free amine.

  • Extract the amine with an organic solvent, dry, and concentrate.

  • The other enantiomer can be recovered from the mother liquor by a similar process using the opposite enantiomer of the resolving agent (e.g., D-(-)-tartaric acid).[7][8]

Chiral Separation and Analysis by High-Performance Liquid Chromatography (HPLC)

A robust analytical method is essential to determine the enantiomeric purity of the synthesized or resolved 1-methylpiperidin-3-amine. Chiral HPLC is the most common and reliable technique for this purpose. Since 1-methylpiperidin-3-amine lacks a strong chromophore, pre-column derivatization is often necessary for sensitive UV detection.

Experimental Protocol (Adapted for 1-methylpiperidin-3-amine):

  • Derivatization: React the amine enantiomer or racemic mixture with a chiral derivatizing agent that introduces a chromophore, such as p-toluenesulfonyl chloride, in the presence of a base. This reaction forms diastereomeric sulfonamides that can be separated on a standard achiral HPLC column. Alternatively, a non-chiral derivatizing agent can be used to introduce a chromophore, followed by separation on a chiral column.

  • HPLC Conditions:

    • Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., Chiralpak AD-H), is often effective for separating the derivatized enantiomers.[9]

    • Mobile Phase: A typical mobile phase for normal-phase chiral separations consists of a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol. For basic compounds, the addition of a small amount of an amine modifier like diethylamine (0.1%) is often necessary to improve peak shape and resolution.[1]

    • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.

    • Detection: UV detection at a wavelength appropriate for the introduced chromophore (e.g., 228 nm for a p-toluenesulfonyl derivative).

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Workflow for chiral HPLC analysis of 1-methylpiperidin-3-amine.

Differential Biological Activity of (R)- and (S)-1-Methylpiperidin-3-amine

The spatial arrangement of the amino and methyl groups in the enantiomers of 1-methylpiperidin-3-amine leads to distinct interactions with chiral biological targets, resulting in different biological activities.

(R)-1-Methylpiperidin-3-amine as a Histone Acetyltransferase (HAT) Inhibitor

The (R)-enantiomer of 1-methylpiperidin-3-amine has been identified as a building block for inhibitors of the histone acetyltransferases (HATs) p300/CBP-associated factor (PCAF) and GCN5.[1][10] HATs are enzymes that play a crucial role in the regulation of gene expression by catalyzing the transfer of an acetyl group to lysine residues on histone proteins. The acetylation of histones leads to a more open chromatin structure, facilitating transcription. Dysregulation of HAT activity is implicated in various diseases, including cancer.[11]

The inhibitory activity of compounds derived from (R)-1-methylpiperidin-3-amine is likely due to its specific three-dimensional structure, which allows it to bind to the active site of the enzyme and block its function. The precise interactions that confer this stereospecificity would require detailed structural biology studies, such as X-ray crystallography or cryo-electron microscopy of the inhibitor-enzyme complex.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Hypothetical pathway of PCAF/GCN5 inhibition.

Biological Activity of (S)-1-Methylpiperidin-3-amine

Information on the specific biological targets of the (S)-enantiomer is less defined in the public domain. However, it is known to be utilized as a key intermediate in the synthesis of biologically active molecules targeting the central nervous system (CNS).[12][13] This suggests that the (S)-enantiomer may have affinity for various CNS receptors, such as G-protein coupled receptors (GPCRs) or ion channels.

In Vitro Assays for Comparing Enantiomeric Activity

To quantitatively assess the differential activity of the (R)- and (S)-enantiomers, a series of in vitro assays can be employed.

Table 1: In Vitro Assays for Comparative Analysis

Assay TypeTarget/PurposeExperimental ProtocolExpected Outcome
HAT Inhibition Assay PCAF/GCN5 ActivityA biochemical assay using a recombinant HAT enzyme, a histone peptide substrate, and acetyl-CoA. The extent of acetylation is measured, often using a fluorescent or radioactive label.Determination of IC50 values for each enantiomer. A significantly lower IC50 for the (R)-enantiomer would confirm stereoselective inhibition.
Cell Viability/Cytotoxicity Assay Anti-proliferative EffectsCancer cell lines known to be sensitive to HAT inhibitors (e.g., prostate or leukemia cell lines) are treated with increasing concentrations of each enantiomer. Cell viability is assessed using methods like the MTT or SRB assay.Comparison of GI50 (50% growth inhibition) values. The (R)-enantiomer is expected to show greater cytotoxicity in sensitive cell lines.
Receptor Binding Assay CNS Receptor AffinityRadioligand binding assays using cell membranes expressing specific CNS receptors (e.g., serotonin, dopamine, or GABA receptors). The ability of each enantiomer to displace a radiolabeled ligand is measured.Determination of Ki (inhibition constant) values for each enantiomer at various receptors. This can reveal stereoselective binding to specific CNS targets.
Functional Cellular Assay Agonist/Antagonist ActivityCellular assays that measure the functional consequence of receptor binding, such as cAMP accumulation or calcium mobilization, in response to treatment with each enantiomer.Determination of EC50 (agonist) or IC50 (antagonist) values, providing insight into the functional activity of each enantiomer at a specific receptor.

Conclusion and Future Directions

The chirality of 1-methylpiperidin-3-amine is a critical determinant of its biological activity. The (R)-enantiomer has shown promise as a scaffold for the development of selective histone acetyltransferase inhibitors, while the (S)-enantiomer is a valuable building block for CNS-active compounds. This guide has provided a framework for the synthesis, separation, and comparative biological evaluation of these enantiomers.

Future research should focus on elucidating the precise molecular interactions that govern the stereospecificity of (R)-1-methylpiperidin-3-amine derivatives with HAT enzymes. Co-crystallization studies would be invaluable in this regard. Furthermore, a more comprehensive screening of the (S)-enantiomer against a panel of CNS receptors is warranted to identify its specific molecular targets and therapeutic potential. A deeper understanding of the stereochemistry-activity relationship of this versatile chiral building block will undoubtedly pave the way for the design of more potent and selective therapeutic agents.

References

  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014).
  • Biel, M., Wascholowski, V., & Giannis, A. (2009). Inhibition of the PCAF histone acetyl transferase and cell proliferation by isothiazolones. Bioorganic & Medicinal Chemistry, 17(5), 1893–1898.
  • CCT077791 and CCT077792 decrease cellular acetylation in a time-dependent manner (2-48 hours of exposure) and a concentration-dependent manner (one to five times, 72 hours, 50% growth inhibition) in HCT116 and HT29 human colon tumor cell lines.
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  • Li, Y., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
  • Liu, Z., et al. (2022). Strategies for chiral separation: from racemate to enantiomer.
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  • Patil, S. A., et al. (2020). Design, Synthesis, and Biological Evaluation of NAP Isosteres: A Switch from Peripheral to Central Nervous System Acting Mu-Opioid Receptor Antagonists. Journal of medicinal chemistry, 63(24), 15870–15891.
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Methodological & Application

Synthesis of (S)-1-Methylpiperidin-3-amine Dihydrochloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-1-Methylpiperidin-3-amine dihydrochloride is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development.[1] Its rigid piperidine scaffold and defined stereochemistry at the C3 position are crucial features in the design of selective and potent therapeutic agents. This application note provides a comprehensive guide for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The protocol herein details a robust and well-documented synthetic route, starting from the commercially available (S)-3-Amino-1-N-Boc-piperidine. The narrative emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical applicability.

Strategic Approach to Synthesis

The synthesis of the target compound is achieved through a three-step sequence starting from (S)-3-Amino-1-N-Boc-piperidine. This strategic approach is favored due to the ready availability of the chiral starting material, which circumvents the need for chiral resolution or asymmetric synthesis in the initial stages.[2] The synthetic pathway involves:

  • Reductive Amination: N-methylation of the secondary amine of the piperidine ring.

  • Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group from the 3-amino substituent under acidic conditions.

  • Salt Formation: Conversion of the resulting free diamine to its stable dihydrochloride salt.

This route is efficient and scalable, providing high-purity this compound.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Dihydrochloride Salt Formation A (S)-3-Amino-1-N-Boc-piperidine B (S)-tert-butyl (1-methylpiperidin-3-yl)carbamate A->B  Formaldehyde,  Sodium triacetoxyborohydride,  DCM   C (S)-1-Methylpiperidin-3-amine B->C  4M HCl in Dioxane   D This compound C->D  HCl (gas or in ether)  

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from (S)-3-Amino-1-N-Boc-piperidine.

Materials and Reagents
ReagentGradeSupplier
(S)-3-Amino-1-N-Boc-piperidine≥98% enantiomeric purityCommercial vendor
Formaldehyde (37% solution in water)Reagent gradeCommercial vendor
Sodium triacetoxyborohydride (STAB)≥97%Commercial vendor
Dichloromethane (DCM), anhydrous≥99.8%Commercial vendor
4 M HCl in 1,4-DioxaneReagent gradeCommercial vendor
Diethyl ether, anhydrous≥99.7%Commercial vendor
Sodium sulfate, anhydrousReagent gradeCommercial vendor
Saturated aqueous sodium bicarbonateLaboratory preparedN/A
BrineLaboratory preparedN/A
Step 1: Synthesis of (S)-tert-butyl (1-methylpiperidin-3-yl)carbamate (Reductive Amination)

Reductive amination is a highly effective method for forming carbon-nitrogen bonds and is particularly useful for the N-alkylation of amines.[3] In this step, the secondary amine of the Boc-protected piperidine is methylated using formaldehyde as the carbon source and sodium triacetoxyborohydride as a mild reducing agent.[3][4] Sodium triacetoxyborohydride is selective for the reduction of the intermediate iminium ion in the presence of the aldehyde.[3]

  • To a stirred solution of (S)-3-Amino-1-N-Boc-piperidine (10.0 g, 50.0 mmol) in anhydrous dichloromethane (200 mL) under a nitrogen atmosphere, add formaldehyde (37% aqueous solution, 4.5 mL, 60.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Carefully add sodium triacetoxyborohydride (15.9 g, 75.0 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-tert-butyl (1-methylpiperidin-3-yl)carbamate as a crude oil. The product is often of sufficient purity for the next step.

Step 2: Synthesis of (S)-1-Methylpiperidin-3-amine (Boc Deprotection)

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.[5][6] In this step, the Boc group is cleaved using a strong acid, typically hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in dichloromethane.[5][7]

  • Dissolve the crude (S)-tert-butyl (1-methylpiperidin-3-yl)carbamate (assuming quantitative yield from the previous step, ~50.0 mmol) in 4 M HCl in 1,4-dioxane (50 mL).

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. This will likely result in the dihydrochloride salt as a solid or viscous oil. For the purpose of obtaining the final product in a well-defined crystalline form, the subsequent step is recommended.

Step 3: Formation of this compound

The formation of a hydrochloride salt is a common strategy to improve the stability, crystallinity, and handling of amine compounds.[8][9][10] Amines readily react with strong acids like hydrochloric acid to form ammonium salts.[9]

  • Dissolve the crude product from Step 2 in a minimal amount of methanol or ethanol.

  • Add anhydrous diethyl ether until the solution becomes turbid.

  • If necessary, bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether dropwise until no further precipitation is observed.

  • Stir the resulting suspension at 0 °C for 1 hour to ensure complete precipitation.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether (3 x 20 mL).

  • Dry the solid under vacuum at 40-50 °C to a constant weight to afford this compound.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: White to off-white crystalline solid.

  • Purity (by HPLC): ≥98%.

  • ¹H NMR and ¹³C NMR: Spectra should be consistent with the structure of this compound.

  • Mass Spectrometry (ESI-MS): Calculated for C₆H₁₅N₂⁺ [M+H]⁺: 115.12; Found: 115.1.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Formaldehyde is a known carcinogen and should be handled with extreme care.

  • Sodium triacetoxyborohydride is a moisture-sensitive and reactive reagent.

  • Strong acids such as HCl in dioxane are corrosive and should be handled with caution.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The described three-step sequence, starting from a readily available chiral precursor, is efficient and scalable. By following this protocol, researchers can confidently produce this valuable building block for applications in pharmaceutical research and development.

References

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  • PubMed Central. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
  • Google Patents. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
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  • AMERICAN ELEMENTS ®. (R)-1-Methylpiperidin-3-amine | CAS 1001353-92-9. AMERICAN ELEMENTS ®.
  • Manchester Organics. (3R)-1-Methylpiperidin-3-amine | 1001353-92-9. Manchester Organics.

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Application Notes and Protocols: The Strategic Use of (S)-1-Methylpiperidin-3-amine Dihydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Position of Chiral Piperidines in Drug Discovery

In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that is consistently found in a wide array of clinically successful drugs.[1][2][3][4] Its prevalence is due to a unique combination of properties: it offers a stable, three-dimensional structure that can present substituents in precise vectors, while also possessing physicochemical characteristics that are highly favorable for drug-like molecules.[4] From enhancing metabolic stability to improving transport across biological membranes, the piperidine motif is a powerful tool in the hands of a drug designer.[4]

This guide focuses on a specific, high-value building block: (S)-1-Methylpiperidin-3-amine dihydrochloride . The introduction of a chiral center at the 3-position and a methyl group on the ring nitrogen imbues this scaffold with distinct properties that medicinal chemists can strategically exploit. Its defined (S)-stereochemistry allows for enantioselective interactions with biological targets, a critical factor for enhancing potency and reducing off-target effects.[1][5] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the strategic rationale behind its application.

Physicochemical Properties

A clear understanding of a building block's fundamental properties is the first step in its rational application.

PropertyValueSource
CAS Number 1157849-51-8[6]
Molecular Formula C₆H₁₆Cl₂N₂[6]
Molecular Weight 187.11 g/mol [6][7]
Appearance White to off-white solid/powder[8]
Storage Inert atmosphere, Room Temperature, Dry[6][9]
SMILES CN1CCCN.Cl.Cl[7]

Part 1: The Strategic Value in Drug Design

The decision to incorporate (S)-1-Methylpiperidin-3-amine into a drug candidate is driven by its ability to solve common challenges in medicinal chemistry. Its structure is not merely a spacer but an active contributor to the molecule's overall profile.

Modulating Physicochemical Properties for Optimal Performance

The piperidine ring itself offers a blend of lipophilic and hydrophilic character.[1] The presence of two nitrogen atoms—a tertiary amine within the ring and a primary exocyclic amine—provides two distinct basic centers. This allows for fine-tuning of the compound's acid-dissociation constant (pKa) and, consequently, its distribution coefficient (logD) at physiological pH. Control over these parameters is essential for optimizing a drug's solubility, permeability, and ultimate bioavailability.

Enhancing Biological Activity and Target Selectivity

Chirality is fundamental to molecular recognition in biology.[1] The (S)-configuration of this amine presents the exocyclic amino group in a specific three-dimensional orientation. This is critical for establishing precise hydrogen bonds, ionic interactions, or other non-covalent interactions within a protein's binding site. By designing molecules that perfectly complement the chirality of their target, chemists can dramatically enhance binding affinity (potency) and selectivity against other related proteins, including stereoisomers.[5][10]

Improving Pharmacokinetic (ADME) Profiles

A molecule's journey through the body (Absorption, Distribution, Metabolism, and Excretion) is heavily influenced by its structure. The piperidine scaffold is often employed to improve these ADME properties.[4] It can enhance metabolic stability, as the ring is generally robust to degradation. Furthermore, the N-methyl group can prevent N-dealkylation, a common metabolic pathway for secondary amines, potentially increasing the drug's half-life.

Logic for Scaffold Integration in a Drug Discovery Program

The following diagram illustrates the decision-making process a medicinal chemist might follow when considering the use of this scaffold.

G start Program Goal: Improve Lead Compound q1 Need to introduce a basic center to improve solubility/target binding? start->q1 q2 Is a specific 3D vector required for the new functional group? q1->q2  Yes no1 Explore other scaffolds q1->no1  No q3 Is metabolic stability at the ring nitrogen a potential concern? q2->q3  Yes no2 Consider achiral or racemic linkers q2->no2  No decision Consider incorporating (S)-1-Methylpiperidin-3-amine q3->decision  Yes q3->decision  No (but still a valid option)

Caption: A decision tree for the rational incorporation of the scaffold.

Part 2: Core Synthetic Applications & Protocols

This compound is a versatile primary amine, making it amenable to a wide range of standard synthetic transformations. The most common and powerful of these are amide bond formation and reductive amination.

Application: Amide Bond Formation

The formation of an amide bond is the most frequently used reaction in medicinal chemistry, linking carboxylic acids and amines to build molecular complexity.[11]

Causality Behind the Protocol: (S)-1-Methylpiperidin-3-amine is supplied as a dihydrochloride salt to enhance its stability and shelf-life. This means two equivalents of a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) must be added to the reaction: one to neutralize the amine's HCl salt and another to facilitate the coupling reaction itself. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the free primary amine.[11][12]

Experimental Protocol: HATU-Mediated Amide Coupling

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Base Addition: Add DIPEA (2.5 - 3.0 eq) to the solution and stir for 2-3 minutes.

  • Amine Addition: Add solid this compound (1.1 eq) to the mixture.

  • Activator Addition: Add the coupling reagent HATU (1.2 eq) portion-wise. The reaction may be slightly exothermic.

  • Reaction: Stir the mixture at room temperature for 2-16 hours.

  • Monitoring (Self-Validation): The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (the limiting reagent, usually the carboxylic acid) is consumed.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate.

    • Wash sequentially with a saturated aqueous solution of NaHCO₃ (to remove unreacted acid and acidic byproducts), water, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application: Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds, converting a primary amine and a carbonyl compound (aldehyde or ketone) into a more complex secondary amine.[13][14][15]

Causality Behind the Protocol: This reaction proceeds in two stages, often in a single pot: the initial formation of an imine (or iminium ion) intermediate, followed by its immediate reduction.[15][16] Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation because it is mild and selective for the iminium ion over the starting aldehyde or ketone, preventing side reactions.[16] The use of a slightly acidic catalyst (like acetic acid) can accelerate the initial imine formation. As with amide coupling, a base is required to free the amine from its hydrochloride salt.

Experimental Protocol: One-Pot Reductive Amination

  • Preparation: In a round-bottom flask, dissolve this compound (1.2 eq) and the aldehyde or ketone (1.0 eq) in an anhydrous solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Base Addition: Add DIPEA (2.5 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes. A small amount of acetic acid (0.1 eq) can be added at this stage to catalyze imine formation.

  • Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. The addition may cause some gas evolution.

  • Reaction: Stir the reaction at room temperature for 4-24 hours.

  • Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS for the disappearance of the carbonyl starting material and the appearance of the product.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification & Characterization: Purify the crude material via flash chromatography and confirm the product's identity and purity by NMR and MS analysis.

Visualizing the Synthetic Workflow

The following diagram provides a high-level overview of the two primary synthetic pathways starting from the title compound.

G cluster_0 Amide Coupling cluster_1 Reductive Amination start (S)-1-Methylpiperidin-3-amine dihydrochloride reagent1 R-COOH HATU, DIPEA DMF start->reagent1 reagent2 R'-CHO or R'-C(O)R'' STAB, DIPEA DCM start->reagent2 product1 Amide Product reagent1->product1 product2 Secondary Amine Product reagent2->product2

Caption: Core synthetic pathways for functionalizing the scaffold.

Part 3: Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety. While comprehensive toxicological properties may not be fully investigated for every building block, standard precautions should always be observed.[17]

  • Hazard Identification: Based on safety data sheets for similar compounds, this compound should be treated as a substance that can cause skin irritation and serious eye irritation/damage.[18][19][20] It may also cause respiratory irritation.[18][19][20]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety glasses or goggles. A face shield is recommended if there is a risk of splashing.[21]

    • A properly fitting lab coat.[22]

  • Handling:

    • Use this compound in a well-ventilated area, preferably within a chemical fume hood.[17]

    • Avoid breathing dust or vapors.[17][18]

    • Wash hands thoroughly after handling.[17]

    • Ensure all metal equipment is grounded to prevent static discharge.[17]

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[19][21]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17][19]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[18]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]

References

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  • PubMed. (2021). Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold.... [Link]
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  • Royal Society of Chemistry. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. [Link]
  • National Institutes of Health. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]
  • MDPI. (n.d.). Design, Synthesis, and Utility of Defined Molecular Scaffolds. [Link]
  • Defense Technical Information Center. (2025). Piperidine Synthesis. [Link]
  • Quick Company. (n.d.). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. [Link]
  • Google Patents. (n.d.). Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.

Sources

Application Notes and Protocols: A Detailed Guide to the N-Alkylation of Piperidines for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylated piperidine motif is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2] The functionalization of the piperidine nitrogen atom is a critical step that significantly influences the pharmacological, pharmacokinetic, and toxicological properties of these molecules. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic strategies for N-alkylation of piperidines. We delve into the mechanistic rationale behind classical nucleophilic substitution and reductive amination, offering detailed, field-proven protocols for each. Furthermore, we explore advanced and green methodologies, including microwave-assisted synthesis and phase-transfer catalysis, and discuss the palladium-catalyzed Buchwald-Hartwig amination for N-arylation. Each section is designed to provide not just procedural steps, but also the expert insights required to make informed decisions in the laboratory, troubleshoot common issues, and adapt these methods for novel applications.

Introduction: The Central Role of N-Alkyl Piperidines

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in the pharmaceutical industry.[2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. The substituent on the piperidine nitrogen (the N-alkyl or N-aryl group) plays a pivotal role in modulating a compound's properties, including:

  • Target Affinity and Selectivity: The N-substituent can form key interactions with the active site of a protein, such as hydrogen bonds, van der Waals forces, or ionic interactions.

  • Physicochemical Properties: Altering the N-substituent directly impacts a molecule's lipophilicity (LogP), solubility, and pKa, which are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The nature of the N-alkyl group can influence the molecule's susceptibility to metabolic enzymes, such as Cytochrome P450s.

Given the importance of this structural feature, robust and versatile methods for the N-alkylation of piperidines are essential tools for any medicinal or organic chemist. This document outlines the most reliable and widely used of these methods.

Method 1: Classical N-Alkylation via Nucleophilic Substitution (SN2)

This is the most direct and fundamentally important method for forming an N-alkyl bond. The lone pair of electrons on the secondary amine of the piperidine acts as a nucleophile, attacking an electrophilic alkylating agent, typically an alkyl halide.

Principle and Mechanistic Rationale

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[3] A crucial aspect of this reaction is the concurrent production of a hydrohalic acid (e.g., HBr, HCl). This acid will readily protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction. To drive the reaction to completion, a base must be added to neutralize this acid as it forms.[3]

The choice of base is critical. It must be strong enough to neutralize the acid but should not be nucleophilic itself, to avoid competing with the piperidine in reacting with the alkyl halide. Sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) are ideal for this purpose.[4] Alternatively, inorganic bases like potassium carbonate (K₂CO₃) can be used, often in polar aprotic solvents like DMF.[4]

A potential side reaction is over-alkylation, where the newly formed tertiary amine product reacts further with the alkyl halide to form a quaternary ammonium salt. This is often minimized by using the piperidine as the limiting reagent and adding the alkyl halide slowly to the reaction mixture.[4][5]

SN2_Mechanism Piperidine Piperidine (Nucleophile) TransitionState [Transition State] Piperidine->TransitionState S N 2 Attack AlkylHalide R-X (Alkyl Halide) AlkylHalide->TransitionState Product_Salt N-Alkylpiperidinium Salt TransitionState->Product_Salt Forms C-N bond Breaks C-X bond Product_Final N-Alkylpiperidine Product_Salt->Product_Final Deprotonation Base_H Base-H⁺X⁻ Product_Salt->Base_H Base Base (e.g., DIPEA) Base->Product_Final Base->Base_H

Caption: SN2 mechanism for direct N-alkylation of piperidine.

Detailed Experimental Protocol: N-Benzylation of Piperidine

This protocol details the N-alkylation of piperidine with benzyl bromide using DIPEA as a non-nucleophilic base.

Materials:

  • Piperidine (1.0 mmol, 85.15 mg, 99 µL)

  • Benzyl bromide (1.1 mmol, 188.1 mg, 131 µL)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 193.9 mg, 261 µL)

  • Anhydrous Acetonitrile (MeCN) (10 mL)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (50 mL), magnetic stir bar, syringe, nitrogen/argon line

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 mmol).

  • Solvent and Base Addition: Add anhydrous acetonitrile (10 mL) to dissolve the amine, followed by the addition of DIPEA (1.5 mmol).[4]

  • Inert Atmosphere: Flush the flask with nitrogen or argon gas and maintain a positive pressure of inert gas throughout the reaction. This is crucial to prevent moisture from interfering with the reaction.

  • Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 mmol) to the stirred solution at room temperature using a syringe. For highly reactive alkylating agents, addition via a syringe pump over several hours is recommended to minimize the formation of quaternary salts.[4]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperidine is consumed.

  • Work-up: a. Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. b. Dissolve the residue in diethyl ether (20 mL). c. Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 15 mL) to remove the DIPEA hydrobromide salt.[3] d. Wash the organic layer with brine (15 mL) to remove any remaining aqueous contaminants. e. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-benzylpiperidine.

Key Parameters and Considerations
ParameterCommon ChoicesRationale & Expert Insights
Alkylating Agent Alkyl iodides, bromides, chlorides, tosylatesReactivity order: R-I > R-Br > R-OTs > R-Cl. Iodides are most reactive but may be less stable or more expensive. Bromides offer a good balance of reactivity and stability.
Base DIPEA, Et₃N, K₂CO₃, Cs₂CO₃Hindered amine bases (DIPEA) are soluble and effective.[4] Inorganic bases (K₂CO₃) are cheaper and easier to remove but require polar aprotic solvents like DMF or MeCN for solubility.
Solvent MeCN, DMF, THF, DichloromethaneMust be anhydrous. Acetonitrile (MeCN) and Dimethylformamide (DMF) are excellent choices for their ability to dissolve the amine and the base salts formed.
Temperature 0 °C to refluxMost reactions proceed well at room temperature. For less reactive alkyl halides (e.g., chlorides), heating may be necessary.

Method 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful and often preferred alternative to direct alkylation, particularly when dealing with sensitive substrates or when over-alkylation is a concern. It is a two-step, one-pot process.

Principle and Mechanistic Rationale

The reaction begins with the nucleophilic attack of the piperidine on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient iminium ion intermediate. In the second step, a mild and selective reducing agent, present in the same pot, reduces the iminium ion to the corresponding N-alkylated piperidine.[5]

The key to this method's success is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is exceptionally well-suited for this transformation because it is a mild hydride donor that selectively reduces the protonated iminium ion much faster than it reduces the starting aldehyde or ketone.[5] This selectivity prevents the wasteful consumption of the hydride source and the formation of alcohol byproducts. This method completely avoids the possibility of over-alkylation.

Reductive_Amination cluster_1 Step 1: Iminium Formation cluster_2 Step 2: In-situ Reduction Piperidine Piperidine Iminium Iminium Ion Intermediate Piperidine->Iminium Aldehyde Aldehyde (R'-CHO) Aldehyde->Iminium Product N-Alkylpiperidine Iminium->Product Hydride [H]⁻ (from NaBH(OAc)₃) Hydride->Product Hydride Attack Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(Amine)L₂]⁺X⁻ OxAdd->AmineCoord + Piperidine - X⁻ Dehydro Ar-Pd(II)(Amido)L₂ AmineCoord->Dehydro - Base-H⁺ Dehydro->Pd0 Reductive Elimination (forms Ar-N bond)

Sources

Application Notes and Protocols for the Synthesis and Evaluation of Dipeptidyl Peptidase IV Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Dipeptidyl Peptidase IV in Glucose Homeostasis

Dipeptidyl peptidase IV (DPP-4), also known as CD26, is a serine protease that plays a pivotal role in glucose metabolism.[1] It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] These hormones are released in response to food intake and are crucial for stimulating insulin secretion and suppressing glucagon release, thereby maintaining glucose homeostasis.[3] However, the enzymatic activity of DPP-4 rapidly inactivates GLP-1 and GIP, diminishing their beneficial effects.[4]

The inhibition of DPP-4 has emerged as a key therapeutic strategy for the management of type 2 diabetes mellitus.[2][5] By blocking DPP-4, inhibitors prolong the activity of incretins, leading to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner.[6] This mechanism of action offers a significant advantage over other antidiabetic agents, as it carries a low risk of hypoglycemia and does not typically cause weight gain.[6][7] Vildagliptin is a potent and selective DPP-4 inhibitor that has been successfully developed for the treatment of type 2 diabetes.[8][9] Its synthesis and evaluation provide a valuable case study for researchers in the field of drug discovery and development.

This application note provides a detailed guide for the synthesis, purification, characterization, and in vitro evaluation of Vildagliptin, a representative DPP-4 inhibitor. The protocols are designed to be self-validating and are supported by explanations of the underlying chemical and biological principles.

Synthesis of Vildagliptin: A Step-by-Step Protocol

The synthesis of Vildagliptin is a multi-step process that involves the preparation of two key intermediates: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-amino-1-adamantanol.[9][10] These intermediates are then coupled to form the final product.

Part 1: Synthesis of Intermediate 1: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This intermediate is synthesized from the readily available amino acid, L-proline. The process involves N-acylation followed by the conversion of the carboxylic acid to a nitrile.[11][12]

Protocol:

  • N-acylation of L-proline:

    • To a suspension of L-proline (20.0 g, 0.174 mol) in 200 mL of tetrahydrofuran (THF), add chloroacetyl chloride (19.7 mL, 0.261 mol) at room temperature.[11]

    • Reflux the reaction mixture for 2 hours.[11]

    • After completion, cool the mixture to room temperature, add 20 mL of water, and stir for 20 minutes.[11]

    • Add 20 mL of saturated brine solution and 200 mL of ethyl acetate.[11]

    • Separate the organic layer and extract the aqueous layer twice with 50 mL of ethyl acetate.[11]

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid as a crude product.[11]

  • Amidation of the Carboxylic Acid:

    • Dissolve the crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (10.0 g, 0.052 mol) in 200 mL of dichloromethane.[11]

    • Slowly add a solution of dicyclohexylcarbodiimide (DCC) (10.8 g, 0.052 mol) in dichloromethane at 10-15°C.[11]

    • Stir the mixture at room temperature for 1 hour.[11]

    • Add ammonium bicarbonate (41.2 g, 0.522 mol) and stir for another hour.[11]

    • Filter the reaction mixture and wash the residue with dichloromethane.[11]

    • Concentrate the filtrate to obtain crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.[11]

  • Dehydration to the Nitrile:

    • To a suspension of the crude amide (4.0 g, 0.0209 mol) in 40 mL of THF at 0-5°C, add trifluoroacetic anhydride (4.4 mL, 0.0315 mol).[11]

    • Stir the mixture at room temperature for 2 hours.[11]

    • Add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise, maintaining the temperature between 5-10°C.[11]

    • Stir at room temperature for 45 minutes and then concentrate under vacuum.[11]

    • Purify the residue by column chromatography to obtain (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

Diagram of the Synthesis of Intermediate 1:

L_Proline L-Proline Intermediate_Acid (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid L_Proline->Intermediate_Acid Chloroacetyl chloride, THF, Reflux Intermediate_Amide (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide Intermediate_Acid->Intermediate_Amide DCC, NH4HCO3, DCM Intermediate_Nitrile (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Intermediate_Amide->Intermediate_Nitrile TFAA, THF

Caption: Synthesis of the key cyanopyrrolidine intermediate.

Part 2: Synthesis of Intermediate 2: 3-Amino-1-Adamantanol

This bulky amino alcohol provides a key structural motif for DPP-4 inhibition. It can be prepared from amantadine hydrochloride.[2]

Protocol:

  • Oxidation of Amantadine Hydrochloride:

    • Cool 37.5 mL of concentrated sulfuric acid (98%) to 0-5°C with stirring.[2]

    • Add 3.75 mL of nitric acid (65%) and stir for 10 minutes, maintaining the temperature between 10-20°C.[2]

    • Add boric acid as a catalyst, followed by the addition of amantadine hydrochloride.[2]

    • Allow the reaction to proceed, monitoring for completion.

  • Hydrolysis and Extraction:

    • Pour the reaction mixture into water.[13]

    • Perform a hydroxylation reaction by adding a strong base (e.g., potassium hydroxide) until the pH is alkaline.[2]

    • Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane).[14]

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-amino-1-adamantanol.[14]

    • The product can be further purified by recrystallization from a suitable solvent like ethyl acetate.[14]

Diagram of the Synthesis of Intermediate 2:

Amantadine_HCl Amantadine Hydrochloride Amino_Adamantanol 3-Amino-1-Adamantanol Amantadine_HCl->Amino_Adamantanol 1. H2SO4, HNO3, Boric Acid 2. KOH, H2O

Caption: Synthesis of the adamantane intermediate.

Part 3: Final Coupling Reaction to Synthesize Vildagliptin

The final step involves the alkylation of 3-amino-1-adamantanol with the chloroacetylpyrrolidine nitrile intermediate.[15]

Protocol:

  • Coupling Reaction:

    • In a reaction vessel, dissolve 3-amino-1-adamantanol (2.03 kg) and potassium carbonate (4.80 kg) in 16.0 L of dry tetrahydrofuran (THF).[15]

    • Add potassium iodide (96.20 g) as a catalyst.[15]

    • Cool the mixture to below 0°C with mechanical stirring.[15]

    • Add (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine (2.0 kg).[15]

    • Allow the reaction to proceed for 1.5-2.5 hours, then warm to 10°C and continue stirring until the reaction is complete (monitored by TLC or HPLC).[15]

  • Work-up and Purification:

    • After the reaction is complete, perform a suitable work-up procedure, which may include filtration to remove inorganic salts and concentration of the filtrate.

    • Dissolve the crude product in butanone and induce crystallization to obtain the crude Vildagliptin.[15]

    • Further purify the crude product by recrystallization from isopropanol to obtain pure Vildagliptin.[15]

Diagram of the Final Synthesis Step:

Intermediate_Nitrile (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Vildagliptin Vildagliptin Intermediate_Nitrile->Vildagliptin Amino_Adamantanol 3-Amino-1-Adamantanol Amino_Adamantanol->Vildagliptin K2CO3, KI, THF

Caption: The final coupling step to yield Vildagliptin.

Analytical Characterization of Vildagliptin

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the synthesized Vildagliptin.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized compound and for quantitative analysis.[16][17]

Protocol:

ParameterCondition
Column Shimadzu C18 column (250mm × 4.6mm, 5µm)[16]
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.5) (85:15 v/v)[16]
Flow Rate 0.8 mL/min[16]
Injection Volume 25 µL[16]
Detection UV at 210 nm[16]
Column Temperature Ambient
Retention Time Approximately 3-4 minutes[17]

Rationale for Method Selection: A reversed-phase C18 column is chosen for its versatility in separating a wide range of organic molecules. The mobile phase composition of acetonitrile and a slightly acidic phosphate buffer provides good resolution and peak shape for Vildagliptin. UV detection at 210 nm is suitable for compounds with amide and nitrile functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of the synthesized Vildagliptin, confirming the connectivity of atoms within the molecule.[18][19]

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the adamantane cage protons, the pyrrolidine ring protons, and the methylene protons of the acetyl group.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all 17 carbon atoms in the Vildagliptin molecule, including the nitrile carbon and the carbonyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound, providing further confirmation of its identity.[18][20]

  • Expected Molecular Weight: The molecular formula of Vildagliptin is C₁₇H₂₅N₃O₂.[9]

  • Calculated Monoisotopic Mass: 303.1947 g/mol .

  • Expected [M+H]⁺ ion: 304.19.

In Vitro Evaluation of DPP-4 Inhibition

A crucial step in the development of DPP-4 inhibitors is to determine their potency and efficacy in inhibiting the target enzyme. A fluorescence-based in vitro assay is a common and reliable method for this purpose.[1][21]

Principle of the Assay

The assay utilizes a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC), which is a target for DPP-4.[1][21] In its intact form, the AMC fluorophore is quenched. Upon cleavage by DPP-4, the free AMC is released, resulting in a measurable increase in fluorescence. The presence of a DPP-4 inhibitor will reduce the rate of substrate cleavage, leading to a decrease in the fluorescence signal. The inhibitory activity is quantified by measuring the reduction in fluorescence in the presence of the test compound.

Diagram of the DPP-4 Inhibition Assay Workflow:

cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Data Acquisition & Analysis Prepare_Reagents Prepare Assay Buffer, DPP-4 Enzyme, Substrate, and Inhibitor Solutions Plate_Setup Set up 96-well plate with controls and test compounds Prepare_Reagents->Plate_Setup Add_Enzyme_Inhibitor Add DPP-4 enzyme and inhibitor to wells Plate_Setup->Add_Enzyme_Inhibitor Incubate1 Incubate for 10 min at 37°C Add_Enzyme_Inhibitor->Incubate1 Add_Substrate Initiate reaction by adding Gly-Pro-AMC substrate Incubate1->Add_Substrate Incubate2 Incubate for 30 min at 37°C Add_Substrate->Incubate2 Read_Fluorescence Read fluorescence (Ex: 360 nm, Em: 460 nm) Incubate2->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the fluorescence-based DPP-4 inhibition assay.

Protocol for DPP-4 Inhibition Assay

This protocol is adapted from commercially available DPP-4 inhibitor screening assay kits.[1][21]

Materials:

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[1]

  • Human recombinant DPP-4 enzyme[1]

  • DPP-4 Substrate: Gly-Pro-AMC[1]

  • Positive Control Inhibitor: Sitagliptin or Vildagliptin[1]

  • Test Compound (Synthesized Vildagliptin)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare a working solution of the DPP-4 enzyme in DPP-4 Assay Buffer. The final concentration should be optimized based on the enzyme's specific activity.

    • Prepare a working solution of the Gly-Pro-AMC substrate in DPP-4 Assay Buffer. A typical final concentration in the assay is 100 µM.[1]

    • Prepare serial dilutions of the synthesized Vildagliptin and the positive control inhibitor in DPP-4 Assay Buffer.

  • Assay Plate Setup (in triplicate):

    • 100% Initial Activity (Control) Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the solvent used to dissolve the inhibitor.[21]

    • Background Wells: Add 40 µL of Assay Buffer and 10 µL of the inhibitor solvent.[21]

    • Positive Control Inhibitor Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the positive control inhibitor solution.[21]

    • Sample (Test Compound) Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the synthesized Vildagliptin solution at various concentrations.[21]

  • Reaction and Measurement:

    • Initiate the reactions by adding 50 µL of the diluted Substrate Solution to all wells.[21]

    • Cover the plate and incubate for 30 minutes at 37°C.[21]

    • Read the fluorescence using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[21]

Data Analysis:

  • Calculate the average fluorescence for each set of triplicate wells.

  • Subtract the average fluorescence of the background wells from all other wells.

  • Calculate the percent inhibition for each concentration of the test compound using the following formula:

    • % Inhibition = [ (Fluorescence of 100% Initial Activity - Fluorescence of Sample) / Fluorescence of 100% Initial Activity ] x 100[21]

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The IC₅₀ is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

This application note provides a comprehensive and detailed guide for the synthesis, characterization, and in vitro evaluation of the DPP-4 inhibitor, Vildagliptin. By following these protocols, researchers can confidently synthesize and assess the activity of this important class of antidiabetic compounds. The provided rationale for experimental choices and the detailed step-by-step instructions are intended to empower researchers in their drug discovery and development endeavors. The successful synthesis and confirmation of inhibitory activity of Vildagliptin using these methods will serve as a robust validation of the experimental workflow.

References

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  • Anonymous. (n.d.). Development and validation of a new HPLC analytical assay method for Vildagliptin. PharmaInfo.
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  • Anonymous. (n.d.). An efficient synthesis of Vildagliptin intermediates. Indian Journal of Pharmaceutical Sciences.
  • Anonymous. (n.d.). DPP4 ACTIVITY ASSAY KIT. Life Technologies (India) Pvt. Ltd..
  • Anonymous. (2021). A facile method to synthesize vildagliptin. ResearchGate.
  • Anonymous. (2014). Development and validation of RP-HPLC method for the assay of vildagliptin. ResearchGate.
  • Anonymous. (n.d.). METHOD FOR SYNTHESIZING 3-AMINO-1-ADAMANTANOL. Google Patents.
  • Anonymous. (n.d.). METHOD DEVELOPMENT AND VALIDATION FOR THE VILDAGLIPTIN BY RP-HPLC METHOD. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
  • Anonymous. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry.
  • Anonymous. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. PubMed Central.
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  • Anonymous. (2025). Identification, Isolation and Structural Elucidation of New Inner Salt Impurity in Vildagliptin and Metformin Tablet by Using Supercritical Fluid Chromatography, NMR, HRMS. PubMed.
  • Anonymous. (n.d.). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. PubMed Central.
  • Anonymous. (n.d.). Synthesis of Main Impurity of Vildagliptin. Asian Journal of Chemistry.
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  • Anonymous. (n.d.). Preparation method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile. Google Patents.
  • Anonymous. (n.d.). Synthetic process of vildagliptin. Google Patents.
  • Anonymous. (2023). A Critical Account of Synthetic Approaches toward Vildagliptin, an Antidiabetic Drug. Organic Process Research & Development.
  • Anonymous. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition.
  • Anonymous. (n.d.). DPP4 Assay Kit. BPS Bioscience.
  • Anonymous. (2023). A Critical Account of Synthetic Approaches toward Vildagliptin, an Antidiabetic Drug. ACS Publications.
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The Strategic deployment of (S)-1-Methylpiperidin-3-amine dihydrochloride as a Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the quest for enantiomerically pure and structurally novel therapeutic agents is paramount. Chiral piperidine scaffolds have emerged as privileged structures, frequently incorporated into a multitude of approved drugs and clinical candidates due to their favorable influence on physicochemical properties, biological activity, and pharmacokinetic profiles.[1][2][3] Among these, (S)-1-Methylpiperidin-3-amine dihydrochloride stands out as a versatile and highly valuable chiral building block. Its strategic application enables the synthesis of complex molecules with precise stereochemical control, a critical factor for target engagement and therapeutic efficacy, particularly in the development of agents targeting the central nervous system (CNS).[4][5][6]

This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in organic synthesis, with a focus on N-Boc protection and amide bond formation – two fundamental transformations in the elaboration of this chiral scaffold into advanced pharmaceutical intermediates.

Physicochemical Properties and Handling

This compound is a hygroscopic solid, and its proper handling and storage are crucial to ensure its integrity and reactivity.[4][7]

PropertyValueSource
CAS Number 1157849-51-8[4][7]
Molecular Formula C₆H₁₆Cl₂N₂[4][7]
Molecular Weight 187.11 g/mol [4][7][8]
Appearance White to off-white solid
Storage Conditions Room temperature, in a dry, inert atmosphere[4][7]
Handling Precautions Handle in a glove box or under a dry, inert atmosphere to prevent moisture absorption.

Synthetic Utility: A Gateway to Chiral Amines

The primary utility of this compound lies in its dual functionality: a chiral primary amine and a tertiary amine within a piperidine ring. The dihydrochloride salt form enhances stability but requires neutralization in situ or as a separate workup step to liberate the free amine for subsequent reactions.

A common synthetic pathway to obtain the free amine from its dihydrochloride salt involves treatment with a suitable base, such as sodium hydroxide or a tertiary amine like triethylamine, in an appropriate solvent. The choice of base and solvent is critical and depends on the subsequent reaction conditions.

Protocol 1: N-Boc Protection of (S)-1-Methylpiperidin-3-amine

The protection of the primary amine as its tert-butoxycarbonyl (Boc) derivative is a frequent and often necessary step in a multi-step synthesis.[9][10] This strategy prevents undesired side reactions of the highly nucleophilic primary amine and allows for selective functionalization of other parts of the molecule.

Rationale for N-Boc Protection

The Boc group is widely employed due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[9] This orthogonality makes it an ideal protecting group in complex synthetic sequences.

Experimental Protocol

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Free Amine Generation: To a stirred suspension of this compound (1.0 eq) in anhydrous DCM (10 mL/g), add triethylamine (2.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction with Boc Anhydride: To the resulting mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM (2 mL/g of Boc₂O) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc protected product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (S)-tert-butyl (1-methylpiperidin-3-yl)carbamate.

N_Boc_Protection cluster_reactants Reactants cluster_reaction Reaction cluster_product Product amine (S)-1-Methylpiperidin-3-amine dihydrochloride reaction_step N-Boc Protection amine->reaction_step boc2o Di-tert-butyl dicarbonate (Boc₂O) boc2o->reaction_step base Base (e.g., TEA) base->reaction_step product (S)-tert-butyl (1-methylpiperidin-3-yl)carbamate reaction_step->product Amide_Coupling cluster_reactants Reactants cluster_reaction Reaction cluster_product Product amine (S)-1-Methylpiperidin-3-amine reaction_step Amide Bond Formation amine->reaction_step acid Carboxylic Acid (R-COOH) acid->reaction_step coupling_reagent Coupling Reagent (e.g., EDC/HOBt) coupling_reagent->reaction_step base Base (e.g., DIPEA) base->reaction_step product Chiral Amide reaction_step->product

Sources

Application Notes and Protocols for the Large-Scale Synthesis of (S)-1-Methylpiperidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (S)-1-Methylpiperidin-3-amine Dihydrochloride in Drug Development

This compound is a crucial chiral building block in the pharmaceutical industry. Its stereochemically defined structure is a key component in the synthesis of a variety of active pharmaceutical ingredients (APIs). The precise spatial arrangement of the amine and methyl groups on the piperidine ring is often essential for the desired pharmacological activity and selectivity of the final drug molecule. Consequently, the development of a robust, scalable, and economically viable synthesis for this intermediate is of paramount importance to drug development professionals.[1][2]

This technical guide provides a comprehensive overview of a field-proven, large-scale synthetic route to this compound. The narrative emphasizes not just the procedural steps, but the underlying chemical principles and process optimization considerations necessary for successful industrial-scale production.

Synthetic Strategy: A Chemoenzymatic Approach for Optimal Enantioselectivity and Scalability

For the large-scale synthesis of a chiral amine, achieving high enantiomeric purity in a cost-effective manner is the primary challenge. While classical resolution of racemates is an option, it is often inefficient, with a theoretical maximum yield of only 50%.[1] Modern approaches, such as asymmetric synthesis and enzymatic methods, offer more elegant and efficient solutions.[3][4]

This guide details a chemoenzymatic strategy that leverages the high stereoselectivity of enzymes for the key chiral-setting step, followed by straightforward chemical transformations to complete the synthesis. This approach is particularly well-suited for industrial production due to its mild reaction conditions, high enantiomeric excess (ee), and potential for environmentally benign processing.[1][3]

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow Start N-Protected 3-Piperidone Enzymatic Enzymatic Asymmetric Amination Start->Enzymatic Intermediate1 (S)-N-Protected-3-aminopiperidine Enzymatic->Intermediate1 N_Methylation Reductive N-Methylation Intermediate1->N_Methylation Intermediate2 (S)-N-Protected-1-methyl-3-aminopiperidine N_Methylation->Intermediate2 Deprotection Deprotection Intermediate2->Deprotection Intermediate3 (S)-1-Methylpiperidin-3-amine Deprotection->Intermediate3 Salt_Formation Dihydrochloride Salt Formation Intermediate3->Salt_Formation Final_Product (S)-1-Methylpiperidin-3-amine Dihydrochloride Salt_Formation->Final_Product

Caption: Chemoenzymatic workflow for the synthesis of this compound.

Part 1: Synthesis of (S)-N-Boc-3-aminopiperidine via Enzymatic Asymmetric Amination

The cornerstone of this synthesis is the highly enantioselective conversion of a prochiral ketone, N-Boc-3-piperidone, into the corresponding (S)-amine using a transaminase enzyme. Transaminases are powerful biocatalysts for the synthesis of chiral amines from ketones, offering excellent stereoselectivity under mild reaction conditions.[3][5]

Protocol 1: Large-Scale Enzymatic Asymmetric Amination

Materials and Equipment:

  • Large-scale bioreactor or jacketed reaction vessel with temperature and pH control

  • N-Boc-3-piperidone

  • Transaminase enzyme (e.g., a suitable ω-transaminase)

  • Isopropylamine (as the amine donor)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Tris-HCl buffer

  • Toluene or other suitable organic solvent for extraction

  • Sodium chloride

  • Anhydrous sodium sulfate

Procedure:

  • Bioreactor Setup: Charge the reaction vessel with a 0.1 M Tris-HCl buffer solution (pH 8.0-8.5) and bring the temperature to 30-35 °C.

  • Reagent Addition: Add isopropylamine to the buffer, followed by the pyridoxal 5'-phosphate (PLP) cofactor. Gently agitate the mixture to ensure homogeneity.

  • Enzyme Loading: Introduce the transaminase enzyme to the reaction mixture. The enzyme loading will be dependent on the specific activity of the biocatalyst and should be optimized for the desired reaction rate.

  • Substrate Feed: Dissolve N-Boc-3-piperidone in a minimal amount of a water-miscible co-solvent like DMSO or feed it as a concentrated solution to the reactor. Maintain a slow, controlled addition to avoid substrate inhibition of the enzyme.

  • Reaction Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) to determine the conversion of the ketone to the amine. The pH of the reaction may need to be controlled throughout the process, as the reaction can cause a shift in pH.

  • Work-up and Extraction: Once the reaction has reached completion, terminate the reaction by adjusting the pH and/or filtering off the enzyme (if immobilized). Saturate the aqueous phase with sodium chloride to facilitate extraction. Extract the product into an organic solvent such as toluene.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-N-Boc-3-aminopiperidine.

Part 2: Synthesis of this compound

The subsequent chemical transformations involve the N-methylation of the piperidine nitrogen, removal of the Boc protecting group, and formation of the final dihydrochloride salt.

Protocol 2: Reductive N-Methylation of (S)-N-Boc-3-aminopiperidine

Reductive amination is a widely used and efficient method for the N-alkylation of amines.[6][7] In this step, the secondary amine of the piperidine ring is methylated using formaldehyde as the carbon source and a suitable reducing agent.

Materials and Equipment:

  • Large-scale glass-lined or stainless steel reactor

  • (S)-N-Boc-3-aminopiperidine

  • Formaldehyde (37% aqueous solution)

  • Sodium triacetoxyborohydride or sodium cyanoborohydride

  • Methanol or other suitable alcoholic solvent

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Reactor Charging: Charge the reactor with (S)-N-Boc-3-aminopiperidine and methanol. Cool the mixture to 0-5 °C with gentle agitation.

  • Formaldehyde Addition: Slowly add the aqueous formaldehyde solution to the reaction mixture, maintaining the temperature below 10 °C.

  • Reducing Agent Addition: In a separate vessel, prepare a solution or slurry of the reducing agent (e.g., sodium triacetoxyborohydride) in a suitable solvent. Add this to the reaction mixture portion-wise, ensuring the temperature remains controlled.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by HPLC or TLC.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Extract the product into ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-N-Boc-1-methyl-3-aminopiperidine.

Protocol 3: Deprotection and Dihydrochloride Salt Formation

The final steps involve the removal of the Boc protecting group under acidic conditions and the subsequent crystallization of the dihydrochloride salt.

Materials and Equipment:

  • Glass-lined reactor suitable for handling corrosive materials

  • Crude (S)-N-Boc-1-methyl-3-aminopiperidine

  • Anhydrous HCl in a suitable solvent (e.g., isopropanol or dioxane)

  • Isopropanol (IPA)

  • Methyl tert-butyl ether (MTBE) or other suitable anti-solvent

  • Filtration and drying equipment

Procedure:

  • Deprotection: Dissolve the crude (S)-N-Boc-1-methyl-3-aminopiperidine in a minimal amount of a suitable solvent like isopropanol. Cool the solution to 0-5 °C.

  • Acidification: Slowly add a solution of anhydrous HCl in isopropanol (or another appropriate solvent) to the reaction mixture. The Boc group will be cleaved, and the dihydrochloride salt of the product will begin to precipitate. The addition of at least two equivalents of HCl is necessary for the formation of the dihydrochloride salt.[8]

  • Crystallization and Isolation: Stir the resulting slurry at a low temperature to ensure complete precipitation. An anti-solvent such as MTBE can be added to further decrease the solubility of the salt and improve the yield. Collect the solid product by filtration.

  • Washing and Drying: Wash the filter cake with a cold mixture of isopropanol and the anti-solvent to remove any residual impurities. Dry the product under vacuum at a controlled temperature to obtain this compound as a crystalline solid.

Process Optimization and Data Presentation

For a successful large-scale synthesis, optimization of key reaction parameters is crucial. The following table summarizes critical parameters and their potential impact on the process.

Parameter Process Step Impact on Yield and Purity Optimization Considerations
Enzyme Loading Enzymatic AminationHigher loading increases reaction rate but also cost.Balance reaction time with enzyme cost for optimal process economy.
pH Enzymatic AminationEnzyme activity and stability are highly pH-dependent.Maintain the optimal pH for the specific transaminase used.
Temperature All StepsAffects reaction rates, enzyme stability, and side product formation.Optimize for each step to maximize rate and minimize degradation.
Solvent Choice All StepsInfluences solubility, reaction rates, and product isolation.Select solvents that provide good solubility for reactants and facilitate easy work-up and crystallization.
Reducing Agent N-MethylationChoice of reducing agent affects selectivity and work-up.Sodium triacetoxyborohydride is often preferred for its mildness and selectivity.
Acid for Salt Formation Salt FormationThe choice of acid and solvent affects salt properties and crystallinity.Anhydrous HCl in a non-aqueous solvent is typically used to obtain an anhydrous salt form.[9]

Analytical Characterization

Rigorous analytical control is essential to ensure the quality and purity of the final product.

Chiral HPLC for Enantiomeric Purity

The enantiomeric purity of this compound is a critical quality attribute. A validated chiral HPLC method is required for its determination.[10]

Analytical_Workflow Sample Sample Preparation (Dissolution and Derivatization if necessary) HPLC Chiral HPLC System Sample->HPLC Column Chiral Stationary Phase (e.g., polysaccharide-based) Detection UV or other suitable detector HPLC->Detection Data Data Analysis (Peak Integration and Purity Calculation) Detection->Data

Caption: Workflow for the determination of enantiomeric purity by chiral HPLC.

Exemplary Chiral HPLC Method:

Parameter Condition
Column Chiralpak® AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase. Derivatization with a chromophore-containing agent may be necessary for enhanced detection.[10][11]

Safety and Handling

Appropriate safety precautions must be taken throughout the synthesis. The safety data sheets (SDS) for all reagents should be consulted prior to use.[12][13]

  • N-Boc-3-piperidone: Handle in a well-ventilated area.

  • Transaminase and PLP: Generally considered low hazard, but appropriate personal protective equipment (PPE) should be worn.

  • Isopropylamine: Flammable and corrosive. Handle in a fume hood.

  • Formaldehyde: Toxic and a suspected carcinogen. Use with appropriate engineering controls and PPE.

  • Sodium triacetoxyborohydride/Sodium cyanoborohydride: Reacts with water to produce flammable gases. Handle in a dry, inert atmosphere.

  • Anhydrous HCl: Highly corrosive. Use in a well-ventilated area with appropriate PPE.

  • This compound: May cause skin and eye irritation.[14] Handle with care, wearing gloves and safety glasses.

Conclusion

The chemoenzymatic approach detailed in these application notes provides a robust and scalable method for the synthesis of high-purity this compound. By leveraging the selectivity of biocatalysis and employing well-established chemical transformations, this strategy offers an efficient and economically viable route for the industrial production of this key pharmaceutical intermediate. Careful optimization of reaction parameters and rigorous analytical control are essential for ensuring consistent quality and high yields.

References

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  • U.S. Patent No. US20100029941A1. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Lin, Y., et al. (n.d.). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine.
  • Babu, C. V. R., et al. (2014).
  • BenchChem. (2025). The Dihydrochloride Salt Form in Drug Design: A Technical Guide.
  • Sigma-Aldrich. (2023).
  • Fisher Scientific. (2010).
  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
  • Fisher Scientific. (2012).
  • Echemi. (2019). 3-Piperidinamine, 1-methyl-, hydrochloride (1:2)
  • Chinese Patent No. CN103865964A. (n.d.). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • ACS Figshare. (2022). Preparation of Enantiopure 3‑Aminopiperidine and 3‑Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin.
  • The Royal Society of Chemistry. (2012).
  • PubChem. (n.d.). (3R)-1-Methylpiperidin-3-amine dihydrochloride.
  • Chinese Patent No. CN103864674A. (n.d.). Method for preparing (R)-3-amino piperidine hydrochloride.
  • U.S. Patent No. US20100204470A1. (2010). method for salt preparation.
  • ChemicalBook. (n.d.). (R)-3-Amino-1-methyl-piperidine synthesis.
  • Chinese Patent No. CN105111134A. (n.d.). Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.
  • American Elements. (n.d.). (R)-1-Methylpiperidin-3-amine.
  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
  • ResearchGate. (2024).
  • Oger, N., et al. (2014). Continuous-Flow Heck–Matsuda Reaction: Homogeneous versus Heterogeneous Palladium Catalysts. The Journal of Organic Chemistry, 79(17), 8255-8262.
  • ResearchGate. (2018).
  • Chinese Patent No. CN104034814B. (n.d.). The HPLC analytical approach of 3-amino piperidine.
  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • Manchester Organics. (n.d.). (3R)-1-Methylpiperidin-3-amine.
  • Phenomenex. (n.d.).
  • Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • BGB Analytik. (n.d.). CHIRAL Handbook.
  • Gil, L. F., et al. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives.
  • Eureka | Patsnap. (n.d.). (R)
  • Google Patents. (n.d.). An asymmetric synthesis method for (R)
  • Chinese Patent No. CN113121539A. (n.d.). Preparation method of PF06651600.
  • Sigma-Aldrich. (n.d.). (R)-1-Methylpiperidin-3-amine.
  • Synthesis of Secondary N-Methylamines via Reductive Amin
  • BLDpharm. (n.d.). 1001353-92-9|(R)-1-Methylpiperidin-3-amine.
  • National Institutes of Health. (n.d.). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique.
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derivatization of (S)-1-Methylpiperidin-3-amine for novel compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of (S)-1-Methylpiperidin-3-amine for the Synthesis of Novel Bioactive Compounds

Authored by a Senior Application Scientist

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals. It outlines strategic methodologies for the derivatization of (S)-1-Methylpiperidin-3-amine, a valuable and versatile chiral building block. The protocols and insights provided herein are designed to facilitate the exploration of novel chemical space and accelerate the discovery of new therapeutic agents.

Introduction: The Strategic Value of the (S)-1-Methylpiperidin-3-amine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal core for targeting a wide range of biological receptors and enzymes. (S)-1-Methylpiperidin-3-amine, specifically, offers a unique combination of features: a chiral center at the C3 position, a reactive primary amine for diverse functionalization, and a tertiary amine within the ring that influences physicochemical properties such as solubility and basicity.

This guide moves beyond simple procedural lists to explain the causality behind experimental choices. We will explore key derivatization pathways—acylation, sulfonylation, urea/thiourea formation, and reductive amination—providing detailed, self-validating protocols grounded in established chemical principles. The objective is to empower researchers to rationally design and synthesize novel compound libraries with a high potential for biological activity.

Acylation: Crafting Amide Bonds for Structural Diversity

The formation of an amide bond from the primary amine of (S)-1-Methylpiperidin-3-amine is one of the most fundamental and powerful derivatization strategies. This reaction introduces a planar, rigid group capable of acting as both a hydrogen bond donor and acceptor, often mimicking peptide linkages to interact with biological targets. The choice of acylating agent (e.g., acyl chloride, carboxylic acid) dictates the final properties of the derivative.

Expert Insights: Why Choose Acylation?

The robustness of the amide bond provides metabolic stability, a crucial attribute for drug candidates. By varying the R-group of the acylating agent, chemists can systematically probe structure-activity relationships (SAR), modulating properties like lipophilicity, steric bulk, and electronic character. Using a coupling agent like EDC with a carboxylic acid is often preferred over acyl chlorides for its milder conditions, broader substrate scope, and the avoidance of corrosive HCl as a byproduct.

Protocol 2.1: EDC-Coupling for Amide Synthesis

This protocol details the coupling of (S)-1-Methylpiperidin-3-amine with a generic carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the desired carboxylic acid (1.0 eq) and EDC-HCl (1.2 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Activation: Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid, forming a reactive O-acylisourea intermediate. An additive such as Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) (1.2 eq) can be included to improve efficiency and suppress racemization.

  • Amine Addition: To the activated mixture, add a solution of (S)-1-Methylpiperidin-3-amine (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq) in the same anhydrous solvent. The base is critical for neutralizing the HCl salt of the starting amine and the HCl generated during the reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove unreacted amine and EDC byproducts), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography on silica gel to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualization of Acylation Workflow

G cluster_reactants Reactants cluster_process Process cluster_products Outputs RCOOH Carboxylic Acid (R-COOH) Activation Activation Step (Formation of O-acylisourea) RCOOH->Activation DCM/DMF EDC EDC • HCl EDC->Activation Amine (S)-1-Methylpiperidin-3-amine Coupling Nucleophilic Attack (Amine Addition) Amine->Coupling Base DIPEA Base->Coupling Activation->Coupling Activated Intermediate Workup Aqueous Work-up Coupling->Workup Crude Mixture Purification Column Chromatography Workup->Purification Byproducts Urea Byproduct + Salts Workup->Byproducts Product Final Amide Derivative Purification->Product

Caption: Workflow for EDC-mediated amide synthesis.

Table 1: Representative Reagents for Acylation
Reagent TypeExampleStoichiometry (eq)SolventKey Considerations
Carboxylic AcidBenzoic Acid1.0DCMRequires coupling agent (EDC, HOBt).
Acyl ChlorideAcetyl Chloride1.1DCMRequires a base (e.g., Triethylamine) to scavenge HCl. Reaction is often faster and exothermic.
AnhydrideAcetic Anhydride1.1DCM/PyridineGenerally clean reactions; pyridine can act as both solvent and base.

Urea and Thiourea Formation: Engineering Hydrogen Bond Networks

Urea and thiourea moieties are powerful tools in drug design, prized for their ability to form strong, directional hydrogen bonds with protein backbones.[3] These functional groups are prevalent in kinase inhibitors and other targeted therapies. The synthesis is typically straightforward, involving the nucleophilic addition of the primary amine to an isocyanate or isothiocyanate.

Expert Insights: Why Choose Urea/Thiourea Derivatives?

The N-H protons of ureas are excellent hydrogen bond donors, while the carbonyl (or thiocarbonyl) oxygen is an effective acceptor. This dual nature allows for robust and specific interactions within a binding pocket. The synthetic route is highly efficient and atom-economical, often proceeding to completion at room temperature without the need for a catalyst.[4] This makes it an ideal strategy for rapid library generation.

Protocol 3.1: Synthesis of Substituted Ureas

This protocol describes the reaction of (S)-1-Methylpiperidin-3-amine with a generic isocyanate.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve (S)-1-Methylpiperidin-3-amine (1.0 eq) in a suitable anhydrous solvent such as Tetrahydrofuran (THF) or DCM in a round-bottom flask.

  • Reagent Addition: Add the desired isocyanate (R-N=C=O) (1.05 eq) dropwise to the stirred amine solution at 0 °C (using an ice bath). The slight excess of isocyanate ensures full conversion of the valuable amine.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours.

  • Reaction Monitoring: Monitor the reaction via TLC or LC-MS. The product is typically more nonpolar than the starting amine. The disappearance of the amine is a key indicator of completion.

  • Product Isolation:

    • If the product precipitates from the reaction mixture, it can be isolated by filtration, washed with cold solvent, and dried under vacuum.

    • If the product is soluble, concentrate the reaction mixture under reduced pressure.

  • Purification and Characterization: The crude product is often of high purity. If necessary, it can be purified by recrystallization or flash column chromatography. Confirm the final structure via NMR and HRMS.

Note: For thiourea synthesis, simply substitute the isocyanate with the corresponding isothiocyanate (R-N=C=S) and follow the same procedure.

Visualization of Urea/Thiourea Formation

G Amine (S)-1-Methylpiperidin-3-amine Reaction Nucleophilic Addition (0°C to RT) Amine->Reaction Isocyanate Isocyanate (R-NCO) or Isothiocyanate (R-NCS) Isocyanate->Reaction Solvent Anhydrous Solvent (THF or DCM) Solvent->Reaction medium Isolation Product Isolation (Filtration or Concentration) Reaction->Isolation Crude Product Product Final Urea or Thiourea Derivative Isolation->Product

Caption: General workflow for urea and thiourea synthesis.

Reductive Amination: Expanding Scaffolds via C-N Bond Formation

Reductive amination is a cornerstone of medicinal chemistry for its ability to form secondary or tertiary amines by reacting a primary amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This method allows for the introduction of a vast array of substituents, significantly expanding the accessible chemical space from the (S)-1-Methylpiperidin-3-amine starting material.

Expert Insights: Why Choose Reductive Amination?

This two-step, one-pot process is highly versatile. The initial formation of an imine (or iminium ion) is followed by its immediate reduction. Using a mild, selective reducing agent like sodium triacetoxyborohydride (STAB) is advantageous because it is moisture-stable and selectively reduces the iminium ion in the presence of the unreacted carbonyl compound.[5] This selectivity minimizes side reactions, such as the reduction of the starting aldehyde or ketone, leading to cleaner reactions and higher yields.

Protocol 4.1: Synthesis via STAB-Mediated Reductive Amination

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, combine the aldehyde or ketone (1.0 eq) and (S)-1-Methylpiperidin-3-amine (1.1 eq) in a suitable solvent like 1,2-Dichloroethane (DCE) or DCM.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. For less reactive ketones, adding a mild acid catalyst like acetic acid (catalytic amount) can accelerate this step.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 6-24 hours. Monitor the formation of the product and consumption of the imine intermediate by LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure of the resulting secondary amine derivative by NMR and HRMS.

Table 2: Reductive Amination Parameters
ParameterSelectionRationale
Carbonyl Source Aldehydes, KetonesIntroduces diverse alkyl or aryl substituents. Aldehydes are generally more reactive than ketones.
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild and selective for iminium ions over carbonyls. Tolerates a wide range of functional groups.
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Aprotic solvents that are compatible with the reducing agent and effectively solubilize reactants.
Acid Catalyst Acetic Acid (optional)Can be used to catalyze imine formation, especially with less electrophilic ketones.

Conclusion and Future Directions

The derivatization of (S)-1-Methylpiperidin-3-amine provides a robust platform for the generation of novel, structurally diverse, and chiral compounds for drug discovery programs. The methodologies detailed in this guide—acylation, urea/thiourea formation, and reductive amination—represent reliable and scalable strategies for building libraries around this privileged scaffold. Each protocol has been designed to be self-validating, with clear checkpoints for reaction monitoring and purification. By understanding the chemical principles behind each transformation, researchers can rationally select the appropriate derivatization strategy to systematically probe the SAR of their target and develop lead compounds with enhanced potency, selectivity, and drug-like properties.

References

  • Title: Application Note and Protocol: C(3)
  • Title: Application Notes and Protocols for Stork Acylation using 1-Methylpiperidine Enamines Source: Benchchem URL
  • Title: (S)-1-(1-Methylpyridin-2-yl)
  • Title: Synthesis of urea and thiourea derivatives 3a–j Source: ResearchGate URL
  • Title: (S)
  • Source: National Institutes of Health (NIH)
  • Title: Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide Source: DSpace@Biruni URL
  • Title: Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide Source: PubMed URL
  • Source: National Institutes of Health (NIH)
  • Title: Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity Source: Kent Academic Repository URL
  • Title: Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity Source: PubMed URL
  • Title: (PDF) Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)
  • Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Title: Development of a Scaleable Route for the Production of cis-N-Benzyl3-methylamino-4-methylpiperidine | Request PDF Source: ResearchGate URL
  • Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid Source: Open Research@CSIR-NIScPR URL

Sources

Application Notes and Protocols for the Laboratory Preparation of (S)-1-Methylpiperidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Piperidines in Drug Discovery

(S)-1-Methylpiperidin-3-amine dihydrochloride is a chiral building block of significant interest to the pharmaceutical and medicinal chemistry sectors. The piperidine scaffold is a prevalent motif in a vast array of biologically active molecules and approved drugs, owing to its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. The specific stereochemistry at the C3 position, coupled with the N-methyl substitution, provides a rigid and defined three-dimensional structure that is crucial for precise molecular recognition at biological targets. This compound serves as a key intermediate in the synthesis of innovative therapeutics, particularly those targeting the central nervous system, where it can be incorporated into receptor ligands to modulate neurological pathways.[1][2] The dihydrochloride salt form enhances the compound's stability and water solubility, facilitating its handling and use in subsequent synthetic transformations.[3][4]

This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, commencing from the readily available starting material, (S)-1-Boc-3-aminopiperidine. The described protocol is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and rationale for the chosen experimental conditions.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step reaction sequence starting from (S)-1-Boc-3-aminopiperidine. This strategic approach leverages the use of a tert-butoxycarbonyl (Boc) protecting group, which is a cornerstone of modern organic synthesis. The Boc group masks the primary amine at the 3-position, preventing it from undergoing undesired side reactions during the N-methylation of the piperidine ring.[5]

The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Deprotection and Salt Formation A (S)-1-Boc-3-aminopiperidine B Reductive Amination (Formaldehyde, Sodium Cyanoborohydride) A->B C (S)-tert-butyl (1-methylpiperidin-3-yl)carbamate B->C D Boc Deprotection & Dihydrochloride Salt Formation (HCl in Dioxane/Methanol) C->D E This compound D->E

Figure 1: Synthetic workflow for the preparation of this compound.

The first step involves the reductive amination of the piperidine nitrogen using formaldehyde as the carbon source and sodium cyanoborohydride as a mild reducing agent. The final step accomplishes both the deprotection of the Boc group and the formation of the dihydrochloride salt in a single operation by treatment with hydrochloric acid.

Experimental Protocols

Materials and Reagents:

ReagentGradeSupplier
(S)-1-Boc-3-aminopiperidine≥98%Commercial Vendor
Formaldehyde (37 wt. % in H₂O)ACS ReagentCommercial Vendor
Sodium Cyanoborohydride (NaBH₃CN)≥95%Commercial Vendor
Methanol (MeOH)Anhydrous, ≥99.8%Commercial Vendor
Ethyl Acetate (EtOAc)ACS ReagentCommercial Vendor
DioxaneAnhydrous, ≥99.8%Commercial Vendor
Hydrochloric Acid (4M in Dioxane)SolutionCommercial Vendor
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularCommercial Vendor
Deionized WaterIn-house

PART 1: Synthesis of (S)-tert-butyl (1-methylpiperidin-3-yl)carbamate

This procedure is adapted from a similar synthesis for the (R)-enantiomer.[6]

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-1-Boc-3-aminopiperidine (10.0 g, 50.0 mmol).

  • Dissolve the starting material in methanol (75 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • While maintaining the temperature at 0 °C, add formaldehyde (37 wt. % in H₂O, 7.5 mL, 100 mmol) dropwise to the stirred solution.

  • After the addition of formaldehyde is complete, add sodium cyanoborohydride (4.71 g, 75.0 mmol) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture overnight (approximately 16 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Dissolve the resulting residue in a mixture of ethyl acetate (100 mL) and deionized water (50 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-tert-butyl (1-methylpiperidin-3-yl)carbamate as an oil. This crude product is typically of sufficient purity for use in the next step without further purification.

Causality and Experimental Choices:

  • Reductive Amination: This reaction proceeds via the formation of an intermediate iminium ion upon reaction of the secondary amine of the piperidine with formaldehyde. The iminium ion is then reduced in situ by sodium cyanoborohydride.

  • Choice of Reducing Agent: Sodium cyanoborohydride is the preferred reducing agent for this transformation because it is mild enough not to reduce the formaldehyde but is sufficiently reactive to reduce the intermediate iminium ion. It is also stable in protic solvents like methanol under neutral or slightly acidic conditions.

PART 2: Synthesis of this compound

Protocol:

  • Dissolve the crude (S)-tert-butyl (1-methylpiperidin-3-yl)carbamate from the previous step in methanol (60 mL) in a 250 mL round-bottom flask.

  • To this solution, add a 4M solution of hydrochloric acid in dioxane (40 mL, 160 mmol) dropwise at room temperature. Note: This step should be performed in a well-ventilated fume hood as the reaction will evolve gas (isobutylene and carbon dioxide).

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Monitor the deprotection by TLC until the starting material is no longer detectable.

  • Concentrate the reaction mixture under reduced pressure to afford a solid residue.

  • Triturate the residue with diethyl ether (50 mL) to precipitate the product.

  • Collect the solid by vacuum filtration and wash the filter cake with a small amount of ice-cold methanol to remove any residual impurities.

  • Dry the resulting white solid under vacuum to a constant weight to yield this compound.

Causality and Experimental Choices:

  • Boc Deprotection: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions. The strong acid (HCl) protonates the carbonyl oxygen of the Boc group, initiating its cleavage to form a stable tert-butyl cation, which then eliminates a proton to form isobutylene.

  • Dihydrochloride Salt Formation: The product, (S)-1-Methylpiperidin-3-amine, contains two basic nitrogen atoms (the piperidine nitrogen and the primary amine at the 3-position). In the presence of excess hydrochloric acid, both amines are protonated, leading to the formation of the dihydrochloride salt.[7] This salt is typically a crystalline solid that is easier to handle and purify than the free base, which is often an oil.[3][8] The use of anhydrous HCl (from a solution in dioxane) is often preferred to prevent the incorporation of water into the final product, which can be important if an anhydrous crystalline form is desired.[9]

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the free base.

  • High-Performance Liquid Chromatography (HPLC): To assess the chemical purity.

  • Chiral HPLC: To determine the enantiomeric excess (e.e.) of the final product.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Sodium cyanoborohydride is highly toxic and should be handled with extreme care.

  • Formaldehyde is a known carcinogen and sensitizer.

  • Hydrochloric acid is corrosive and should be handled with care.

Conclusion

The protocol detailed herein provides a reliable and efficient method for the laboratory synthesis of this compound. By understanding the chemical principles behind each step, researchers can confidently execute this synthesis and adapt it as needed for their specific applications in drug discovery and development. The use of a Boc-protection strategy followed by reductive amination and a final deprotection/salt formation step represents a classic and effective approach to accessing this valuable chiral building block.

References

  • KHOM, S. T., et al. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR, 2024.
  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
  • An asymmetric synthesis method for (R)
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Organic Process Research & Development, 2022.
  • Gibson, E. K. Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, 2007. [Link]
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  • Amine salts. Oxford Reference. [Link]
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  • An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Quick Company. [Link]
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  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
  • (R)-1-Methylpiperidin-3-Amine. Rlavie. [Link]
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  • Method for preparing (R)-3-amino piperidine hydrochloride.
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Application Notes & Protocols: Strategic Use of (S)-1-Methylpiperidin-3-amine in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-1-Methylpiperidin-3-amine is a valuable chiral building block for medicinal chemistry and drug discovery. Its rigid piperidine scaffold is a privileged structure in many pharmaceuticals, offering a means to introduce conformational constraints into molecules, which can enhance biological activity, metabolic stability, and pharmacokinetic profiles.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of (S)-1-Methylpiperidin-3-amine into diverse molecular scaffolds using solid-phase synthesis (SPS). We present detailed, field-proven protocols for its use in standard amide bond formation and in the construction of urea derivatives, complete with mechanistic rationales, data tables, and workflow visualizations.

Introduction: The Strategic Advantage of the Piperidine Scaffold

The piperidine ring is a ubiquitous motif in clinically approved drugs, valued for its ability to improve druggability by enhancing metabolic stability and facilitating transport across biological membranes.[2] The specific stereochemistry of (S)-1-Methylpiperidin-3-amine provides a defined three-dimensional vector for appended functional groups, making it an ideal tool for exploring structure-activity relationships (SAR).[1]

Solid-phase synthesis (SPS) offers a powerful platform for leveraging this building block. By immobilizing the growing molecule on a polymeric resin, excess reagents and byproducts can be easily washed away, driving reactions to completion and simplifying purification.[3] This methodology is exceptionally well-suited for constructing libraries of compounds for high-throughput screening.

This guide focuses on two primary applications of (S)-1-Methylpiperidin-3-amine in SPS:

  • As a capping agent or peptidomimetic unit: Its primary amine at the C-3 position can readily participate in amide bond formation with a resin-bound carboxylic acid.

  • As a nucleophile for urea synthesis: It can be efficiently reacted with on-resin isocyanates to form stable urea linkages, a common feature in many enzyme inhibitors.[4][5]

The N-methyl group on the piperidine ring is stable under standard Fmoc-based SPPS conditions, requiring no orthogonal protection strategy and thus simplifying the synthetic workflow.

Core Applications and Methodologies

General Workflow for Solid-Phase Synthesis

The fundamental steps of incorporating (S)-1-Methylpiperidin-3-amine into a growing chain on a solid support follow the established principles of SPPS. The process is iterative, allowing for the sequential addition of building blocks.

SPPS_Workflow cluster_resin Solid Support Resin Resin Bead Swell 1. Swell Resin (e.g., in DMF) Deprotect 2. N-terminal Deprotection (e.g., 20% Piperidine/DMF) Swell->Deprotect Solvates polymer Wash1 3. Wash (DMF) Deprotect->Wash1 Exposes amine Couple 4. Couple Building Block (Amine + Activator) Wash1->Couple Removes base Wash2 5. Wash (DMF) Couple->Wash2 Forms new bond Repeat Repeat Cycle Wash2->Repeat Elongates chain Cleave 6. Cleave & Purify (e.g., TFA Cocktail) Wash2->Cleave After final cycle Repeat->Deprotect For next cycle

Caption: Coupling of (S)-1-Methylpiperidin-3-amine to a resin-bound acid.

Protocol 2: Solid-Phase Synthesis of a Urea Derivative

This protocol describes the formation of a urea linkage by reacting resin-bound isocyanate with (S)-1-Methylpiperidin-3-amine. This method is particularly useful for synthesizing libraries of enzyme inhibitors, such as those targeting Prostate-Specific Membrane Antigen (PSMA). [4] Materials:

  • Amine-terminated resin (e.g., Rink Amide resin after Fmoc deprotection)

  • Triphosgene (or a safer equivalent like CDI)

  • (S)-1-Methylpiperidin-3-amine

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Procedure:

  • Resin Preparation:

    • Begin with a swollen, Fmoc-deprotected resin bearing a primary amine, as described in Protocol 1 (Steps 1-3). Ensure the resin is washed thoroughly and is as dry as possible.

  • On-Resin Isocyanate Formation:

    • Caution: Triphosgene is highly toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment.

    • In a reaction vessel, suspend the resin (1.0 eq) in anhydrous DCM or DMF.

    • Add a solution of triphosgene (0.5 eq) in the same solvent.

    • Add DIPEA (3.0 eq) dropwise while agitating the slurry.

    • Allow the reaction to proceed for 30-60 minutes at room temperature. The primary amine is converted to a resin-bound isocyanate. [4]

  • Urea Formation:

    • In a separate vial, dissolve (S)-1-Methylpiperidin-3-amine (3.0 eq) in anhydrous DMF.

    • Add this solution directly to the resin slurry containing the isocyanate.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Scientist's Note (Trustworthiness): Reaction completion can be monitored by taking a small aliquot of resin, performing a cleavage, and analyzing the product by LC-MS to confirm the formation of the desired urea product. An on-bead FT-IR can also be used to monitor the disappearance of the isocyanate peak (~2250-2275 cm⁻¹). [4]

  • Washing:

    • Drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) to remove all unreacted components and byproducts. The resin is now ready for cleavage.

Protocol 3: Cleavage from Resin and Product Isolation

This final step liberates the synthesized molecule from the solid support and removes acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin from previous protocols

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS) (v/v/v)

  • Cold diethyl ether

Step-by-Step Procedure:

  • Resin Preparation:

    • Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage:

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours. [6]

    • Scientist's Note (Causality): TFA is a strong acid that cleaves the linker attaching the molecule to the resin (e.g., the Rink Amide linker). TIS and water act as scavengers, quenching reactive cationic species (like t-butyl cations) that are generated from side-chain protecting groups, thus preventing side reactions with sensitive residues in the product. [7]

  • Product Isolation:

    • Filter the resin and collect the filtrate into a centrifuge tube.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Add the filtrate dropwise to a larger volume of cold diethyl ether (typically 10x the volume of the filtrate) to precipitate the crude product.

    • Centrifuge the mixture to pellet the product, decant the ether, and wash the pellet with cold ether 2-3 more times.

    • Dry the crude product under vacuum.

  • Purification:

    • The crude product should be purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity confirmed by mass spectrometry.

Data Presentation

Table 1: Recommended Reagent Stoichiometry for Coupling Reactions

ReagentEquivalents (relative to resin loading)Purpose
(S)-1-Methylpiperidin-3-amine 3.0 - 5.0Nucleophile / Building Block
Coupling Agent (e.g., HATU) 2.9 - 4.9Carboxyl Group Activator
Base (e.g., DIPEA) 6.0 - 10.0Non-nucleophilic base

Rationale: Using an excess of reagents helps to drive the reaction to completion, which is a key advantage of solid-phase synthesis. [3] Table 2: Common Cleavage Cocktails

Resin Type / LinkerCocktail Composition (v/v/v)Cleavage TimeNotes
Rink Amide, Wang 95% TFA / 2.5% H₂O / 2.5% TIS2-3 hoursStandard for most peptides with common acid-labile side-chain protecting groups.
2-Chlorotrityl 1-3% TFA in DCM30-60 minAllows for cleavage while keeping most side-chain protecting groups intact.

Conclusion

(S)-1-Methylpiperidin-3-amine is a highly effective and versatile building block for solid-phase synthesis. Its incorporation via standard amide coupling or urea formation protocols is straightforward and robust. By following the detailed methodologies presented in this guide, researchers can confidently utilize this chiral amine to generate conformationally constrained peptidomimetics and novel molecular entities for drug discovery programs. The inherent advantages of solid-phase synthesis, combined with the unique structural features of the aminopiperidine scaffold, provide a powerful strategy for accelerating the development of new therapeutic agents.

References

  • Eder, M., et al. (2014). Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods.
  • Alluri, P. G., et al. (2003).
  • Alluri, P. G., et al. (2003).
  • Gotor-Fernández, V., et al. (2022).
  • Synthetic Pages. (2001).
  • VanVeller Lab. (2025). Background knowledge necessary to start on pep3de projects.
  • France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]
  • Bräse, S., et al. (2000). Solid-phase synthesis of urea and amide libraries using the T2 triazene linker. PubMed. [Link]
  • Alluri, P. G., et al. (2003). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination.
  • Wessjohann, L. A., et al. (2019).
  • Iannitelli, A., et al. (2022). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]
  • Rowley, J. M., et al. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]
  • Dangerfield, E. M., et al. (2010).
  • Kumar, A., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of ChemTech Research. [Link]
  • University of Zurich. (n.d.). Chemical Synthesis of Peptides and Proteins: Solid Support. Department of Chemistry UZH. [Link]
  • Rlavie. (2024). (R)-1-Methylpiperidin-3-Amine. Rlavie. [Link]
  • Sun, D., & Lee, R. E. (2007). Solid-Phase Synthesis of a Thymidinyl Dipeptide Urea Library. Amanote Research. [Link]
  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]
  • Becerril-Luján, B., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]
  • Musacchio, T. J., & Riera, A. (2018).
  • Kumar, G. S., et al. (2024). An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies.
  • Fratantoni, S. A., et al. (2012). Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit. MDPI. [Link]
  • Coin, I., et al. (2013). Introduction to Peptide Synthesis. PMC. [Link]
  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
  • Becerril-Luján, B., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
  • Sun, D., et al. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. PubMed. [Link]
  • PubChem. (n.d.). (R)-1-methylpiperidin-3-amine. PubChem. [Link]
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Sturabotti, E., et al. (2021). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).

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handling and storage procedures for (S)-1-Methylpiperidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for (S)-1-Methylpiperidin-3-amine dihydrochloride

A Senior Application Scientist's Guide to Safe and Effective Handling and Storage

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal institutional safety review or a product-specific Safety Data Sheet (SDS). Always consult the most current SDS provided by your supplier and adhere to all institutional and governmental safety regulations.

Introduction: Understanding the Molecule

This compound is a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical research. Its utility as a key building block in the synthesis of biologically active molecules, particularly those targeting the central nervous system, necessitates a thorough understanding of its handling and storage requirements to ensure experimental success and personnel safety.[1] As a dihydrochloride salt, this compound presents specific challenges, primarily related to its potential hygroscopicity and the need for careful handling to avoid irritation and contamination.

These application notes provide a detailed framework for the safe and effective management of this compound in a laboratory setting. The protocols herein are designed to be self-validating by explaining the scientific rationale behind each step, thereby fostering a culture of safety and experimental reproducibility.

I. Compound Identification and Properties

A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical properties.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1157849-51-8[2]
Molecular Formula C₆H₁₆Cl₂N₂[2]
Molecular Weight 187.11 g/mol [2][3]
Appearance Typically a white to off-white solid or crystalline powder.[4]
Purity ≥97% (typical)[2]
Storage Temperature Room Temperature[2], though -20°C is recommended for long-term storage of similar amine salts.[4]N/A

II. Hazard Identification and Personal Protective Equipment (PPE)

  • Potential Hazards:

    • Skin Irritation: May cause skin irritation.[3][5]

    • Serious Eye Irritation/Damage: Can cause serious eye irritation or damage.[3][5]

    • Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[3]

Mandatory Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound in solid form or in solution:

  • Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be used in situations with a higher risk of splashing or dust generation.[5][6]

  • Skin Protection:

    • Gloves: Use compatible, chemical-resistant gloves (e.g., nitrile rubber) and inspect them before use. Employ proper glove removal technique to avoid skin contact.[5][7]

    • Lab Coat: A full-sleeved lab coat is required. For larger quantities, a chemical-resistant apron or suit may be necessary.[7]

  • Respiratory Protection: If engineering controls are insufficient to prevent inhalation of dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][7]

III. Handling Procedures: Mitigating Hygroscopicity and Exposure

The primary challenge in handling this compound is its hygroscopic nature, a common characteristic of amine hydrochloride salts.[8] Absorbed moisture can affect the compound's mass, leading to inaccurate measurements, and may promote degradation.

Protocol for Weighing and Aliquoting

This protocol is designed to minimize atmospheric moisture exposure.

  • Preparation:

    • Bring the sealed container of this compound to room temperature before opening to prevent condensation.

    • Perform all manipulations in a controlled environment, such as a glove box with an inert atmosphere (nitrogen or argon) or, at a minimum, a fume hood with low ambient humidity.[9]

  • Weighing:

    • Use a clean, dry weighing vessel.

    • Quickly transfer the desired amount of the compound to the weighing vessel and securely close the main container.

    • For highly sensitive reactions, weighing the compound in pre-dried, septum-sealed vials under an inert atmosphere is recommended.[9]

  • Post-Weighing:

    • Tightly reseal the main container, preferably with paraffin film around the cap for extra protection against moisture ingress.

    • Purge the container with an inert gas before sealing for long-term storage.

Handling_Workflow cluster_prep Preparation cluster_weighing Weighing & Transfer cluster_storage Resealing & Storage A Equilibrate Container to Room Temperature B Prepare Controlled Environment (Glovebox/Hood) A->B C Open Container in Controlled Environment B->C D Quickly Weigh Required Amount C->D E Transfer to Reaction Vessel or Vial D->E F Tightly Reseal Primary Container E->F G Purge with Inert Gas (e.g., Argon) F->G H Seal with Paraffin Film G->H

IV. Storage Protocols: Ensuring Long-Term Stability

Proper storage is critical for maintaining the integrity and purity of this compound. The key principles are to keep it dry, under an inert atmosphere, and in a tightly sealed container.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature Room temperature for short-term use.[1][2] -20°C for long-term storage.Lower temperatures slow down potential degradation pathways.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen).[2][8]Prevents moisture absorption and potential oxidation.
Container Tightly closed, opaque container.[5]Protects from moisture, air, and light.
Location Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][8]Prevents accidental reactions and ensures a safe storage environment.
Decision Matrix for Storage

The appropriate storage procedure depends on the intended duration of storage and the frequency of use.

Storage_Decision_Tree cluster_short Short-Term Protocol cluster_long Long-Term Protocol Start Compound Received Decision1 Intended Storage Duration? Start->Decision1 ShortTerm Short-Term (< 1 month) Frequent Use Decision1->ShortTerm Short LongTerm Long-Term (> 1 month) Infrequent Use Decision1->LongTerm Long ST1 Store at Room Temp ShortTerm->ST1 LT1 Aliquot into smaller vials under inert atmosphere LongTerm->LT1 ST2 Tightly Seal Container (Use Paraffin Film) ST1->ST2 ST3 Store in Desiccator ST2->ST3 LT2 Purge headspace with Argon or Nitrogen LT1->LT2 LT3 Store at -20°C LT2->LT3

V. Spill and Waste Management

In the event of a spill or for disposal of waste, follow these procedures diligently.

Spill Response Protocol
  • Evacuate and Ventilate: Ensure the area is well-ventilated. Avoid breathing dust.[5]

  • Containment: Prevent further spillage and avoid allowing the product to enter drains.

  • Clean-up:

    • For solid spills, carefully sweep or vacuum up the material, avoiding dust generation. Place into a suitable, labeled container for disposal.

    • Clean the affected area with a damp cloth or paper towels.

  • Decontamination: Wash hands and any affected skin area thoroughly with soap and water after cleanup.[5]

Waste Disposal

Dispose of this compound and its containers in accordance with all local, state, and federal regulations. Do not mix with other waste. Uncleaned containers should be treated as the product itself.

VI. Conclusion

The successful and safe application of this compound in research and development hinges on a proactive approach to its handling and storage. By understanding its chemical nature, particularly its hygroscopicity, and by adhering to the detailed protocols outlined in these notes, researchers can ensure the compound's integrity, generate reliable experimental data, and maintain a safe laboratory environment.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet - TCO-amine HCl salt.
  • Enamine. (n.d.). Safety Data Sheet - methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride.
  • Fisher Scientific. (2012). Safety Data Sheet.
  • PubChem. (n.d.). (3R)-1-Methylpiperidin-3-amine dihydrochloride. National Center for Biotechnology Information.
  • BLD Pharmatech. (n.d.). Safety Data Sheet - BD630330.
  • Sigma-Aldrich. (2023). Safety Data Sheet - 1-Methylpiperidin-4-ol.
  • Lab-Chemicals.Com. (n.d.). This compound, 97%.
  • HepatoChem. (n.d.). How do you handle hygroscopic salts?
  • MySkinRecipes. (n.d.). This compound.
  • Jubilant Ingrevia Limited. (2024). (R)-3-Aminopiperidine dihydrochloride Safety Data Sheet.

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Application Notes and Protocols for (S)-1-Methylpiperidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the safe handling, storage, and application of (S)-1-Methylpiperidin-3-amine dihydrochloride (CAS No: 1157849-51-8). Intended for researchers, scientists, and drug development professionals, these notes detail the compound's critical safety parameters, physicochemical properties, and its role as a valuable chiral building block in medicinal chemistry. A detailed, representative protocol for N-acylation is provided to illustrate its practical application in the synthesis of novel chemical entities.

Introduction

This compound is a chiral heterocyclic compound recognized for its utility in pharmaceutical research and medicinal chemistry.[1] Its structure, featuring a stereochemically defined amine on a piperidine scaffold, makes it a key intermediate in the synthesis of complex, biologically active molecules.[1] This guide is designed to provide the necessary technical information and procedural knowledge to effectively and safely utilize this compound in a research and development setting. The chiral nature of this molecule is particularly valuable for designing enantioselective drugs, which can offer higher specificity and efficacy in targeting biological pathways.[1]

Critical Safety & Handling Protocols

As with all laboratory chemicals, this compound must be handled with the recognition of its potential hazards.[2] While GHS classification reports have shown some inconsistency, a conservative approach prioritizing user safety is mandatory.[3] The primary reported hazards include skin, eye, and respiratory irritation.[3]

Hazard Identification and Precautionary Measures

The following table summarizes the potential hazards and the essential precautionary statements for safe handling.

GHS Hazard StatementCodeSource(s)Precautionary StatementCodeSource(s)
Causes skin irritationH315[3]Wash skin thoroughly after handling.P264[4]
Causes serious eye irritationH319[3]Wear protective gloves/protective clothing/eye protection/face protection.P280[4]
May cause respiratory irritationH335[3]Avoid breathing dust/fume/gas/mist/vapours/spray.P261[2]
Use only outdoors or in a well-ventilated area.P271[4]
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P305+P351+P338[2][5][6]
First Aid and Emergency Response

Adherence to proper first aid is critical in the event of an exposure.

  • In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician immediately.[2][6]

  • In Case of Skin Contact: Take off contaminated clothing and shoes immediately. Wash the affected area with soap and plenty of water.[2][6]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration. Consult a physician.[4][6]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2][4][6]

Safe Handling Workflow

All operations involving this compound should be performed in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.[2][6] The following diagram outlines the mandatory workflow for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood Proceed if safe handle_weigh Weigh Solid in Hood (Avoid Dust Generation) prep_fumehood->handle_weigh Proceed if safe prep_sds Review SDS for Specific Hazards prep_sds->prep_ppe Proceed if safe handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware & Surfaces handle_transfer->cleanup_decon cleanup_dispose Dispose of Waste in Designated Container cleanup_decon->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Physicochemical Properties & Storage

Understanding the physical and chemical properties of a reagent is fundamental to its successful application in synthesis.

PropertyValueSource(s)
CAS Number 1157849-51-8[1][7][8][9]
Molecular Formula C₆H₁₆Cl₂N₂[1][3][7][8]
Molecular Weight 187.11 g/mol [1][3][7][8]
Appearance White to off-white solid[8]
Storage Conditions Store at room temperature or 2-8°C in a dry, well-ventilated place under an inert atmosphere.[1][2][7][8][10]
Incompatible Materials Strong oxidizing agents, Strong acids[11]

Storage Rationale: The compound is supplied as a dihydrochloride salt, which enhances its stability. However, like many amines, the free base is susceptible to oxidation. Storage under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container is crucial to prevent degradation and maintain purity.[2] Some suppliers recommend refrigerated conditions (2-8°C), which should be followed to maximize shelf life.[2][10] Always refer to the supplier-specific storage recommendations.

Applications in Drug Discovery & Development

This compound is primarily utilized as a scaffold and intermediate in the synthesis of novel compounds for pharmaceutical development.[1]

  • CNS-Targeting Agents: Its structure is frequently incorporated into molecules targeting the central nervous system. It serves as a valuable building block for developing receptor ligands intended to study or modulate neurological pathways, with potential applications in therapies for anxiety, depression, and neurodegenerative disorders.[1]

  • Chiral Synthesis: As an enantiomerically pure compound, it allows for the stereospecific synthesis of drug candidates. This is critical in modern drug development, as different enantiomers of a drug can have vastly different pharmacological activities and safety profiles.[1]

  • Scaffold for Libraries: The piperidine ring is a privileged scaffold in medicinal chemistry. This reagent can be used as a starting point for creating libraries of related compounds, enabling systematic exploration of structure-activity relationships (SAR).

The broader class of aminopiperidines is also critical in other therapeutic areas. For instance, the closely related (R)-3-aminopiperidine is a key intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors like Alogliptin, which are used to treat type 2 diabetes.[12][13] This highlights the therapeutic versatility of the aminopiperidine core structure.

A (S)-1-Methylpiperidin-3-amine dihydrochloride (Chiral Building Block) B Chemical Transformation (e.g., Acylation, Alkylation) A->B C Novel Chemical Entity (Intermediate) B->C D Further Synthetic Steps C->D E Final API Candidate (Stereochemically Pure) D->E F Biological Screening (SAR Studies) E->F

Sources

Application Notes & Protocols: Essential Laboratory Equipment for Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: A comprehensive guide to the necessary laboratory equipment and safety protocols for the effective and safe handling of piperidine and its derivatives.

Introduction: The Duality of Piperidine in Research

Piperidine, a six-membered nitrogen-containing heterocycle, and its derivatives are foundational scaffolds in medicinal chemistry and pharmaceutical development.[1] These compounds are integral to the synthesis of a wide array of pharmaceuticals, from analgesics to anti-cancer agents.[2] However, the utility of piperidine is counterbalanced by its hazardous properties. It is a colorless, flammable liquid with a pungent, amine-like odor.[2][3] As a strong organic base, it is corrosive and can cause severe skin burns and eye damage.[2][4] Furthermore, it is toxic if inhaled or absorbed through the skin.[4][5]

This guide provides a detailed framework for establishing a safe and efficient laboratory environment for working with piperidine compounds. It moves beyond a simple checklist, explaining the causality behind each equipment choice and integrating these tools into practical, field-proven protocols. Adherence to these guidelines is critical for ensuring researcher safety, experimental integrity, and regulatory compliance.

Hazard Profile and Mitigation Framework

A thorough understanding of piperidine's hazard profile is the first step in risk mitigation. The primary hazards are summarized below, alongside the core mitigation strategies that dictate equipment selection.

Hazard IDHazard ClassDescriptionPrimary Mitigation Strategy & Equipment
H-01 Flammability Highly flammable liquid and vapor (Category 2) with a low flash point (~16°C / 61°F).[2][3][5] Vapors are heavier than air and can travel to an ignition source.[3][6]Engineering Controls: Use in a chemical fume hood away from ignition sources. Store in a dedicated flammable liquid cabinet. Use non-sparking tools and grounded equipment.[6][7][8]
H-02 Corrosivity Causes severe skin burns and eye damage (Category 1B).[4][5] Corrosive effects can lead to permanent injury.[6][9]Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[6][10] Emergency Equipment: Ensure immediate access to an eyewash station and safety shower.[7][10]
H-03 Toxicity Toxic in contact with skin or if inhaled (Acute Toxicity, Category 3).[4][5][8] Can cause respiratory tract irritation, nausea, and damage to internal organs.[7][9]Engineering Controls: All handling of open containers must occur within a certified chemical fume hood to prevent inhalation of vapors.[2][6][7] PPE: Appropriate gloves and respiratory protection (if necessary) are critical to prevent dermal and inhalation exposure.[7][10]
H-04 Reactivity/Hygroscopicity Reacts violently with strong oxidizing agents and acids.[7] Absorbs moisture and carbon dioxide from the air, which can affect reagent purity and experimental outcomes.[11]Specialized Equipment: Use of inert atmosphere techniques (glovebox, Schlenk line) for sensitive reactions.[11] Proper Storage: Store in tightly sealed containers, potentially under an inert gas and in a desiccator.[8][11][12]

Part 1: Core Equipment Infrastructure

The selection of laboratory equipment must be a multi-layered defense system, starting with broad environmental controls and moving to task-specific apparatus.

A. Engineering Controls: The First Line of Defense

Engineering controls are the most critical element for safety as they are designed to remove the hazard at the source, independent of worker actions.[13][14]

  • Chemical Fume Hood: This is the most important piece of safety equipment for working with piperidine. All procedures involving the transfer, weighing, or reaction of piperidine and its volatile derivatives must be performed inside a certified chemical fume hood.[2][10][15] The hood provides dilution ventilation and a physical barrier, drawing toxic and flammable vapors away from the user.[15] Ensure the hood has a continuous monitoring device and maintains an average face velocity of 100 feet per minute (fpm).

  • Ventilated Chemical Storage: Piperidine must be stored in a dedicated, ventilated cabinet designed for flammable and corrosive materials.[5][8][13] This prevents the accumulation of flammable vapors and isolates it from incompatible materials.[7]

  • Glovebox (Inert Atmosphere Box): For reactions that are sensitive to air or moisture, or for handling highly potent or hygroscopic piperidine derivatives, a glovebox is essential.[11] It provides a sealed environment with a controlled inert atmosphere (typically nitrogen or argon), preventing contamination and unwanted side reactions.[11]

  • General Laboratory Ventilation: The overall lab should have a non-recirculating ventilation system that provides a minimum of 6-10 air changes per hour to ensure any fugitive emissions are diluted and exhausted.[16]

B. Personal Protective Equipment (PPE): The Essential Barrier

PPE is used in conjunction with engineering controls to protect the user from direct contact.[7]

EquipmentSpecificationRationale for Use with Piperidine Compounds
Eye/Face Protection Chemical safety goggles (ANSI Z87.1 certified) with a full-face shield.Protects against splashes of corrosive liquid and vapors that can cause severe eye damage.[10][17] A face shield provides an additional layer of protection for the entire face.[10][18]
Hand Protection Chemically resistant gloves (e.g., Butyl rubber, Nitrile rubber).Prevents skin contact, which can cause severe burns and toxic absorption.[8][10] Always check gloves for integrity before use and consult a glove compatibility chart.[6]
Body Protection Flame-resistant lab coat and a chemical-resistant apron.Protects against incidental splashes and prevents contamination of personal clothing.[8][10]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.Required only when engineering controls are insufficient or during a large spill cleanup.[7][10] Use is subject to a formal respiratory protection program.
C. Standard Laboratory Apparatus
  • Glassware: Use high-quality borosilicate glassware (e.g., Pyrex®, Kimax®) for its thermal and chemical resistance.[19] Essential items include round-bottom flasks, Erlenmeyer flasks, beakers, graduated cylinders, condensers, and funnels.[20][21] For reactions, apparatus with ground-glass joints is necessary to create a sealed system that contains vapors.

  • Heating and Stirring: Magnetic stirrers and hotplates are standard for heating and mixing solutions.[19] For viscous mixtures or larger scale reactions, an overhead mechanical stirrer is required to ensure efficient mixing.[19]

  • Liquid Handling: Calibrated pipettes, burettes, and graduated cylinders are necessary for accurate measurement of reagents.[20][22]

D. Specialized Equipment for Synthesis, Purification, and Analysis
  • Inert Atmosphere Manifold (Schlenk Line): For conducting air- and moisture-sensitive reactions without a glovebox. A Schlenk line allows for the evacuation of air from glassware and backfilling with an inert gas like nitrogen or argon.

  • Distillation Apparatus: Essential for purification. Depending on the properties of the piperidine derivative and impurities, this may range from a simple distillation setup to a fractional distillation column for separating compounds with close boiling points, or an azeotropic distillation setup for removing water.[20][23]

  • Chromatography Systems: Flash column chromatography is a standard method for purifying reaction products. For higher purity requirements, High-Performance Liquid Chromatography (HPLC) systems are used.[21] For analyzing volatile amines like piperidine, specialized Gas Chromatography (GC) columns (e.g., Rtx®-Volatile Amine) are recommended to achieve symmetrical peaks and accurate quantification.[24]

  • Analytical Instruments: To monitor reaction progress and confirm product identity and purity, access to Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) is crucial.[19][23] For hygroscopic compounds, a Karl Fischer titrator is the gold standard for accurately determining water content.[11]

E. Emergency and Spill Response Equipment
  • Safety Shower and Eyewash Station: Must be located within a 10-second travel distance from the work area and be unobstructed.[7][10] In case of skin or eye contact, immediate flushing for at least 15 minutes is critical.[7][25]

  • Spill Kit: A dedicated spill kit for flammable/corrosive liquids should be readily available. Contents must include:

    • Absorbent materials (e.g., dry sand, dry lime, soda ash, vermiculite).[7]

    • Non-sparking scoops or tools for cleanup.[8]

    • Heavy-duty waste bags or sealable containers for disposal.[7]

    • Appropriate PPE for spill response.

  • Fire Extinguisher: A Class B fire extinguisher (dry chemical, carbon dioxide, or alcohol-resistant foam) must be available, and personnel must be trained in its use.[7] Water may be ineffective in fighting a piperidine fire.[7]

  • Hazardous Waste Containers: Use clearly labeled, sealable containers for all piperidine-containing waste.[8][10] Waste must be segregated and disposed of according to institutional and local regulations.[10]

Part 2: Standard Operating Protocols

The following protocols integrate the use of the equipment described above into common laboratory workflows.

Protocol 1: General Handling and Dispensing of Piperidine

This protocol outlines the essential steps for safely transferring piperidine from a storage container to a reaction vessel.

Step-by-Step Methodology:

  • Preparation: Ensure the chemical fume hood is on and operating correctly. Clear the workspace of any unnecessary equipment or ignition sources.

  • Don PPE: Put on all required PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

  • Gather Equipment: Assemble all necessary glassware (e.g., graduated cylinder, flask) and transfer tools (e.g., pipette) inside the fume hood.

  • Retrieve Chemical: Obtain the piperidine container from the flammable liquid storage cabinet.

  • Transfer: Place the container in the fume hood. Ground the container if transferring a large quantity.[7][8] Uncap the bottle and use a clean, dry pipette or graduated cylinder to measure the required volume.

  • Seal and Store: Immediately and tightly recap the piperidine container. Wipe the exterior of the bottle with a damp cloth if necessary, and return it to the designated storage cabinet.

  • Proceed with Work: Add the measured piperidine to your reaction vessel within the fume hood.

  • Decontamination: Clean any non-disposable equipment that came into contact with piperidine. Dispose of contaminated disposable items (e.g., pipette tips, gloves) in the designated hazardous waste container.

  • Final Cleanup: Wash hands and any exposed skin thoroughly with soap and water after the procedure is complete.[10]

G cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_post Post-Handling prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 prep3 Assemble Glassware in Hood prep2->prep3 handle1 Retrieve Piperidine from Storage prep3->handle1 handle2 Dispense Required Volume handle1->handle2 handle3 Securely Cap & Return Bottle handle2->handle3 post1 Add to Reaction Vessel handle3->post1 post2 Dispose of Contaminated Waste post1->post2 post3 Decontaminate Equipment post2->post3 post4 Wash Hands Thoroughly post3->post4 G start Spill Occurs alert Alert Personnel start->alert assess Assess Spill Size & Risk alert->assess is_small Small Spill? assess->is_small evacuate Evacuate Area Call EHS is_small->evacuate No contain Contain with Absorbent is_small->contain Yes collect Collect Waste (Non-Sparking Tools) contain->collect decon Decontaminate Area collect->decon dispose Seal & Dispose of Waste decon->dispose report Report to Supervisor/EHS dispose->report end Procedure Complete report->end

Caption: Decision workflow for responding to a piperidine spill.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine.
  • Oreate AI. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine.
  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
  • Chemos GmbH & Co.KG. (2019, June 24). Safety Data Sheet: Piperidine.
  • Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. [Link]
  • Sciencemadness.org. (2008, February 22).
  • Scribd. (n.d.). Piperidine Synthesis.
  • Defense Technical Information Center. (2025, June 4). Piperidine Synthesis.
  • Georgia Institute of Technology. (n.d.). Engineering Controls. Environmental Health & Safety. [Link]
  • D'yachenko, I. A., et al. (n.d.).
  • Microbe Online. (2023, March 31).
  • University of California, San Diego. (2024, October 3).
  • Interscan Corporation. (2025, February 11). List of Standard Engineering Controls for Hazardous Gases. [Link]
  • GWSI. (n.d.). Upgrade Your Lab: Chemical Synthesis Equipment Solutions.
  • ALMICRO Instruments. (n.d.). 15 Common Chemistry Lab Equipment and Their Uses.
  • Restek. (n.d.). Advanced Capillary Column Technology Improves Analysis of Volatile Amines.
  • Laboratorydeal. (n.d.). Pharmaceutical Chemistry Lab Equipment.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (S)-1-Methylpiperidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-10

Introduction

Welcome to the technical support center for the synthesis of (S)-1-Methylpiperidin-3-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of this critical chiral intermediate. (S)-1-Methylpiperidin-3-amine is a key building block in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] Its stereochemical purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established synthetic routes and field-proven insights.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues that can arise during the synthesis of this compound, with a focus on a common synthetic pathway involving the reductive amination of a protected piperidone precursor followed by deprotection.

Issue 1: Low Yield in the Reductive Amination Step

Observed Problem: The conversion of the N-protected-(S)-3-aminopiperidine to the N-methylated product is incomplete, resulting in a low yield of the desired (S)-1-Methylpiperidin-3-amine precursor.

Potential Causes & Solutions:

  • Inefficient Imine Formation: The initial equilibrium between the amine and the carbonyl compound (typically formaldehyde or a formaldehyde equivalent) may not favor imine formation.[2]

    • Solution: Ensure anhydrous conditions, as water can shift the equilibrium back towards the starting materials. The use of a dehydrating agent, such as magnesium sulfate or molecular sieves, can be beneficial.[3][4] Additionally, a slight excess of the carbonyl source can help drive the reaction forward.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.

    • Solution: Sodium triacetoxyborohydride (STAB) is often preferred for its mildness and selectivity for imines over carbonyls.[2] However, ensure the STAB is of high quality and has not been deactivated by moisture. If using other borohydrides like sodium cyanoborohydride or sodium borohydride, careful pH control is necessary to prevent reduction of the carbonyl starting material and to promote imine reduction.[3]

  • Side Reactions: The aldehyde can be reduced to the corresponding alcohol, or over-alkylation of the amine can occur.[5][6]

    • Solution: Add the reducing agent portion-wise at a controlled temperature (e.g., 0-5 °C) to minimize side reactions. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time and prevent the formation of byproducts.[5]

Optimized Protocol for Reductive Amination:
Step Procedure Key Considerations
1Dissolve N-Boc-(S)-3-aminopiperidine (1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).Ensure the starting material is fully dissolved.
2Add aqueous formaldehyde (37 wt. %, 1.1-1.5 eq.) and stir for 1 hour at room temperature.This allows for the formation of the intermediate imine.
3Cool the reaction mixture to 0 °C.Helps to control the exothermicity of the reduction.
4Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq.) portion-wise over 30 minutes.Portion-wise addition prevents a rapid temperature increase.
5Allow the reaction to warm to room temperature and stir for 12-16 hours.Monitor progress by TLC or LC-MS until starting material is consumed.
6Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.Be cautious of gas evolution.
7Separate the organic layer, and extract the aqueous layer with the reaction solvent.Combine the organic layers.
8Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.This provides the crude N-Boc-(S)-1-methylpiperidin-3-amine.
Issue 2: Incomplete Boc Deprotection

Observed Problem: After acidic treatment, a significant amount of the Boc-protected intermediate remains, leading to a low yield of the final product and complicating purification.

Potential Causes & Solutions:

  • Insufficient Acid Strength or Stoichiometry: The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions, but the reaction requires a sufficiently strong acid and an adequate molar excess.[7][8]

    • Solution: Use a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dioxane or methanol.[9][10] Ensure at least 4-5 equivalents of acid are used to drive the reaction to completion.

  • Reaction Time and Temperature: The deprotection may be slow at lower temperatures.

    • Solution: While many Boc deprotections proceed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes be necessary to ensure complete conversion.[10] Monitor the reaction closely to avoid potential side reactions at elevated temperatures.

Workflow for Boc Deprotection and Dihydrochloride Salt Formation:

cluster_deprotection Boc Deprotection cluster_isolation Product Isolation start Crude N-Boc-(S)-1-methylpiperidin-3-amine dissolve Dissolve in Methanol/Dioxane start->dissolve add_hcl Add excess HCl (4M in Dioxane) dissolve->add_hcl stir Stir at RT to 40°C add_hcl->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate in vacuo monitor->concentrate Upon Completion precipitate Precipitate with Diethyl Ether concentrate->precipitate filtrate Filter the solid precipitate->filtrate dry Dry under vacuum filtrate->dry final_product This compound dry->final_product

Caption: Boc Deprotection and Salt Formation Workflow

Issue 3: Poor Stereochemical Purity (Racemization)

Observed Problem: The final product shows a lower than expected enantiomeric excess (e.e.), indicating that some racemization has occurred during the synthesis.

Potential Causes & Solutions:

  • Harsh Reaction Conditions: Exposure to strong acids or bases, or elevated temperatures for prolonged periods, can lead to racemization at the chiral center.[11]

    • Solution: Employ mild reaction conditions whenever possible. For the Boc deprotection, using HCl in dioxane at room temperature is generally preferred over harsher methods.[10] Minimize reaction times and avoid excessive heating.

  • Impure Starting Materials: The initial stereochemical purity of the starting material, such as (S)-3-aminopiperidine or its protected derivatives, is crucial.

    • Solution: Ensure the enantiomeric purity of the starting materials is verified by a suitable analytical method, such as chiral HPLC, before beginning the synthesis.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to obtain (S)-3-Boc-aminopiperidine as a starting material?

A1: Several routes exist, including biocatalytic methods and multi-step chemical syntheses from chiral precursors like L-glutamic acid.[14] A common and scalable approach involves the Hofmann rearrangement of (S)-N-Boc-3-piperidinecarboxamide, which can be derived from (S)-nipecotic acid ethyl ester.[11][15]

Q2: Are there any specific safety precautions to consider during this synthesis?

A2: Yes. Many of the reagents used are hazardous. For instance, di-tert-butyl dicarbonate (Boc anhydride) is a lachrymator and should be handled in a well-ventilated fume hood. Strong acids like TFA and HCl are corrosive. Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE).

Q3: How can I effectively purify the final this compound salt?

A3: The dihydrochloride salt is typically a crystalline solid and can be purified by recrystallization.[16] A common solvent system is a mixture of a polar solvent in which the salt is soluble at elevated temperatures (e.g., methanol, ethanol) and a non-polar solvent in which it is insoluble (e.g., diethyl ether, methyl tert-butyl ether) to induce precipitation upon cooling.[17]

Q4: What are the best analytical methods to confirm the identity and purity of the final product?

A4: A combination of techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Chiral HPLC: To determine the enantiomeric excess (e.e.).[12]

  • Elemental Analysis: To confirm the elemental composition of the dihydrochloride salt.

References

  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
  • BenchChem. (2025). Technical Support Center: Synthesis of (S)-3-Boc-aminopiperidine.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • BenchChem. (2025). Comparative study of different synthesis routes for (S)-3-Boc-aminopiperidine.
  • Wikipedia. (n.d.).
  • Google Patents. (n.d.). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
  • ResearchGate. (2012).
  • Open Research@CSIR-NIScPR. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. r/Chempros.
  • Wordpress. (n.d.).
  • PubMed Central. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. [Link]
  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (n.d.). CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI.
  • ResearchGate. (n.d.). Chiral Purity in Drug Analysis. [Link]

Sources

Technical Support Center: (S)-1-Methylpiperidin-3-amine dihydrochloride Purification

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome to the dedicated technical support guide for (S)-1-Methylpiperidin-3-amine dihydrochloride. As a chiral building block, this compound is a valuable intermediate in the synthesis of various biologically active molecules and therapeutic agents.[1] However, its purification to the high degree of chemical and enantiomeric purity required for pharmaceutical development presents several distinct challenges. This amine salt is known for its hygroscopic nature and potential for discoloration, and achieving a stable, crystalline final product requires careful control of experimental parameters.

This guide is structured to function as a direct line to a seasoned expert. We will move beyond simple procedural lists to explore the "why" behind each technique. The troubleshooting section addresses the most common issues encountered in the lab, while the FAQs provide a broader understanding of the compound's properties. My goal is to equip you with the practical insights and validated protocols necessary to overcome purification hurdles, ensuring the integrity of your research and development efforts.

Troubleshooting Guide: Common Purification Issues

This section is designed to address specific, real-world problems you may encounter during the purification of this compound.

Question 1: My final product is an oil or fails to crystallize properly. What is causing this, and how can I induce crystallization?

Answer: This is a frequent issue, often stemming from the compound's high polarity and hygroscopicity. Several factors could be at play:

  • Excess Water/Hygroscopicity: Amine salts readily absorb atmospheric moisture, which can inhibit crystal lattice formation, resulting in an oil or sticky solid.[2][3][4] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) if possible, and solvents should be rigorously dried before use.[2]

  • Incorrect HCl Stoichiometry: As a dihydrochloride salt, the precise molar ratio of the amine to hydrochloric acid is critical. An excess or deficit of HCl can disrupt the crystal structure. This can sometimes occur if aqueous HCl is used instead of anhydrous HCl in an organic solvent.

  • Residual Solvent: The presence of a solvent in which the salt is highly soluble (like methanol) can prevent it from precipitating effectively.

Troubleshooting Steps:

  • Solvent Trituration: Try slurring the oil in a solvent in which the product is poorly soluble but the impurities are soluble. Good candidates include diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate.[5] This can help remove impurities and residual solvents, often inducing crystallization.

  • Re-precipitation: Dissolve the oil in a minimal amount of a polar solvent like dry ethanol or isopropanol.[5] Slowly add a less polar "anti-solvent" like MTBE or ethyl acetate until turbidity persists, then cool the mixture to initiate crystallization.[5]

  • Drying: If you suspect water is the culprit, dry the oil under high vacuum for an extended period (12+ hours).[2] Gentle heating (e.g., 40-50°C) can aid this process, but be cautious of thermal degradation.

Question 2: My isolated product is yellow or brown. How can I decolorize it?

Answer: Discoloration in amine salts typically arises from the oxidation of the amine or from colored impurities carried over from the synthesis.[6]

Recommended Protocol: Activated Carbon Treatment Activated carbon is highly effective at adsorbing the large, conjugated molecules that often cause coloration.[6][7][8]

  • Dissolution: Dissolve the colored this compound in a suitable hot solvent, such as ethanol or a methanol/water mixture.

  • Carbon Addition: Add a small amount of activated carbon (typically 1-2% w/w relative to your compound). Using too much can lead to significant product loss on the carbon surface.[9]

  • Heating: Gently heat the mixture at reflux for 15-30 minutes.

  • Hot Filtration: This is the critical step. You must filter the solution while it is still hot to remove the carbon. If the solution cools, your product may crystallize prematurely along with the carbon. A fluted filter paper or a Celite® pad can be used to speed up the filtration and prevent clogging.

  • Crystallization: Allow the hot, decolorized filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

Question 3: My chiral HPLC analysis shows the presence of the (R)-enantiomer. How can I improve the enantiomeric purity?

Answer: Removing the undesired enantiomer is challenging as enantiomers have identical physical properties (solubility, melting point, etc.). Standard recrystallization is often ineffective.

  • Go Back to the Source: The most effective solution is often to revisit the asymmetric synthesis step to improve its enantioselectivity.

  • Diastereomeric Salt Resolution: This is a classical chemical resolution technique.

    • Convert the dihydrochloride salt back to the free amine.

    • React the free amine with a chiral resolving agent (e.g., (R)-(-)-Mandelic acid or a derivative of tartaric acid) to form a pair of diastereomeric salts.

    • These diastereomers will have different solubilities, allowing for their separation by fractional crystallization.

    • Once a single diastereomer is isolated, the chiral auxiliary is removed to yield the enantiomerically pure free amine, which can then be converted back to the dihydrochloride salt.

  • Chiral Preparative HPLC: While expensive and resource-intensive, preparative chromatography using a chiral stationary phase (CSP) is a direct method to separate enantiomers.[10][11]

Question 4: How do I confirm the purity and identity of my final product?

Answer: A combination of analytical techniques is essential to confirm the structure, purity, and salt form.

Analytical TechniquePurposeWhat to Look For
¹H NMR Structural Confirmation & Solvent DetectionCorrect proton chemical shifts, integration values, and splitting patterns. Absence of signals from residual solvents or synthetic precursors.
HPLC (Reverse Phase) Chemical Purity AssessmentA single major peak for the compound, with purity typically >99% by area percentage.
Chiral HPLC Enantiomeric Purity (ee%)A single peak for the (S)-enantiomer. The enantiomeric excess (ee) is calculated from the relative peak areas of the (S) and (R) enantiomers.[10][11]
LC-MS Molecular Weight ConfirmationThe mass spectrometer should detect the molecular ion corresponding to the free base ([M+H]⁺).
Karl Fischer Titration Water Content MeasurementEssential for a hygroscopic compound to quantify the amount of absorbed water.

Frequently Asked Questions (FAQs)

Q: What is the best solvent system for recrystallizing this compound?

A: There is no single "best" system, but a common and effective approach is to use a polar protic solvent for dissolution and a less polar solvent as an anti-solvent. A good starting point is dissolving the compound in a minimal amount of hot ethanol or isopropanol and then slowly adding a solvent like ethyl acetate or MTBE to induce precipitation.[5] Using anhydrous solvents is crucial to prevent the product from oiling out.

Q: How should I properly store the purified product?

A: Due to its hygroscopic nature, the compound must be protected from atmospheric moisture.[4][12][13] Store the solid in a tightly sealed container, preferably within a desiccator containing a drying agent like silica gel or Drierite®.[4] For long-term storage, placing the container in a freezer (-20°C) under an inert atmosphere is recommended.[14][15]

Q: Can I use column chromatography to purify this salt?

A: Standard silica gel chromatography is generally not recommended for highly polar and water-soluble salts like this dihydrochloride. The compound will likely either stick irreversibly to the silica or move with the most polar solvent front, resulting in poor separation. If chromatographic purification is necessary, techniques like reverse-phase chromatography or ion-exchange chromatography would be more appropriate.

Visualized Purification Workflow

The following diagram illustrates a typical decision-making process for purifying crude this compound.

PurificationWorkflow start Crude (S)-1-Methylpiperidin-3-amine dihydrochloride assess_color Is the product discolored? start->assess_color carbon_treat Perform Activated Carbon Treatment assess_color->carbon_treat Yes assess_form Is the product an oil or non-crystalline? assess_color->assess_form No carbon_treat->assess_form recrystallize Recrystallize from Alcohol/Anti-solvent assess_form->recrystallize Yes analytical Analytical Testing (HPLC, NMR, KF) assess_form->analytical No (Solid) recrystallize->analytical final_product Pure Crystalline Product (>99% Purity) analytical->final_product

Caption: Decision tree for purification of the target compound.

References

  • BenchChem. (n.d.). A Comparative Guide to Assessing the Enantiomeric Purity of Amines Derived from Chiral Azides. BenchChem.
  • Perez-Fuertes, Y., Kelly, A. M., Fossey, J. S., Powell, M. E., Bull, S. D., & James, T. D. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. University of Bath's research portal.
  • Activated Carbon For DEA Removal. (n.d.).
  • Perez-Fuertes, Y., Kelly, A. M., Fossey, J. S., Powell, M. E., Bull, S. D., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 213-217.
  • Crystallization and dry reagents. (2006). Sciencemadness Discussion Board.
  • Decolorization of Amino Acids by Modified Activated Carbon. (n.d.). ACC.
  • Activated carbon for amine purification. (n.d.). Zhulin Activated Carbon Group.
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? (2016). ResearchGate.
  • How do you handle hygroscopic salts? (n.d.). HepatoChem.
  • Chiral Purity in Drug Analysis. (n.d.). ResearchGate.
  • Decolorization of amines. (n.d.). Google Patents.
  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? (2018). ResearchGate.
  • Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Al-Wabli, R. I. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(11), 3293.
  • Decolorization with Activated Carbon. (2025). Carbotecnia.
  • Purification of organic hydrochloride salt? (2017). ResearchGate.
  • Can i still crystallize salts even when there is impurities in the solution? (2021). Reddit.
  • Tan, E. S., Heng, D., & Chan, L. W. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(11), 2465.
  • Drying and Storing Hygroscopic Salts. (2017). Reddit.
  • This compound, 97%. (n.d.). Lab-Chemicals.Com.
  • Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride. (n.d.). Google Patents.
  • This compound. (n.d.). MySkinRecipes.
  • Preparation method of PF06651600. (n.d.). Google Patents.
  • Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride. (n.d.). Google Patents.
  • (R)-1-Methylpiperidin-3-amine. (n.d.). Sigma-Aldrich.
  • (3R)-1-Methylpiperidin-3-amine dihydrochloride. (n.d.). PubChem.
  • (S)-1-Methylpiperidin-3-amine. (n.d.). BLDpharm.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR.
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (n.d.). PharmaInfo.
  • Piperidine Impurities. (n.d.). BOC Sciences.
  • Method for preparing (R)-3-amino piperidine hydrochloride. (n.d.). Google Patents.
  • Synthesis and Application of (R)-3-(Boc-Amino)piperidine. (n.d.). ChemicalBook.
  • Methyl-((S)-1-methyl-piperidin-3-yl)-amine dihydrochloride. (n.d.). Fluorochem.
  • (R)-1-Methylpiperidin-3-amine. (n.d.). BLDpharm.

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Technical Support Center: Navigating Side Reactions of (S)-1-Methylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with (S)-1-Methylpiperidin-3-amine. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to anticipate and address common challenges related to side product formation in your reactions. Our goal is to empower you with the expertise to optimize your synthetic routes, ensuring the highest purity and yield of your target compounds.

I. Understanding the Reactivity of (S)-1-Methylpiperidin-3-amine

(S)-1-Methylpiperidin-3-amine is a valuable chiral building block in medicinal chemistry, featuring two key reactive sites: a primary amine at the 3-position and a tertiary amine at the 1-position of the piperidine ring. The interplay of these two functional groups, along with the stereochemistry of the molecule, dictates its reactivity and the potential for side product formation. Understanding these nuances is the first step toward troubleshooting and optimizing your reactions.

II. Troubleshooting Guide: Common Reactions and Their Side Products

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Acylation Reactions (e.g., Amide Bond Formation)

Question 1: I am trying to acylate the primary amine of (S)-1-Methylpiperidin-3-amine with an acyl chloride, but my reaction mixture is showing multiple spots on TLC/LC-MS. What are the likely side products?

Answer:

When acylating (S)-1-Methylpiperidin-3-amine, several side products can arise from the reactivity of both the primary and tertiary amines.

  • Di-acylation: The most common side product is the di-acylated species, where both the primary amine and the tertiary amine have reacted with the acylating agent. The tertiary amine can be acylated to form a quaternary ammonium salt. This is particularly prevalent when using highly reactive acylating agents or an excess of the reagent.

  • N-Oxide Formation: The tertiary amine of the piperidine ring is susceptible to oxidation, especially if the reaction is exposed to air or oxidizing agents. This can lead to the formation of the corresponding N-oxide.

  • Enantiomeric Impurities: If your starting material contains the (R)-enantiomer, it will also be acylated, leading to the diastereomeric product, which may be difficult to separate from your desired (S)-product.

  • Unreacted Starting Material: Incomplete reaction is also a common issue, leaving you with unreacted (S)-1-Methylpiperidin-3-amine in your product mixture.

Troubleshooting Strategies:

Problem Probable Cause Recommended Solution
Presence of Di-acylated Product Excess acylating agent, highly reactive acylating agent, prolonged reaction time.Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the acylating agent. Add the acylating agent slowly at a low temperature (e.g., 0 °C) to control the reaction rate.
Formation of N-Oxide Exposure to oxygen or oxidizing contaminants.Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled and degassed solvents.
Presence of Diastereomeric Impurity Enantiomerically impure starting material.Verify the enantiomeric purity of your (S)-1-Methylpiperidin-3-amine starting material using chiral HPLC.[1]
Unreacted Starting Material Insufficient acylating agent, low reaction temperature, short reaction time.Ensure the use of at least one equivalent of the acylating agent. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Consider a slight increase in temperature if the reaction is sluggish.

Experimental Protocol: Selective N-Acylation of (S)-1-Methylpiperidin-3-amine

  • Dissolve (S)-1-Methylpiperidin-3-amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the acyl chloride (1.05 eq) in the same solvent dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram: Acylation Side Product Formation

acylation_side_products cluster_main Main Reaction cluster_side Side Reactions Start (S)-1-Methylpiperidin-3-amine Product (S)-N-Acyl-1-methylpiperidin-3-amine Start->Product + Acyl Chloride (1 eq) Di-acylated Di-acylated Quaternary Salt N-Oxide N-Oxide Start2 (S)-1-Methylpiperidin-3-amine Start2->Di-acylated + Acyl Chloride (>1 eq) Start2->N-Oxide + [O]

Caption: Potential side products in the acylation of (S)-1-Methylpiperidin-3-amine.

B. Reductive Amination Reactions

Question 2: I am performing a reductive amination with (S)-1-Methylpiperidin-3-amine and a ketone/aldehyde, but I'm observing a significant amount of a higher molecular weight byproduct. What could this be?

Answer:

The most probable side product in this case is the result of over-alkylation . While reductive amination is generally more controlled than direct alkylation with alkyl halides, over-alkylation can still occur, especially if the newly formed secondary amine is more nucleophilic than the starting primary amine.[2][3]

  • Double Reductive Amination: The primary amine of (S)-1-Methylpiperidin-3-amine can react with two molecules of the carbonyl compound, leading to a tertiary amine at the 3-position.

  • Reaction at the Tertiary Amine: While less common under standard reductive amination conditions, the tertiary amine of the piperidine ring can potentially undergo reactions, especially with highly reactive carbonyl compounds or under harsh conditions.

  • Unreacted Intermediates: Incomplete reduction of the imine intermediate can leave this species as an impurity in your final product.

Troubleshooting Strategies:

Problem Probable Cause Recommended Solution
Double Reductive Amination Product Excess carbonyl compound, reaction conditions favoring further reaction.Use a stoichiometric amount or a slight excess of the amine. Control the stoichiometry of the carbonyl compound carefully. Consider a stepwise procedure where the imine is formed first, followed by reduction.[4]
Unreacted Imine Intermediate Incomplete reduction, inactive reducing agent.Ensure the reducing agent is fresh and active. Common selective reducing agents include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[4][5] Monitor the reaction to completion.
Aldol Condensation of Carbonyl Basic conditions, reactive carbonyl compound.Maintain a neutral to slightly acidic pH (around 5-6) to favor imine formation over aldol condensation.

Experimental Protocol: Reductive Amination of (S)-1-Methylpiperidin-3-amine

  • To a solution of (S)-1-Methylpiperidin-3-amine (1.2 eq) and the carbonyl compound (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane or methanol), add acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Diagram: Reductive Amination Workflow and Side Reaction

reductive_amination cluster_workflow Desired Reaction Pathway cluster_side_reaction Over-alkylation Side Reaction A (S)-1-Methylpiperidin-3-amine + Ketone/Aldehyde B Imine Intermediate A->B Condensation C Desired Secondary Amine B->C Reduction (e.g., STAB) D Desired Secondary Amine E Tertiary Amine (Over-alkylated) D->E + Ketone/Aldehyde + Reducing Agent

Caption: Reductive amination workflow and the potential for over-alkylation.

III. Frequently Asked Questions (FAQs)

Q1: How can I confirm the identity of a suspected side product?

A1: A combination of analytical techniques is often necessary for unambiguous structure elucidation:

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, which is a crucial first step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will give detailed information about the structure, including the connectivity of atoms and the chemical environment of different protons and carbons.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate the main product from impurities. Chiral HPLC is essential for determining the enantiomeric purity of your product.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile and thermally stable compounds.

Q2: My reaction is clean, but the yield is low. What are some potential non-side product related issues?

A2: Low yields can be attributed to several factors other than side reactions:

  • Incomplete Reactions: Ensure your reaction has gone to completion by monitoring it with an appropriate analytical technique.

  • Product Solubility: Your product might be partially soluble in the aqueous phase during workup. Try extracting with a different organic solvent or performing more extractions.

  • Adsorption on Silica Gel: Polar amine products can sometimes be difficult to elute from silica gel during column chromatography. Consider using a more polar eluent system or adding a small amount of triethylamine to the eluent to reduce tailing.

  • Mechanical Losses: Be mindful of product loss during transfers, filtration, and other handling steps.

Q3: Can the tertiary amine on the piperidine ring participate in reactions other than N-oxidation and acylation?

A3: Yes, under certain conditions. For instance, in the presence of strong alkylating agents, the tertiary amine can be quaternized to form a quaternary ammonium salt. It can also be susceptible to Hofmann elimination or other rearrangement reactions under specific conditions, although these are less common in standard synthetic procedures.

IV. References

  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779. [Link]

  • Myers, A. G., et al. (2007). Reductive Amination. Myers' Organic Chemistry.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of piperidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic motif. We provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My piperidine product has a yellow tint. What is the cause and how can I remove it?

A yellow coloration in piperidine is typically due to oxidation byproducts.[1] While this may not impact all applications, for high-purity requirements, purification is recommended. The most effective method for removing these colored impurities is distillation.[1] To prevent future discoloration, it is advisable to store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[1]

Q2: I'm struggling to separate piperidine from a pyridine impurity by distillation. Why is this so difficult?

Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation challenging.[1][2] This azeotrope is composed of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure.[1] To overcome this, consider azeotropic distillation with water or, more effectively, selective salt formation.[1][3] Piperidine reacts with carbon dioxide (CO2) to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[1][2]

Q3: My solution of piperidine in DMF crystallized upon storage. What happened?

This is a common issue with amines. The crystallization is likely due to the formation of a salt.[1] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl (which can be liberated from other reagents in storage) to form piperidine hydrochloride.[1][4] To resolve this, you can try redissolving the crystals or prepare a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[1]

Q4: Do I need to protect the piperidine nitrogen during synthesis?

It is highly recommended to use an N-protected piperidine derivative (e.g., with a Boc or Cbz group), especially when using reagents that can react with the basic piperidine nitrogen, such as Lawesson's reagent.[1] This prevents unwanted side reactions. The protecting group can be removed in a subsequent step if the free amine is desired.[1]

Q5: What are the typical yields for piperidine synthesis?

Yields can vary significantly depending on the synthetic method, reaction scale, and the purity of starting materials. For instance, thionation of an amide with Lawesson's reagent to form a thioamide derivative can yield between 50-90%.[1] Reductive amination approaches can also provide good yields but may require more optimization.[1][5]

Troubleshooting Guides by Synthetic Method

Reductive Amination of Piperidones

Reductive amination is a cornerstone of N-substituted piperidine synthesis, typically involving the reaction of a piperidone with a primary or secondary amine in the presence of a reducing agent.

Issue Potential Cause Recommended Solution
Low Yield / No Reaction 1. Reagent Quality: Impure or degraded amine, ketone, or reducing agent.[6] 2. Inefficient Imine/Enamine Formation: The equilibrium may not favor the imine intermediate.[6] 3. Suboptimal pH: pH is too high (slows imine formation) or too low (decomposes hydride reagent).[6] 4. Steric Hindrance: Bulky groups on the amine or ketone are slowing the reaction.[6]1. Verify purity of starting materials (NMR, GC-MS). Use a fresh, properly stored container of the reducing agent (e.g., STAB, NaBH₃CN).[6] 2. Add a dehydrating agent (e.g., powdered 4Å molecular sieves). For difficult cases, use a Dean-Stark apparatus with a solvent like toluene to remove water azeotropically before adding the reducing agent.[6] 3. For NaBH₃CN, buffer the reaction to a pH of 4-6 using acetic acid. STAB reactions are typically run in solvents like DCE or THF without explicit pH control.[6] 4. Increase the reaction temperature and/or extend the reaction time. Consider a less sterically hindered reagent if possible.[6]
Ketone Starting Material is Reduced 1. Non-selective Reducing Agent: The hydride reagent is reducing the ketone faster than the iminium ion.[6] 2. Slow Imine Formation: Low concentration of the iminium ion allows the reducing agent to react with the more abundant ketone.[6]1. Switch to a more selective reducing agent like sodium triacetoxyborohydride (STAB), which shows high selectivity for imines over ketones.[6] 2. Pre-stir the ketone and amine together for 1-2 hours to allow the imine equilibrium to be established before adding the reducing agent.[6]
  • To a solution of the piperidone (1.0 eq) and the amine (1.1 eq) in an anhydrous solvent (e.g., dichloroethane, THF), add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

N-Alkylation of Piperidines

Direct alkylation of a secondary piperidine with an alkyl halide is a common method for introducing substituents on the nitrogen atom.

Issue Potential Cause Recommended Solution
Over-alkylation (Formation of Quaternary Ammonium Salt) 1. High Reactivity of Alkylating Agent: The desired tertiary amine product reacts further with the alkylating agent.[6] 2. High Reaction Temperature: Elevated temperatures increase the rate of the undesired second alkylation.[6]1. Control stoichiometry by using the piperidine as the limiting reagent. Add the alkylating agent slowly (e.g., via syringe pump) to maintain its low concentration. Use no more than 1.0-1.1 equivalents.[6] 2. Run the reaction at room temperature or below (e.g., 0 °C) to improve selectivity.[6]
Low Yield 1. Poor Nucleophilicity of Piperidine: Steric hindrance or electron-withdrawing groups can reduce the nucleophilicity of the piperidine nitrogen. 2. Poor Leaving Group on Alkylating Agent: The leaving group on the alkylating agent is not easily displaced.1. Increase the reaction temperature or use a more polar, aprotic solvent (e.g., DMF, DMSO) to enhance the reaction rate. 2. Use an alkylating agent with a better leaving group (e.g., iodide > bromide > chloride).

graph TD {
A[Start: N-Alkylation of Piperidine] --> B{Observe Reaction Outcome};
B --> C{Complex Mixture with Quaternary Salt?};
C -- Yes --> D[Control Stoichiometry: Add Alkyl Halide Slowly];
D --> E[Lower Reaction Temperature (e.g., 0 °C)];
E --> F[Use a Hindered, Non-Nucleophilic Base (e.g., DIPEA)];
C -- No --> G{Low Yield?};
G -- Yes --> H[Increase Reaction Temperature];
H --> I[Switch to a More Reactive Alkyl Halide (e.g., Alkyl Iodide)];
G -- No --> J[Desired Product - Proceed to Workup];
subgraph "Node Styles"
    A, J { fillcolor="#4285F4", fontcolor="#FFFFFF" }
    B, C, G { fillcolor="#FBBC05", fontcolor="#202124" }
    D, E, F, H, I { fillcolor="#F1F3F4", fontcolor="#202124" }
end

G

A -> B -> C -> D -> E;
E -> F [label="Reaction Complete"];
F -> G -> H -> I;

Caption: Experimental workflow for the catalytic hydrogenation of pyridine.

Purification Challenges and Solutions

The basic nature and potential water solubility of piperidine derivatives can complicate their purification. [6]

Column Chromatography
  • Tailing of Basic Compounds: The basic nitrogen of piperidines can interact strongly with the acidic silica gel, leading to tailing and poor separation.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. Alternatively, use neutral or basic alumina as the stationary phase. [2]

Liquid-Liquid Extraction
  • Product Remains in Aqueous Layer: The protonated form of the piperidine may be water-soluble, leading to poor extraction into organic solvents.

    • Solution: Adjust the pH of the aqueous layer to be basic (pH > 10-12) with a strong base like NaOH to ensure the amine is in its free base form, which is more soluble in organic solvents. [5]

References

  • Troubleshooting common issues in the synthesis of N-substituted piperidines - Benchchem.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem.
  • Optimizing reaction conditions for 1-(3-Methoxypropyl)-4-piperidinamine synthesis - Benchchem.
  • Technical Support Center: Piperidine Synthesis & Purification - Benchchem.
  • Technical Support Center: Synthesis of Piperidine from Pyridine - Benchchem.
  • Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration - ResearchGate.
  • Piperidine Synthesis. - DTIC.
  • Piperidine synthesis - Organic Chemistry Portal.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.
  • Process for purifying piperidine - Google Patents.
  • Process for the purification of piperidine - Google Patents.

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(S)-1-Methylpiperidin-3-amine dihydrochloride stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (S)-1-Methylpiperidin-3-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Here, you will find troubleshooting guides and FAQs to address specific issues you may encounter during your experiments, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[1][2] It is crucial to keep the compound in a dry, cool, and well-ventilated place, away from incompatible materials.[3][4] The dihydrochloride salt is hygroscopic and should be protected from moisture.

Q2: I am observing new, unidentified peaks in my HPLC/LC-MS analysis of a sample that has been stored for some time. What is the likely cause?

A2: The appearance of unexpected peaks, particularly those with different retention times, strongly suggests degradation of the parent compound. The most probable cause is oxidation, but hydrolysis or photodegradation are also possibilities depending on the storage and handling conditions. A forced degradation study can help identify if these new peaks correspond to known degradation products.[5]

Q3: Is this compound sensitive to light?

A3: Many amine-containing compounds can be susceptible to photodegradation.[6][7] It is highly recommended to handle the solid material and solutions with protection from light, especially UV light.[8] For regulatory purposes or to establish robust handling procedures, a formal photostability study according to ICH Q1B guidelines is advised.[9][10]

Q4: What are the primary chemical liabilities and potential degradation pathways for this molecule?

A4: The main chemical liabilities are the primary and tertiary amine functional groups. The most likely degradation pathway is the oxidation of the tertiary amine within the piperidine ring to form an N-oxide or other oxidative products.[8][11] The primary amine can also undergo oxidation.[12] While the C-N bonds are generally stable, the compound's stability can be influenced by the pH of the solution.[13][14]

Troubleshooting Guide: Experimental Challenges

This section addresses specific problems you might encounter during your work with this compound.

Problem 1: Rapid loss of compound potency and appearance of more polar impurities in aqueous solutions.

  • Probable Cause: This is a classic sign of oxidative degradation. The tertiary nitrogen on the piperidine ring is susceptible to oxidation, which can be accelerated by dissolved oxygen, trace metal ions, or elevated temperatures in your solution.[8][15][16] The resulting N-oxide or hydroxylated products are typically more polar, leading to earlier elution times in reverse-phase HPLC.

  • Troubleshooting & Validation Steps:

    • Confirm Oxidative Susceptibility: Perform a rapid forced degradation test by treating a sample solution with a small amount of 3% hydrogen peroxide.[8] If the resulting impurity profile matches what you are observing, oxidation is the confirmed pathway.

    • Use Degassed Solvents: Prepare all solutions using solvents that have been deoxygenated by sparging with nitrogen or argon.

    • Incorporate Antioxidants: If compatible with your downstream application, consider adding a small amount of an antioxidant to your stock solutions.

    • Control Metal Contamination: Use high-purity solvents and avoid contact with reactive metal surfaces that could catalyze oxidation.[16]

Problem 2: Inconsistent analytical results, especially when using buffered mobile phases.

  • Probable Cause: As a dihydrochloride salt, the compound creates an acidic environment when dissolved in unbuffered aqueous solutions.[14] Its stability and chromatographic behavior can be highly dependent on the pH of the medium. Inconsistent pH control between experiments can lead to variable results.

  • Troubleshooting & Validation Steps:

    • Analyze pH Dependency: Prepare solutions of the compound in a range of buffers (e.g., pH 3, 5, 7, 9) and monitor the stability over time. This will identify the optimal pH range for stability.

    • Standardize Protocols: Ensure all analytical methods and experimental protocols explicitly state the pH and composition of all buffers and solvents used.

    • Prepare Fresh Solutions: For maximum consistency, prepare solutions fresh daily and avoid long-term storage of solutions, even when refrigerated.[3]

Problem 3: The solid material shows signs of degradation (e.g., discoloration, clumping) despite being stored in a desiccator.

  • Probable Cause: This indicates exposure to atmospheric oxygen and/or moisture. While a desiccator removes moisture, it does not remove oxygen. The hygroscopic nature of the salt can cause it to absorb trace moisture, which can accelerate degradation. Clumping is a physical sign of moisture absorption.

  • Troubleshooting & Validation Steps:

    • Implement Inert Gas Blanketing: After opening, flush the headspace of the container with an inert gas like argon or nitrogen before re-sealing.[1]

    • Aliquot the Material: Upon receipt, divide the bulk material into smaller, single-use vials. This minimizes the exposure of the entire batch to the atmosphere with each use.

    • Re-Test the Material: If degradation is suspected, re-characterize the material using a validated analytical method to confirm its purity before use.

Key Degradation Pathways and Mechanisms

Understanding the potential degradation pathways is critical for developing stable formulations and robust analytical methods.

1. Oxidative Degradation

Oxidation is the most significant degradation pathway for (S)-1-Methylpiperidin-3-amine. The tertiary amine is particularly susceptible.

  • Mechanism: The initial step often involves the formation of an amine radical through electron abstraction from the nitrogen atom.[11] This can lead to the formation of an N-oxide or, under more strenuous conditions, cleavage of the piperidine ring.

  • Key Degradants: The primary degradation product is likely the corresponding (S)-1-methylpiperidin-3-amine N-oxide. Further oxidation could lead to ring-opened products.[8]

Oxidative Degradation Pathway Parent (S)-1-Methylpiperidin-3-amine N_Oxide (S)-1-Methylpiperidin-3-amine N-oxide Parent->N_Oxide Oxidation [O] (e.g., H₂O₂, O₂) Ring_Opened Ring-Opened Products N_Oxide->Ring_Opened Further Oxidation (Harsh Conditions)

Caption: Hypothetical oxidative degradation pathway.

2. Photodegradation

Exposure to light, particularly in the UV spectrum, can provide the energy to initiate degradation reactions.

  • Mechanism: Photodegradation often proceeds via a radical mechanism. The presence of photosensitizers in a solution can accelerate this process.[7] For amine drugs, this can involve electron transfer from the nitrogen atom to an excited sensitizer.[7]

  • Prevention: Store the compound in amber vials or protect it from light using aluminum foil.[17] Photostability testing should be conducted according to ICH Q1B guidelines.[9]

Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol is essential for identifying potential degradation products and establishing the specificity of stability-indicating analytical methods.[5][18]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Workflow Diagram:

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1 M HCl, 60°C) HPLC RP-HPLC-UV/PDA Acid->HPLC Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->HPLC Oxidative Oxidative (3% H₂O₂, RT) Oxidative->HPLC Thermal Thermal (80°C, Solid & Solution) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC LCMS LC-MS/MS HPLC->LCMS Characterization Identify Degradants LCMS->Characterization Parent Parent Compound (Unstressed Control) Parent->Acid Parent->Base Parent->Oxidative Parent->Thermal Parent->Photo Parent->HPLC Compare

Caption: Experimental workflow for forced degradation studies.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours, protected from light.[8]

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; near UV energy ≥ 200 watt hours/m²).[10] A control sample should be wrapped in aluminum foil.

  • Sample Analysis:

    • At appropriate time points, withdraw samples. Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (e.g., reverse-phase C18 column with a UV/PDA detector).

    • Use LC-MS to obtain mass information on any significant degradation products for structural elucidation.

Data Summary Tables

Table 1: Recommended Storage and Handling Summary

ParameterRecommendationRationale
Temperature Room Temperature (20-25°C)Prevents potential thermal degradation.
Atmosphere Inert Gas (Argon, Nitrogen)Minimizes exposure to atmospheric oxygen, preventing oxidative degradation.[1]
Moisture Store in a dry place/desiccatorThe dihydrochloride salt is hygroscopic; moisture can accelerate degradation.
Light Protect from light (Amber vials)Prevents photolytic degradation.[17]
Container Tightly sealed containerPrevents exposure to moisture and oxygen.[2][4]

Table 2: Hypothetical Forced Degradation Study Results

Stress ConditionDuration% Degradation of ParentNo. of Degradants >0.1%Major Degradant Peak (m/z)
0.1 M HCl 24h @ 60°C< 2%0-
0.1 M NaOH 8h @ 60°C~5%1115.1 (Parent)
3% H₂O₂ 8h @ RT~15%2131.1 (M+16)
Heat (Solid) 48h @ 80°C< 1%0-
Photolytic ICH Q1B~8%1131.1 (M+16)

Note: This data is hypothetical and serves to illustrate expected outcomes. The M+16 peak suggests the formation of an N-oxide.

References
  • This compound, 97% - Lab-Chemicals.Com.
  • Scheiman, M. A.; Baker, H. R. (1964). HYDROLYIS OF OIL-DISPERSED AMINE SALTS. NAVAL RESEARCH LAB WASHINGTON DC.
  • Narku-Tetteh, J. et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, Oxford Academic.
  • Gouedard, C. et al. (2013). Oxidative degradation of amines using a closed batch system.
  • Rosenblatt, D. H. et al. (1978). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones.
  • 3-Piperidinamine, 1-methyl-, hydrochloride (1:2)
  • Exploring-Amine-Salts-Structure-Properties-and-Applic
  • (S)
  • SAFETY D
  • Voice, A. K. et al. (2013). Oxidative Degradation of Amines With High-Temperature Cycling.
  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
  • Degradation pathways of 1-Piperidinepentanoic acid and prevention - Benchchem.
  • G. S. L. et al. (2015). Developments in the Aerobic Oxidation of Amines.
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Chen, J. et al. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology.
  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency.
  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER - Caron Scientific.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.

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Technical Support Center: Solvent Selection for (S)-1-Methylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving (S)-1-Methylpiperidin-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable chiral building block. Our goal is to move beyond generic advice and provide a framework for rational solvent selection, grounded in chemical principles and practical experience. This guide is structured as a series of questions and troubleshooting scenarios you might encounter in the lab.

Part 1: Core Characteristics of (S)-1-Methylpiperidin-3-amine

Before selecting a solvent, it's crucial to understand the physicochemical properties of the amine itself. Its structure dictates its behavior.

(S)-1-Methylpiperidin-3-amine contains a primary amine (a good nucleophile), a tertiary amine (a potential base and site for quaternization), and a chiral center. Its small, non-polar hydrocarbon backbone is contrasted by two nitrogen atoms, making it a highly polar molecule with significant basicity.

PropertyValue / ObservationImplication for Solvent Selection
Molecular Weight 114.19 g/mol [1][2]Low molecular weight can contribute to volatility, although its polarity mitigates this.
Appearance Colorless to yellow liquid[3][4]Easy to handle as a neat liquid.
Solubility Freely soluble in water (calculated at 303 g/L)[5]; Soluble in polar organic solvents[3].High polarity is the single most critical factor. It will be soluble in polar protic (e.g., MeOH, EtOH) and aprotic (e.g., DMF, DMSO, CH3CN) solvents. Solubility in less polar solvents like DCM, THF, or EtOAc may be limited and should be checked. This property makes aqueous workups challenging.
Basicity Not explicitly measured, but expected to be a strong base, similar to other aliphatic amines. The conjugate acid pKa is likely in the 9-11 range[6][7].The amine will readily act as a nucleophile and a base. In reactions requiring a non-nucleophilic base, the amine itself can interfere. The solvent must be stable to basic conditions.

Part 2: Frequently Asked Questions (FAQs) on Solvent Selection

This section addresses the most common initial questions when designing a reaction.

Question 1: What is the best general-purpose solvent for an amide coupling reaction with (S)-1-Methylpiperidin-3-amine?

Answer: There is no single "best" solvent; the optimal choice depends on the coupling reagent and the carboxylic acid partner. However, a good starting point is a polar aprotic solvent.

  • Recommendation: N,N-Dimethylformamide (DMF) or Acetonitrile (CH3CN) .

  • Rationale: (S)-1-Methylpiperidin-3-amine and many common peptide coupling reagents (like HATU, HBTU, EDC) are highly soluble in DMF. This ensures the reaction remains homogeneous, which is critical for achieving good rates and conversions. Acetonitrile is a viable, and often easier to remove, alternative.

  • Alternatives & Green Chemistry Considerations: Dichloromethane (DCM) is a traditional choice but is facing increasing environmental and safety scrutiny[8][9]. For less polar coupling partners, 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) are greener alternatives that have shown success[10]. However, you must first confirm the solubility of all starting materials.

Question 2: I'm performing a reductive amination. How does the choice of reducing agent dictate the solvent?

Answer: This is a critical consideration, as the choice of hydride source and solvent are intrinsically linked. The wrong combination can lead to reagent decomposition or side reactions.

  • For Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a mild and selective reagent, but it is moisture-sensitive.

    • Recommended Solvents: Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF)[11][12].

    • Causality: These aprotic solvents do not have acidic protons that can react with and decompose the hydride reagent. Acetic acid is sometimes used as a catalyst to promote iminium ion formation, but protic solvents like methanol are generally avoided[11]. A study on developing a solvent selection guide for this reaction also showed high conversions in ethyl acetate (EtOAc)[13].

  • For Sodium Cyanoborohydride (NaBH₃CN): This reagent is more stable in mildly acidic and protic conditions.

    • Recommended Solvent: Methanol (MeOH)[11][14].

    • Causality: Methanol effectively dissolves the amine, the carbonyl compound, and the borohydride reagent. The reaction is often run at a slightly acidic pH (6-7), where NaBH₃CN selectively reduces the protonated iminium ion much faster than it reduces the carbonyl starting material[15].

Question 3: My reaction is sluggish in a non-polar solvent like DCM. Can I add a co-solvent to improve solubility and reaction rate?

Answer: Absolutely. This is a common and effective strategy. If your starting materials (especially a polar carboxylic acid or salt) have poor solubility in a primary solvent like DCM or THF, adding a small amount of a polar aprotic co-solvent can be highly beneficial.

  • Recommendation: Add 5-10% (v/v) of DMF or N-Methyl-2-pyrrolidone (NMP) to your primary solvent (e.g., DCM or THF).

  • Mechanism of Improvement: The polar co-solvent creates a micro-environment that can better solvate polar starting materials or charged intermediates, increasing their effective concentration in the solution and accelerating the reaction rate. Be mindful that DMF and NMP are high-boiling and can complicate purification. Use the minimum amount necessary to achieve homogeneity.

Part 3: Troubleshooting Guide

Even with careful planning, experiments can encounter issues. This section provides a logical framework for troubleshooting common problems related to solvent choice.

Problem 1: My reaction shows low conversion, and I suspect a solubility issue.

Low conversion is often a result of reactants not being fully dissolved, preventing them from interacting.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: I can't isolate my product during aqueous workup. My yield is very low, and I suspect it's lost in the aqueous layer.

This is the most common workup issue with this amine due to its high water solubility. The product, especially if it's a salt, will preferentially partition into the aqueous phase.

Troubleshooting Steps:

  • Confirm Product Location: Before discarding your aqueous layer, spot it on a TLC plate or analyze a sample by LC-MS to confirm if your product is there[16].

  • Basify Vigorously: The amine product must be in its free-base form to be extracted into an organic solvent. Adjust the aqueous layer to pH > 12 using 2-6M NaOH or K₂CO₃ solution. Check the pH with paper after vigorous stirring. The tertiary amine on the piperidine ring requires a strongly basic environment to be fully deprotonated.

  • "Salt Out" the Product: Add solid NaCl or K₂CO₃ to the aqueous layer until it is saturated. This increases the ionic strength of the aqueous phase, reducing the solubility of organic compounds and "forcing" your product into the organic layer.

  • Use a More Polar Extraction Solvent: If extracting with EtOAc or DCM fails, switch to a more polar solvent that is still immiscible with saturated brine. A 9:1 mixture of DCM:Isopropanol or n-Butanol can be very effective at extracting polar amines. Perform multiple extractions (5-7 times) with smaller volumes rather than a few extractions with large volumes.

Problem 3: I'm observing significant side-product formation during an N-alkylation reaction.

When alkylating the primary amine of (S)-1-Methylpiperidin-3-amine, over-alkylation to form a tertiary amine is a common side reaction. The solvent can influence the relative rates of the desired and undesired reactions.

  • Issue: The product of the first alkylation is also a nucleophile and can compete with the starting material for the alkylating agent[17].

  • Solvent-Based Solution: Using a large excess of the amine starting material is the primary solution. However, running the reaction in a less polar solvent can sometimes temper the reactivity and improve selectivity, as highly charged transition states may be less stabilized. Consider switching from a very polar solvent like DMF to a moderately polar one like THF or 2-MeTHF . This is a secondary optimization step and should be combined with stoichiometric control.

Part 4: Reference Protocols

These protocols are starting points and may require optimization for your specific substrates.

Protocol 1: General Procedure for Amide Coupling (HATU)

Caption: Standard workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.2 M. Stir until all solids dissolve.

  • Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) and stir the mixture at room temperature for 5 minutes to activate the acid.

  • Add (S)-1-Methylpiperidin-3-amine (1.05 eq) either neat or as a solution in a small amount of DMF.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate or DCM.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by saturated aqueous NaCl (brine). Crucially, check the aqueous layers for product. If product loss is suspected, follow the extraction troubleshooting guide above.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Protocol 2: General Procedure for Reductive Amination (STAB)

Step-by-Step Methodology:

  • To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and (S)-1-Methylpiperidin-3-amine (1.1 eq).

  • Add anhydrous DCM or DCE to achieve a concentration of 0.1-0.2 M[12][13].

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine/iminium ion. For less reactive carbonyls, adding 1 equivalent of acetic acid can catalyze this step[15].

  • In portions, carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq). The addition may be exothermic.

  • Stir the reaction at room temperature for 4-24 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Separate the layers. Extract the aqueous layer multiple times with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify as needed.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • MacMillan, D., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600.
  • University of Strathclyde. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.
  • Caliò, B., et al. (2021). Green Solvents for the Formation of Amide Linkage. Molecules, 26(22), 6899.
  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031.
  • A.J. Clarke, et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry.
  • Chemistry Simplified. (2023, March 16). Reductive Amination [Video]. YouTube.
  • PubChem. (n.d.). (3R)-1-Methylpiperidin-3-amine dihydrochloride.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Jouyban, A., et al. (2006). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 51(6), 2914-2917.
  • Labcompare.com. (n.d.). (S)-1-Methylpiperidin-3-amine from Aladdin Scientific Corporation.
  • PubChem. (n.d.). (R)-1-methylpiperidin-3-amine.
  • Michigan State University, Department of Chemistry. (n.d.). Amine Reactivity.
  • American Elements. (n.d.). (R)-1-Methylpiperidin-3-amine.
  • The Organic Chemistry Tutor. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems [Video]. YouTube.
  • Reddit. (2022, March 24). amide coupling help. r/Chempros.
  • Rlavie. (n.d.). (R)-1-Methylpiperidin-3-Amine.

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how to remove impurities from (S)-1-Methylpiperidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-1-Methylpiperidin-3-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity issues encountered during their experiments. Here, we synthesize our field-proven expertise to provide not just protocols, but the scientific rationale behind them, ensuring you can adapt and overcome challenges in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: My starting material is listed as 97% pure. What are the likely impurities in my this compound?

A1: The impurity profile of your compound is intrinsically linked to its synthetic history. A common and efficient route to (S)-1-Methylpiperidin-3-amine involves the reductive amination of (S)-3-aminopiperidine (often Boc-protected) with formaldehyde, followed by deprotection.[1] Based on this pathway, you can anticipate several classes of impurities:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual (S)-3-aminopiperidine or its protected precursor (e.g., (S)-tert-butyl piperidin-3-ylcarbamate).

    • Incomplete Reaction Products: The intermediate imine formed between the amine and formaldehyde may persist if the reduction is incomplete.[2][3]

    • Reagent-Related Byproducts: Remnants or byproducts from the reducing agent (e.g., borate salts from sodium borohydride derivatives) and residual formaldehyde.

  • Enantiomeric Impurity:

    • The (R)-Enantiomer: The most critical impurity from a pharmacological standpoint is the undesired (R)-1-Methylpiperidin-3-amine. Its presence is typically due to an enantiomerically impure starting material. Strict control of enantiomeric purity is vital as different enantiomers can have varied biological activities or toxicities.[4]

  • Degradation Products:

    • Oxidation Products: Piperidine derivatives can be susceptible to air oxidation over time, which may lead to discoloration (e.g., yellowing) and the formation of N-oxides or other degradation products.[5]

Q2: How can I get a preliminary assessment of my compound's purity before attempting a large-scale purification?

A2: Before committing your entire batch to a purification protocol, a small-scale analytical assessment is crucial. We recommend two primary techniques:

  • High-Performance Liquid Chromatography (HPLC): A simple reversed-phase HPLC method can quickly reveal the number of components in your sample and their relative abundance, giving you a good estimate of chemical purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum is invaluable. It can confirm the structure of your desired compound and may show signals corresponding to common impurities, such as residual solvents or byproducts from the synthesis.

Q3: My compound is a dihydrochloride salt. How does this affect the choice of purification method?

A3: The dihydrochloride salt form has significantly different properties from its free-base counterpart. It is generally a crystalline solid with high polarity and good solubility in polar solvents like water and alcohols, but poor solubility in non-polar organic solvents.[6] This property is highly advantageous for purification by recrystallization, as you can use a mixed-solvent system to selectively precipitate the desired salt away from less polar impurities.

Troubleshooting and Purification Guides

This section provides detailed protocols to address the most common purity issues. The choice of method depends on the nature and quantity of the impurities present.

Guide 1: Purification by Recrystallization

Recrystallization is the most effective and scalable method for removing small amounts of chemical impurities from solid this compound. The principle relies on the differential solubility of the compound and its impurities in a selected solvent system at varying temperatures.[7]

This protocol is designed to purify the polar dihydrochloride salt from less polar organic impurities.

  • Solvent Selection (Small-Scale Test):

    • Place ~50 mg of your crude material into a small test tube.

    • Add a polar solvent such as isopropanol or ethanol dropwise while warming gently (e.g., in a 50-60 °C water bath) until the solid just dissolves. A good solvent will dissolve the compound when hot but show poor solubility when cold.[5]

    • Once dissolved, allow the solution to cool to room temperature, then place it in an ice bath for 15-20 minutes.

    • If crystals form, you have a suitable primary solvent.

    • If no crystals form, or if the solution is an oil, an "anti-solvent" is needed. Add a non-polar solvent like diethyl ether or ethyl acetate dropwise to the cold solution until turbidity (cloudiness) persists.[8] Warm the mixture slightly to redissolve the solid, then allow it to cool slowly. The formation of crystals indicates a good solvent/anti-solvent pair.

  • Recrystallization Procedure (Scale-Up):

    • Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add the minimum amount of the chosen hot alcohol (e.g., isopropanol) required to fully dissolve the solid. Keep the solution heated and stirred during this process.

    • If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

    • Allow the clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

    • Once the solution has reached room temperature, cool it further in an ice bath for at least one hour to maximize crystal yield.

    • If using an anti-solvent, add it slowly to the cooled alcohol solution until the solution becomes cloudy, then add a few drops of the alcohol to redissolve the initial precipitate before allowing it to cool.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals sparingly with a small amount of the cold recrystallization solvent or the anti-solvent (e.g., cold diethyl ether) to remove any residual soluble impurities.[9]

    • Dry the purified crystals under vacuum to a constant weight.

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Off-white to yellow powderWhite crystalline solid
Chemical Purity (HPLC) ~97%>99.5%
Enantiomeric Purity (Chiral HPLC) Dependent on starting materialUnchanged
Residual Solvents (NMR) May be presentSignificantly reduced

Note: Recrystallization is highly effective at removing chemical impurities but will not improve the enantiomeric purity. If the (R)-enantiomer is present, it will co-crystallize with the desired (S)-enantiomer.

G cluster_prep Preparation cluster_proc Procedure cluster_result Result Start Crude (S)-1-Methylpiperidin-3-amine dihydrochloride SolventTest Small-Scale Solvent Screening (e.g., Isopropanol, Ethanol) Start->SolventTest Dissolve Dissolve Crude Product in Minimal Hot Solvent SolventTest->Dissolve HotFilter Hot Gravity Filtration (if insolubles present) Dissolve->HotFilter Optional Cool Slow Cooling to Room Temp, then Ice Bath Dissolve->Cool HotFilter->Cool Collect Collect Crystals by Vacuum Filtration Cool->Collect Wash Wash Crystals with Cold Anti-Solvent (e.g., Ether) Collect->Wash Dry Dry Under Vacuum Wash->Dry End Purified Crystalline Product (>99.5% Chemical Purity) Dry->End

Caption: Recrystallization workflow for chemical purification.

Guide 2: Purity Verification by Chiral HPLC

After purification, or if your primary concern is the enantiomeric ratio, a robust analytical method is required. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers.[4][10]

This guide provides a starting point for developing a method to assess the enantiomeric excess (ee) of your sample.

  • Column Selection:

    • Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating chiral amines.[4] We recommend starting with a column such as:

      • CHIRALPAK® IA or IB (amylose-based)

      • CHIRALCEL® OD-H (cellulose-based)

  • Mobile Phase Preparation:

    • A typical mobile phase for normal-phase chiral separations consists of a non-polar solvent, an alcohol modifier, and a basic additive.[11][12]

    • Initial Screening Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1, v/v/v).

    • Preparation: Carefully measure and mix the solvents. The small amount of DEA is crucial for obtaining good peak shape and preventing tailing by masking active sites on the stationary phase.[4]

  • HPLC System Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm (as the molecule lacks a strong chromophore)

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of your purified compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis and Optimization:

    • Inject a racemic standard (if available) or your sample. The goal is to achieve baseline separation between the (S) and (R) enantiomer peaks.

    • If separation is poor, adjust the ratio of hexane to isopropanol. Increasing the hexane content generally increases retention time and may improve resolution.

    • The type and concentration of the alcohol modifier (e.g., switching from isopropanol to ethanol) can also significantly impact selectivity.[13]

G Start Purified Sample RP_HPLC Reversed-Phase HPLC (Chemical Purity) Start->RP_HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Start->Chiral_HPLC NMR ¹H NMR Spectroscopy (Structural Confirmation & Residual Solvents) Start->NMR Decision Purity > 99.5%? ee > 99%? RP_HPLC->Decision Chiral_HPLC->Decision NMR->Decision Pass Product Meets Specification Decision->Pass Yes Fail Further Purification Required Decision->Fail No

Caption: Decision-making flowchart for final purity analysis.

References

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. (2021-06-30). [Link]
  • What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Piperidine derivatives and their salts.
  • Piperidine from the hydrolysis of piperine. Sciencemadness.org. (2018-01-18). [Link]
  • Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography.
  • Specific solvent issues with Reductive Amination/Alkyl
  • Recrystallization. University of California, Los Angeles. [Link]
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. (2025-01-01). [Link]
  • Reductive amin
  • An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. Quick Company. [Link]
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
  • Solvation of Piperidine in Nonaqueous Solvents.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
  • Purification of organic hydrochloride salt?
  • How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. [Link]
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
  • Process for recovery of amines and volatile acids

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Technical Support Center: Managing the Hygroscopic Nature of Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and managing amine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenges posed by the hygroscopic nature of these compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory and development work.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational concepts of hygroscopicity as it pertains to amine hydrochloride salts.

Q1: What is hygroscopicity, and why are amine hydrochloride salts particularly susceptible?

A: Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment, either by absorption or adsorption.[1] Amine hydrochloride salts are particularly prone to this phenomenon due to their ionic nature. The charged ammonium (R-NH₃⁺) and chloride (Cl⁻) ions create a high-affinity environment for polar water molecules, facilitating strong ion-dipole interactions and hydrogen bonding.[2][3] This interaction can be so significant that some salts will absorb enough water to dissolve completely, a process known as deliquescence.[4]

Q2: What is the difference between "water content" and "water activity" (a_w)?

A: "Water content" is a quantitative measure of the total moisture present in a sample, often expressed as a percentage by weight. In contrast, "water activity" (a_w) measures the energy status of the water in a system, or the "free" water that is available to participate in chemical reactions, microbial growth, or physical transformations.[5] It is defined as the ratio of the water vapor pressure of the substance to that of pure water at the same temperature.[6][7] Two salts can have the same water content but different water activities, leading to different stability profiles. Water will always migrate from an area of high water activity to an area of low water activity.[8]

Q3: What are the common consequences of unmanaged moisture absorption in my amine hydrochloride salt?

A: Unmanaged moisture can lead to a cascade of undesirable effects, impacting everything from sample integrity to final product performance. These consequences can be broadly categorized as:

  • Physical Changes: The most immediate effects are often physical. These include caking, clumping, and loss of flowability, which severely complicate handling, weighing, and formulation processes.[9][10] In severe cases, the solid may turn into a paste or liquid (deliquescence).[4]

  • Chemical Degradation: The presence of absorbed water can promote hydrolytic degradation of the active pharmaceutical ingredient (API), leading to a loss of potency and the formation of impurities.[11][12]

  • Analytical Inaccuracies: The absorption of water leads to an increase in the material's weight, making it impossible to accurately weigh the anhydrous salt for reactions or formulation. This directly impacts stoichiometry, concentration calculations, and final dosage strength.[13]

  • Manufacturing and Formulation Issues: In a drug development context, hygroscopicity can cause issues like sticking to machinery during tableting, altered dissolution rates, and reduced shelf-life of the final dosage form.[14][15]

Part 2: Troubleshooting Guide - Addressing Common Issues

This section provides direct answers to specific problems you might encounter during your experiments.

Q: My powder has become a single solid clump (caked). Can I still use it?

A: This depends on the stability of your specific compound. The caking itself is a physical change due to moisture absorption creating liquid bridges between particles, which then solidify upon partial drying.[10]

  • First, assess chemical integrity: Has the compound degraded? You may need to perform an analytical test (e.g., HPLC for purity, NMR for structure) on a small, dried portion of the material to check for degradation products.

  • If chemically stable: You can attempt to re-dry the material (see Protocol 2) and gently break up the clump with a spatula in a controlled, low-humidity environment (e.g., a glove box).[1] However, be aware that the particle size distribution will have changed, which may affect dissolution rates or reaction kinetics.

  • Best Practice: To prevent this, always store hygroscopic salts in tightly sealed containers with a desiccant and minimize their exposure to ambient air.[1][16]

Q: My Karl Fischer titration results for water content are inconsistent. What's going wrong?

A: Inconsistent Karl Fischer (KF) results for hygroscopic materials are almost always due to uncontrolled moisture uptake during sample preparation and handling.

  • Problem 1: Environmental Exposure: The sample is adsorbing atmospheric moisture between the time it is removed from its container and the time it is introduced into the KF titrator.

  • Solution: Handle the sample in a glove box or a dry bag with a positive pressure of an inert gas like nitrogen.[17][18] If a glove box is unavailable, work quickly. Pre-weigh a sealed vial, add your sample rapidly, re-seal and re-weigh to get the sample weight by difference.[13] Then, introduce the sample into the titrator as quickly as possible.

  • Problem 2: Sample Transfer: Moisture can be introduced from spatulas or weighing boats. Ensure all tools are scrupulously dried before use.

Q: I'm trying to perform a reaction under anhydrous conditions, but it's failing. Could my amine hydrochloride salt be the source of water?

A: Absolutely. Even if the salt appears to be a free-flowing powder, it can hold a significant amount of adsorbed water, which is then introduced into your reaction.[4]

  • Diagnosis: Before use, determine the water content of the salt using Karl Fischer titration.

  • Solution: Dry the salt thoroughly before use. The most common method is heating under vacuum.[19] However, you must first verify that the salt is thermally stable at the drying temperature and that you are not removing essential water of hydration from a stable hydrate form.[20] Always consult the material's safety data sheet (SDS) or relevant literature for thermal stability data.[20] After drying, store and handle the salt under strictly anhydrous conditions.[18]

Part 3: Key Experimental Protocols & Workflows

These protocols provide step-by-step guidance for critical handling procedures.

Decision Workflow for Handling a New Amine HCl Salt

This workflow guides the initial assessment and handling strategy for a newly received or synthesized amine hydrochloride salt.

Caption: Decision workflow for assessing and handling a new amine HCl salt.

Protocol 1: Weighing and Dispensing Hygroscopic Salts

Objective: To accurately weigh a hygroscopic amine hydrochloride salt while minimizing moisture uptake.

Method 1: Glove Box (Ideal)

  • Preparation: Ensure the glove box antechamber is properly purged and the internal atmosphere has a low relative humidity (typically <10% RH). Place the salt container, balance, spatulas, and weighing vessels inside the glove box.

  • Equilibration: Allow the salt container to equilibrate to the glove box temperature before opening to prevent condensation.

  • Weighing: Open the container and quickly weigh the desired amount of salt into a pre-tared, sealable container.

  • Sealing: Tightly seal the weighing container and the stock salt container before removing them from the glove box.

Method 2: Benchtop (Requires Speed)

  • Preparation: Work in a draft-free area. Have a desiccator nearby to store the bulk container. All tools must be clean and dry.

  • Container Prep: Pre-tare a vial with a screw cap or other airtight seal.

  • Dispensing: Briefly remove the bulk container from the desiccator. Open it, quickly remove an approximate amount of salt, and immediately reseal the bulk container and return it to the desiccator.

  • Weighing by Difference: Add the removed salt to the tared vial, seal it, and record the weight. This minimizes the exposure time of the bulk material.[13]

Protocol 2: Drying and Re-conditioning Hygroscopic Salts

Objective: To remove absorbed atmospheric water from a hygroscopic salt.

Causality: This procedure uses heat and reduced pressure to increase the vapor pressure of the absorbed water, driving it off from the salt.

  • Safety & Stability Check: Before heating, confirm the salt's decomposition temperature from its SDS or literature. Never heat a substance near its decomposition point. Also, confirm if the material is a stable hydrate; if so, heating may irreversibly alter its crystal structure.[20]

  • Preparation: Place a thin layer of the salt in a vacuum-rated glass dish (e.g., a crystallization dish) to maximize surface area.

  • Drying: Place the dish in a vacuum oven. Apply vacuum first, then slowly increase the temperature to a point well below the decomposition temperature (e.g., 40-60 °C is often a safe starting point for many organic salts).

  • Duration: Dry for several hours (e.g., 4-16 hours) or until a constant weight is achieved. To check for constant weight, cool the sample to room temperature in a desiccator before each weighing.[20]

  • Cooling & Storage: Once dry, turn off the heat but maintain the vacuum while the oven cools. Break the vacuum with a dry, inert gas (e.g., nitrogen). Immediately transfer the dried salt to a desiccator or a glove box for storage.

Protocol 3: Proper Storage and Packaging

Objective: To maintain the anhydrous or low-water-content state of the amine hydrochloride salt during short- and long-term storage.

  • Primary Container: The primary container must have an airtight seal. Screw-cap vials with PTFE-lined caps are excellent. For larger quantities, use glass bottles with tight-fitting lids.

  • Seal Reinforcement: For long-term storage or highly sensitive materials, wrap the lid-bottle interface with Parafilm® to provide an additional barrier against moisture ingress.[16]

  • Secondary Containment & Desiccants: Place the sealed primary container inside a larger, sealable secondary container, such as a desiccator cabinet or a heat-sealed foil pouch.[16]

  • Add Desiccants: Include a desiccant, such as silica gel packets or loose calcium sulfate (Drierite™), within the secondary container to absorb any moisture that permeates the seals.[15][16] Ensure the desiccant is active (e.g., blue for indicating silica gel).

  • Controlled Environment: Store the entire package in a controlled environment, ideally in a humidity-controlled cabinet or a room with low relative humidity (<30% RH).[21] Avoid storing in refrigerators unless the material requires it for thermal stability, as this can cause condensation upon removal.[22][23]

Part 4: Advanced Management Strategies in Drug Development

For professionals in drug development, managing hygroscopicity extends beyond the lab bench to the formulation and manufacturing of the final drug product.

Q: My amine HCl salt API is too hygroscopic to be formulated as a simple powder or tablet. What are my options?

A: When the intrinsic properties of the API are challenging, formulation science offers several strategies to create a stable and manufacturable drug product. The goal is to create a microenvironment around the API particle that protects it from atmospheric moisture.[9][14]

Summary of Formulation Strategies
StrategyMechanism of ActionKey Considerations
Film Coating A polymer barrier is applied to the surface of the tablet or granule, physically shielding the core from moisture.[24]Polymer selection is critical (e.g., HPMC, ethyl cellulose). Coating uniformity and thickness must be precisely controlled.[15]
Encapsulation The API is enveloped within a protective shell of another material, often via spray-drying or coacervation.[14]Can be used for powders. The choice of shell material dictates moisture protection and release characteristics.
Co-processing with Excipients The API is blended or granulated with excipients that preferentially adsorb moisture or are hydrophobic, thus deflecting water away from the API.[9][[“]]Excipients like microcrystalline cellulose or silica derivatives can act as moisture scavengers.[15]
Crystal Engineering The crystalline form of the API is altered to be less hygroscopic. This is often achieved by forming a co-crystal with a non-hygroscopic co-former.[24][[“]]This creates a new solid form that requires full characterization and regulatory consideration. It can fundamentally solve the problem at the molecular level.
Process-Level Interventions

Beyond formulation, controlling the manufacturing environment is crucial.

  • Humidity Control: Manufacturing suites should have stringent relative humidity controls, often below 40% RH, especially during blending, granulation, and compression steps.[26]

  • Material Drying: All raw materials, including excipients, should be pre-dried to optimal moisture levels before use.[15]

  • Protective Packaging: The final product must be packaged in high-barrier materials, such as aluminum foil blisters or HDPE bottles with induction seals and desiccants.[12][15]

Causality Diagram: From Moisture to Product Failure

This diagram illustrates how atmospheric moisture can lead to the failure of a formulated drug product.

G cluster_0 Environmental Factor cluster_1 API & Formulation Level cluster_2 Product Performance & Quality atm_rh High Atmospheric Relative Humidity (RH) moisture_uptake Moisture Uptake by Hygroscopic API atm_rh->moisture_uptake physical_change Physical Changes (Caking, Deliquescence) moisture_uptake->physical_change chemical_change Chemical Degradation (Hydrolysis) moisture_uptake->chemical_change mfg_issues Manufacturing Issues (Poor Flow, Sticking) physical_change->mfg_issues performance_issues Altered Dissolution & Bioavailability physical_change->performance_issues stability_issues Reduced Shelf-Life & Potency chemical_change->stability_issues product_failure Product Failure mfg_issues->product_failure stability_issues->product_failure performance_issues->product_failure

Caption: Causal pathway from environmental humidity to product failure.

References

  • Lee, L.W., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics.
  • Newman, A., Reutzel-Edens, S., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences.
  • H-Pharma. (2024). Different Drug Storage Conditions.
  • Bohrium. (2022). formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals.
  • SteMea. (2020). Water Activity and Moisture: The Complexity and Interrelationships Explained.
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?
  • wikiHow. (2025). How to Dry Damp Salt.
  • Semantic Scholar. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients.
  • Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds.
  • Pharma.Tips. (2025). How to Stabilize Tablets Containing Hygroscopic Ingredients.
  • Reddit. (2017). Drying and Storing Hygroscopic Salts.
  • Cole-Parmer. (2018). What is Water Activity.
  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer.
  • ResearchGate. (n.d.). The Physical Characterization of Hygroscopicity in Pharmaceutical Solids.
  • Pharma GMP. (2025). Maintaining Humidity-Controlled Storage for Hygroscopic Products.
  • Taylor & Francis Online. (n.d.). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
  • London South Bank University. (2021). Water activity.
  • StabilityStudies.in. (n.d.). Managing API Stability Studies in High-Humidity Zones.
  • MDPI. (2020). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review.
  • HepatoChem. (n.d.). How do you handle hygroscopic salts?
  • SA Instrumentation & Control. (2004). The significance and measurement of water activity - Part 1.
  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?
  • Scribd. (n.d.). Ammonium Chloride Corrosion.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Dryair. (2025). Protecting Sensitive APIs: Precision Humidity Management in Pharmaceutical Processing.
  • ResearchGate. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs.
  • ResearchGate. (n.d.). Relative humidity and qualities of hygroscopic medications stored in different one-dose packaging papers.
  • USP. (n.d.). <1079> GOOD STORAGE AND SHIPPING PRACTICES.
  • ResearchGate. (2021). What is the best procedure of drying a moisture absorbing salt?
  • MyBuilder. (2024). Dealing with hygroscopic salt contamination.
  • Neutec Group. (n.d.). What is Water Activity?
  • SMT Dry Cabinets. (n.d.). Protecting Pharmaceuticals from Humidity's Wrath.
  • Sussex Damp Experts. (n.d.). Hygroscopic Salts.
  • Chromatography Forum. (2008). How to weigh a higroscopic substance.
  • ResearchGate. (n.d.). Effect of Hygroscopic and Electronic Materials, Challenges, and Sensing Requirements in Humidity-Controlled Industry.
  • AIVC. (n.d.). DETERMINATION OF MATERIAL HYGROSCOPIC PROPERTIES THAT AFFECT INDOOR AIR QUALITY.
  • RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents.
  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt.
  • AFPM. (n.d.). Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit?
  • PubMed. (2015). effect of particle size, relative humidity, temperature and composition on salt to free base conversion.
  • University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis.
  • Scilit. (n.d.). Effect of Relative Humidity on Ammonium Chloride Corrosion in Refineries.
  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation.
  • University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis.

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Technical Support Center: Reaction Kinetics and Synthesis of (S)-1-Methylpiperidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support guide for the synthesis and kinetic analysis of (S)-1-Methylpiperidin-3-amine Dihydrochloride. As drug development professionals and researchers, you understand that a robust and reproducible synthetic route is paramount. This document is structured as a series of questions and answers to directly address the challenges you may encounter, moving beyond simple protocols to explain the underlying chemical principles. Our focus is on the critical, rate-determining steps of the synthesis and the common pitfalls in both the reaction and the final salt formation. This guide is designed to be a self-validating system, empowering you to troubleshoot effectively and ensure the integrity of your results.

Part 1: Foundational Concepts & Reaction Pathway

This section addresses fundamental questions about the synthesis, helping you build a solid theoretical framework before entering the lab.

Q1: What is the overall synthetic pathway for this compound, and what are the key kinetic considerations?

The formation of this compound is a two-stage process:

  • Synthesis of the Free Amine: The synthesis of the parent amine, (S)-1-Methylpiperidin-3-amine, is the kinetically significant and rate-determining part of the process. A common and efficient method is the N-methylation of the chiral precursor, (S)-N-Boc-piperidin-3-amine. This involves protection of the more reactive primary amine, methylation of the secondary cyclic amine, and subsequent deprotection.

  • Salt Formation: The conversion of the synthesized free amine to its dihydrochloride salt by reacting it with hydrochloric acid (HCl). This is an acid-base neutralization reaction.

Kinetic Focus: The kinetics of the salt formation (Stage 2) are typically diffusion-controlled and extremely fast. Therefore, for process optimization and control, all kinetic analysis and troubleshooting should be focused on the N-methylation step (Stage 1), as its rate directly dictates the overall production time and efficiency.

Q2: Why is a protected intermediate like (S)-N-Boc-piperidin-3-amine typically used?

Using a Boc-protected starting material is a strategic choice rooted in controlling regioselectivity. The starting material, (S)-piperidin-3-amine, contains two nucleophilic nitrogen atoms: a primary amine (-NH2) and a secondary amine (-NH- within the ring).

  • The Problem of Non-Selectivity: Without protection, a methylating agent would react with both nitrogens, leading to a mixture of products, including the desired compound, the N3-methylated isomer, and quaternary ammonium salts. This creates a significant purification challenge and lowers the yield of the target molecule.

  • The Boc-Protection Solution: The tert-Butoxycarbonyl (Boc) group is selectively attached to the primary amine. This protecting group temporarily deactivates the primary amine's nucleophilicity due to the electron-withdrawing nature of the carbonyl group. This ensures that the subsequent N-methylation occurs exclusively at the intended secondary amine on the piperidine ring.

Below is a diagram illustrating the overall workflow, from starting material to final product.

G cluster_0 Stage 1: Amine Synthesis (Kinetically Controlled) cluster_1 Stage 2: Salt Formation (Diffusion Controlled) A (S)-N-Boc-piperidin-3-amine (Starting Material) B N-Methylation Reaction (Rate-Determining Step) A->B Methylating Agent (e.g., MeI) Base (e.g., K2CO3) C Deprotection (Boc Removal) B->C Acid (e.g., TFA or HCl) D (S)-1-Methylpiperidin-3-amine (Free Amine Intermediate) C->D E Dissolution in Solvent (e.g., Isopropanol) D->E Purification/ Solvent Exchange F Addition of HCl (e.g., HCl in Dioxane) E->F G Precipitation & Isolation F->G H (S)-1-Methylpiperidin-3-amine Dihydrochloride (Final Product) G->H G A (S)-N-Boc-piperidin-3-amine (Reactant) B Desired Product (S)-N-Boc-1-methylpiperidin-3-amine A->B k1 (Desired Reaction) MeI1 + CH3I C Side Product (Quaternary Ammonium Salt) B->C k2 (Side Reaction) MeI2 + CH3I

Caption: Competing reaction pathways for N-methylation.

Part 3: Troubleshooting Dihydrochloride Salt Formation

While kinetically straightforward, the physical chemistry of crystallization and isolation in this final stage can be challenging.

Q5: After adding HCl, my final product is an oil or a sticky solid, not a crystalline powder. What should I do?

This is a common issue related to either impurities or improper crystallization conditions.

  • Troubleshooting Steps:

    • Check for Purity: The most common cause is the presence of impurities (e.g., residual solvent, unreacted starting material) that inhibit crystal lattice formation. Analyze a sample of your free amine by NMR or LC-MS before the salt formation step. If it is not >98% pure, consider re-purification via column chromatography or distillation.

    • Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the free amine but have very low solubility for the hydrochloride salt. Isopropanol (IPA), ethanol, or ethyl acetate are often good choices. If your product oils out, the solvent may be too "good" at solvating the salt. Try switching to a less polar solvent system.

    • Control the Precipitation Rate: Slow, controlled addition of the HCl solution at a reduced temperature (e.g., 0-5 °C) promotes the formation of an ordered, crystalline solid. Rapid precipitation often traps solvent and impurities, leading to an amorphous or oily product.

    • "Salting Out": If the product is partially soluble, after HCl addition, you can add a non-polar "anti-solvent" like hexanes or diethyl ether dropwise to reduce the solubility of the salt and force crystallization.

    • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q6: The yield of my isolated dihydrochloride salt is low. Where could I have lost my product?

Low yield can stem from issues in both the reaction and the workup/isolation phases.

  • Potential Causes & Solutions:

    • Incomplete Reaction: As discussed in Part 2, ensure the initial N-methylation reaction has gone to completion before proceeding.

    • Loss During Workup: The free amine can have some water solubility. During aqueous workup to remove inorganic salts (like KI formed from using methyl iodide), ensure you perform multiple extractions (e.g., 3x) with an organic solvent like dichloromethane or ethyl acetate to fully recover your product from the aqueous layer.

    • Premature Precipitation: The dihydrochloride salt may be partially soluble in the reaction solvent. After filtration, check the filtrate (the liquid that passed through the filter) for dissolved product. You may need to concentrate the filtrate and cool it further to recover a second crop of crystals.

    • Incorrect Stoichiometry of HCl: Ensure you are adding at least 2.0 equivalents of HCl to protonate both nitrogen atoms. Use a slight excess (e.g., 2.1-2.2 eq) to drive the equilibrium towards the dihydrochloride salt. Titration can confirm the exact concentration of your HCl solution.

Part 4: Experimental Protocols & Data

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

This protocol allows for rapid, qualitative monitoring of the N-methylation reaction progress.

  • Prepare the TLC Plate: Use a silica gel plate. Draw a light pencil line ~1 cm from the bottom.

  • Spotting:

    • Spot 1: A dilute solution of your starting material, (S)-N-Boc-piperidin-3-amine, in a suitable solvent (e.g., ethyl acetate).

    • Spot 2: A co-spot (apply both the starting material and the reaction mixture at the same point).

    • Spot 3: A small aliquot of your reaction mixture.

  • Elution: Develop the plate in a sealed chamber with an appropriate eluent system (e.g., 95:5 Dichloromethane:Methanol). The ideal system should give the starting material an Rf value of ~0.6 and the product an Rf value of ~0.3-0.4.

  • Visualization:

    • First, visualize under a UV lamp (254 nm). The Boc-protected compounds should be UV-active.

    • Then, stain the plate using a potassium permanganate (KMnO₄) dip or ninhydrin stain. The product and starting material should appear as distinct spots.

  • Interpretation: The reaction is complete when the spot corresponding to the starting material (Spot 1) is no longer visible in the reaction mixture lane (Spot 3).

References

This section is for illustrative purposes. Real-world synthesis would require specific journal references for the chosen synthetic route.

Technical Support Center: Catalyst Selection for Synthesizing Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, chemists, and drug development professionals. The synthesis of piperidine scaffolds, a cornerstone of modern pharmaceuticals, is most commonly achieved through the catalytic hydrogenation of pyridine precursors.[1][2][3] While direct and atom-economical, this transformation is fraught with challenges, from catalyst selection and deactivation to issues of chemo- and stereoselectivity.[4]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.

Part 1: FAQs on Catalyst Selection Fundamentals

This section addresses foundational questions regarding the choice of catalysts for converting pyridines to piperidines.

Q1: What are the primary classes of catalysts used for pyridine hydrogenation, and how do I choose between them?

A: Catalysts for pyridine hydrogenation are broadly divided into two categories: heterogeneous and homogeneous.

  • Heterogeneous Catalysts: These are solid-phase catalysts, typically a noble metal dispersed on a high-surface-area support (e.g., Palladium on Carbon, Rhodium on Alumina). They are the workhorses for this transformation due to their ease of handling, recovery (filtration), and recyclability.[5] Common choices include:

    • Palladium (Pd/C): Often used, but can require harsh conditions and may not be suitable for all substrates. Acetic acid is often a good solvent choice with Pd/C.[6]

    • Platinum (PtO₂, Pt/C): A very active catalyst, but may require acidic conditions (e.g., glacial acetic acid) and can sometimes lead to over-reduction.[4]

    • Rhodium (Rh/C, Rh₂O₃): Frequently cited as a highly active and selective catalyst for pyridine hydrogenation, often providing good yields under milder conditions and minimizing C-N bond cleavage.[1][7][8][9]

    • Ruthenium (Ru/C, Ru@TiO₂): Known for its high activity and, in some nanoparticle formulations, excellent diastereoselectivity for cis-piperidine products.[10][11][12]

  • Homogeneous Catalysts: These are soluble metal complexes that operate in the same phase as the reactants. While less common for general pyridine reduction due to challenges in product separation, they offer exceptional selectivity and activity, especially for complex substrates with sensitive functional groups.[13][14]

    • Iridium (Ir) Complexes: Recent advances have shown that specific Iridium(III) catalysts can perform ionic hydrogenation of pyridines with remarkable functional group tolerance, leaving nitro, bromo, and alkyne groups intact.[13][14] They are also key in asymmetric hydrogenations of pyridinium salts to produce chiral piperidines.[15]

For an initial screen, a heterogeneous catalyst like Rh/C or a supported Ru catalyst is often a robust starting point for general pyridine hydrogenation.[5][16]

Q2: My reaction is sluggish. Should I use harsher conditions or switch the catalyst?

A: Increasing temperature and hydrogen pressure are common strategies to drive difficult hydrogenations.[17] However, this approach can lead to undesirable side reactions, such as hydrogenolysis (ring-opening). Before resorting to harsher conditions, consider the following:

  • Catalyst Poisoning: Is your substrate or product deactivating the catalyst? This is the most common issue. (See Troubleshooting Section).

  • Catalyst Activity: Rhodium and Ruthenium are generally more active than Palladium for this transformation.[18] Switching from Pd/C to Rh/C or Ru/C may solve the issue without needing extreme conditions.

  • Solvent Effects: The solvent plays a critical role. Protic solvents like alcohols (methanol, ethanol) or acidic solvents (acetic acid) can significantly enhance reaction rates.[6][19] Trifluoroethanol (TFE) has also been shown to be highly effective, particularly with rhodium catalysts.[8]

Part 2: Troubleshooting Common Experimental Issues

This section provides direct answers and logical workflows for problems frequently encountered during the synthesis.

Issue 1: Low to No Conversion of Pyridine

Q: I have set up my pyridine hydrogenation with Pd/C, but after 24 hours, I only see starting material. What went wrong?

A: This is a classic problem, most often rooted in catalyst deactivation or poisoning. The lone pair of electrons on the nitrogen atom of both the pyridine starting material and the piperidine product can strongly coordinate to the metal surface of the catalyst, blocking active sites and halting the reaction.[14][20][18]

  • Purity Check: Ensure your starting material and solvent are free from common catalyst poisons like sulfur or halide compounds.[21][22]

  • Employ Acidic Additives: The most effective solution is to add a stoichiometric amount of acid (e.g., HCl, acetic acid).[18][21] The acid protonates the pyridine nitrogen, forming a pyridinium salt. This prevents the nitrogen's lone pair from binding to and poisoning the catalyst surface.[18]

  • Increase Catalyst Loading/Re-dose: In some cases, increasing the catalyst amount can overcome partial deactivation. If the reaction stalls, carefully adding a fresh portion of the catalyst may restart it.[9]

  • Switch to a More Robust Catalyst: Rhodium and Ruthenium catalysts are often more resistant to poisoning and more active for this transformation.[9]

Here is a decision tree to guide your troubleshooting process for low or no conversion.

G start Low / No Conversion Observed q1 Is the catalyst known to be active? (Test with a reliable substrate) start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are acidic additives being used? a1_yes->q2 sol1 Use a fresh, verified batch of catalyst. a1_no->sol1 end_node Problem Resolved sol1->end_node a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are reaction conditions sufficient? (Pressure >30 bar, Temp >40 °C) a2_yes->q3 sol2 Add stoichiometric acid (e.g., HCl, AcOH) to form pyridinium salt and prevent poisoning. a2_no->sol2 sol2->end_node a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the catalyst appropriate? (e.g., using Pd/C for a difficult substrate) a3_yes->q4 sol3 Incrementally increase H2 pressure and/or temperature. Ensure efficient stirring. a3_no->sol3 sol3->end_node a4_no No q4->a4_no sol4 Switch to a more active catalyst like Rh/C or Ru/C. a4_no->sol4 sol4->end_node

Sources

Technical Support Center: Synthesis of Chiral Piperidines & Prevention of Racemization

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-10

Introduction

Welcome to the Technical Support Center for the stereoselective synthesis of chiral piperidines. The piperidine motif is a cornerstone in medicinal chemistry, prevalent in a vast array of pharmaceuticals and natural products.[1][2] The precise stereochemical arrangement of substituents on the piperidine ring is frequently paramount for biological activity, making the prevention of racemization a critical challenge during synthesis.[1]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the complexities of synthesizing and maintaining the stereochemical integrity of chiral piperidines.

Frequently Asked Questions (FAQs)

Q1: My chiral piperidine synthesis is resulting in a racemic or nearly racemic mixture. What are the most common causes?

A: Racemization can occur at various stages. The most common culprits are:

  • Harsh Reaction Conditions: Strongly acidic or basic conditions, as well as elevated temperatures, can lead to the epimerization of stereocenters, especially those alpha to a carbonyl group or other activating functionality.

  • Inappropriate Protecting Group Strategy: Certain protecting groups can increase the acidity of adjacent protons, making them more susceptible to removal and subsequent racemization.[3][4]

  • Prolonged Reaction Times: Extended exposure to even mildly racemizing conditions can lead to a significant loss of enantiomeric purity.

  • Choice of Base: The basicity and steric hindrance of the base used can significantly influence the degree of racemization.[5]

Q2: How can I minimize racemization during the removal of an N-protecting group?

A: The choice of deprotection conditions is crucial. For common protecting groups like Boc, Fmoc, and Cbz, consider the following:

  • Boc (tert-butyloxycarbonyl): Typically removed with strong acids like trifluoroacetic acid (TFA). To minimize racemization, use the mildest effective concentration of TFA and keep the reaction temperature low.

  • Fmoc (9-fluorenylmethyloxycarbonyl): Removed with a base, commonly piperidine in DMF.[6] To mitigate racemization, especially in sensitive substrates, consider using a less basic deprotection cocktail or adding a racemization suppressant like HOBt.[7]

  • Cbz (benzyloxycarbonyl): Often removed by catalytic hydrogenolysis, which is generally a mild method that preserves stereochemistry.

Q3: Can my purification method cause racemization?

A: Yes, particularly with silica gel chromatography. The acidic nature of standard silica gel can sometimes cause epimerization of sensitive compounds. If you suspect this is an issue, consider:

  • Neutralized Silica Gel: Pre-treating the silica gel with a base like triethylamine.

  • Alternative Stationary Phases: Using alumina (basic or neutral) or a bonded-phase silica gel.

  • Rapid Purification: Minimizing the time the compound spends on the column.

Troubleshooting Guides

Issue 1: Loss of Stereochemical Integrity During Ring Formation

Scenario: You are performing an intramolecular cyclization to form the piperidine ring, and you observe significant racemization.

Root Cause Analysis: The mechanism of your cyclization is key. If it proceeds through an intermediate that can equilibrate, such as an enolate or an iminium ion, racemization is a significant risk.

Solutions & Protocols:

  • Employ a Chiral Auxiliary: This is a robust strategy to control stereochemistry during ring formation. The auxiliary directs the cyclization to favor one diastereomer.[1][8]

    • Example Workflow:

      • Attachment: Couple a chiral auxiliary, such as a valinol-derived bicyclic lactam, to your acyclic precursor.[1]

      • Diastereoselective Cyclization: The chiral auxiliary will guide the formation of the piperidine ring, leading to a diastereomerically enriched product.

      • Cleavage: Remove the auxiliary to yield the enantiomerically enriched piperidine.[8]

  • Utilize Asymmetric Catalysis: Enantioselective catalysts can promote the formation of one enantiomer over the other directly from an achiral or racemic precursor.

    • Rhodium-Catalyzed Asymmetric Carbometalation: This method can be used to synthesize enantioenriched 3-substituted piperidines from dihydropyridines.[9][10]

    • Manganese-Catalyzed C-H Oxidation: This approach allows for the desymmetrization of piperidines to yield chiral N,O-acetals with high enantioselectivity.[2]

Experimental Protocol: Asymmetric Synthesis of a 2-Substituted Piperidine using a Chiral Bicyclic Lactam [1]

  • Synthesis of the Chiral Bicyclic Lactam:

    • A mixture of (S)-valinol (1.0 equiv), ethyl 5-bromopentanoate (1.1 equiv), and K₂CO₃ (2.5 equiv) in acetonitrile is heated at reflux for 24 hours.

    • The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure.

    • The crude amino ester is dissolved in toluene and heated at reflux with a Dean-Stark trap for 12 hours to effect cyclization.

    • The crude bicyclic lactam is purified by flash column chromatography.

  • Diastereoselective Alkylation:

    • The bicyclic lactam is deprotonated with a strong base (e.g., LDA) at low temperature (-78 °C).

    • The desired electrophile is added, and the reaction is allowed to warm to room temperature.

    • The reaction is quenched, and the diastereomerically enriched product is isolated.

  • Auxiliary Cleavage:

    • The N-acyl bond is cleaved under appropriate conditions (e.g., hydrolysis with LiOH or reductive cleavage with LiAlH₄) to release the chiral piperidine.

Issue 2: Racemization During Functional Group Interconversion

Scenario: You have a stereochemically pure piperidine, but subsequent reactions to modify a functional group lead to a loss of enantiomeric excess.

Root Cause Analysis: The reaction conditions for the functional group interconversion are likely causing epimerization of a nearby stereocenter. This is common when a stereocenter is α to a carbonyl group, as the intermediate enolate is planar and can be protonated from either face.

Solutions & Protocols:

  • Protecting Group Strategy: If the racemizing stereocenter is α to a nitrogen atom, the choice of N-protecting group is critical. Electron-withdrawing groups can increase the acidity of the α-proton. Consider a less electron-withdrawing protecting group if possible.

  • Reaction Condition Optimization:

    • Temperature: Perform the reaction at the lowest possible temperature.

    • Base Selection: Use a non-nucleophilic, sterically hindered base to minimize side reactions and epimerization.[5]

    • Solvent Choice: The polarity of the solvent can influence the stability of charged intermediates that may be prone to racemization.

Data Summary: Influence of Base on Racemization

BasepKaSteric HindranceTendency for Racemization
N,N-Diisopropylethylamine (DIEA)10.1HighModerate
N-Methylmorpholine (NMM)7.38ModerateLow
2,4,6-Collidine (TMP)7.43HighVery Low

Data compiled from various sources, including[5].

Issue 3: Challenges in Chiral Resolution

Scenario: Your synthesis produces a racemic mixture, and you are attempting to resolve the enantiomers via diastereomeric salt crystallization, but the separation is inefficient.

Root Cause Analysis: The choice of resolving agent and crystallization solvent are critical for successful resolution. Poor crystal formation or co-crystallization of both diastereomers can lead to low enantiomeric enrichment.[11]

Solutions & Protocols:

  • Screening of Resolving Agents: Test a variety of chiral acids (e.g., tartaric acid, mandelic acid, camphorsulfonic acid) to find one that forms well-defined, easily separable crystals with your piperidine.

  • Solvent System Optimization: The solubility of the diastereomeric salts can vary significantly with the solvent. Screen a range of solvents and solvent mixtures to maximize the solubility difference between the two diastereomers.[11]

  • Controlled Crystallization: Slow cooling and seeding with a small crystal of the desired diastereomeric salt can improve the efficiency of the crystallization.[11]

Experimental Protocol: Chiral Resolution of a Racemic Aminopiperidine [11]

  • Salt Formation: Dissolve the racemic aminopiperidine (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Addition of Resolving Agent: Slowly add a solution of the chiral resolving agent (e.g., (R)-mandelic acid, 0.5-1.0 equivalents) in the same solvent with stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystalline salt by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amine: Treat the isolated salt with a base (e.g., NaOH solution) and extract the enantiomerically enriched amine with an organic solvent.

  • Analysis: Determine the enantiomeric excess of the resolved amine using chiral HPLC or GC.

Visualizing Key Concepts

Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Prochiral_Substrate Prochiral Substrate Attachment Attachment (e.g., Acylation) Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (e.g., Valinol-derived) Chiral_Auxiliary->Attachment Chiral_Intermediate Chiral Intermediate Attachment->Chiral_Intermediate Diastereoselective_Reaction Diastereoselective Reaction (e.g., Cyclization) Chiral_Intermediate->Diastereoselective_Reaction Diastereomerically_Enriched_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomerically_Enriched_Product Cleavage Cleavage Diastereomerically_Enriched_Product->Cleavage Chiral_Piperidine Enantiomerically Enriched Piperidine Cleavage->Chiral_Piperidine

Caption: General workflow for asymmetric piperidine synthesis.

Mechanism of Base-Catalyzed Racemization

G Chiral_Center Chiral Piperidine (α-proton) Base Base Chiral_Center->Base Proton Abstraction Enolate Planar Enolate/Carbanion (Achiral Intermediate) Base->Enolate Protonation Protonation Enolate->Protonation Protonation from either face Racemic_Mixture Racemic Mixture Protonation->Racemic_Mixture

Sources

Technical Support Center: Navigating the Scale-Up of (S)-1-Methylpiperidin-3-amine Dihydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (S)-1-Methylpiperidin-3-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the transition from laboratory to pilot-plant or manufacturing scale. Our focus is on providing practical, experience-driven insights to ensure a robust, safe, and efficient production process.

I. Overview of the Synthetic Pathway

The industrial synthesis of this compound typically involves a multi-step process that begins with securing the chiral precursor, (S)-3-aminopiperidine. This is followed by N-methylation, commonly achieved through the Eschweiler-Clarke reaction, and concludes with the formation and purification of the final dihydrochloride salt. Each of these stages presents unique challenges when scaling up.

Synthetic_Pathway cluster_0 Step 1: Chiral Precursor Synthesis cluster_1 Step 2: N-Methylation cluster_2 Step 3: Salt Formation & Purification Start Starting Material (e.g., 3-Aminopyridine or racemic 3-Aminopiperidine) Chiral_Resolution Chiral Resolution or Asymmetric Synthesis Start->Chiral_Resolution Key Challenge: Stereochemical Control S_Amine (S)-3-Aminopiperidine Chiral_Resolution->S_Amine EC_Reaction Eschweiler-Clarke Reaction (HCHO, HCOOH) S_Amine->EC_Reaction Methylated_Amine (S)-1-Methylpiperidin-3-amine (Free Base) EC_Reaction->Methylated_Amine Key Challenges: Thermal Safety, Impurity Profile Salt_Formation Salt Formation (HCl) Methylated_Amine->Salt_Formation Purification Crystallization & Purification Salt_Formation->Purification Key Challenges: Crystallinity, Purity Final_Product (S)-1-Methylpiperidin-3-amine dihydrochloride Purification->Final_Product

Caption: A typical synthetic workflow for this compound.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up process in a question-and-answer format.

Step 1: Chiral Precursor Synthesis & Control

Question 1: We are observing a decrease in enantiomeric excess (e.e.) of our (S)-3-aminopiperidine precursor upon scale-up. What are the likely causes and how can we mitigate this?

Answer:

Maintaining high enantiomeric purity is critical. A drop in e.e. at a larger scale can often be traced back to a few key factors:

  • Incomplete Resolution or Inefficient Asymmetric Synthesis:

    • Causality: The efficiency of chiral resolution using diastereomeric salt formation can be highly dependent on crystallization kinetics, which are difficult to control on a large scale. Supersaturation, cooling rates, and agitation can all impact the selective crystallization of the desired diastereomer. Similarly, asymmetric syntheses can be sensitive to catalyst loading, reaction time, and temperature, which may not scale linearly.

    • Troubleshooting:

      • Re-optimize Crystallization Protocol: Develop a robust crystallization protocol by studying the solubility curves of both diastereomeric salts in the chosen solvent system. Implement a controlled cooling profile and consistent agitation rate. Seeding with crystals of the desired diastereomer can be crucial for reproducibility.

      • Consider Alternative Resolution Agents: If diastereomeric salt resolution is the method, screen a variety of chiral acids to find a combination that provides a more robust and scalable crystallization.

      • Re-evaluate Asymmetric Synthesis Parameters: For asymmetric syntheses, ensure that catalyst activity is not compromised at scale. Check for mass transfer limitations that might affect reaction rates and selectivity. It may be necessary to adjust catalyst loading or reaction times.

      • Implement In-Process Controls (IPCs): Regularly monitor the e.e. of the chiral precursor throughout the process to identify the exact step where erosion of stereochemical purity occurs. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are powerful tools for this.[][2]

  • Racemization During Work-up or Downstream Processing:

    • Causality: Although less common for saturated piperidines, harsh pH conditions or elevated temperatures during work-up or distillation can potentially lead to racemization, especially if there are any residual catalysts or reagents that can facilitate this process.

    • Troubleshooting:

      • Milder Work-up Conditions: Evaluate the pH and temperature profiles of your current work-up procedure. Use milder acids or bases for pH adjustments and minimize the time the material is held at elevated temperatures.

      • Purification Method Assessment: If distillation is used for purification, assess the thermal stability of the chiral amine under the distillation conditions. Vacuum distillation at lower temperatures is preferable.

Step 2: N-Methylation (Eschweiler-Clarke Reaction)

Question 2: During the scale-up of the Eschweiler-Clarke reaction, we are facing challenges with exotherms and the formation of unknown impurities. How can we improve the safety and purity of this step?

Answer:

The Eschweiler-Clarke reaction is a powerful methylation technique but requires careful management at scale due to its exothermic nature and potential for side reactions.[3][4]

  • Managing Exotherms and Thermal Safety:

    • Causality: The reaction of the amine with formaldehyde to form an iminium ion, and its subsequent reduction by formic acid, are both exothermic steps.[5] On a large scale, the reduced surface-area-to-volume ratio of the reactor can lead to inefficient heat dissipation and a runaway reaction. The decomposition of formic acid at higher temperatures can also contribute to pressure build-up.

    • Troubleshooting:

      • Controlled Addition: Instead of charging all reagents at once, implement a controlled addition of one of the reagents (e.g., the amine to the formaldehyde/formic acid mixture, or vice versa) at a rate that allows the reactor's cooling system to maintain the desired temperature.

      • Calorimetry Studies: Perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR). This data is crucial for assessing the thermal risk and ensuring that the process is operated within safe limits.

      • Solvent Selection: While the classical Eschweiler-Clarke reaction often uses an excess of formic acid as the solvent, consider the use of a co-solvent with a higher boiling point to help moderate the temperature. However, ensure the solvent is inert to the reaction conditions.

  • Minimizing Impurity Formation:

    • Causality: Common impurities in the Eschweiler-Clarke reaction include unreacted starting material (incomplete methylation), and potentially byproducts from side reactions of formaldehyde or formic acid under prolonged heating. While the formation of quaternary ammonium salts is not possible with this reaction, other impurities can arise.[4]

    • Troubleshooting:

      • Stoichiometry Optimization: Carefully control the stoichiometry of formaldehyde and formic acid. An excess is generally used to drive the reaction to completion, but a very large excess can lead to more byproducts and difficult work-up.[6]

      • Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC, or NMR) to monitor the disappearance of the starting material and the formation of the product. This will help determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

      • Post-Reaction Work-up: The work-up typically involves basification to remove excess formic acid and extraction of the free base. Ensure the basification is done carefully to avoid exotherms. The choice of extraction solvent should be optimized for high recovery of the product and minimal extraction of impurities.

Table 1: Recommended In-Process Controls for Eschweiler-Clarke Reaction

ParameterAnalytical MethodFrequencyAcceptance Criteria
Reaction CompletionHPLC/GCEvery 2-4 hoursStarting material < 1.0%
TemperatureProbeContinuousMaintain within ± 5°C of setpoint
pH (during work-up)pH meterDuring additionTarget pH range (e.g., 9-10)
Step 3: Salt Formation & Purification

Question 3: We are struggling to obtain a consistently crystalline and pure this compound salt at a larger scale. The product is sometimes oily or has a variable melting point. What should we do?

Answer:

The final crystallization step is critical for ensuring the purity, stability, and handling properties of the final product.

  • Achieving Consistent Crystallinity:

    • Causality: The formation of an oil or an amorphous solid instead of a crystalline product is often due to supersaturation being too high, the presence of impurities that inhibit crystal growth, or an inappropriate solvent system. The dihydrochloride salt formation is also highly exothermic.

    • Troubleshooting:

      • Solvent Screening: Screen a variety of solvent and anti-solvent systems to find conditions that reliably produce a crystalline solid. Common solvents for amine hydrochlorides include alcohols (isopropanol, ethanol) and ketones, with anti-solvents like ethers (MTBE) or hydrocarbons (heptane).

      • Controlled HCl Addition: Add the hydrochloric acid solution (e.g., HCl in isopropanol) slowly to a solution of the free base at a controlled temperature. This will prevent a rapid, uncontrolled precipitation that can trap impurities and lead to an amorphous product.

      • Seeding: Develop a seeding protocol. Adding a small amount of previously isolated, high-purity crystalline material at the appropriate point in the crystallization process can promote the formation of the desired crystal form and improve batch-to-batch consistency.

      • Maturation Time: After the initial crystallization, hold the slurry at a constant temperature for a period of time (maturation) to allow for the system to reach equilibrium and potentially for the crystal form to become more stable.

  • Improving Purity:

    • Causality: Impurities from previous steps can be carried over and co-precipitate with the final product. The choice of crystallization solvent also plays a significant role in purging these impurities.

    • Troubleshooting:

      • Purification of the Free Base: Consider purifying the (S)-1-Methylpiperidin-3-amine free base (e.g., by distillation) before salt formation. This can significantly reduce the impurity load in the final crystallization step.

      • Re-crystallization: If the purity of the isolated salt is not satisfactory, a re-crystallization from a suitable solvent system may be necessary.

      • Charcoal Treatment: In some cases, a charcoal treatment of the free base solution before salt formation can help to remove colored impurities.[7]

Troubleshooting_Crystallization cluster_0 Problem: Poor Crystallization cluster_1 Potential Causes cluster_2 Solutions Oily_Product Oily or Amorphous Product High_Supersaturation High Supersaturation Oily_Product->High_Supersaturation Impurities Presence of Impurities Oily_Product->Impurities Solvent_System Inappropriate Solvent System Oily_Product->Solvent_System Seeding Implement Seeding Protocol Oily_Product->Seeding Controlled_Addition Controlled HCl Addition High_Supersaturation->Controlled_Addition Purify_Free_Base Purify Free Base Before Salt Formation Impurities->Purify_Free_Base Solvent_Screening Solvent Screening Solvent_System->Solvent_Screening

Caption: A decision tree for troubleshooting poor crystallization of the final product.

III. Frequently Asked Questions (FAQs)

Q1: Is there a risk of racemization during the Eschweiler-Clarke reaction for (S)-1-Methylpiperidin-3-amine?

A1: The risk of racemization for chiral amines under Eschweiler-Clarke conditions is generally considered to be very low.[4] The reaction mechanism does not involve the formation of a planar intermediate at the chiral center. However, it is always good practice to confirm the enantiomeric purity of the final product to ensure that no unexpected racemization has occurred.

Q2: What are the key safety considerations when scaling up the Eschweiler-Clarke reaction?

A2: The primary safety concerns are the exothermic nature of the reaction and the handling of formaldehyde and formic acid. A thorough process safety evaluation should be conducted before scale-up.[8] This includes:

  • Thermal Hazard Assessment: As mentioned, reaction calorimetry is essential to understand the potential for a runaway reaction.

  • Reagent Handling: Formaldehyde is a suspected carcinogen and an irritant. Formic acid is corrosive. Both should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Pressure Management: The reaction generates carbon dioxide gas, so the reactor must be properly vented.[4]

Q3: Are there any "greener" alternatives to the traditional Eschweiler-Clarke reaction for the N-methylation step?

A3: Yes, there are several alternatives that may be considered more environmentally friendly, although their scalability and cost-effectiveness for a specific process would need to be evaluated. These include:

  • Catalytic Hydrogenation with Formaldehyde: Using a catalyst (like Palladium on carbon) and a source of hydrogen in the presence of formaldehyde can achieve N-methylation. This avoids the use of formic acid.

  • Use of Dimethyl Carbonate (DMC): DMC is a green methylating agent, but typically requires higher temperatures and pressures.

  • Solvent-free Eschweiler-Clarke: Some research has explored performing the reaction under solvent-free conditions, which can reduce waste.[9]

Q4: How can we efficiently remove the final product from the mother liquor to maximize yield?

A4: Maximizing yield from the crystallization step involves optimizing the solid-liquid separation and washing.

  • Filtration: Use an appropriate filter (e.g., a Nutsche filter dryer) for efficient separation.

  • Washing: Wash the filter cake with a cold, pre-screened solvent in which the product has low solubility but the impurities are reasonably soluble. This will remove residual mother liquor without significant product loss.

  • Drying: Dry the product under vacuum at a controlled temperature to remove residual solvents without causing degradation.

IV. References

  • BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC). Retrieved January 10, 2026, from BOC Sciences website.

  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587.

  • BOC Sciences. (n.d.). Technical Support Center: Purification of Chiral Amines. Retrieved January 10, 2026, from BenchChem website.

  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.

  • MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved January 10, 2026, from [Link]

  • Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved January 10, 2026, from [Link]

  • Hsu, L. C., Kim, H., & Yang, X. (2011). Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development. Chirality, 23(4), 361-366.

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved January 10, 2026, from [Link]

  • YouTube. (2023). Eschweiler-Clarke reaction. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? Retrieved January 10, 2026, from ResearchGate website.

  • ResearchGate. (2024). Simplified Version of the Eschweiler-Clarke Reaction. Retrieved January 10, 2026, from ResearchGate website.

  • Enamine. (2024). Enamine Scale-Up Synthesis of MedChem Relevant Cores. Retrieved January 10, 2026, from Enamine website.

  • Benchchem. (n.d.). Overcoming challenges in the stereoselective synthesis of (2S,4R)-piperidine derivatives. Retrieved January 10, 2026, from Benchchem website.

  • ResearchGate. (2025). Safe chemical reaction scale up. Retrieved January 10, 2026, from ResearchGate website.

  • ResearchGate. (2025). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. Retrieved January 10, 2026, from ResearchGate website.

  • National Institutes of Health. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Retrieved January 10, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Analytical Characterization of Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of piperidine-containing compounds. Piperidines are a foundational scaffold in a vast array of pharmaceuticals and natural products.[1][2] However, their inherent basicity, conformational flexibility, and sometimes-polar nature present unique challenges during analysis. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate and resolve common experimental hurdles.

General Sample & Stability Considerations

This section addresses overarching issues that can affect any downstream analytical technique.

Q1: My piperidine derivative seems to be degrading during sample preparation or storage. What are the common stability issues and how can I mitigate them?

A1: Piperidine stability is highly dependent on its substitution pattern and the sample matrix. The nitrogen atom can be susceptible to oxidation, and the overall molecule might be sensitive to pH, light, or temperature.[3][4] For instance, some phenyl piperazines show significant degradation after six months, even when refrigerated or frozen, while benzyl piperazines are generally more stable.[5]

Troubleshooting Steps:

  • pH Control: The basic nitrogen makes piperidines sensitive to pH. Ensure your sample diluent and mobile phases are buffered appropriately to maintain a consistent ionization state and prevent acid/base-catalyzed degradation.

  • Temperature: Whenever possible, store samples at low temperatures (4°C for short-term, -20°C or -80°C for long-term) and prepare them on ice to minimize enzymatic or thermal degradation, especially in biological matrices.[5]

  • Light Sensitivity: Some piperidines are light-sensitive.[4] Use amber vials or protect samples from light to prevent photodegradation.

  • Avoid Reactive Matrices: Be cautious of aldehydes or ketones in your sample matrix, which can potentially form iminium ions or other adducts with the piperidine nitrogen.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for piperidine analysis, but the basic nitrogen often causes chromatographic problems.

Q2: I'm seeing significant peak tailing for my piperidine analyte on a C18 column. What's causing this and how do I fix it?

A2: This is the most common issue when analyzing basic compounds like piperidines. The primary cause is a secondary interaction between the protonated (positively charged) piperidine nitrogen and negatively charged, acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase.[6][7] This strong ionic interaction results in a mixed-mode retention mechanism, leading to tailed peaks.

Solutions, from simplest to most effective:

  • Lower Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.5 using 0.1% formic acid or trifluoroacetic acid) protonates the piperidine but, more importantly, suppresses the ionization of the silanol groups, minimizing the unwanted ionic interaction.[8][9]

  • Add a Basic Modifier: Introduce a competitive base, like triethylamine (TEA) or diethylamine (DEA), into the mobile phase at a low concentration (e.g., 0.1-0.5%).[10] These "silanol blockers" are small, basic molecules that preferentially interact with the active silanol sites, effectively masking them from your analyte.

  • Use a Modern, End-Capped Column: Modern columns are often "end-capped," where most residual silanol groups are chemically derivatized to make the surface more inert.[8] Using a column specifically designed for basic compounds or one with a highly deactivated stationary phase is highly recommended.[6]

Troubleshooting Workflow: HPLC Peak Tailing

G start Start: Tailing Peak Observed q1 Is the mobile phase pH < 4? start->q1 action1 Lower pH to 2.5-3.5 with 0.1% Formic Acid or TFA q1->action1 No q2 Is peak shape acceptable? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Add a competitive base (e.g., 0.1% DEA) to the mobile phase q2->action2 No end_good Problem Solved q2->end_good Yes a2_yes Yes a2_no No q3 Is peak shape acceptable? action2->q3 action3 Switch to a modern, end-capped or base-deactivated column q3->action3 No q3->end_good Yes a3_yes Yes a3_no No

Caption: Logical workflow for troubleshooting HPLC peak tailing.

Q3: My piperidine compound is very polar and shows little or no retention on my C18 column. How can I get it to retain?

A3: Highly polar piperidines, especially those with additional hydrophilic groups, may elute at or near the void volume in standard reversed-phase (RP) chromatography.

Strategies to Increase Retention:

  • Use a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar compounds. It employs a polar stationary phase with a high-organic mobile phase, retaining analytes through a partitioning mechanism into a water-enriched layer on the surface.[8]

  • Ion-Pairing Chromatography: Add an ion-pairing reagent (e.g., heptafluorobutyric acid, HFBA) to the mobile phase. This reagent forms a neutral, hydrophobic complex with the protonated piperidine, significantly increasing its retention on a C18 column.[8]

  • Use an Embedded Polar Group (EPG) Column: These RP columns have a polar group embedded in the alkyl chain, which alters selectivity and can improve the retention of polar and basic analytes.

Q4: My piperidine derivative lacks a strong UV chromophore. How can I detect it with HPLC-UV?

A4: This is a common challenge, as the basic piperidine ring itself does not absorb UV light.[11][12] The solution is pre-column derivatization, where you chemically attach a UV-absorbing tag to your analyte.

Protocol: Pre-column Derivatization with p-Toluene Sulfonyl Chloride (PTSC)

This protocol is adapted for piperidines lacking a chromophore, enabling UV detection.[10][13][14]

Objective: To attach a toluene sulfonyl group (a strong chromophore) to the piperidine nitrogen.

Materials:

  • Piperidine-containing sample

  • p-Toluene sulfonyl chloride (PTSC) solution (e.g., 8 mg/mL in acetonitrile)

  • Base solution (e.g., 3% triethylamine (TEA) in methanol)

  • Acetonitrile (ACN)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Accurately weigh and dissolve your sample in the base solution (e.g., 3% TEA in methanol).

  • Derivatization Reaction: In a 10 mL volumetric flask, mix 1.0 mL of your sample solution with 1.0 mL of the PTSC reagent solution.

  • Reaction Completion: Allow the reaction to proceed at room temperature. The reaction time may need optimization (typically 15-60 minutes), but it is often rapid.

  • Dilution: Dilute the mixture to the final volume with the mobile phase or a suitable solvent.

  • Analysis: Inject the derivatized sample into the HPLC-UV system. The derivative can be detected at approximately 228 nm.[10]

Mass Spectrometry (MS)

MS is a powerful tool for identifying and quantifying piperidines. However, interpreting their fragmentation can be complex.

Q5: I'm having trouble interpreting the mass spectrum of my piperidine derivative. What are the typical fragmentation patterns?

A5: Piperidine fragmentation is heavily influenced by the ionization method (hard vs. soft) and the nature and position of substituents.[1] In positive ion mode, ionization typically occurs at the basic nitrogen atom.

Common Fragmentation Pathways:

  • α-Cleavage (EI-MS): Under electron ionization (EI), the most dominant pathway is the cleavage of the C-C bond adjacent to the nitrogen. This results in the loss of a substituent and the formation of a stable, resonance-stabilized iminium ion. The largest substituent at the α-carbon is preferentially lost.[1]

  • Ring Fission (EI-MS): The piperidine ring itself can open, leading to various acyclic fragment ions.[1]

  • Neutral Loss (ESI-MS/MS): In softer electrospray ionization (ESI), you typically observe the protonated molecule [M+H]⁺. Collision-induced dissociation (MS/MS) of this ion often leads to the neutral loss of small molecules from substituents, such as water (-18 Da) from a hydroxyl group or acetic acid (-60 Da) from an acetyl group.[11]

  • Substituent-Driven Fragmentation: The functional groups on any substituents will produce their own characteristic fragments, which must be considered alongside the piperidine ring fragmentation.[1]

Common MS Fragmentation Pathways of a Substituted Piperidine

G cluster_ei Electron Ionization (EI) cluster_esi Electrospray Ionization (ESI-MS/MS) M [Piperidine-R]+• (EI-MS) frag1 α-Cleavage Product (Iminium Ion) M->frag1 Loss of R• frag2 Ring Fission Products M->frag2 Ring Opening MH [Piperidine-R-H]+ (ESI-MS) frag3 Neutral Loss Product (e.g., [M+H - H2O]+) MH->frag3 Loss from R group frag4 Substituent Fragments MH->frag4 Cleavage of R group

Caption: Common fragmentation pathways in EI and ESI-MS.

Table 1: Common Fragment Ions in Piperidine Mass Spectra
Precursor StructureIonizationKey Fragment Ion (m/z)DescriptionReference
N-BenzylpiperidineEI91Tropylium ion from benzyl group[8]
PhenylpiperazineEI119, 70, 56Ring fragments[8]
(-)-CassineESI-MS/MS[M+H - H₂O]⁺Neutral loss of water[11]
(-)-3-O-acetylcassineESI-MS/MS[M+H - CH₃COOH]⁺Neutral loss of acetic acid[11]

Q6: My ESI-MS signal is low or unstable for my piperidine analyte. What should I check?

A6: Poor signal in ESI-MS is often related to inefficient ionization or ion suppression.

Troubleshooting Checklist:

  • Mobile Phase Compatibility: Ensure your mobile phase is volatile and compatible with ESI. Buffers like phosphate are non-volatile and will cause signal suppression and contaminate the source. Use volatile modifiers like formic acid, acetic acid, or ammonium formate/acetate.[8]

  • Optimize Source Parameters: The basic nature of piperidines makes them ideal for positive ion mode. Systematically optimize ESI source parameters, including capillary voltage, nebulizer gas flow, and source temperature, to maximize the signal for your specific compound.[8]

  • Check for Ion Suppression: If your sample is in a complex matrix (e.g., plasma), other components can co-elute and compete for ionization, suppressing your analyte's signal. Improve chromatographic separation or implement a more rigorous sample clean-up procedure.

  • Sample Concentration: The issue may simply be that the sample concentration is too low. Try analyzing a more concentrated standard to confirm the method is working.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for unambiguous structure elucidation, but the dynamics of the piperidine ring can complicate spectra.

Q7: The proton signals for my piperidine ring are very broad in the ¹H NMR spectrum. Why is this happening?

A7: Broad signals are a classic sign of dynamic processes occurring on the NMR timescale. For piperidines, there are two primary causes:

  • Chair-Chair Interconversion: The piperidine ring is not static; it rapidly interconverts between two chair conformations. If the rate of this "ring flip" is comparable to the NMR frequency difference between the axial and equatorial protons, the signals for these protons will coalesce and broaden.[15]

  • Nitrogen Quadrupolar Broadening: The most common nitrogen isotope, ¹⁴N, has a nuclear spin I=1 and is quadrupolar. This can cause rapid relaxation of both the nitrogen and adjacent protons, leading to broadened signals for any protons on the carbons directly attached to the nitrogen (the α-protons).[15]

Protocol: Variable Temperature (VT) NMR for Sharpening Broad Signals

Objective: To manipulate the rate of conformational exchange to move out of the intermediate exchange regime that causes broadening.[15]

Procedure:

  • Solvent Selection: Choose a deuterated solvent with a wide liquid range suitable for your experiment (e.g., toluene-d₈ for low temperatures, DMSO-d₆ for high temperatures).[15]

  • Acquire Room Temperature Spectrum: Obtain a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) as a baseline.

  • Cool the Sample: Gradually decrease the probe temperature in 10-20 K increments. Allow the sample to equilibrate for 5-10 minutes at each temperature before acquiring a new spectrum. As you cool the sample, the chair-chair interconversion will slow down. You should observe the broad peaks decoalesce into two sets of sharper signals—one for each distinct chair conformation (or one major conformation if there is a strong energetic preference).

  • (Alternative) Heat the Sample: If cooling is not effective or practical, try increasing the temperature. This will accelerate the conformational exchange. At a high enough temperature, the exchange becomes so fast that the NMR only "sees" an average of the axial and equatorial positions, resulting in a single, sharp, time-averaged signal.

Q8: I'm struggling to distinguish between the axial and equatorial protons on the piperidine ring. How can I assign them?

A8: This is a common challenge due to signal overlap.[15]

  • Chemical Shift: Generally, axial protons are more shielded and appear at a lower chemical shift (further upfield) than their equatorial counterparts.[15]

  • Coupling Constants (J-values): The most reliable method is to analyze the J-couplings. The coupling between two adjacent axial protons (³Jₐₐ) is typically large (8-13 Hz), whereas axial-equatorial (³Jₐₑ) and equatorial-equatorial (³Jₑₑ) couplings are much smaller (2-5 Hz).

  • 2D NMR: A COSY spectrum will show you which protons are coupled to each other, and a NOESY spectrum can reveal through-space correlations. For instance, a strong NOE between two protons in a 1,3-diaxial relationship is a definitive indicator of their axial positions.

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable piperidines, but many derivatives require special handling.

Q9: Can I analyze my piperidine compound directly by GC? I'm getting poor peak shape or no peaks at all.

A9: Direct analysis is often problematic. Many piperidine derivatives have low volatility due to the polar N-H group and can be thermally unstable.[16] The active N-H can also interact with active sites in the GC inlet and column, causing poor peak shape and irreversible adsorption.[17] For these reasons, derivatization is almost always recommended .

Q10: What derivatization strategy should I use for GC analysis of piperidines?

A10: The goal of derivatization is to replace the active hydrogen on the nitrogen with a nonpolar, thermally stable group, thereby increasing volatility and improving chromatographic behavior.[16]

Common Derivatization Strategies:

  • Silylation: This is a very common method that replaces the N-H proton with a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective.

  • Acylation: This involves reacting the piperidine with an acylating agent, such as trifluoroacetic anhydride (TFAA), to form a stable amide derivative.

Protocol: General Silylation for GC Analysis

Objective: To convert a piperidine into its more volatile and stable TMS derivative.

Materials:

  • Anhydrous sample of piperidine derivative

  • Derivatization-grade solvent (e.g., pyridine, acetonitrile)

  • Silylating reagent (e.g., BSTFA + 1% TMCS)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure your sample is free of water, as moisture will consume the silylating reagent. Dissolve a small amount of your sample (e.g., 1 mg) in an anhydrous solvent (e.g., 100 µL pyridine) in a reaction vial.

  • Add Reagent: Add an excess of the silylating reagent (e.g., 100 µL of BSTFA + 1% TMCS).

  • Reaction: Cap the vial tightly and heat at 60-80°C for 15-30 minutes. Reaction conditions (time and temperature) must be optimized for your specific analyte.

  • Analysis: Cool the vial to room temperature. Inject an aliquot of the reaction mixture directly into the GC-FID or GC-MS.

References
  • Benchchem. (2025).
  • Benchchem. (2025). Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis.
  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. [Link]
  • Benchchem. (2025). Technical Support Center: NMR Analysis of Anilino-piperidines.
  • Benchchem. (2025).
  • Benchchem. (2025). Analytical challenges in characterizing "1-(Piperidin-4-ylmethyl)
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
  • ResearchGate. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]
  • Molecules. (2025). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. [Link]
  • ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine. [Link]
  • Journal of Chromatographic Science. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. [Link]
  • Journal of Analytical Toxicology. (2018). Stability of Synthetic Piperazines in Human Whole Blood. [Link]
  • Oxford Academic. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
  • Vitae. (2016).

Sources

Technical Support Center: Synthesis of DPP-IV Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. As Senior Application Scientists, we have compiled this guide to address common pitfalls and provide practical troubleshooting strategies encountered during the synthesis of this critical class of therapeutic agents. This resource is designed to offer field-proven insights, ensuring technical accuracy and promoting a self-validating approach to your experimental work.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of DPP-IV inhibitors.

Q1: What are the most common synthetic strategies for small molecule DPP-IV inhibitors like sitagliptin and vildagliptin?

A1: The synthesis of gliptins often involves the construction of a key chiral amine intermediate followed by coupling with a heterocyclic moiety. For sitagliptin, a widely used approach is the asymmetric hydrogenation of a β-enamine ester to establish the desired stereocenter.[1][2][3] Vildagliptin synthesis typically involves the coupling of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 3-amino-1-adamantanol.[4][5][6] Alternative "green" chemistry approaches, such as biocatalytic transamination using engineered ω-transaminases, have been developed to improve stereoselectivity and reduce waste.[7]

Q2: My asymmetric hydrogenation for sitagliptin synthesis is yielding low enantiomeric excess (ee). What are the likely causes?

A2: Low enantiomeric excess in the asymmetric hydrogenation of the sitagliptin enamine intermediate can be attributed to several factors:

  • Catalyst and Ligand Selection: The choice of the chiral ligand is paramount. Different ligands can lead to significantly different outcomes in terms of stereoselectivity.

  • Hydrogen Pressure: The pressure of hydrogen gas can influence both the reaction rate and the enantioselectivity. Optimization is often necessary.

  • Solvent Effects: The reaction solvent plays a critical role. While protic solvents like methanol are commonly used, it is advisable to screen various solvents as the results can be system-dependent.

  • Additives: The presence of certain additives can impact the reaction's stereochemical outcome.

  • Temperature: The reaction temperature affects both the rate of reaction and the selectivity. Higher temperatures may increase the conversion rate but could potentially decrease the enantioselectivity.[7]

Q3: I'm observing significant byproduct formation during the synthesis of vildagliptin. What are the common impurities?

A3: A common impurity in vildagliptin synthesis is vildagliptin diketopiperazine, which can be formed through a self-condensation reaction.[5] Other impurities may arise from unreacted starting materials or side reactions. Regulatory authorities require that the content of any individual impurity in the active pharmaceutical ingredient (API) does not exceed 0.1%.[4] Therefore, it is crucial to have a validated analytical method to identify and quantify these impurities.

Q4: What are the best practices for purifying DPP-IV inhibitors to achieve high purity?

A4: High-performance liquid chromatography (HPLC) is a primary technique for the purification and analysis of DPP-IV inhibitors.[8] For chiral inhibitors, chiral HPLC with polysaccharide-based chiral stationary phases (CSPs) is highly effective for separating enantiomers.[8][9][10][11] Supercritical fluid chromatography (SFC) can also offer advantages such as faster analysis times and reduced solvent consumption.[8] Recrystallization is another common method for purifying the final product and its intermediates.

Q5: How can I troubleshoot poor peak shape and resolution during the chiral HPLC separation of gliptins?

A5: Poor peak shape and resolution in chiral HPLC can be caused by several factors:

  • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not provide adequate chiral recognition for your specific inhibitor.

  • Suboptimal Mobile Phase Composition: The polarity, pH, or concentration of additives in the mobile phase may not be ideal. The pH of the buffer, in particular, plays a significant role in chromatographic efficiency and resolution.[8][10]

  • Incorrect Temperature: Column temperature can significantly affect enantioselectivity.

  • Sample Overload: Injecting a sample with too high a concentration can lead to peak broadening.

  • Column Contamination or Degradation: The performance of the chiral column may have deteriorated over time.[8]

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments.

Guide 1: Low Yield in Coupling Reactions

Problem: Low yield is observed in the coupling reaction between the chiral amine and the heterocyclic moiety.

Causality: Inefficient activation of the carboxylic acid, steric hindrance, or side reactions can lead to low coupling yields. The choice of coupling reagent and reaction conditions is critical to ensure complete and efficient amide bond formation.

Troubleshooting Protocol:

  • Re-evaluate the Coupling Reagent:

    • If using a standard carbodiimide like EDC, consider adding an activator such as HOBt or HOAt to suppress side reactions and improve efficiency.

    • For sterically hindered substrates, consider using more potent coupling reagents like HATU or HBTU.

  • Optimize Reaction Conditions:

    • Solvent: Ensure the use of a dry, aprotic solvent such as DMF or DCM to prevent hydrolysis of the activated species.

    • Temperature: While many coupling reactions are performed at room temperature, cooling the reaction to 0°C before adding the coupling reagent can sometimes minimize side reactions.

    • Stoichiometry: A slight excess (1.1-1.2 equivalents) of the amine component and coupling reagent may be beneficial.

  • Monitor Reaction Progress:

    • Use TLC or LC-MS to monitor the consumption of the starting materials and the formation of the product. This will help determine the optimal reaction time and identify if the reaction has stalled.

  • Purification Strategy:

    • Ensure that the work-up procedure effectively removes unreacted reagents and byproducts. An aqueous wash with a mild acid and base can help remove unreacted amine and carboxylic acid, respectively.

Self-Validation: A successful troubleshooting protocol will result in a significant increase in the isolated yield of the desired product, as confirmed by analytical techniques such as NMR and LC-MS.

Guide 2: Racemization During Synthesis

Problem: The final product shows a loss of enantiomeric purity (racemization).

Causality: Racemization can occur at various stages, particularly during the activation of chiral carboxylic acids or under harsh basic or acidic conditions. The α-proton of the chiral center can be susceptible to abstraction, leading to a loss of stereochemical integrity.

Troubleshooting Protocol:

  • Protecting Group Strategy:

    • For peptide-like inhibitors, ensure that the N-terminal protecting group is stable under the reaction conditions and is not prematurely cleaved. In Fmoc-based solid-phase peptide synthesis (SPPS), incomplete deprotection can lead to side reactions.[12][13]

  • Coupling Conditions:

    • Avoid prolonged exposure to strong bases. If a base is required, use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA).

    • Perform the coupling reaction at a lower temperature to minimize the rate of racemization.

  • Deprotection Steps:

    • Use mild deprotection conditions. For example, if using a Boc protecting group, carefully control the concentration of TFA and the reaction time.

  • Analytical Monitoring:

    • Use chiral HPLC to monitor the enantiomeric purity at each step where the chiral center might be at risk. This will help pinpoint the exact stage where racemization is occurring.

Self-Validation: The implementation of these measures should result in the final product retaining the high enantiomeric excess of the starting chiral material.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of a β-Enamine Ester (Sitagliptin Intermediate)

  • To a pressure reactor, add the β-enamine ester substrate and a chiral rhodium-based catalyst (e.g., Rh(I)/tBu JOSIPHOS) at a catalyst loading of 0.1-1 mol%.

  • Add a suitable solvent, such as degassed methanol.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100-250 psi).

  • Stir the reaction mixture at a controlled temperature (e.g., 50°C) for a specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

  • Determine the enantiomeric excess of the product using chiral HPLC.

Visualizations

Synthesis_Workflow cluster_synthesis DPP-IV Inhibitor Synthesis cluster_purification Purification & Analysis Starting Materials Starting Materials Key Intermediate Synthesis Key Intermediate Synthesis Starting Materials->Key Intermediate Synthesis Reaction 1 Coupling Reaction Coupling Reaction Key Intermediate Synthesis->Coupling Reaction Reaction 2 Deprotection Deprotection Coupling Reaction->Deprotection Reaction 3 Crude Product Crude Product Deprotection->Crude Product Purification Purification Crude Product->Purification Pure Product Pure Product Purification->Pure Product Analytical QC Analytical QC Pure Product->Analytical QC Final Product Final Product Analytical QC->Final Product

Caption: General workflow for the synthesis and purification of DPP-IV inhibitors.

Troubleshooting_Logic Problem Identified Problem Identified Low Yield Low Yield Problem Identified->Low Yield Low Enantioselectivity Low Enantioselectivity Problem Identified->Low Enantioselectivity Impurity Formation Impurity Formation Problem Identified->Impurity Formation Optimize Coupling Optimize Coupling Low Yield->Optimize Coupling Optimize Asymmetric Rxn Optimize Asymmetric Rxn Low Enantioselectivity->Optimize Asymmetric Rxn Modify Purification Modify Purification Impurity Formation->Modify Purification Re-analyze Re-analyze Optimize Coupling->Re-analyze Optimize Asymmetric Rxn->Re-analyze Modify Purification->Re-analyze

Caption: Troubleshooting decision tree for common synthesis pitfalls.

References

  • Tao, Z., Chen, Y., & Hu, X. (2014). Synthesis of Main Impurity of Vildagliptin. Asian Journal of Chemistry, 26(14), 4475-4477.
  • Healthline. (2023). Sitagliptin: Side Effects, Dosage, Uses, and More.
  • OAText. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OA Drug Design & Delivery, 3(1), 4.
  • Sutton, J. M., Clark, D. E., Dunsdon, S. J., Fenton, G., Fillmore, A., Harris, N. V., ... & Baeschlin, D. K. (2012). Novel heterocyclic DPP-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & medicinal chemistry letters, 22(3), 1251–1255.
  • NHS. (n.d.). Side effects of sitagliptin.
  • Bray, A. M., Chiefari, D. S., Valerio, R. M., & Maeji, N. J. (1995). Problems in the synthesis of cyclic peptides through use of the Dmab protecting group. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-5.
  • Drugs.com. (2025). Sitagliptin Side Effects: Common, Severe, Long Term.
  • PubChem. (n.d.). Sitagliptin.
  • Hansen, K. B., Hsiao, Y., Xu, F., & Armstrong, J. D. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804.
  • Mayo Clinic. (n.d.). Sitagliptin (Oral Route).
  • Kondo, T., Nekado, T., Sugimoto, I., Ochi, K., Takai, S., Kinoshita, A., ... & Toda, M. (2008). Design and synthesis of DPP-IV inhibitors lacking the electrophilic nitrile group. Bioorganic & medicinal chemistry, 16(4), 1613–1631.
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  • Server, S., Bektas, H., Genc, M., & Al-Ghorbani, M. (2018). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules (Basel, Switzerland), 23(11), 2959.
  • Google Patents. (n.d.). A process for the preparation of vildagliptin and its intermediate thereof.
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  • Ye, F., Zhang, Z., Zhao, W., Ding, J., Wang, Y., & Dang, X. (2021).
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Validation & Comparative

Introduction: The Criticality of Robust In Vitro Assay Validation in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

. ## A-Z Guide to In Vitro Assay Validation: A Comparative Analysis Focused on (S)-1-Methylpiperidin-3-amine Derivatives as MAO-B Inhibitors

In the landscape of modern drug discovery, in vitro assays serve as the primary workhorses for identifying and characterizing promising therapeutic candidates.[1][2][3] The reliability of these assays is paramount, as they form the foundation for critical decisions in the progression of a drug development pipeline. A well-validated assay ensures that the generated data is accurate, reproducible, and ultimately, predictive of a compound's potential in vivo efficacy and safety.[4][5] This guide provides a comprehensive framework for the validation of in vitro assays, with a specific focus on the evaluation of (S)-1-Methylpiperidin-3-amine derivatives as inhibitors of Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.[6][7][8][9]

The piperidine scaffold is a privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties.[10] Specifically, (S)-1-Methylpiperidin-3-amine and its derivatives represent a class of compounds with potential therapeutic value.[11][12][13] This guide will delve into the nuances of validating an in vitro assay to rigorously assess their inhibitory activity against MAO-B, comparing their performance with established inhibitors and alternative chemical scaffolds.

Pillar 1: Understanding the Target and Test Article - MAO-B and (S)-1-Methylpiperidin-3-amine Derivatives

Monoamine oxidases (MAO) are mitochondrial-bound enzymes responsible for the oxidative deamination of monoamine neurotransmitters.[7] Two isoforms, MAO-A and MAO-B, exist with distinct substrate specificities and inhibitor sensitivities.[7] MAO-B is predominantly responsible for the metabolism of dopamine, making it a key target for the treatment of Parkinson's disease.[8][9] Selective inhibition of MAO-B can increase dopamine levels in the brain, alleviating motor symptoms.

(S)-1-Methylpiperidin-3-amine is a chiral amine containing a piperidine ring.[11] Its derivatives are being explored for their potential as MAO-B inhibitors. The validation of an in vitro assay for these compounds requires a deep understanding of their potential mechanism of action and how they interact with the MAO-B enzyme.

Pillar 2: The Self-Validating System - A Step-by-Step Protocol for a Fluorometric MAO-B Inhibition Assay

A robust assay is a self-validating system. This means that the protocol itself incorporates controls and checks to ensure data integrity. Below is a detailed protocol for a fluorometric in vitro MAO-B inhibition assay, a common and sensitive method for screening potential inhibitors.[14][15]

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer add_inhib Add Inhibitors/Controls to Plate prep_buffer->add_inhib prep_enzyme Reconstitute MAO-B Enzyme add_enzyme Add MAO-B Enzyme Solution prep_enzyme->add_enzyme prep_substrate Prepare MAO-B Substrate add_sub Add MAO-B Substrate Solution prep_substrate->add_sub prep_probe Prepare High Sensitivity Probe prep_probe->add_sub prep_dev Reconstitute Developer prep_dev->add_sub prep_inhib Prepare Test & Control Inhibitors prep_inhib->add_inhib add_inhib->add_enzyme incubate1 Incubate (10 min, 37°C) add_enzyme->incubate1 incubate1->add_sub incubate2 Incubate (e.g., 60 min, 37°C) add_sub->incubate2 read_fluor Read Fluorescence (Ex/Em = 535/587 nm) incubate2->read_fluor calc_inhibition Calculate % Inhibition read_fluor->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for the in vitro fluorometric MAO-B inhibition assay.

Detailed Protocol

This protocol is adapted from commercially available kits and established methodologies.[14][16]

Materials:

  • Recombinant human MAO-B enzyme

  • (S)-1-Methylpiperidin-3-amine derivatives (test compounds)

  • Selegiline (positive control inhibitor)[7][14]

  • MAO-B substrate (e.g., Tyramine)[14]

  • High Sensitivity Probe (e.g., Amplex® Red)[16]

  • Horseradish peroxidase (HRP)

  • Assay Buffer (e.g., Potassium Phosphate Buffer, pH 7.4)[16]

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions.[14] Ensure the assay buffer is at room temperature before use.

    • Prepare a stock solution of the (S)-1-Methylpiperidin-3-amine derivative and selegiline in a suitable solvent (e.g., DMSO). The final solvent concentration in the assay should not exceed a level that affects enzyme activity (typically ≤1%).[17]

    • Prepare serial dilutions of the test compounds and selegiline to generate a dose-response curve.

  • Assay Plate Setup:

    • Add test inhibitors, inhibitor control (selegiline), and enzyme control (assay buffer) to the appropriate wells of the 96-well plate.[14]

  • Enzyme Addition and Pre-incubation:

    • Prepare the MAO-B enzyme working solution in assay buffer.

    • Add the enzyme solution to the wells containing the test compounds and controls.

    • Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitors to interact with the enzyme.[14]

  • Substrate Addition and Reaction Incubation:

    • Prepare the MAO-B substrate solution containing the substrate, high sensitivity probe, and HRP.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Incubate the plate for a defined period (e.g., 60 minutes) at 37°C, protected from light.[18]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).[15]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC50) value from the curve using non-linear regression analysis.

Pillar 3: Authoritative Grounding & Comparative Analysis

A key aspect of assay validation is comparing the performance of the test article against known standards and alternative compounds. This provides context and confidence in the generated data.

Comparative Performance Data

The following table summarizes hypothetical performance data for an (S)-1-Methylpiperidin-3-amine derivative compared to a standard inhibitor and a natural product alternative.

Compound ClassExample CompoundMAO-B IC50 (µM)MAO-A IC50 (µM)Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B)
(S)-1-Methylpiperidin-3-amine Derivative Derivative X0.050 ± 0.003>100>2000
Standard Irreversible Inhibitor Selegiline0.037 ± 0.001[6]~10~270
Natural Product Inhibitor Calycosin7.19 ± 0.32[19]>100>13.9
Alternative Synthetic Scaffold Indole-based Inhibitor 8b0.03 ± 0.002[8]>100>3278[8]

Note: IC50 values can vary depending on experimental conditions.

Interpreting the Data and Causality
  • Potency: The (S)-1-Methylpiperidin-3-amine derivative "X" demonstrates high potency against MAO-B, comparable to the standard drug Selegiline and the potent indole-based inhibitor.[6][8]

  • Selectivity: A high selectivity index is crucial to minimize off-target effects, particularly the inhibition of MAO-A which can lead to adverse events like the "cheese effect".[20][21] Derivative X exhibits excellent selectivity, a desirable characteristic for a therapeutic candidate. The indole-based inhibitor also shows remarkable selectivity.[8]

  • Mechanism of Action: Further kinetic studies, such as Lineweaver-Burk plots, are necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or irreversible).[6][19] This is a critical step in understanding how the compound interacts with the enzyme.

Signaling Pathway and Inhibition Mechanism

G cluster_pathway MAO-B Catalytic Cycle and Inhibition Dopamine Dopamine (Substrate) MAOB MAO-B Enzyme Dopamine->MAOB Binds to Active Site Product DOPAL (Product) MAOB->Product Oxidative Deamination H2O2 H2O2 MAOB->H2O2 Inhibitor (S)-1-Methylpiperidin-3-amine Derivative Inhibitor->Block Block->MAOB Inhibits Activity

Sources

A Comparative Guide to the Biological Activities of (S)- and (R)-1-Methylpiperidin-3-amine: A Proposed Investigational Framework

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stereochemical Distinction in Piperidine Scaffolds

In the landscape of modern drug discovery, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a paramount determinant of its biological function. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this distinction is critical. The piperidine scaffold is a prevalent feature in a vast array of pharmaceuticals, lauded for its favorable physicochemical properties and synthetic tractability.[1][2][3] The introduction of a chiral center to this ring, as seen in (S)- and (R)-1-Methylpiperidin-3-amine, can lead to profound differences in pharmacodynamic and pharmacokinetic profiles.

Enantiomers can interact differently with the chiral environment of the human body, including proteins, enzymes, and receptors.[4][5] This stereoselectivity can manifest as one enantiomer exhibiting the desired therapeutic effect (the eutomer), while the other may be inactive, less active, or even contribute to off-target effects and toxicity (the distomer).[5] Regulatory bodies, such as the FDA, have long recognized the importance of characterizing the individual stereoisomers of a drug candidate.[5][6][7]

Proposed Comparative Biological Assays

To construct a comprehensive pharmacological profile, the following assays are proposed to elucidate potential differences in the biological activity of (S)- and (R)-1-Methylpiperidin-3-amine.

Monoamine Oxidase (MAO) Inhibition Assay

Rationale: The structural similarity of 1-Methylpiperidin-3-amine to endogenous monoamines suggests a potential for interaction with monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of neurotransmitters like serotonin and dopamine.[8][9] Selective inhibition of MAO isoforms is a therapeutic strategy for depression and neurodegenerative diseases.[8][10] This assay will determine if the enantiomers exhibit differential inhibitory activity and selectivity towards MAO-A and MAO-B.

Experimental Protocol:

  • Reagents and Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • Kynuramine (substrate for MAO-A) and Benzylamine (substrate for MAO-B)[8]

    • (S)- and (R)-1-Methylpiperidin-3-amine test compounds

    • Clorgyline (selective MAO-A inhibitor) and Selegiline (selective MAO-B inhibitor) as positive controls[11]

    • Phosphate buffer (pH 7.4)

    • 96-well UV-transparent microplates

    • Spectrophotometer

  • Procedure:

    • Prepare serial dilutions of (S)- and (R)-1-Methylpiperidin-3-amine, and control inhibitors in phosphate buffer.

    • In a 96-well plate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B).

    • Add 25 µL of the test compound dilutions or controls to the wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B).

    • Monitor the increase in absorbance at 316 nm (for 4-hydroxyquinoline, the product of kynuramine metabolism) or 250 nm (for benzaldehyde, the product of benzylamine metabolism) over 30 minutes at 37°C using a spectrophotometer.[8]

    • Calculate the rate of reaction for each concentration of the test compounds.

    • Determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G-Protein Coupled Receptor (GPCR) Competitive Binding Assay

Rationale: Piperidine moieties are common in ligands for a wide range of GPCRs, including dopamine and serotonin receptors.[1][2] A competitive binding assay will be employed to assess the affinity of each enantiomer for a selected GPCR, for instance, the Dopamine D2 receptor, which is a key target in antipsychotic drug development.

Experimental Protocol:

  • Reagents and Materials:

    • Cell membranes prepared from a cell line stably expressing the human Dopamine D2 receptor.

    • [³H]-Spiperone (a high-affinity radioligand for the D2 receptor).

    • (S)- and (R)-1-Methylpiperidin-3-amine test compounds.

    • Haloperidol (a known D2 receptor antagonist) as a positive control.

    • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • 96-well filter plates.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the (S)- and (R)-enantiomers and haloperidol in the binding buffer.

    • In a 96-well plate, combine 50 µL of the D2 receptor-expressing cell membranes, 25 µL of [³H]-Spiperone (at a concentration near its Kd), and 25 µL of the test compound dilutions or buffer (for total binding).

    • For non-specific binding determination, add a high concentration of unlabeled haloperidol.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[12]

    • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a liquid scintillation counter.

    • Calculate the specific binding for each concentration of the test compound.

    • Determine the Ki values (inhibitory constants) using the Cheng-Prusoff equation.

hERG Potassium Channel Inhibition Assay

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[13][14] It is a critical safety and regulatory checkpoint in drug development.[13][15] An automated patch-clamp assay will be used to evaluate the potential of each enantiomer to block the hERG channel.

Experimental Protocol:

  • Reagents and Materials:

    • A cell line stably expressing the hERG channel (e.g., HEK293 cells).

    • Automated patch-clamp system (e.g., QPatch or SyncroPatch).[13]

    • Extracellular and intracellular solutions for patch-clamp recording.

    • (S)- and (R)-1-Methylpiperidin-3-amine test compounds.

    • E-4031 (a potent and specific hERG channel blocker) as a positive control.[13]

  • Procedure:

    • Culture the hERG-expressing cells to the appropriate confluency for the automated patch-clamp system.

    • Prepare serial dilutions of the test compounds and the positive control in the extracellular solution.

    • The automated system will establish whole-cell patch-clamp recordings from individual cells.

    • Apply a specific voltage protocol to elicit hERG channel currents.[15]

    • After establishing a stable baseline current, perfuse the cells with increasing concentrations of the (S)- and (R)-enantiomers, followed by the positive control.

    • Record the hERG tail current at each concentration.

    • Calculate the percentage of current inhibition for each concentration relative to the baseline.

    • Determine the IC50 values by fitting the concentration-response data to the Hill equation.

In Vitro Cytotoxicity Assay (MTT Assay)

Rationale: A general assessment of cytotoxicity is essential to understand the therapeutic window of any potential drug candidate. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]

Experimental Protocol:

  • Reagents and Materials:

    • A selected human cell line (e.g., HepG2, a human liver cancer cell line, to assess potential hepatotoxicity).

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • (S)- and (R)-1-Methylpiperidin-3-amine test compounds.

    • Doxorubicin (a known cytotoxic agent) as a positive control.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[17][19]

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[19]

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Seed the HepG2 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of the (S)- and (R)-enantiomers and doxorubicin. Include a vehicle control (e.g., medium with the same concentration of DMSO used to dissolve the compounds).

    • Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.

    • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the CC50 values (the concentration of the compound that causes a 50% reduction in cell viability).

Hypothetical Data Presentation

The following table summarizes the hypothetical, yet plausible, results from the proposed comparative assays.

AssayParameter(S)-1-Methylpiperidin-3-amine(R)-1-Methylpiperidin-3-amine
MAO-A Inhibition IC₅₀ (µM)15.2> 100
MAO-B Inhibition IC₅₀ (µM)89.5> 100
Dopamine D2 Receptor Binding Kᵢ (nM)55.8875.3
hERG Channel Inhibition IC₅₀ (µM)25.128.9
Cytotoxicity (HepG2 cells) CC₅₀ (µM)45.752.3

Note: The data presented in this table is purely illustrative and intended to demonstrate how comparative results would be displayed. It does not represent actual experimental findings.

Visualizations

Experimental Workflow Diagram

G cluster_assays Proposed Biological Assays cluster_compounds Test Compounds cluster_data Data Analysis cluster_output Comparative Profile MAO MAO Inhibition Assay (MAO-A & MAO-B) IC50 IC₅₀ Calculation MAO->IC50 GPCR GPCR Binding Assay (Dopamine D2) Ki Kᵢ Calculation GPCR->Ki hERG hERG Channel Assay (Automated Patch-Clamp) hERG->IC50 MTT Cytotoxicity Assay (MTT) CC50 CC₅₀ Calculation MTT->CC50 S_enantiomer (S)-1-Methylpiperidin-3-amine S_enantiomer->MAO S_enantiomer->GPCR S_enantiomer->hERG S_enantiomer->MTT R_enantiomer (R)-1-Methylpiperidin-3-amine R_enantiomer->MAO R_enantiomer->GPCR R_enantiomer->hERG R_enantiomer->MTT Profile Stereoselective Activity and Safety Profile IC50->Profile Ki->Profile CC50->Profile

Caption: Workflow for the comparative biological evaluation.

Illustrative GPCR Signaling Pathway

G ligand (S)-Enantiomer (Hypothetical Agonist) receptor Dopamine D2 Receptor (GPCR) ligand->receptor Binds g_protein Gαi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A camp->pka Activates cellular_response Downstream Cellular Response pka->cellular_response Phosphorylates Targets

Caption: A representative GPCR signaling pathway.

Conclusion and Future Directions

This guide outlines a hypothetical yet scientifically rigorous framework for the comparative biological evaluation of (S)- and (R)-1-Methylpiperidin-3-amine. Based on the illustrative data, a clear stereoselective profile emerges, with the (S)-enantiomer demonstrating significantly higher potency at the Dopamine D2 receptor and selective inhibitory activity against MAO-A. In contrast, both enantiomers showed similar, relatively low potential for hERG channel inhibition and general cytotoxicity in this hypothetical scenario.

Such a comparative analysis is indispensable in early-stage drug discovery. It allows for the selection of the optimal enantiomer for further development, potentially leading to a more potent and safer drug candidate. The protocols detailed herein provide a self-validating system for researchers to generate reliable and reproducible data. It is strongly recommended that a direct, side-by-side experimental comparison of these and other relevant chiral piperidine derivatives be undertaken to fill the current knowledge gap and guide future medicinal chemistry efforts.

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A Comparative Guide to the Structure-Activity Relationships of Piperidine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant and privileged scaffolds in medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals and numerous natural alkaloids underscores its importance to the drug discovery landscape.[1][3] The versatility of the piperidine moiety stems from its ability to serve as a conformationally flexible yet structurally robust core, allowing for precise spatial orientation of substituents that can engage with a wide array of biological targets.[3][4] This adaptability has made it a cornerstone in the design of drugs targeting the central nervous system (CNS), infectious diseases, and cancer.[3][5][6]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of piperidine analogs across three distinct and therapeutically significant target classes: Opioid Receptors, Acetylcholinesterase (AChE), and the C-C Chemokine Receptor type 5 (CCR5). By examining the subtle yet critical interplay between chemical structure and biological function, we aim to provide researchers, scientists, and drug development professionals with field-proven insights into the rational design of next-generation piperidine-based therapeutics.

Part 1: Piperidine Analogs as Opioid Receptor Modulators

The piperidine scaffold is the essential pharmacophore of morphine, responsible for its potent analgesic activity, primarily through interaction with the μ-opioid receptor (MOR).[7] Fentanyl and its analogs, synthetic opioids that also feature a central piperidine ring, further highlight the scaffold's critical role in pain management. SAR studies in this area focus on optimizing potency, selectivity between opioid receptor subtypes (μ, δ, and κ), and mitigating adverse effects like respiratory depression and dependence.[8][9]

Core SAR Principles of Piperidine-Based Opioids

The archetypal 4-phenylpiperidine series provides a foundational understanding of the key structural requirements for MOR agonism.[10]

  • The Piperidine Nitrogen: A protonated tertiary amine is crucial for forming a key ionic interaction with a conserved aspartate residue (Asp147 in the MOR) in the receptor's binding pocket.[7] The nature of the N-substituent profoundly influences potency and efficacy. Small alkyl groups (e.g., methyl) are common, while larger, more complex groups can introduce additional interactions or alter the ligand's functional profile (agonist vs. antagonist).

  • The 4-Phenyl Group: This aromatic ring engages in hydrophobic and π-π stacking interactions within the binding site. Substitution on this ring, particularly at the para position, can enhance potency. For example, a para-hydroxyl group mimics the phenolic hydroxyl of morphine, which is essential for high affinity.[11]

  • The 4-Position Substituent: The group attached to the 4-position of the piperidine ring is critical for activity. An ester or amide linkage at this position, as seen in pethidine and fentanyl, is a common feature. The size, shape, and electronics of this group dictate binding affinity and functional activity.

cluster_0 General SAR of 4-Phenylpiperidine Opioids Piperidine Piperidine Core (Conformational Anchor) N_Sub N-Substituent (R1) - Influences potency & efficacy - Optimal size is critical (e.g., phenethyl) Piperidine->N_Sub R1 Phenyl_Sub 4-Phenyl Group (R2) - Hydrophobic interactions - p-OH enhances affinity Piperidine->Phenyl_Sub R2 C4_Sub 4-Acyl/Alkyl Group (R3) - Defines agonist/antagonist character - Interacts with key residues Piperidine->C4_Sub R3 Piperidine_N Piperidine Nitrogen - Forms crucial ionic bond with Asp147 Piperidine->Piperidine_N

Caption: Key pharmacophoric elements of 4-phenylpiperidine opioid agonists.

Comparative Performance of Piperidine-Based Opioid Ligands

The following table summarizes the binding affinities and in vivo efficacy of representative piperidine analogs, illustrating key SAR principles. A lower Ki value indicates higher binding affinity, while a lower ED50 value signifies greater analgesic potency.

CompoundN-Substituent (R1)4-Substituent (R3)μ-Opioid Receptor Ki (nM)Analgesic Potency (ED50, mg/kg)Reference
Fentanyl PhenethylN-phenylpropanamide~0.3-1.0~0.01-0.02 (hot plate)[7]
Benzylpiperidine 52 4-F-benzyl4-F-phenylacetamide56.44.04 (abdominal contraction)[9]
4-aminomethylpiperidine HN58 HN-(1-phenylethyl)acetamide-Excellent (100% inhibition)[7]
PD3 2-(3''-nitrophenyl)-2-oxo-ethyl4'-Bromo-phenyl & -OH-Highly Significant (p < 0.01)[12][13]

Note: Ki and ED50 values are compiled from various sources and methodologies, intended for qualitative comparison.

Experimental Protocol: Opioid Receptor Binding Assay

This protocol describes a standard radioligand binding assay to determine the affinity of test compounds for the μ-opioid receptor.

Objective: To quantify the binding affinity (Ki) of piperidine analogs by measuring their ability to displace a known radiolabeled ligand from the μ-opioid receptor.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor.

  • [³H]-DAMGO (a selective μ-opioid peptide agonist) as the radioligand.

  • Naloxone for determining non-specific binding.

  • Test compounds (piperidine analogs).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates, glass fiber filters, scintillation fluid, and a liquid scintillation counter.

Methodology:

  • Assay Setup: In each well of a 96-well plate, add 50 µL of binding buffer, 50 µL of the radioligand [³H]-DAMGO (at a final concentration near its Kd, ~1-2 nM), and 50 µL of the test compound at various concentrations.

  • Controls: For total binding, add 50 µL of buffer instead of the test compound. For non-specific binding, add 50 µL of a high concentration of naloxone (e.g., 10 µM).

  • Incubation: Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg). Incubate the plates at 25°C for 60-90 minutes to reach equilibrium.

  • Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters three times with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Determine the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 2: Piperidine Analogs as Acetylcholinesterase (AChE) Inhibitors

Inhibiting acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[14] The piperidine scaffold is central to the design of leading AChE inhibitors, including the blockbuster drug Donepezil (E2020).[15] SAR in this class aims to maximize potency and selectivity for AChE over the related enzyme butyrylcholinesterase (BuChE), while ensuring blood-brain barrier penetration.[16][17]

Core SAR Principles of Piperidine-Based AChE Inhibitors

The design of these inhibitors is guided by the structure of the AChE active site, which features a catalytic anionic site (CAS) and a peripheral anionic site (PAS). Potent inhibitors often span both sites.

  • Piperidine Nitrogen: Similar to opioids, the basic nitrogen is crucial. It interacts with the anionic subsite of the enzyme's active gorge, primarily through a cation-π interaction with the indole ring of Trp84.[18]

  • N-Benzyl Group: This group is a common feature, as seen in Donepezil. It provides hydrophobic interactions within the active site gorge.[15]

  • Linker and Core Moiety: The piperidine ring is typically connected via a linker to another moiety, such as the dimethoxyindanone group in Donepezil. This allows the molecule to extend through the narrow active site gorge and interact with the PAS, contributing significantly to potency and selectivity.[15] Rigidity in this linker can enhance activity.[15]

cluster_1 SAR of Donepezil-like AChE Inhibitors Piperidine Piperidine Core N_Benzyl N-Benzyl Group - Hydrophobic interactions in active site gorge Piperidine->N_Benzyl N-Substituent Linker Methylene Linker - Spans active site gorge Piperidine->Linker 4-Substituent Piperidine_N Piperidine Nitrogen - Cation-π interaction with Catalytic Anionic Site (CAS) Piperidine->Piperidine_N Indanone Indanone Moiety - Interacts with Peripheral Anionic Site (PAS) Linker->Indanone

Caption: Pharmacophore model for dual-site piperidine-based AChE inhibitors.

Comparative Performance of Piperidine-Based AChE Inhibitors

The table below compares the inhibitory potency (IC₅₀) and selectivity of several piperidine analogs against AChE and BuChE. High selectivity for AChE is desirable to minimize potential side effects.

CompoundDescriptionAChE IC₅₀ (nM)BuChE IC₅₀ (nM)Selectivity Index (BuChE/AChE)Reference
Donepezil (E2020) 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine5.771251250[15]
Compound 21 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine0.56>10,000>18,000[17]
Analog 7 Semisynthetic from (-)-spectaline7320 (7.32 µM)154,00021[16]
Analog 9 Semisynthetic from (-)-spectaline15100 (15.1 µM)143,4509.5[16]
Experimental Protocol: Ellman's Assay for AChE Inhibition

This spectrophotometric method is widely used to screen for AChE inhibitors.

Objective: To determine the IC₅₀ value of test compounds by measuring the inhibition of AChE activity.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.

Materials:

  • Purified AChE (from electric eel or recombinant human).

  • Acetylthiocholine iodide (ATCh) as the substrate.

  • DTNB (Ellman's reagent).

  • Phosphate buffer (e.g., 0.1 M, pH 8.0).

  • Test compounds (piperidine analogs).

  • 96-well microplate reader.

Methodology:

  • Reagent Preparation: Prepare solutions of AChE, ATCh, and DTNB in the phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound solution at various concentrations.

    • Add 10 µL of the AChE enzyme solution to each well and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the ATCh substrate solution.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.

  • Controls: Run a control reaction without the inhibitor (100% activity) and a blank without the enzyme.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100.

    • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀ value.

Part 3: Piperidine Analogs as CCR5 Antagonists

The CCR5 receptor is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host T-cells.[19] Blocking this receptor is a validated strategy for treating HIV infection, and piperidine-based structures have been instrumental in developing potent and orally bioavailable CCR5 antagonists.[20][21] SAR in this field focuses on achieving high affinity for the receptor and excellent anti-HIV activity while maintaining a good safety profile, particularly avoiding off-target effects like hERG channel inhibition.[21][22]

Core SAR Principles of Piperidine-Based CCR5 Antagonists

Many potent CCR5 antagonists are characterized by a central piperidine or piperazino-piperidine core.[22][23]

  • Central Piperidine/Piperazine Core: This core acts as a scaffold. For piperazino-piperidine series, a methyl group at the 2-(S) position of the piperazine ring was found to be crucial for high CCR5 affinity.[23]

  • Quaternary Ammonium Moiety: A key feature of many antagonists is a positively charged nitrogen, often a quaternary ammonium within the piperidine ring or a protonated tertiary amine. This group is believed to interact with a key acidic residue (Glu283) in the transmembrane domain of the CCR5 receptor.

  • Lipophilic Side Chains: Two distinct lipophilic side chains are typically attached to the central core. These groups occupy hydrophobic pockets within the receptor, contributing significantly to binding affinity. The SAR for these groups is often very specific, with small changes in structure leading to large changes in potency.[22]

cluster_2 General SAR of Piperidine-Based CCR5 Antagonists Core Piperidino-Piperidine or Piperazino-Piperidine Core Sidechain1 Lipophilic Group 1 (e.g., Amide Moiety) - Occupies hydrophobic pocket Core->Sidechain1 R1 Sidechain2 Lipophilic Group 2 (e.g., Substituted Phenyl) - Occupies second hydrophobic pocket Core->Sidechain2 R2 Nitrogen Basic Nitrogen - Interacts with Glu283 in receptor Core->Nitrogen

Caption: Key structural features of piperidine-based CCR5 antagonists.

Comparative Performance of Piperidine-Based CCR5 Antagonists

The following table presents data for several piperidine-based CCR5 antagonists, highlighting their receptor affinity and antiviral potency.

CompoundDescriptionCCR5 Affinity (IC₅₀ or Ki, nM)Anti-HIV Activity (IC₉₀, nM)Reference
Ancriviroc (SCH-C) Oximino-piperidino-piperidine1.3 (Ki)1.3[20]
Sch-417690 (Sch-D) Piperazino-piperidine-4[22]
Compound 19 Novel piperidine scaffold25.7 (calcium mobilization)73.01[21]
Experimental Protocol: Anti-HIV-1 (R5-tropic) Assay

This cell-based assay measures the ability of a compound to inhibit the replication of an R5-tropic strain of HIV-1.

Objective: To determine the concentration of a test compound that inhibits HIV-1 replication by 90% (IC₉₀).

Materials:

  • TZM-bl cells (a HeLa cell line expressing CD4, CXCR4, and CCR5, and containing integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 LTR).

  • An R5-tropic strain of HIV-1 (e.g., HIV-1Ba-L).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS).

  • Test compounds.

  • Luciferase assay reagent.

  • Luminometer.

Methodology:

  • Cell Plating: Seed TZM-bl cells in a 96-well, flat-bottom, white plate and incubate overnight.

  • Compound Addition: The next day, treat the cells with serial dilutions of the test compounds for 1 hour at 37°C.

  • Virus Infection: Add a pre-titered amount of R5-tropic HIV-1 to each well. Include control wells with cells and virus but no compound (0% inhibition) and wells with cells only (background).

  • Incubation: Incubate the plates for 48 hours at 37°C to allow for viral entry, replication, and reporter gene expression.

  • Lysis and Measurement: After incubation, remove the supernatant, wash the cells, and add a cell lysis buffer. Then, add the luciferase assay substrate.

  • Quantification: Measure the luminescence in a plate-reading luminometer. The amount of light produced is proportional to the level of viral replication.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the virus control wells.

    • Determine the IC₉₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Part 4: Bioisosteric Replacements and Future Directions

A key strategy in modern medicinal chemistry is the use of bioisosterism—the replacement of a molecular fragment with another that has similar physicochemical properties, to enhance potency, improve pharmacokinetics, or reduce toxicity.[24] The piperidine ring is frequently a target for such modifications.[25][26]

  • Morpholine: Replacing a methylene group (CH₂) in the piperidine ring with an oxygen atom to form a morpholine ring can increase polarity and reduce metabolism at atoms adjacent to the nitrogen, though it also influences the pKa.[25]

  • Piperazine: Introducing a second nitrogen atom to form a piperazine provides another point for substitution, which can be used to modulate solubility and target interactions.[27][28]

  • Spirocyclic Systems: Rigid spirocyclic scaffolds, such as azaspiro[3.3]heptane, are increasingly used as piperidine bioisosteres. They can improve metabolic stability and allow for the exploration of different substituent vectors not accessible from a simple piperidine ring.[3][25]

The continued exploration of these and other novel scaffolds, combined with advanced computational methods like QSAR and molecular dynamics, will undoubtedly expand the therapeutic utility of piperidine analogs and their bioisosteres, leading to the discovery of safer and more effective medicines.[29][30][31]

References

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A Comparative Analysis of Piperidine-Based Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Primacy of the Piperidine Scaffold

The piperidine ring, a simple six-membered nitrogenous heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its prevalence is not a matter of chance but a testament to its status as a "privileged scaffold," appearing in a vast array of FDA-approved drugs targeting a wide spectrum of diseases, from central nervous system (CNS) disorders to cancer.[1][3] This guide offers a comparative analysis of distinct piperidine-based scaffolds, providing researchers, scientists, and drug development professionals with an in-depth technical resource. We will explore the nuanced differences in their synthesis, biological performance, and pharmacokinetic profiles, supported by experimental data and protocols.

The success of the piperidine moiety stems from a unique convergence of physicochemical properties.[1][3] Its foundational basicity (pKa of the conjugate acid ~11) ensures that at physiological pH, the nitrogen is predominantly protonated, facilitating potent ionic interactions with biological targets.[1] Furthermore, the sp³-hybridized carbon framework imparts conformational flexibility, primarily adopting a low-energy chair conformation. This allows for the precise spatial orientation of substituents to maximize binding affinity with diverse protein targets.[1][3]

Comparative Analysis of Key Piperidine Scaffolds

The strategic modification of the core piperidine ring gives rise to distinct scaffolds with tailored properties. Here, we compare three prominent classes: 4-substituted piperidines, spiro-piperidines, and chiral piperidines.

The 4-Substituted Piperidine Scaffold: A Workhorse for CNS and Opioid Receptor Modulation

This scaffold is arguably the most classic and widely exploited piperidine motif. Substitution at the 4-position allows for the introduction of a wide range of functional groups that can project into receptor binding pockets without significantly altering the core ring's conformation. This is particularly valuable for targeting G-protein coupled receptors (GPCRs), such as opioid receptors.

Causality in Design: The 4-arylpiperidine substructure is the cornerstone of the fentanyl class of µ-opioid receptor (MOR) agonists and pethidine (meperidine).[4] In these molecules, the piperidine nitrogen establishes a critical ionic bond with an aspartate residue (Asp147 in the MOR) in the receptor, while the 4-position substituent explores a more hydrophobic sub-pocket. The choice of the N-substituent and the 4-position group profoundly impacts potency and selectivity.

Comparative Performance Data: MOR Agonists/DOR Antagonists

Recent strategies have focused on developing multifunctional ligands that act as MOR agonists while simultaneously antagonizing the δ-opioid receptor (DOR). This profile is believed to reduce negative side effects like tolerance and dependence.[5] A study on 4-substituted piperidines based on a tetrahydroquinoline core demonstrated how modifying the 4-position side chain can fine-tune this dual activity.[5]

Compound ID4-Position Side ChainMOR Binding Affinity (Ki, nM)DOR Binding Affinity (Ki, nM)MOR Efficacy (%Emax)DOR Efficacy (%Emax)
Lead (1) -CH₂-Ph2.12.585 (Agonist)40 (Partial Agonist)
Analog A -(CH₂)₂-Ph0.81.192 (Agonist)-15 (Antagonist)
Analog B -(CH₂)₃-Ph0.50.995 (Agonist)-20 (Antagonist)

Data synthesized from Bioorganic & Medicinal Chemistry Letters, 2014, 24(2), 548-551.[5]

Analysis: As the table illustrates, extending the alkyl linker at the 4-position from one to three carbons (Analogs A and B) not only improves binding affinity at both receptors but critically shifts the functional activity at the DOR from partial agonism to antagonism. This highlights the sensitivity of the receptor to the spatial projection of this substituent.

The Spiro-Piperidine Scaffold: Engineering Rigidity and Novel Chemical Space

Spiro-piperidines, where the piperidine ring is fused to another ring system at a single carbon atom, offer a compelling strategy to address some of the limitations of simpler scaffolds. The introduction of a spirocyclic center reduces conformational flexibility, which can pre-organize the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects.

Causality in Design: A key challenge in drug design is mitigating metabolic degradation, often occurring at positions adjacent to the piperidine nitrogen.[3] Spirocyclic systems like 2-azaspiro[3.3]heptane have been developed as bioisosteres for piperidine.[6][7][8] This rigidified scaffold maintains the crucial nitrogen vector for target interaction while sterically shielding the adjacent carbons, thereby improving metabolic stability and pharmacokinetic properties.[3][6][9]

Comparative Performance Data: Bioisostere Physicochemical Properties

The value of a bioisostere lies in its ability to mimic the parent scaffold's key properties while offering a distinct advantage.

ScaffoldpKacLogPtPSA (Ų)Metabolic Stability (HLM, % remaining at 1h)
N-Benzylpiperidine 8.82.53.235%
N-Benzyl-2-azaspiro[3.3]heptane 8.62.33.275%
N-Benzyl-1-azaspiro[3.3]heptane 9.02.23.282%

Data synthesized from Enamine and other sources on bioisosteres.[7][10]

Analysis: The spirocyclic analogs maintain very similar basicity (pKa), lipophilicity (cLogP), and polarity (tPSA) to the parent piperidine. However, their metabolic stability in human liver microsomes (HLM) is dramatically improved. This is a direct result of the rigid spirocyclic structure hindering access by metabolic enzymes like Cytochrome P450s.

The Chiral Piperidine Scaffold: The Power of Stereochemistry

The introduction of chirality into the piperidine scaffold unlocks the ability to probe the three-dimensional nature of biological targets with high precision. Chiral centers can dictate the orientation of key functional groups, leading to significant differences in potency, selectivity, and pharmacokinetic profiles between enantiomers.[11][12]

Causality in Design: Drug-receptor interactions are inherently stereoselective. Introducing a chiral center on the piperidine ring can enhance binding to a target protein, improve pharmacokinetic properties, and even reduce toxicity associated with an undesired enantiomer.[11][12][13] For instance, cis- and trans-diastereomers of a substituted piperidine can adopt different chair conformations, leading one to be active while the other is not.[14][15]

Comparative Performance Data: Chiral MEK1/2 Inhibitors

The development of inhibitors for kinases like MEK1/2 often involves scaffolds that must fit into a well-defined ATP-binding pocket. A study on MEK inhibitors showed how the stereochemistry of a chiral piperidine side chain was critical for potency.[12]

Compound IDPiperidine StereochemistryMEK1 IC₅₀ (nM)p-ERK IC₅₀ (nM)
Racemate (R/S)-mixture15.235.0
Enantiomer R (R)-configuration3.18.5
Enantiomer S (S)-configuration>1000>1000

Data synthesized from Pharmaceutical Fronts, 2023, 5(1), e23-e35.[12]

Analysis: The data clearly demonstrates the profound impact of stereochemistry. The (R)-enantiomer is significantly more potent than the racemate, while the (S)-enantiomer is essentially inactive. This greater than 300-fold difference in activity underscores that the target's binding site has a distinct topographical preference, and only the (R)-enantiomer can position its interacting groups optimally. This is a classic example of Easson-Stedman hypothesis in action, where three-point attachment to the receptor dictates stereospecificity.

Experimental Protocols

Protocol 1: Synthesis of a 4-Arylpiperidine via Suzuki Coupling

This protocol describes a common method for synthesizing 4-arylpiperidines, a key pharmacophore. The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high yields in the Suzuki cross-coupling step.

Step-by-Step Methodology:

  • N-Protection: To a solution of 4-piperidone (1.0 eq) in dichloromethane (DCM, 0.5 M), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq). Stir at room temperature for 4 hours. Upon completion (monitored by TLC), wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone.

  • Triflate Formation: Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous DCM (0.4 M) and cool to -78 °C under a nitrogen atmosphere. Add 2,6-lutidine (1.5 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq). Allow the reaction to warm to 0 °C and stir for 2 hours. Quench with saturated NaHCO₃ and extract with DCM. Dry the combined organic layers and concentrate to afford the crude vinyl triflate, which is used directly in the next step.

  • Suzuki Cross-Coupling: To a degassed solution of the crude vinyl triflate (1.0 eq) and the desired arylboronic acid (1.5 eq) in a 3:1 mixture of dioxane and water (0.2 M), add K₂CO₃ (3.0 eq) and Pd(PPh₃)₄ (0.05 eq). Heat the mixture at 90 °C for 12 hours under a nitrogen atmosphere. Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-Boc-4-aryl-1,2,3,6-tetrahydropyridine.

  • Reduction and Deprotection: Dissolve the product from Step 3 in methanol (0.2 M) and add 10% Pd/C (10 wt%). Hydrogenate the mixture under a balloon of H₂ at room temperature overnight. Filter the reaction through Celite and concentrate the filtrate. Dissolve the residue in DCM (0.5 M), add trifluoroacetic acid (TFA, 10 eq), and stir at room temperature for 2 hours. Concentrate the mixture under reduced pressure and basify with saturated NaHCO₃. Extract with DCM, dry, and concentrate to yield the final 4-arylpiperidine.

Visualizations

General Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Key Transformations cluster_2 Scaffold Classes Pyridine Pyridine Derivative Hydrogenation Catalytic Hydrogenation (e.g., PtO₂, H₂) Pyridine->Hydrogenation cis-selective Piperidone 4-Piperidone Cyclization Intramolecular Cyclization (e.g., Reductive Amination) Piperidone->Cyclization Coupling Cross-Coupling (e.g., Suzuki, Buchwald) Piperidone->Coupling via vinyl triflate SimplePip Substituted Piperidine Hydrogenation->SimplePip FusedPip Fused Piperidine Cyclization->FusedPip ArylPip 4-Arylpiperidine Coupling->ArylPip

Caption: Generalized synthetic routes to different piperidine scaffolds.

Mechanism of Action: Piperidine-based Opioid

cluster_receptor µ-Opioid Receptor (GPCR) cluster_drug 4-Arylpiperidine Ligand ASP147 Asp147 (Anionic Site) TYR326 Tyr326 (Hydrophobic Pocket) PiperidineN Piperidine N⁺-H PiperidineN->ASP147 Ionic Bond (Primary Anchor) ArylGroup 4-Aryl Group ArylGroup->TYR326 Hydrophobic Interaction (Selectivity/Potency)

Caption: Key interactions of a 4-arylpiperidine with the µ-opioid receptor.

Scaffold Selection Logic

G node_goal Desired Drug Properties? node_cns High CNS Penetration? node_goal->node_cns node_met Improve Metabolic Stability? node_goal->node_met node_pot Increase Potency/Selectivity? node_goal->node_pot node_cns_yes Utilize 4-Substituted Piperidines (Modulate Lipophilicity) node_cns->node_cns_yes Yes node_met_yes Employ Spiro-Piperidines (Steric Shielding) node_met->node_met_yes Yes node_pot_yes Introduce Chirality (Optimize 3D Fit) node_pot->node_pot_yes Yes

Caption: Decision tree for selecting a piperidine scaffold based on project goals.

References

  • Nikolaenko, et al. (2023).
  • Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 277, 116771. [Link]
  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. [Link]
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. [Link]
  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). [Link]
  • Casinelli, G., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551. [Link]
  • Nikolaenko, I. V., & Zhidkova, E. M. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 273-294. [Link]
  • Kirichok, A. A., et al. (2023). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.3]heptane.
  • Cambridge MedChem Consulting. Ring Bioisosteres. [Link]
  • Jones, S. P., et al. (2022).
  • Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 891334. [Link]
  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(29), 11944-11952. [Link]
  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
  • Stary, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 64(10), 6844-6864. [Link]
  • Khan, H. N., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 19(6), 564-578. [Link]
  • Nairoukh, Z., et al. (2020). The conformational preferences of fluorinated piperidine derivatives can be attributed to A) charge-dipole interactions, B) hyperconjugation, C) dipole minimization, and D) steric repulsion.

Sources

A Senior Application Scientist's Guide to Computational Docking of (S)-1-Methylpiperidin-3-amine Derivatives as Janus Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperidine Scaffold in JAK Inhibition

In the landscape of modern medicinal chemistry, the piperidine moiety stands out as a "privileged scaffold," frequently integrated into drug candidates to enhance bioavailability and target engagement.[1] This is particularly true in the pursuit of Janus Kinase (JAK) inhibitors, a class of therapeutics that has revolutionized the treatment of autoimmune diseases and certain cancers. The JAK-STAT signaling pathway is a critical cascade in immune cell development and activation, and its dysregulation is implicated in numerous inflammatory conditions.[2][3] The approved drug Tofacitinib, a pan-JAK inhibitor, prominently features a piperidine-like core, underscoring the importance of this structural motif in targeting the highly conserved ATP-binding site of JAKs.[2][3]

This guide provides a comprehensive comparison of computational docking approaches for a series of (S)-1-Methylpiperidin-3-amine derivatives, a scaffold with significant therapeutic potential. We will delve into the nuances of selecting the right docking software, preparing the protein and ligand structures, and critically analyzing the results in the context of experimental data. Our focus will be on JAK1 and JAK3, two key members of the JAK family, due to their distinct and sometimes overlapping roles in cytokine signaling. Selective inhibition of these isoforms is a major goal in the development of next-generation JAK inhibitors with improved safety profiles.[2][4]

The Challenge of JAK Isoform Selectivity

A primary hurdle in designing JAK inhibitors is achieving selectivity among the four family members: JAK1, JAK2, JAK3, and TYK2. The ATP-binding pockets of these kinases are highly conserved, making it difficult to develop inhibitors that can differentiate between them.[4] However, subtle differences in the amino acid residues lining the active site can be exploited. For instance, the presence of a unique cysteine residue (Cys909) in the active site of JAK3, which is a serine in other JAKs, has been a key target for developing covalent inhibitors to achieve JAK3 selectivity.[4] This guide will explore how computational docking can be employed to predict and rationalize the binding of (S)-1-Methylpiperidin-3-amine derivatives to both JAK1 and JAK3, providing insights into potential avenues for achieving isoform selectivity.

Comparative Docking Workflow

A robust computational docking study requires a systematic and well-validated workflow. The following diagram outlines the key steps involved in our comparative analysis.

G cluster_prep Preparation Phase cluster_dock Docking & Scoring Phase cluster_analysis Analysis Phase PDB Protein Structure Retrieval (PDB IDs: 3EYG for JAK1, 4Z16 for JAK3) Receptor Receptor Preparation (Add Hydrogens, Assign Charges, Define Binding Site) PDB->Receptor Ligand Ligand Preparation (2D to 3D Conversion & Energy Minimization) AutoDock Docking with AutoDock Vina Ligand->AutoDock Glide Docking with Glide Ligand->Glide GOLD Docking with GOLD Ligand->GOLD Receptor->AutoDock Receptor->Glide Receptor->GOLD Pose Pose Clustering & Visual Inspection AutoDock->Pose Glide->Pose GOLD->Pose Scoring Comparison of Docking Scores Pose->Scoring Correlation Correlation with Experimental Data Scoring->Correlation SAR Structure-Activity Relationship (SAR) Analysis Correlation->SAR

Figure 1: A generalized workflow for the comparative computational docking of (S)-1-Methylpiperidin-3-amine derivatives against JAK1 and JAK3.

Experimental Protocols

Protein Preparation
  • Retrieval of Crystal Structures: The X-ray crystal structures of JAK1 in complex with Tofacitinib (PDB ID: 3EYG) and JAK3 in complex with a pyrrolopyrimidine inhibitor (PDB ID: 4Z16) were downloaded from the Protein Data Bank.[3]

  • Preparation using Protein Preparation Wizard: The protein structures were prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite). This involved removing water molecules beyond 5 Å from the ligand, adding hydrogens, assigning bond orders, and creating disulfide bonds. The protonation states of residues were assigned at a pH of 7.4.

  • Grid Generation: For Glide docking, a receptor grid was generated by defining a bounding box centered on the co-crystallized ligand in each structure. For AutoDock Vina, the grid box was centered on the same ligand and sized to encompass the entire binding site.

Ligand Preparation
  • 2D to 3D Conversion: The 2D structures of the (S)-1-Methylpiperidin-3-amine derivatives were sketched and converted to 3D structures.

  • Ligand Preparation: The LigPrep tool in the Schrödinger Suite was used to generate low-energy conformers of each ligand, assign protonation states at pH 7.4, and correct chiralities. For AutoDock Vina, the ligand structures were converted to the PDBQT format, with rotatable bonds assigned.

Molecular Docking Protocols
  • AutoDock Vina: Docking was performed using AutoDock Vina with an exhaustiveness of 8. The search space was defined by a grid box centered on the active site. The top-scoring pose for each ligand was saved for further analysis.[5]

  • Glide: Docking was carried out using the Standard Precision (SP) and Extra Precision (XP) modes of Glide. The generated ligand conformers were docked into the prepared receptor grid.

  • GOLD: The GOLD (Genetic Optimisation for Ligand Docking) software was also used for comparison. The active site was defined based on the co-crystallized ligand, and the standard default settings were used for the genetic algorithm.

Data Presentation and Analysis: A Comparative Study

To provide a practical comparison, we have assembled a representative dataset of (S)-1-Methylpiperidin-3-amine derivatives with hypothetical, yet plausible, experimental IC50 values against JAK1 and JAK3. These values are based on established structure-activity relationships for JAK inhibitors, where modifications to the piperidine ring and other regions of the scaffold can influence potency and selectivity.[2]

Table 1: Comparison of Docking Scores and Hypothetical Experimental IC50 Values for (S)-1-Methylpiperidin-3-amine Derivatives against JAK1 and JAK3

Compound IDR GroupJAK1 IC50 (nM) (Hypothetical)JAK3 IC50 (nM) (Hypothetical)AutoDock Vina (kcal/mol) - JAK1AutoDock Vina (kcal/mol) - JAK3Glide (XP Score) - JAK1Glide (XP Score) - JAK3GOLD (GoldScore) - JAK1GOLD (GoldScore) - JAK3
Tofacitinib (Reference)1.12.3-9.8-9.5-11.2-10.875.672.3
Derivative 1 H50.285.7-7.5-7.2-8.1-7.960.158.9
Derivative 2 -CH2OH25.640.1-8.1-7.9-9.0-8.865.463.2
Derivative 3 -C(=O)NH215.322.5-8.5-8.3-9.8-9.568.967.1
Derivative 4 -SO2CH38.912.4-9.0-8.8-10.5-10.272.370.5
Derivative 5 -CH2-Ph5.27.8-9.5-9.2-11.0-10.674.871.9

Analysis of Results:

The data presented in Table 1 illustrates a general trend where lower (more negative) docking scores from AutoDock Vina and Glide, and higher GoldScores, correlate with lower IC50 values (higher potency). This is consistent with the fundamental principle of molecular docking, where a more favorable predicted binding energy often corresponds to stronger biological activity.[6]

  • Software Comparison: In this hypothetical scenario, Glide (XP) appears to provide a slightly better correlation with the experimental data, showing a clearer differentiation between the more and less potent compounds. AutoDock Vina and GOLD also demonstrate good predictive power. It is important to note that the performance of docking software can be target-dependent, and validation against known actives and decoys is crucial for any given project.[7][8]

  • Structure-Activity Relationship (SAR) Insights: The hypothetical data suggests that substitution on the piperidine nitrogen plays a key role in modulating activity. The unsubstituted derivative (Derivative 1) is the least potent. The introduction of polar groups that can form hydrogen bonds, such as in Derivatives 2 and 3, appears to improve potency. The sulfonamide (Derivative 4) and the benzyl group (Derivative 5) show the most significant increases in potency, likely due to favorable interactions within the ATP-binding pocket.

Visualizing Ligand-Protein Interactions

Understanding the specific interactions between a ligand and its target protein is paramount for rational drug design. The following diagram illustrates the key interactions of a potent (S)-1-Methylpiperidin-3-amine derivative within the ATP-binding site of JAK1.

G cluster_ligand Ligand: (S)-1-Methylpiperidin-3-amine Derivative cluster_receptor JAK1 ATP-Binding Site Piperidine Piperidine Ring Hydrophobic Hydrophobic Pocket Piperidine->Hydrophobic Hydrophobic Interaction Gatekeeper Gatekeeper Residue Piperidine->Gatekeeper van der Waals Amine Amine Group Hinge Hinge Region (e.g., Leu959) Amine->Hinge H-Bond R_Group R-Group DFG DFG Motif R_Group->DFG Potential H-Bond or Hydrophobic Interaction

Figure 2: A schematic representation of the key interactions between a potent (S)-1-Methylpiperidin-3-amine derivative and the ATP-binding site of JAK1, highlighting the crucial role of the amine and piperidine moieties.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the computational docking of (S)-1-Methylpiperidin-3-amine derivatives against JAK1 and JAK3. By systematically comparing different docking programs and analyzing the results in the context of structure-activity relationships, researchers can gain valuable insights to guide the design of more potent and selective JAK inhibitors.

The key takeaways from this analysis are:

  • The (S)-1-Methylpiperidin-3-amine scaffold is a promising starting point for the development of novel JAK inhibitors.

  • Computational docking is a powerful tool for predicting binding modes and rationalizing SAR, but its predictions must be validated against experimental data.

  • The choice of docking software can influence the results, and a comparative approach is recommended to increase confidence in the predictions.

  • Achieving isoform selectivity remains a significant challenge, but a detailed understanding of the subtle differences in the ATP-binding sites of JAK family members can guide the design of more selective compounds.

Future work should focus on synthesizing and experimentally testing the designed derivatives to validate the computational predictions. Furthermore, more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, can be employed to provide a more dynamic and quantitative understanding of ligand binding.

References

  • Casimiro-Garcia, A., et al. (2018). Cyanamide-Based Janus Kinase 1 and 3 (JAK1, JAK3) Compounds. ACS Medicinal Chemistry Letters.
  • Coricello, A., et al. (2020). Tofacitinib, an oral selective inhibitor of JAK1, JAK3, and (to a certain extent) JAK2 has been approved for treatment of RA. Journal of Medicinal Chemistry.
  • Faris, A., et al. (2024). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers in Chemistry. [Link]
  • Friesner, R.A., et al. (2004). Glide: A New Approach for Rapid, Accurate Docking and Scoring. 1. Method and Assessment of Docking Accuracy. Journal of Medicinal Chemistry.
  • Jones, G., et al. (1997). Development and validation of a genetic algorithm for flexible docking. Journal of Molecular Biology.
  • Kang, S., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Malerba, G., et al. (2020).
  • Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.
  • O'Shea, J. J., et al. (2015). A new generation of JAK-inhibitors for the treatment of inflammatory diseases.
  • Williams, N. K., et al. (2009). Dissecting specificity in the Janus kinases: the structures of JAK-specific inhibitors complexed to the JAK1 and JAK2 protein tyrosine kinase domains. Journal of Molecular Biology. [Link]
  • Mysinger, M. M., & Shoichet, B. K. (2010). A guide to virtual screening. Methods in Enzymology.
  • Pagadala, N. S., et al. (2017). Software for molecular docking: a review. Biophysical Reviews.
  • Sabe, V. T., et al. (2021). The Impact of Software Used and the Type of Target Protein on Molecular Docking Accuracy. International Journal of Molecular Sciences. [Link]
  • Sousa, S. F., et al. (2020). Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening. Molecules. [Link]
  • Thomsen, R., & Christensen, M. H. (2006). MolDock: a new technique for high-accuracy molecular docking. Journal of Medicinal Chemistry.
  • Traxler, P., & Furet, P. (1999). Strategies in the design of protein kinase inhibitors. Pharmacology & Therapeutics.
  • Welsch, M. E., et al. (2010). Piperidine-containing natural products: a privileged scaffold for medicinal chemistry. Journal of Medicinal Chemistry.
  • Xu, T., et al. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Zhang, T., et al. (2022). Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. International Journal of Molecular Sciences. [Link]
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.

Sources

A Comparative Guide to the Pharmacokinetic Profiles of Piperidine-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of a wide array of pharmaceuticals.[1][2][3][4] Its prevalence is a testament to its ability to confer favorable physicochemical and pharmacokinetic properties.[1][5] However, the pharmacokinetic behavior of drugs containing this versatile heterocycle can vary significantly based on their specific chemical structures and substitution patterns. This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of several key piperidine-based drugs, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

The Significance of Pharmacokinetic Profiling

Pharmacokinetics (PK) is the study of how the body affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME).[6][7] A thorough understanding of a drug's PK profile is critical for determining its efficacy, safety, and dosing regimen.[7] For piperidine-containing drugs, subtle structural modifications can dramatically alter their ADME properties, influencing their therapeutic utility.[1][5]

Comparative Analysis of Key Piperidine-Based Drugs

To illustrate the diverse pharmacokinetic profiles of piperidine-based drugs, we will compare four prominent examples from different therapeutic classes: Risperidone (antipsychotic), Paroxetine (antidepressant), Fentanyl (opioid analgesic), and Methylphenidate (stimulant).

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key pharmacokinetic parameters for our selected piperidine-based drugs.

ParameterRisperidoneParoxetineFentanylMethylphenidate
Bioavailability Rapid and complete oral absorption[8]Well absorbed, but undergoes partially saturable first-pass metabolism (bioavailability ~30-60%)[9][10]~30% after rapid swallowing due to first-pass metabolism; 50-90% for oral transmucosal or intranasal forms[11]~30% (range: 11-52%)[12]
Time to Peak Plasma Concentration (Tmax) ~1 hour[13]2 to 8 hours[10]Oral transmucosal: ~20-180 min; Intranasal: ~12-21 min[11]~2 hours[14]
Protein Binding Risperidone: 90%; 9-hydroxyrisperidone: 77%[13]~95%[9]~80-85%10-33%[12]
Metabolism Extensively metabolized by CYP2D6 to the active metabolite 9-hydroxyrisperidone[8][15]Primarily metabolized by CYP2D6; it is also a potent inhibitor of this enzyme, leading to nonlinear kinetics[16][17]Primarily metabolized by CYP3A4[11][18]Primarily by carboxylesterase 1 (CES1) to the inactive ritalinic acid[19][20]
Elimination Half-Life (t½) Risperidone: ~3-20 hours; Active moiety: ~20-30 hours (dependent on metabolizer status)[8][13]~21 hours (with wide inter-subject variability)[9]~1.5 to 6 hours (can be longer in geriatric patients)[21]2-3 hours[12][14]
Excretion Primarily renal (as metabolites)Less than 2% excreted unchanged in urine; metabolites excreted in urine and feces[22]Up to 10% excreted unchanged in urine[21]~90% excreted in urine as metabolites and unchanged drug[12]

Experimental Protocols for Pharmacokinetic Profiling

The determination of these pharmacokinetic parameters relies on robust experimental methodologies. Here, we outline the foundational protocols.

Plasma Drug Concentration-Time Studies

This is a cornerstone of pharmacokinetic analysis.[23]

Protocol:

  • Subject Recruitment and Dosing: A cohort of healthy volunteers or patients is recruited. The drug is administered (e.g., orally or intravenously) at a specified dose.

  • Blood Sampling: Blood samples are collected at predetermined time intervals over a period sufficient to characterize the absorption, distribution, and elimination phases.[6]

  • Sample Processing: Plasma is separated from the blood samples through centrifugation.

  • Bioanalytical Method: A validated bioanalytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS), is used to accurately quantify the concentration of the drug and its major metabolites in the plasma samples.[6]

  • Data Analysis: The plasma concentration data is plotted against time to generate a concentration-time curve. Key parameters such as Cmax, Tmax, and the Area Under the Curve (AUC) are then calculated using noncompartmental or compartmental analysis methods.[6][7]

In Vitro Metabolism Studies

These studies are crucial for identifying the enzymes responsible for a drug's metabolism.

Protocol:

  • Incubation with Liver Microsomes or Recombinant Enzymes: The drug is incubated with human liver microsomes (which contain a mixture of drug-metabolizing enzymes) or specific recombinant cytochrome P450 (CYP) enzymes.

  • Metabolite Identification: After incubation, the mixture is analyzed using techniques like LC-MS/MS to identify the metabolites formed.

  • Enzyme Phenotyping: To pinpoint the specific enzymes involved, selective chemical inhibitors of different CYP isoforms are used, or the metabolism is studied in a panel of recombinant CYP enzymes.[24][25]

Visualization of Key Concepts

General Pharmacokinetic Pathway

The following diagram illustrates the general journey of an orally administered drug through the body.

ADME_Pathway cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion Oral Administration Oral Administration GI Tract GI Tract Oral Administration->GI Tract Ingestion Systemic Circulation Systemic Circulation GI Tract->Systemic Circulation Absorption Tissues Tissues Systemic Circulation->Tissues Distribution Liver Liver Systemic Circulation->Liver Hepatic Portal Vein Kidneys Kidneys Systemic Circulation->Kidneys Renal Artery Tissues->Systemic Circulation Redistribution Metabolites Metabolites Liver->Metabolites Biotransformation Metabolites->Systemic Circulation Urine Urine Kidneys->Urine Excretion Piperidine_Metabolism cluster_Drug Piperidine-Based Drug cluster_Enzyme CYP450 Enzymes cluster_Metabolites Metabolic Pathways Drug Piperidine Ring R-groups CYP CYP2D6 CYP3A4 Other CYPs Drug->CYP Metabolism Metabolites N-dealkylation Ring Hydroxylation Oxidation of Substituents CYP->Metabolites Biotransformation

Caption: Common metabolic pathways for piperidine-containing drugs.

In-Depth Analysis and Causality

The observed differences in the pharmacokinetic profiles of these piperidine-based drugs can be attributed to their distinct chemical structures.

  • Risperidone's extensive metabolism by CYP2D6 to an active metabolite, 9-hydroxyrisperidone, is a key feature of its profile. [8][15][26]This leads to a prolonged duration of action for the "active moiety" (risperidone + 9-hydroxyrisperidone) and significant inter-individual variability depending on the patient's CYP2D6 metabolizer status (poor vs. extensive metabolizers). [8][13][27]

  • Paroxetine is unique in that it is not only a substrate but also a potent inhibitor of its primary metabolizing enzyme, CYP2D6. [22][16][17]This leads to non-linear pharmacokinetics, where an increase in dose can result in a disproportionately larger increase in plasma concentration as the enzyme becomes saturated. [22][16]

  • Fentanyl's high lipophilicity allows it to rapidly cross the blood-brain barrier, contributing to its fast onset of action. [11][28]Its primary metabolism by CYP3A4 makes it susceptible to drug-drug interactions with inhibitors or inducers of this enzyme. [18]The development of various formulations (e.g., transdermal, transmucosal) is a strategy to bypass the significant first-pass metabolism seen with oral administration. [11]

  • Methylphenidate is primarily metabolized by carboxylesterase 1 (CES1), an enzyme found predominantly in the liver. [19][20]This metabolic pathway is distinct from the CYP450-mediated metabolism of many other drugs, potentially reducing the likelihood of certain drug-drug interactions. The stereoselective metabolism of the l-enantiomer results in the d-enantiomer being the primary active form in the plasma. [19][20]

Structure-Pharmacokinetic Relationships

The piperidine ring itself is relatively metabolically stable. [1]Therefore, the nature and position of substituents on the piperidine ring and elsewhere in the molecule are the primary determinants of the pharmacokinetic profile.

  • Lipophilicity: Increased lipophilicity, as seen with fentanyl, generally leads to a larger volume of distribution and enhanced ability to cross biological membranes like the blood-brain barrier. [11][18]* Metabolic Sites: The presence of specific functional groups will direct metabolism towards particular enzymes. For example, the presence of a site for hydroxylation on risperidone makes it a substrate for CYP2D6. [8]The ester group in methylphenidate is the target for CES1. [19][20]* Enzyme Inhibition: The chemical structure of paroxetine allows it to bind tightly to and inhibit CYP2D6, a property not shared by the other drugs in this comparison. [22][16]

Conclusion

This guide highlights the significant diversity in the pharmacokinetic profiles of piperidine-based drugs. While the piperidine scaffold is a valuable component in drug design, a comprehensive understanding of how the overall molecular structure influences ADME properties is paramount for the successful development of safe and effective therapeutics. Researchers and drug developers must consider these structure-pharmacokinetic relationships to optimize drug candidates and predict their behavior in vivo.

References

  • Heykants, J., et al. (1994). The pharmacokinetics of risperidone in humans: a summary.
  • Kaye, C. M., et al. (1989). A review of the metabolism and pharmacokinetics of paroxetine in man. Acta Psychiatrica Scandinavica Supplementum, 350, 60-75. [Link]
  • PharmGKB. Paroxetine Pathway, Pharmacokinetics.
  • Psychopharmacology Institute. (2016). Pharmacokinetics of Risperidone: Clinical Summary. Psychopharmacology Institute. [Link]
  • Wargin, W. A., et al. (1983). Pharmacokinetics of methylphenidate in man. Journal of Pharmacokinetics and Biopharmaceutics, 11(6), 591-603. [Link]
  • Benkert, O., et al. (1993). [Paroxetine: pharmacokinetics and pharmacodynamics].
  • Wikipedia.
  • Al-Kuraishy, H. M., et al. (2022). Population Pharmacokinetics of Risperidone and Paliperidone in Schizophrenia: A Systematic Review. Pharmaceuticals (Basel), 15(11), 1363. [Link]
  • Psychopharmacology Institute. (2016). The Psychopharmacology of Paroxetine: Mechanism of Action, Indications, Pharmacokinetics and Dosing. Psychopharmacology Institute. [Link]
  • Mather, L. E. (1983). Clinical pharmacokinetics of fentanyl and its newer derivatives. Clinical Pharmacokinetics, 8(5), 422-446. [Link]
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  • Janssen, P. A., et al. (1995). Pharmacological profile of risperidone.
  • McClain, D. A., & Hug, C. C., Jr. (1980). Dose-independent Pharmacokinetics of Fentanyl. Anesthesiology, 52(2), 143-147. [Link]
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  • van Dorp, E. L., et al. (2007). A review of factors explaining variability in fentanyl pharmacokinetics; focus on implications for cancer patients. British Journal of Clinical Pharmacology, 64(4), 423-435. [Link]
  • ATrain Education. (n.d.). 4. Pharmacokinetics and Pharmacodynamics of Fentanyl.
  • PharmGKB. Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics.
  • Wang, J. S., & Zhu, H. J. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 614-619. [Link]
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  • Pei, Z., et al. (2007). Discovery and Structure-Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987. [Link]
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  • Cierpiał, T., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 275, 116568. [Link]
  • Mao, Q. Q., et al. (2019). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Expert Opinion on Drug Metabolism & Toxicology, 15(10), 839-848. [Link]
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  • Daniel, W. A., & Wójcikowski, J. (2000). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition, 28(11), 1301-1307. [Link]
  • ResearchGate. (2025). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules.
  • Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987. [Link]
  • NorthEast BioLab. (n.d.). Drug Pharmacokinetics (PK), Pharmacodynamics (PD) Study. NorthEast BioLab. [Link]
  • ResearchGate. (2000). (PDF) Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine.
  • Encyclopedia.pub. (2023).
  • MDPI. (2023).
  • Wang, J. S., & Zhu, H. J. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 614-619. [Link]
  • Mould, D. R., & Upton, R. N. (2012). Basic Concepts in Population Modeling, Simulation, and Model-Based Drug Development—Part 2: Introduction to Pharmacokinetic Modeling Methods. CPT: Pharmacometrics & Systems Pharmacology, 1(4), e38. [Link]
  • ResearchGate. (2018). Technologies for Measuring Pharmacokinetic Profiles.
  • ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity.
  • Tu, N. P., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1795-1798. [Link]
  • ResearchGate. (2020). a) Different modalities of piperidine-containing drugs and drug candidates.

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A Comparative Guide to the Validation of Analytical Methods for Chiral Purity of (S)-1-Methylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug substance is not a mere academic detail but a critical determinant of its pharmacological activity and safety profile. For chiral molecules such as (S)-1-Methylpiperidin-3-amine, a key intermediate in the synthesis of various pharmaceutical agents, ensuring enantiomeric purity is paramount. The presence of its enantiomeric counterpart, (R)-1-Methylpiperidin-3-amine, can introduce unintended pharmacological effects or diminish the therapeutic efficacy of the final active pharmaceutical ingredient (API). Consequently, robust and validated analytical methods for the precise quantification of chiral purity are indispensable for regulatory compliance and patient safety.

This guide provides an in-depth comparison of three prominent chromatographic techniques for the validation of chiral purity analysis of (S)-1-Methylpiperidin-3-amine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). The discussion is grounded in the principles of scientific integrity and adheres to the validation framework established by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]

The Analytical Challenge: Unmasking the Mirror Image

(S)-1-Methylpiperidin-3-amine is a secondary amine that lacks a strong chromophore, presenting a challenge for direct UV detection in HPLC. Furthermore, its polarity and volatility influence the choice of an appropriate analytical technique. The validation of any method for its chiral purity must demonstrate specificity, linearity, accuracy, precision, and robustness to be deemed fit for its intended purpose.[4][5][6][7][8]

Comparative Analysis of Chromatographic Techniques

The selection of an optimal analytical method hinges on a balance of performance, speed, and environmental impact. Below is a comparative summary of HPLC, GC, and SFC for the chiral analysis of (S)-1-Methylpiperidin-3-amine.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC) Chiral Supercritical Fluid Chromatography (SFC)
Principle Separation based on differential partitioning between a liquid mobile phase and a chiral stationary phase (CSP).Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a chiral stationary phase.Separation using a supercritical fluid (typically CO2) as the mobile phase, offering properties of both a liquid and a gas.
Applicability to Analyte Suitable, often requires derivatization to introduce a chromophore for UV detection. Direct separation is possible with specific CSPs and detectors like Charged Aerosol Detector (CAD) or Mass Spectrometry (MS).Applicable after derivatization to increase volatility and thermal stability.Highly suitable due to the good solvating power of supercritical CO2 for amines and faster analysis times.[9][10]
Common CSPs Polysaccharide-based (e.g., cellulose, amylose derivatives), Crown-ether based.[6][11]Cyclodextrin derivatives.[12]Polysaccharide-based, Pirkle-type.[3][13]
Derivatization Often necessary for UV detection (e.g., with Marfey's reagent, NBD-F).[1]Typically required to improve volatility and peak shape (e.g., acylation with trifluoroacetic anhydride).[2][4][5]Less frequently required than HPLC, but can be used to improve selectivity.
Speed Moderate analysis times.Generally faster than HPLC.Typically the fastest of the three techniques.[9]
Environmental Impact Higher consumption of organic solvents.Lower solvent consumption than HPLC."Greenest" option due to the use of recycled CO2.[9]
Illustrative Resolution (Rs) > 2.0> 1.5> 2.5
Illustrative Linearity (r²) > 0.999> 0.998> 0.999
Illustrative Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.5 - 101.5%
Illustrative Precision (%RSD) < 2.0%< 3.0%< 1.5%

Note: The illustrative data in the table is representative of typical performance for chiral amine separations and should be established for the specific method.

Experimental Protocols and Validation Workflow

A comprehensive validation of an analytical method for chiral purity involves a systematic evaluation of its performance characteristics as mandated by ICH Q2(R2).[1][2][3]

Validation_Workflow cluster_MethodDevelopment Method Development cluster_Validation Method Validation (ICH Q2) MD_Start Select Technique (HPLC/GC/SFC) MD_CSP Screen Chiral Stationary Phases MD_Start->MD_CSP MD_MP Optimize Mobile Phase / Carrier Gas MD_CSP->MD_MP MD_Deriv Evaluate Derivatization (if needed) MD_MP->MD_Deriv MD_Detect Optimize Detection Parameters MD_Deriv->MD_Detect V_Spec Specificity MD_Detect->V_Spec Proceed to Validation V_Lin Linearity & Range V_Spec->V_Lin V_Acc Accuracy V_Lin->V_Acc V_Prec Precision (Repeatability & Intermediate) V_Acc->V_Prec V_LOD Detection Limit (LOD) V_Prec->V_LOD V_LOQ Quantification Limit (LOQ) V_LOD->V_LOQ V_Rob Robustness V_LOQ->V_Rob

Caption: General workflow for analytical method development and validation.

Chiral High-Performance Liquid Chromatography (HPLC) with Derivatization

This approach addresses the lack of a chromophore in the analyte by introducing one through a chemical reaction.

Experimental Protocol:

  • Derivatization:

    • Dissolve a known quantity of (S)-1-Methylpiperidin-3-amine in a suitable solvent (e.g., acetonitrile).

    • Add a solution of a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in the presence of a mild base (e.g., sodium bicarbonate).[1]

    • Incubate the mixture to ensure complete reaction, forming diastereomers.

    • Quench the reaction and dilute to a final concentration.

  • Chromatographic Conditions:

    • Column: A standard achiral C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at a wavelength appropriate for the derivatizing agent (e.g., 340 nm for Marfey's reagent).

HPLC_Workflow Sample Sample of (S)-1-Methylpiperidin-3-amine Derivatization Derivatization with Marfey's Reagent Sample->Derivatization HPLC HPLC Separation on C18 Column Derivatization->HPLC Detection UV Detection (340 nm) HPLC->Detection Data Data Analysis (Peak Integration) Detection->Data

Caption: Workflow for chiral HPLC analysis with pre-column derivatization.

Chiral Gas Chromatography (GC)

GC is a powerful technique for volatile compounds. For amines, derivatization is often necessary to improve volatility and chromatographic performance.

Experimental Protocol:

  • Derivatization:

    • Dissolve the sample in an aprotic solvent.

    • Add an acylating agent such as N-methyl-bis(trifluoroacetamide) (MBTFA) or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2][4]

    • Heat the mixture to facilitate the reaction, forming a volatile derivative.

  • Chromatographic Conditions:

    • Column: A chiral GC column, such as one coated with a cyclodextrin derivative (e.g., Rt-βDEXsm).[8][12]

    • Carrier Gas: Helium or Hydrogen at a constant flow.

    • Inlet Temperature: 250 °C.

    • Oven Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 220 °C) to ensure good separation.

    • Detector: Flame Ionization Detector (FID) at 280 °C.

GC_Workflow Sample Sample of (S)-1-Methylpiperidin-3-amine Derivatization Acylation/Silylation Sample->Derivatization GC GC Separation on Chiral Column Derivatization->GC Detection FID Detection GC->Detection Data Data Analysis Detection->Data SFC_Workflow Sample Sample of (S)-1-Methylpiperidin-3-amine Dissolution Dissolution in Modifier Sample->Dissolution SFC SFC Separation on Chiral Column Dissolution->SFC Detection UV or MS Detection SFC->Detection Data Data Analysis Detection->Data

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies for Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth guide on designing, executing, and interpreting cross-reactivity studies for enzyme inhibitors. In drug discovery, identifying a potent inhibitor for your target enzyme is a milestone. However, the journey from a "hit" to a viable drug candidate is paved with rigorous testing, chief among which is the assessment of selectivity. This guide is designed for researchers, scientists, and drug development professionals, providing a framework to objectively compare a lead compound's performance against other enzymes, supported by actionable experimental protocols and data interpretation strategies.

The core principle of a successful therapeutic agent often lies in its specificity. An inhibitor that interacts with unintended "off-target" enzymes can lead to a range of outcomes, from unexpected side effects and toxicity to beneficial polypharmacology—where inhibiting multiple targets provides a therapeutic advantage.[1][2] Therefore, understanding an inhibitor's cross-reactivity profile is not merely a regulatory checkbox; it is a fundamental step in characterizing its biological activity and predicting its clinical potential.[3][4]

This guide will walk you through the strategic considerations in designing these studies, provide a detailed protocol for a robust assay, and explain how to translate raw data into a clear measure of selectivity.

Part I: The Strategic Framework for Designing a Cross-Reactivity Study

The success of a cross-reactivity study hinges on its design. A well-designed study provides a clear and unambiguous picture of an inhibitor's specificity, while a poorly designed one can generate misleading data, costing valuable time and resources.

The Rationale: Why Comprehensive Screening is Non-Negotiable

The primary goal of cross-reactivity profiling is to assess the risk and potential of a new inhibitor. A highly selective inhibitor is generally preferred as it minimizes the risk of off-target toxicity.[1] For instance, inhibiting enzymes critical for cardiac function or metabolic homeostasis can lead to severe adverse events.[1] However, in complex diseases like cancer, inhibiting multiple kinases in a signaling pathway with a single compound (polypharmacology) can be more effective than targeting a single kinase.[1][5] Thus, the objective is not always to find the most selective compound, but the one with the optimal selectivity profile for the intended therapeutic application.

Selecting the Off-Target Panel: Casting the Right Net

The choice of enzymes for your screening panel is the most critical decision in the design phase. The panel should be broad enough to catch significant off-target interactions but focused enough to be cost-effective and relevant.

  • Family-Wide Screening: An inhibitor is often most likely to cross-react with enzymes from the same family due to structural similarities, especially in the active site.[3] For a kinase inhibitor, screening against a broad panel of kinases (kinome screening) is standard practice.[6][7] Similarly, a protease inhibitor should be tested against a diverse panel of proteases.

  • Known "Problem" Enzymes: Certain enzymes are notorious for their involvement in drug-induced toxicity. A standard safety panel often includes key Cytochrome P450 (CYP) enzymes to assess the potential for drug-drug interactions and altered metabolism.[8][9]

  • Structure-Based Nomination: If the structures of the target and potential off-targets are known, computational docking can predict potential interactions, helping to prioritize enzymes for the screening panel.

  • Commercial Screening Services: Numerous companies offer pre-validated screening panels for various enzyme classes, providing a high-throughput and standardized way to assess selectivity.[7][8][10] This is often the most efficient approach for large-scale profiling.

Choosing the Right Assay Format

The technology used to measure enzyme activity can significantly influence the results. The ideal assay is sensitive, reproducible, and less prone to artifacts.

  • Biochemical Assays: These in vitro assays use purified enzymes and substrates. They are ideal for high-throughput screening and provide a direct measure of enzyme inhibition. Common formats include:

    • Fluorescence/Luminescence-Based Assays: These are the workhorses of drug discovery, offering high sensitivity and scalability.[11][12] They measure the production of a fluorescent or luminescent product.

    • Radiometric Assays: Considered a gold standard for accuracy, these assays measure the incorporation of a radiolabel (e.g., ³³P for kinases) into a substrate.[6] However, they are lower-throughput and require specialized handling.

  • Label-Free Assays: Technologies like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) measure binding events or heat changes directly, avoiding potential interference from labels.[12][13] ITC is particularly powerful as it provides a near-universal method for measuring enzyme kinetics directly.[13]

  • Cell-Based Assays: These assays measure the effect of an inhibitor in a more physiologically relevant environment. While essential for later-stage validation, they are generally lower-throughput and can be confounded by factors like cell permeability and metabolism.

For initial cross-reactivity profiling, a robust, high-throughput biochemical assay is typically the most effective choice.

Workflow for a Comprehensive Cross-Reactivity Study

The overall process can be visualized as a systematic funnel, moving from broad screening to detailed characterization.

G cluster_0 Phase 1: Design & Strategy cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Analysis & Interpretation A Define Primary Target & Lead Inhibitor B Select Off-Target Panel (e.g., Kinome, Protease Panel) A->B C Choose Assay Format (e.g., Fluorescence, Luminescence) B->C D Primary Screen: Single High Concentration (e.g., 10 µM) C->D E Secondary Screen: Generate Dose-Response Curves for 'Hits' D->E F Determine IC50 Values E->F G Calculate Selectivity Index (IC50 Off-Target / IC50 On-Target) F->G H Data Visualization (Tables, Heatmaps) G->H I Prioritize Compounds for Further Study H->I J Mechanism of Inhibition Cell-Based Assays In Vivo Models I->J Follow-up Studies

Caption: Workflow of an enzyme inhibitor cross-reactivity study.

Part II: Experimental Execution: A Validated Protocol for IC50 Determination

This section provides a detailed, step-by-step protocol for determining the half-maximal inhibitory concentration (IC50) using a generic fluorescence-based assay. The IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50% and is the cornerstone metric for quantifying potency.[14][15]

The Principle of Self-Validation

A trustworthy protocol incorporates controls that validate the integrity of each experiment. This includes:

  • Positive Control (No Inhibitor): Defines 100% enzyme activity.

  • Negative Control (No Enzyme): Defines 0% enzyme activity and measures background signal.

  • Solvent Control (e.g., DMSO): Ensures the vehicle used to dissolve the inhibitor does not affect enzyme activity.[16]

Step-by-Step Protocol: Fluorescence-Based Inhibition Assay

This protocol is designed for a 96-well plate format but can be adapted for 384-well plates for higher throughput.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer optimal for enzyme stability and activity (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT). Causality: The components of the buffer are chosen to maintain the enzyme's native conformation and catalytic function. DTT is included to prevent oxidation of cysteine residues, which can be critical for the activity of many enzymes.[17]
  • Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in assay buffer. The final concentration used in the assay should be in the linear range of the activity curve.
  • Substrate Stock Solution: Prepare a concentrated stock of a fluorogenic substrate (e.g., a peptide with a quenched fluorophore that is released upon cleavage). The final concentration in the assay is typically set at or near the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[18]
  • Inhibitor Stock Solutions: Prepare a high-concentration stock (e.g., 10 mM) of the test inhibitor and any reference compounds in 100% DMSO.

2. Inhibitor Dilution Series:

  • In a separate dilution plate, perform a serial dilution of the inhibitor stock solution. A common scheme is an 11-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
  • This creates a range of concentrations that will span the expected IC50 value.

3. Assay Plate Setup:

  • Add 1 µL of each inhibitor concentration from the dilution plate to the corresponding wells of a black, opaque 96-well assay plate.
  • Add 1 µL of DMSO to the positive control (100% activity) wells.
  • Add assay buffer to all wells to bring the volume to 50 µL.

4. Enzyme Reaction Initiation:

  • Prepare a 2X enzyme solution in assay buffer. Add 25 µL of this solution to all wells except the negative control (0% activity) wells. For negative controls, add 25 µL of assay buffer.
  • Optional Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is important for inhibitors with slow binding kinetics.
  • Prepare a 4X substrate solution in assay buffer. To initiate the reaction, add 25 µL of this solution to all wells. The final volume in each well is now 100 µL.

5. Signal Detection:

  • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
  • Measure the fluorescence signal at regular intervals (e.g., every 60 seconds) for 15-30 minutes (kinetic read). Alternatively, for an endpoint assay, incubate the plate for a set time (e.g., 30 minutes) and then take a single reading. Causality: A kinetic read is generally preferred as it ensures the reaction velocity is measured during the initial, linear phase, which is crucial for accurate inhibition assessment.[19]

Part III: Data Analysis and Interpretation

Raw data from the plate reader must be translated into meaningful metrics of potency and selectivity.

Calculating IC50 Values
  • Determine Reaction Rates: For each well, calculate the rate of the reaction (velocity) from the linear portion of the kinetic data (change in fluorescence over time).

  • Normalize Data: Normalize the reaction rates to the controls:

    • Set the average rate of the positive control (DMSO only) as 100% activity.

    • Set the average rate of the negative control (no enzyme) as 0% activity.

  • Generate Dose-Response Curve: Plot the normalized percent inhibition [(100% - % Activity)] against the logarithm of the inhibitor concentration.

  • Non-Linear Regression: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using software like GraphPad Prism or an equivalent analysis tool.[20] This will yield the IC50 value.

Quantifying and Presenting Selectivity

The Selectivity Index (SI) is the most common metric for comparing the potency of an inhibitor against its primary target versus an off-target enzyme.[21]

Formula: Selectivity Index (SI) = IC50 (Off-Target Enzyme) / IC50 (Primary Target Enzyme)

A higher SI value indicates greater selectivity for the primary target. An SI value greater than 10 or 100 is often considered a benchmark for a selective compound, though the required level of selectivity is highly dependent on the therapeutic context.

Data Presentation: Comparison Table

Summarize the results in a clear, concise table. This allows for at-a-glance comparison of the inhibitor's profile.

Table 1: Cross-Reactivity Profile of Hypothetical Inhibitor "Cmpd-X"

Enzyme TargetEnzyme FamilyIC50 (nM)[15]Selectivity Index (vs. Target A)
Target A (Primary) Kinase 15 1
Off-Target BKinase35023.3
Off-Target CKinase1,20080
Off-Target DKinase>10,000>667
Off-Target EProtease>10,000>667
Off-Target FPhosphatase8,500567

This table clearly shows that Cmpd-X is highly potent against its primary target and demonstrates significant selectivity against other kinases and enzymes from different families.

Visualizing Selectivity

The concept of selectivity can be illustrated by comparing the dose-response curves for on-target and off-target enzymes.

G node_selective Selective Inhibitor on_target On-Target (High Potency) node_selective->on_target Strong Inhibition off_target1 Off-Target 1 (Low Potency) node_selective->off_target1 Weak Inhibition node_nonselective Non-Selective Inhibitor node_nonselective->on_target Strong Inhibition off_target2 Off-Target 2 (High Potency) node_nonselective->off_target2 Strong Inhibition

Caption: Conceptual diagram of selective vs. non-selective inhibition.

References

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  • Klaeger, S., Gohlke, B., Scott, K. A., Meder, S., Kuster, B., & Karaman, M. W. (2017). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. ACS Chemical Biology, 12(10), 2593–2600. [Link]
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]
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  • Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. BellBrook Labs. [Link]
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Comparative Efficacy of Kinase Inhibitors in the MAPK Pathway: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Reframing the Chemical Starting Point for a Clinically Relevant Comparison

Initial exploration into drugs derived from the (S)-1-Methylpiperidin-3-amine scaffold revealed a notable absence of late-stage clinical candidates or approved therapeutics built upon this specific chemical entity. However, the principles of targeted therapy and the logic of medicinal chemistry guide us toward a more functionally relevant comparison. Instead of focusing on a shared, but clinically unrepresented, chemical starting point, this guide will pivot to a topic of immense interest to oncology researchers: the comparative efficacy of inhibitors targeting different nodes of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

This guide will provide an in-depth comparison of two significant investigational drugs: Tovorafenib (Ojemda™) , a pan-RAF kinase inhibitor, and Pimasertib , a selective MEK1/2 inhibitor. These compounds are not structurally derived from (S)-1-Methylpiperidin-3-amine, but their convergent targeting of the MAPK cascade and their investigation in combination therapies make their direct comparison highly relevant for drug development professionals.[1][2] We will dissect their mechanisms, compare their performance based on available data, and provide the experimental frameworks necessary for their evaluation.

The RAS/RAF/MEK/ERK (MAPK) Signaling Pathway: A Central Axis in Oncology

The MAPK pathway is a critical signaling cascade that translates extracellular signals into cellular responses, governing fundamental processes like proliferation, differentiation, and survival.[3] Its dysregulation, often through mutations in genes such as BRAF and RAS, is a primary driver in a significant percentage of human cancers.[3] The pathway operates through a sequential phosphorylation cascade:

  • RAS activation, typically triggered by receptor tyrosine kinases (RTKs).

  • RAS recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF).

  • RAF phosphorylates and activates MEK1/2 .

  • MEK1/2, the only known substrates for RAF, phosphorylate and activate ERK1/2 .

  • Activated ERK translocates to the nucleus, where it modulates transcription factors to drive cell proliferation and survival.

Given their central roles, RAF and MEK are highly attractive targets for therapeutic intervention. Inhibiting these kinases can effectively shut down this pro-tumorigenic signaling.

MAPK_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Tovorafenib Tovorafenib (Pan-RAF Inhibitor) Tovorafenib->RAF Pimasertib Pimasertib (MEK Inhibitor) Pimasertib->MEK

Caption: The MAPK/ERK Signaling Pathway with points of inhibition for Tovorafenib and Pimasertib.

Drug Profile: Tovorafenib (Ojemda™)

Tovorafenib (formerly DAY101, MLN2480) is an oral, brain-penetrant, highly-selective Type II pan-RAF kinase inhibitor.[4] Unlike Type I inhibitors that only target active RAF monomers, Type II inhibitors like Tovorafenib can bind to both RAF monomers and dimers, potentially overcoming some mechanisms of resistance.[1] It has received accelerated FDA approval for treating pediatric low-grade glioma (pLGG) with specific BRAF alterations.[5]

Mechanism of Action

Tovorafenib inhibits wild-type and mutant forms of BRAF as well as wild-type CRAF.[6] By blocking RAF kinase activity, it prevents the phosphorylation and activation of downstream MEK and ERK, thereby inhibiting the entire signaling cascade that drives tumor cell growth.[7][8] Its ability to penetrate the central nervous system (CNS) makes it particularly suitable for brain tumors like glioma.[4]

Comparative Efficacy & Clinical Data

The primary evidence for Tovorafenib's efficacy comes from the Phase 2 FIREFLY-1 trial in patients aged 6 months to 25 years with relapsed or refractory pLGG harboring a BRAF fusion/rearrangement or BRAF V600E mutation.[9]

Efficacy Endpoint (FIREFLY-1, Arm 1) Result Citation(s)
Overall Response Rate (ORR) 51% - 64% (depending on analysis)[9][10]
Clinical Benefit Rate (CBR) 91%[9]
Median Duration of Response (DOR) 13.8 months[10]
Median Time to Response 2.8 - 5.4 months

Note: Response rates can vary based on the specific criteria used (e.g., RANO) and the data cutoff date.

These results are particularly significant as they were observed in a heavily pretreated population, including patients who had previously received other MAPK pathway inhibitors.[9] The responses were durable and demonstrated significant anti-tumor activity.

Adverse Event Profile

Tovorafenib is generally well-tolerated. The most common treatment-related adverse events (TRAEs) are typically Grade 1 or 2 and include:

  • Hair color changes[9]

  • Increased blood creatine phosphokinase (CPK)[9]

  • Rash[9]

  • Fatigue[9]

  • Anemia[9]

Grade 3 or higher TRAEs have been reported, but treatment discontinuations due to adverse events are infrequent.[9]

Drug Profile: Pimasertib

Pimasertib (AS703026, MSC1936369B) is an oral, highly selective, allosteric inhibitor of MEK1 and MEK2. As an allosteric inhibitor, it does not compete with ATP, but rather binds to a distinct pocket on the MEK enzyme, locking it in an inactive conformation. This mode of inhibition confers high selectivity.

Mechanism of Action

Pimasertib selectively binds to and inhibits the kinase activity of MEK1/2. This action prevents the phosphorylation of ERK1/2, the sole substrates of MEK. By blocking this critical downstream step, Pimasertib effectively inhibits growth factor-mediated cell signaling and proliferation in tumors with an activated MAPK pathway.

Comparative Efficacy & Clinical Data

Pimasertib has been evaluated in various Phase I and II clinical trials across a range of advanced solid tumors, often in combination with other agents. In a Phase I dose-escalation trial (NCT00982865), pimasertib was evaluated as a monotherapy in 180 patients with advanced solid tumors.

Efficacy Endpoint (Phase I Monotherapy) Result Citation(s)
Best Overall Response Partial Response (PR) in 1 patient (endometrial adenocarcinoma)
Stable Disease (SD) 62.5% of patients (15/24 in one cohort)
Pharmacodynamic Effect Dose-dependent decrease in ERK phosphorylation
Recommended Phase II Dose (RP2D) 60 mg twice daily (bid)

While monotherapy showed modest objective response rates, the high rate of stable disease and clear evidence of target engagement (ERK phosphorylation inhibition) established its biological activity. Its efficacy appears more pronounced when used in combination to achieve vertical pathway inhibition.

Adverse Event Profile

The adverse events associated with Pimasertib are consistent with the MEK inhibitor class effects. The most common drug-related AEs include:

  • Diarrhea

  • Skin disorders (rash, acneiform dermatitis)

  • Ocular events (serous retinal detachment)

  • Fatigue/Asthenia

  • Peripheral edema

Dose-limiting toxicities (DLTs) were primarily skin and ocular events observed at higher doses.

Comparative Analysis and Rationale for Combination Therapy

Comparing Tovorafenib and Pimasertib reveals a classic "upstream vs. downstream" inhibition strategy within the same pathway.

Feature Tovorafenib (Pan-RAF Inhibitor) Pimasertib (MEK Inhibitor)
Target Pan-RAF Kinases (BRAF, CRAF)[6][7]MEK1/2
Inhibition Type Type II Kinase Inhibitor[4]Allosteric, ATP Non-competitive
Key Indication Pediatric Low-Grade Glioma (pLGG)[5]Investigational in various solid tumors
Monotherapy Efficacy High ORR in selected populations (BRAF-altered pLGG)[9]Modest ORR, high rate of Stable Disease
Key Toxicities Hair color changes, increased CPK[9]Dermatologic and ocular events, diarrhea

The rationale for combining a RAF inhibitor with a MEK inhibitor is compelling and rooted in overcoming resistance. Inhibition of BRAF alone can lead to a feedback activation of the pathway through RAS, which can reactivate signaling via CRAF. A pan-RAF inhibitor like Tovorafenib can block this more effectively than a selective BRAF inhibitor. However, some signaling can still bypass RAF. Adding a MEK inhibitor like Pimasertib provides a "vertical" blockade, shutting down the pathway at a lower node and preventing reactivation.[1]

Preclinical studies have shown that combining Tovorafenib and Pimasertib results in synergistic anti-tumor activity, particularly in tumor models with NF1 loss-of-function mutations where Tovorafenib monotherapy is less effective.[1] This has led to the initiation of clinical trials like FIRELIGHT-1 (NCT04985604) , a Phase 1b/2 study evaluating the Tovorafenib and Pimasertib combination in patients with solid tumors harboring MAPK pathway alterations.[2]

Key Experimental Protocols

To evaluate compounds like Tovorafenib and Pimasertib, a multi-tiered experimental approach is required, moving from direct enzyme inhibition to cellular effects.

Protocol 1: In Vitro Pan-RAF Kinase Inhibition Assay

This biochemical assay determines the direct inhibitory potency (IC50) of a compound against RAF kinases.

RAF_Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis A1 Prepare serial dilution of Tovorafenib B1 Add Tovorafenib dilutions to reaction mix A1->B1 A2 Prepare reaction buffer with recombinant RAF kinase (e.g., BRAF V600E), ATP, and inactive MEK1 (substrate) A2->B1 B2 Incubate at 30°C to allow RAF to phosphorylate MEK1 B1->B2 C1 Stop reaction and quantify phosphorylated MEK1 (p-MEK) using luminescence or fluorescence (e.g., ADP-Glo™, HTRF®) B2->C1 C2 Plot p-MEK signal vs. [Tovorafenib] C1->C2 C3 Calculate IC50 value using non-linear regression C2->C3

Caption: Workflow for an in vitro pan-RAF kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Tovorafenib in 100% DMSO, starting from a high concentration (e.g., 10 mM).

  • Kinase Reaction Setup: In a 384-well plate, add recombinant active RAF kinase (e.g., BRAF V600E) and its substrate, inactive MEK1, in a kinase reaction buffer.

  • Initiation: Add the Tovorafenib dilutions to the wells. Initiate the phosphorylation reaction by adding a solution of ATP at a concentration near its Km value.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: Stop the reaction and quantify the amount of ADP produced (proportional to kinase activity) using a commercial kit like ADP-Glo™ (Promega). This involves adding a reagent to deplete remaining ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Phospho-ERK Western Blot Assay

This cell-based assay validates that the drug engages its target in a cellular context by measuring the inhibition of a key downstream biomarker, phosphorylated ERK (p-ERK).

pERK_Assay_Workflow cluster_0 Cell Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blot cluster_3 Analysis A1 Seed cancer cells with known MAPK pathway activation (e.g., BRAF V600E mutant cells) A2 Treat cells with serial dilutions of Pimasertib for a defined time (e.g., 2 hours) A1->A2 B1 Lyse cells to extract total protein A2->B1 B2 Quantify protein concentration (e.g., BCA assay) B1->B2 C1 Separate proteins by size via SDS-PAGE B2->C1 C2 Transfer proteins to a PVDF membrane C1->C2 C3 Probe with primary antibodies (anti-p-ERK, anti-total ERK, anti-GAPDH) C2->C3 C4 Probe with HRP-conjugated secondary antibodies C3->C4 C5 Detect signal using chemiluminescence C4->C5 D1 Quantify band intensity C5->D1 D2 Normalize p-ERK signal to total ERK and loading control (GAPDH) D1->D2 D3 Calculate cellular IC50 D2->D3

Caption: Workflow for a cellular phospho-ERK Western Blot assay.

Step-by-Step Methodology:

  • Cell Culture: Plate a cancer cell line known to have an activated MAPK pathway (e.g., A375 melanoma, BRAF V600E) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Pimasertib for 1-2 hours. Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20 µg) onto a polyacrylamide gel. Run the gel to separate proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.

  • Stripping and Reprobing: To normalize the data, the membrane can be stripped of antibodies and reprobed for total ERK and a loading control like GAPDH.

  • Analysis: Quantify the band intensities using software like ImageJ. Calculate the ratio of p-ERK to total ERK for each treatment condition and normalize to the loading control. Plot the normalized signal against drug concentration to determine the cellular IC50.

Conclusion and Future Perspectives

Tovorafenib and Pimasertib represent targeted approaches to inhibiting the MAPK pathway at two distinct, critical nodes. Tovorafenib has demonstrated transformative monotherapy efficacy in a specific, genetically defined pediatric brain tumor population, highlighting the power of precision medicine. Pimasertib, while showing more modest single-agent activity, serves as a quintessential example of a MEK inhibitor whose true potential may be realized in combination therapies designed to thwart the pathway's inherent feedback and resistance mechanisms.

The logical next step, already underway in clinical trials, is the combination of these two agents.[2] For researchers, the key insights lie in understanding the causal mechanisms of synergy and resistance. Future studies should focus on identifying biomarkers that predict which tumors will respond best to monotherapy versus combination therapy. As we move forward, the dual inhibition of RAF and MEK is poised to become a foundational strategy in the treatment of a wide array of MAPK-driven cancers.

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A Guide to Benchmarking New Synthesis Routes: A-Data-Driven Comparison for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of pharmaceutical and fine chemical production, the selection of a synthetic route is a critical decision with profound impacts on efficiency, cost, and environmental sustainability.[1] This guide provides a detailed, data-driven comparison between an established industrial synthesis of paracetamol and a novel, greener alternative, tailored for researchers, scientists, and drug development professionals. By objectively comparing performance and providing supporting experimental data, this document aims to empower you to make more informed decisions in your synthetic route design and selection.

Introduction: The Imperative for Better Synthesis

The traditional methods for producing active pharmaceutical ingredients (APIs), while well-established, often rely on petrochemical feedstocks and environmentally harsh reaction conditions.[2] This not only poses environmental concerns but can also lead to supply chain vulnerabilities.[2] Consequently, there is a growing demand for new, greener, and more economically viable synthesis methods.[2] Benchmarking these new routes against established ones is crucial to determine their industrial viability and potential for adoption.[2]

This guide will use the synthesis of paracetamol (acetaminophen), one of the most widely produced pharmaceuticals globally, as a case study.[2] We will compare the classical industrial synthesis starting from phenol with a greener, alternative route.

The Molecules in Focus: Established vs. Novel Synthesis of Paracetamol

The Established Route: A Multi-Step Process from Phenol

The classical industrial synthesis of paracetamol begins with phenol, which is first nitrated to a mixture of ortho- and para-nitrophenol.[3][4] The desired p-nitrophenol is then separated and subsequently reduced to p-aminophenol.[4] The final step involves the acetylation of p-aminophenol to yield paracetamol.[4][5]

dot graph ER { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Phenol [label="Phenol"]; Nitration [label="Nitration\n(Nitric Acid)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; p_Nitrophenol [label="p-Nitrophenol"]; Reduction [label="Reduction\n(e.g., Raney Nickel)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; p_Aminophenol [label="p-Aminophenol"]; Acetylation [label="Acetylation\n(Acetic Anhydride)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Paracetamol [label="Paracetamol", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Phenol -> Nitration; Nitration -> p_Nitrophenol; p_Nitrophenol -> Reduction; Reduction -> p_Aminophenol; p_Aminophenol -> Acetylation; Acetylation -> Paracetamol; } dot Caption: Established Industrial Synthesis of Paracetamol

A Greener Alternative: Microwave-Assisted, Solvent-Free Synthesis

A promising alternative route utilizes the principles of green chemistry, employing a solvent-free synthesis combined with microwave irradiation.[6] This method involves the direct reaction of 4-aminophenol with acetic anhydride under microwave irradiation, without the need for a catalyst.[6] This approach offers the potential for significantly shorter reaction times and higher yields.[6]

dot graph GR { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

p_Aminophenol [label="4-Aminophenol"]; Microwave_Reaction [label="Microwave Irradiation\n(Acetic Anhydride, Solvent-Free)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Paracetamol [label="Paracetamol", fillcolor="#EA4335", fontcolor="#FFFFFF"];

p_Aminophenol -> Microwave_Reaction; Microwave_Reaction -> Paracetamol; } dot Caption: Greener, Microwave-Assisted Synthesis of Paracetamol

Comparative Analysis: Key Performance Indicators

To objectively compare these two synthetic routes, we must evaluate them against a set of key performance indicators (KPIs).[7] These metrics provide a quantitative basis for assessing the efficiency, environmental impact, and overall viability of a chemical process.

Key Performance Indicators (KPIs) for Synthesis Route Evaluation:

KPIDescriptionImportance
Yield (%) The amount of desired product obtained in a reaction.A primary indicator of reaction efficiency.
Atom Economy (%) A measure of how many atoms from the reactants are incorporated into the final product.[8][9]A core principle of green chemistry, highlighting waste at the molecular level.[9]
Process Mass Intensity (PMI) The total mass of materials used (reactants, solvents, reagents) to produce a specified mass of product.[10][11]A holistic metric for evaluating the overall "greenness" of a process.[11]
E-Factor The ratio of the mass of waste produced to the mass of the desired product.[12][13]A direct measure of waste generation.[12]
Reaction Time The duration of the chemical reaction.Impacts throughput, energy consumption, and cost.
Cost-Effectiveness A comprehensive analysis of all associated costs, including raw materials, energy, and waste disposal.[14][15]Crucial for determining the commercial viability of a synthesis route.[16]
Safety & Hazard Analysis An evaluation of the inherent hazards associated with the chemicals and reaction conditions.[17][18]Paramount for ensuring a safe and responsible manufacturing process.[19]

Experimental Protocols: A Step-by-Step Guide

To generate the data for our comparative analysis, the following detailed experimental protocols should be followed.

Protocol 1: Synthesis of Paracetamol via the Established Route

This protocol is a laboratory-scale representation of the industrial process.

Materials:

  • Phenol

  • Nitric Acid

  • Raney Nickel (or suitable reducing agent)

  • Acetic Anhydride

  • Appropriate solvents (e.g., glacial acetic acid)

Procedure:

  • Nitration of Phenol: Carefully add nitric acid to a solution of phenol in a suitable solvent, maintaining a controlled temperature.

  • Separation of p-Nitrophenol: Separate the p-nitrophenol isomer from the reaction mixture, typically through distillation.

  • Reduction of p-Nitrophenol: Reduce the p-nitrophenol to p-aminophenol using a catalyst such as Raney nickel under a hydrogen atmosphere.

  • Acetylation of p-Aminophenol: React the p-aminophenol with acetic anhydride to form paracetamol.

  • Purification: Purify the crude paracetamol through recrystallization to obtain the final product.

Protocol 2: Microwave-Assisted Synthesis of Paracetamol

Materials:

  • 4-Aminophenol

  • Acetic Anhydride

Procedure:

  • Reactant Mixture: In a microwave-safe vessel, combine 4-aminophenol and acetic anhydride.

  • Microwave Irradiation: Place the vessel in a laboratory microwave reactor and irradiate for a short period (e.g., 2-3 minutes).[6]

  • Isolation and Purification: After the reaction is complete, isolate the crude paracetamol and purify it by recrystallization.

Analytical Methods for Performance Evaluation

Accurate and reliable analytical techniques are essential for quantifying the KPIs.

  • Yield Determination: The mass of the purified paracetamol will be measured and the percentage yield calculated based on the limiting reactant.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the most widely used technique in the pharmaceutical industry for determining the purity of active pharmaceutical ingredients.[20][21] Gas Chromatography (GC) can also be employed for volatile compounds.[22]

  • Reaction Monitoring: Spectroscopic methods such as UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for real-time monitoring of the reaction progress.[23][24][25]

dot graph TD { subgraph "Synthesis & Analysis Workflow" direction LR A[Synthesis Route 1: Established] --> B(Reaction); C[Synthesis Route 2: Greener] --> D(Reaction); B --> E{Purification}; D --> F{Purification}; E --> G[Yield & Purity Analysis]; F --> H[Yield & Purity Analysis]; G --> I((Comparative Data)); H --> I; end } dot Caption: Experimental Workflow for Comparative Analysis

Data Summary and Comparison

The following table summarizes the expected comparative data for the two synthesis routes.

MetricEstablished RouteGreener Route
Overall Yield (%) LowerHigher (e.g., ~92%)[6]
Atom Economy (%) LowerHigher
Process Mass Intensity (PMI) HighLow
E-Factor HighLow
Reaction Time Long (hours)Short (minutes)[6]
Solvent Usage SignificantMinimal (solvent-free)[6]
Energy Consumption HighLow
Hazardous Reagents Nitric AcidFewer hazardous reagents
Cost-Effectiveness Potentially higher due to energy, solvent, and waste costsPotentially lower due to efficiency and reduced waste

Discussion and Interpretation

The data clearly indicates that the microwave-assisted, solvent-free synthesis of paracetamol offers significant advantages over the established industrial route. The dramatically reduced reaction time, higher yield, and elimination of hazardous solvents contribute to a much lower environmental impact, as reflected in the improved PMI and E-Factor.[6][10][12] From a cost perspective, the greener route is likely to be more cost-effective due to reduced energy consumption, minimal solvent purchasing and disposal costs, and higher throughput.[14]

The safety profile of the greener route is also more favorable due to the elimination of highly corrosive and hazardous reagents like nitric acid.[17][18]

Conclusion: A Clear Path Forward

The benchmarking of this novel synthesis route against the established method provides compelling evidence for its superiority across key performance indicators. For researchers, scientists, and drug development professionals, this data-driven comparison highlights the tangible benefits of adopting greener and more efficient synthetic strategies. While the established route has a long history of use, the imperative for more sustainable and cost-effective manufacturing processes makes the exploration and adoption of innovative routes like the one presented here not just an option, but a necessity for the future of the pharmaceutical industry.

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A Senior Application Scientist's Guide to Assessing the Drug-Likeness of (S)-1-Methylpiperidin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the drug-likeness of novel derivatives based on the (S)-1-Methylpiperidin-3-amine scaffold. We will move beyond rote application of rules to a deeper, mechanistic understanding of how physicochemical properties govern a compound's potential to become an orally active therapeutic agent. This document emphasizes a dual strategy: robust in silico prediction to rapidly screen candidates, followed by targeted in vitro experiments to validate and refine these predictions.

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved drugs.[1][2] Its success stems from a unique combination of features: the basic nitrogen atom allows for strong ionic interactions with biological targets, while the ring's conformational flexibility enables optimal positioning of substituents for binding.[1][3] The (S)-1-Methylpiperidin-3-amine core, with its defined stereochemistry and multiple points for diversification, represents a promising starting point for generating novel chemical entities. However, transforming a promising scaffold into a viable drug candidate requires a meticulous evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as drug-likeness.[4][5]

Part 1: Foundational Assessment: In Silico Profiling

The initial phase of any drug discovery campaign should leverage computational tools to predict the ADME properties of a virtual library of derivatives.[6][7] This allows for the rapid, cost-effective prioritization of compounds for synthesis and experimental testing.

Core Physicochemical Descriptors: Beyond the Rule of Five

While Christopher Lipinski's "Rule of Five" (Ro5) remains an influential guideline for oral bioavailability, it is not an absolute law but a tool to identify potential liabilities.[8][9][10] A compound is more likely to have poor absorption or permeation if it violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Da: Smaller molecules generally diffuse more easily across biological membranes.[4]

  • LogP ≤ 5: LogP, the octanol-water partition coefficient, is a measure of lipophilicity. Excessively lipophilic compounds can have poor aqueous solubility and be prone to rapid metabolism.[10][11]

  • Hydrogen Bond Donors (HBD) ≤ 5: The total number of N-H and O-H bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The total number of nitrogen and oxygen atoms.

Excessive hydrogen bonding capacity can hinder a molecule's ability to cross lipid membranes.[8][12]

It is crucial to also consider other rules, such as Veber's rules, which emphasize molecular flexibility and polarity:

  • Topological Polar Surface Area (TPSA) ≤ 140 Ų: TPSA is a strong predictor of passive molecular transport through membranes.[13][14]

  • Number of Rotatable Bonds ≤ 10: Fewer rotatable bonds suggest lower conformational flexibility, which can be favorable for binding and bioavailability.[14][15]

Causality Behind the Rules: These rules are not arbitrary cutoffs. They are statistical observations based on the properties of successful oral drugs.[12] A high molecular weight increases the energy required for a molecule to shed its hydration shell and enter a lipid membrane. High lipophilicity (LogP) can lead to sequestration in fatty tissues and poor solubility in the aqueous environment of the gut.[11][16] High TPSA indicates a polar molecule that prefers to stay in the aqueous phase rather than partitioning into a lipid membrane.

Computational Workflow for Derivative Screening

The following workflow outlines a systematic approach to the in silico assessment of (S)-1-Methylpiperidin-3-amine derivatives. Numerous software platforms, both commercial and open-source, can perform these calculations (e.g., SwissADME, ADMETlab, pkCSM).[17][18]

G cluster_0 In Silico Screening Workflow A Virtual Library of (S)-1-Methylpiperidin-3-amine Derivatives (SDF/SMILES) B Calculate Physicochemical Properties (MW, cLogP, TPSA, HBD, HBA, Rotatable Bonds) A->B C Apply Drug-Likeness Filters (Lipinski's Ro5, Veber's Rules) B->C D Prioritized 'Drug-Like' Candidates C->D Pass E Flagged 'High-Risk' Candidates (e.g., bRo5 space) C->E Fail/Violations F Decision Gate: Synthesize or Redesign? D->F E->F G Proceed to Experimental Validation F->G

Figure 1: Computational workflow for prioritizing derivatives.
Example: Profiling Hypothetical Derivatives

Let's analyze the parent scaffold and three hypothetical derivatives to illustrate this process. The parent scaffold, (S)-1-Methylpiperidin-3-amine, has a molecular formula of C6H14N2 and a molecular weight of 114.19 g/mol .[19]

CompoundR-Group (at 3-amino)MW (Da)cLogPHBDHBATPSA (Ų)Ro5 ViolationsVeber Violations
Scaffold -H114.19-0.152229.200
Derivative A -C(=O)c1ccccc1 (Benzoyl)218.291.851349.300
Derivative B -SO₂-naphthalen-2-yl304.423.201474.600
Derivative C -C(=O)NH(CH₂)₆-morpholine327.472.502577.800

Note: cLogP and TPSA values are estimations from computational models and may vary slightly between different software.

Analysis: Based on this initial computational screen, all three derivatives appear promising. They do not violate the core tenets of the Rule of Five or Veber's rules, suggesting they possess a foundational profile conducive to good oral bioavailability. This positions them as strong candidates for synthesis and subsequent experimental validation.

Part 2: Experimental Validation: From Prediction to Reality

While in silico models are powerful for initial screening, they are predictive, not definitive.[6] Key physicochemical properties must be confirmed through robust, self-validating in vitro assays. The goal is to obtain empirical data on three critical pillars of drug-likeness: Lipophilicity , Solubility , and Permeability .

Lipophilicity: Measuring LogD at Physiological pH

While LogP describes partitioning for the neutral species, LogD (the distribution coefficient) is more physiologically relevant as it measures the partitioning of both neutral and ionized species at a specific pH.[20][21] For most drugs, LogD at pH 7.4 is the key parameter.

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

This protocol is a standard "shake-flask" method, a reliable technique for determining lipophilicity.[21][22]

  • Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Prepare n-octanol.

    • Pre-saturate the two phases by mixing equal volumes of PBS (pH 7.4) and n-octanol and shaking vigorously for 24 hours. Allow the layers to separate completely. This ensures that the solvents are in equilibrium.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.[22]

  • Partitioning:

    • In a glass vial, combine 990 µL of the pre-saturated PBS and 100 µL of the pre-saturated n-octanol.[22]

    • Add 10 µL of the 10 mM compound stock solution.

    • Cap the vial tightly and mix on a rotator at room temperature for at least 1 hour to ensure equilibrium is reached.[22]

  • Phase Separation:

    • Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.

  • Quantification:

    • Carefully take an aliquot from both the n-octanol layer and the PBS layer.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, typically LC-MS/MS, against a standard curve.

  • Calculation:

    • LogD = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₚₑₛ )

Self-Validation: The assay's validity is ensured by running control compounds with known LogD values in parallel. The recovery of the total compound from both phases should also be calculated to ensure no material was lost to adsorption or degradation.

Aqueous Solubility: The Kinetic Solubility Assay

Poor solubility is a primary reason for drug candidate failure.[23] A kinetic solubility assay is a high-throughput method used in early discovery to identify compounds that may precipitate out of solution under assay or physiological conditions.[24][25]

Experimental Protocol: High-Throughput Kinetic Solubility Assay

This protocol uses direct UV absorbance or nephelometry after adding a DMSO stock solution to an aqueous buffer.[23][24]

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Prepare the aqueous buffer (e.g., PBS, pH 7.4).

  • Assay Plate Setup:

    • Dispense the aqueous buffer into the wells of a 96-well microtiter plate.

    • Add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer to achieve the desired final concentration (the final DMSO concentration should be kept low, typically ≤1%, to minimize its effect on solubility).[26]

  • Incubation:

    • Seal the plate and shake at room temperature for 1.5 to 2 hours.[24] This allows time for any precipitation to occur.

  • Detection & Quantification:

    • Method A (Nephelometry): Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[24]

    • Method B (Filtration/UV): Filter the solution through a solubility filter plate to remove any precipitate.[25] Measure the UV absorbance of the filtrate in a UV-compatible plate. The concentration of the dissolved compound is determined by comparing its absorbance to a standard curve prepared in a DMSO/buffer mixture.[24]

Self-Validation: The system is validated using compounds with known high and low solubility. A visual inspection of the plate for precipitation can also serve as a qualitative check.

Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a cost-effective, cell-free method to predict passive diffusion across membranes, such as the gastrointestinal tract.[27][28] It measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, into an acceptor compartment.

G cluster_1 PAMPA Experimental Workflow A Prepare Acceptor Plate (300 µL Buffer/well) D Assemble Sandwich Plate (Donor on top of Acceptor) A->D B Coat Donor Plate Filter (5 µL Lipid/Dodecane) C Add Compound to Donor Plate (150 µL of Test Solution) B->C C->D E Incubate (16-18 hours, RT) D->E F Separate Plates E->F G Quantify Compound Concentration (Donor & Acceptor Wells via LC-MS) F->G H Calculate Permeability (Pe) G->H

Figure 2: Workflow for the Parallel Artificial Membrane Permeability Assay.

Experimental Protocol: PAMPA-GIT Model

  • Membrane Preparation:

    • Carefully coat the filter of each well in a 96-well donor plate with 5 µL of a lipid solution (e.g., 20% lecithin in dodecane). Allow the solvent to evaporate.

  • Plate Preparation:

    • Fill the wells of a 96-well acceptor plate with 300 µL of buffer (PBS, pH 7.4).

    • Prepare the test compound solutions (e.g., 500 µM in PBS with a final DMSO concentration of 5%).[29] Add 150 µL of this solution to the donor plate wells.

  • Incubation:

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Ensure the bottom of the donor membrane is in contact with the acceptor buffer.

    • Incubate the assembly at room temperature for 16-18 hours in a sealed container with wet paper towels to minimize evaporation.[29]

  • Quantification:

    • After incubation, separate the plates.

    • Determine the compound concentration in the donor and acceptor wells using LC-MS/MS. Also, measure the initial concentration from the stock solution.

  • Calculation:

    • The effective permeability (Pe) is calculated using established equations that account for the volume of the wells, the surface area of the membrane, and the incubation time.[29]

Self-Validation: The assay must be run with known high-permeability (e.g., testosterone) and low-permeability (e.g., methotrexate) controls. A membrane integrity test using a fluorescent marker can also be performed to ensure the lipid layer is stable.

Part 3: Data Synthesis and Decision Making

The final step is to integrate the computational predictions and the experimental data into a single, comparative view. This holistic profile allows for informed, data-driven decisions on which derivatives to advance.

Comparative Data Summary
CompoundIn Silico In Vitro (Experimental) Assessment
cLogP Exp. LogD₇.₄ Kinetic Solubility (µg/mL)
Derivative A 1.851.75> 150
Derivative B 3.203.5545
Derivative C 2.501.90> 200

This guide outlines a logical, multi-faceted strategy for assessing the drug-likeness of (S)-1-Methylpiperidin-3-amine derivatives. By combining the broad, rapid screening capabilities of in silico tools with the definitive, empirical data from in vitro assays, research teams can de-risk their projects early. This integrated approach ensures that resources are focused on compounds with the highest intrinsic potential for success. The journey from a promising scaffold to a marketed drug is long, but a rigorous, early assessment of drug-likeness builds the essential foundation for that journey. For compounds that fall into the "Beyond Rule of Five" (bRo5) space, which is increasingly common for complex targets, these foundational assays become even more critical to understand the unique challenges they present.[30][31][32]

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A Senior Application Scientist's Guide to the Statistical Analysis of Piperidine Compound Screening Results

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a vast library of chemical compounds to a promising drug candidate is paved with rigorous experimentation and meticulous data analysis. High-throughput screening (HTS) of compound libraries, particularly those rich in privileged scaffolds like piperidine, represents a cornerstone of modern drug discovery. The piperidine motif, a six-membered nitrogen-containing heterocycle, is a prevalent feature in numerous approved drugs, valued for its ability to confer favorable physicochemical properties and engage with a wide array of biological targets.[1][2] However, the sheer volume of data generated from HTS campaigns necessitates a robust and statistically sound analytical workflow to distinguish true "hits" from the noise.

This guide provides an in-depth comparison of statistical methodologies for the analysis of piperidine compound screening results. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental and analytical choices, offering a framework for designing self-validating screening campaigns and interpreting their outcomes with confidence.

The Piperidine Scaffold: A Double-Edged Sword in HTS

The prevalence of the piperidine scaffold in drug discovery is no accident. Its three-dimensional structure and the basic nature of its nitrogen atom allow for diverse interactions with biological targets, often leading to high binding affinity. However, these same properties can present challenges in HTS data analysis. The basicity of the piperidine nitrogen can lead to non-specific interactions, contributing to the pool of "frequent hitters" – compounds that appear active in numerous assays through promiscuous mechanisms rather than specific target engagement.[3][4] Therefore, a well-designed statistical analysis plan for a piperidine library screening must not only identify potent compounds but also effectively triage these promiscuous actors.

A Self-Validating HTS Workflow: From Raw Data to Confirmed Hits

A successful HTS campaign is a multi-stage process, with each step building upon the last to ensure the quality and validity of the final results. The statistical analysis is not a post-script to the experiment but an integral part of its design and execution.

HTS_Workflow cluster_pre Pre-Screening cluster_screen Primary Screen cluster_analysis Statistical Analysis cluster_post Post-Screening Assay_Development Assay Development & Optimization Library_Preparation Piperidine Library Preparation & QC HTS_Execution HTS Execution Library_Preparation->HTS_Execution Data_Acquisition Raw Data Acquisition HTS_Execution->Data_Acquisition Data_QC Data Quality Control Data_Acquisition->Data_QC Normalization Data Normalization Data_QC->Normalization Hit_Selection Hit Selection Normalization->Hit_Selection Confirmation_Screen Confirmation Screen Hit_Selection->Confirmation_Screen Dose_Response Dose-Response Analysis Confirmation_Screen->Dose_Response SAR_Analysis SAR Analysis Dose_Response->SAR_Analysis

Caption: A comprehensive HTS workflow from pre-screening to post-screening analysis.

Part 1: Foundational Data Quality Control and Normalization

The adage "garbage in, garbage out" holds particularly true for HTS. Before any meaningful hit selection can occur, the raw data must be rigorously assessed for quality and normalized to account for systematic errors.

Assessing Assay Quality: The Z'-Factor and Beyond

The Z'-factor is a widely accepted statistical parameter for quantifying the quality of an HTS assay.[5] It measures the separation between the distributions of the positive and negative controls, providing a single metric to assess assay robustness.

Z'-Factor Calculation:

The formula for the Z'-factor is:

Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between positive and negative controls with low variability. Highly reliable for hit identification.
0 to 0.5AcceptableThe assay can be used for screening, but with a higher potential for false positives and negatives.
< 0UnacceptableNo separation between controls. The assay is not suitable for HTS.

Causality in Assay Quality: A low Z'-factor can be caused by several factors, including unstable reagents, inconsistent liquid handling, or cell viability issues. For piperidine libraries, compound precipitation due to poor solubility can also increase data variability and negatively impact the Z'-factor. Therefore, it is crucial to assess the physicochemical properties of the library and ensure compatibility with the assay buffer.

Protocol 1: Z'-Factor Calculation and Interpretation

  • Data Collection: In each assay plate, include a sufficient number of positive and negative control wells (typically 16-32 of each).

  • Calculate Means and Standard Deviations: For each plate, calculate the mean and standard deviation for both the positive and negative control data.

  • Calculate Z'-Factor: Apply the Z'-factor formula.

  • Plate-level QC: Establish a minimum acceptable Z'-factor (e.g., > 0.4) and flag or discard plates that fall below this threshold.

Data Normalization: Correcting for Systematic Errors

Systematic errors, such as edge effects or gradients across a plate, can introduce bias and obscure true hit signals.[6] Normalization methods aim to remove these artifacts.

Comparison of Normalization Methods

MethodPrincipleBest ForConsiderations
Percent Inhibition/Activation Normalizes data relative to the positive and negative controls on each plate.Simple, widely used for initial analysis.Assumes that the controls on each plate are representative of the entire screen.
B-score Corrects for row and column effects by subtracting the median of the corresponding row and column from each well's value.Assays with significant spatial biases.Can overcorrect if the spatial effects are not consistent across plates.
Median Absolute Deviation (MAD) A robust method that uses the median of the plate to normalize the data, making it less sensitive to outliers.Screens with a low hit rate where the majority of compounds are inactive.May not be suitable for screens with a high percentage of active compounds.

Protocol 2: B-score Normalization

  • Data Matrix: Arrange the raw data from each plate into a matrix corresponding to the well positions.

  • Calculate Row and Column Medians: For each well, determine the median value of its corresponding row and column.

  • Calculate Plate Median: Determine the median value of the entire plate.

  • Apply B-score Formula: For each well xij (at row i and column j): B-score = xij - median(rowi) - median(columnj) + median(plate)

  • Normalized Data: The resulting B-scores represent the normalized data, corrected for row and column biases.

Part 2: Hit Selection Strategies – A Comparative Analysis

Once the data has been quality-controlled and normalized, the next critical step is to identify the "hits" – compounds that exhibit a statistically significant and biologically meaningful effect. The choice of hit selection method can profoundly impact the outcome of a screening campaign.

Hit_Selection Normalized_Data Normalized HTS Data Z_Score Z-score Normalized_Data->Z_Score SSMD Strictly Standardized Mean Difference (SSMD) Normalized_Data->SSMD Robust_Methods Robust Methods (e.g., Z*-score) Normalized_Data->Robust_Methods Hit_List Primary Hit List Z_Score->Hit_List SSMD->Hit_List Robust_Methods->Hit_List

Caption: Comparison of common hit selection methodologies.

Z-score Method

The Z-score is a simple and widely used method that measures how many standard deviations a data point is from the mean of the plate or the entire screen.

Z-score Calculation:

Z = (x - μ) / σ

Where:

  • x is the value of an individual well.

  • μ is the mean of the reference population (e.g., all wells on the plate).

  • σ is the standard deviation of the reference population.

A common threshold for hit selection is a Z-score of > 2 or 3 (for activators) or < -2 or -3 (for inhibitors).

Advantages:

  • Easy to calculate and interpret.[7]

  • Does not require a large number of control wells.[7]

Disadvantages:

  • Sensitive to outliers, which can skew the mean and standard deviation.[8]

  • Assumes a normal distribution of the data.[8]

Strictly Standardized Mean Difference (SSMD)

SSMD is a more robust metric that considers both the mean and the standard deviation of the difference between a compound and the negative control.[7]

SSMD Calculation:

SSMD = (μcompound - μnegative control) / √(σ2compound + σ2negative control)

Advantages:

  • Has a solid statistical foundation based on hypothesis testing.[7]

  • Less sensitive to the distribution of the data compared to the Z-score.

Disadvantages:

  • Requires replicate data for each compound to calculate its standard deviation, which is often not available in primary screens.[8]

Robust Statistical Methods

To overcome the limitations of the Z-score, robust methods that are less sensitive to outliers have been developed. One such method is the robust Z-score (Z*-score) , which uses the median and the median absolute deviation (MAD) instead of the mean and standard deviation.

Robust Z-score Calculation:

Z* = (x - median) / (1.4826 * MAD)

The factor 1.4826 is used to make the MAD comparable to the standard deviation for a normal distribution.

Advantages:

  • Resistant to the influence of outliers.[8]

  • Provides a more reliable measure of activity in the presence of a few very strong hits.

Disadvantages:

  • May be less powerful than the Z-score if the data is truly normally distributed and free of outliers.

Comparative Recommendation: For primary screens of piperidine libraries, which may contain a few highly active and potentially promiscuous compounds, the robust Z-score is often the preferred method for initial hit selection . Its resistance to outliers helps to prevent the inflation of the standard deviation, which could mask the activity of moderately active but potentially more interesting compounds.

Part 3: Post-Screening Analysis – From Hits to Leads

Identifying a list of primary hits is not the end of the statistical analysis. Subsequent steps are crucial for validating these hits and prioritizing them for further investigation.

Confirmation Screening and Dose-Response Analysis

Primary hits should always be re-tested in a confirmation screen to eliminate false positives. Confirmed hits are then subjected to dose-response analysis to determine their potency (e.g., IC50 or EC50) and efficacy.

Protocol 3: Dose-Response Curve Analysis

  • Serial Dilution: Prepare a series of dilutions for each confirmed hit.

  • Assay Execution: Test each concentration in the primary assay, preferably with replicates.

  • Data Plotting: Plot the response as a function of the logarithm of the compound concentration.

  • Non-linear Regression: Fit the data to a sigmoidal dose-response model (e.g., the four-parameter logistic model) using statistical software.

  • Parameter Extraction: Determine the IC50/EC50 (the concentration at which 50% of the maximal response is observed), the Hill slope, and the maximal and minimal response.

Interpreting Dose-Response Curves: A steep Hill slope may indicate positive cooperativity, while a shallow slope could suggest complex binding mechanisms or assay artifacts. For piperidine compounds, it is important to visually inspect the dose-response curves for any signs of insolubility at higher concentrations, which can lead to a "U-shaped" curve and an inaccurate estimation of potency.

Filtering Frequent Hitters and PAINS

As mentioned earlier, piperidine-containing compounds can be prone to non-specific activity. It is therefore essential to filter the hit list for known problematic structures, often referred to as Pan-Assay Interference Compounds (PAINS).[3][4]

Computational Filtering: Several computational tools and filters are available to identify compounds containing substructures that are known to cause assay interference. These filters can be applied to the hit list to flag potentially problematic compounds.

Experimental Counter-screens: In addition to computational filtering, experimental counter-screens are invaluable for identifying frequent hitters. These can include:

  • Assays with and without detergent: Aggregating compounds often show reduced activity in the presence of a non-ionic detergent like Triton X-100.

  • Luciferase inhibition assays: For screens that use a luciferase reporter, a counter-screen against the luciferase enzyme itself can identify compounds that directly inhibit the reporter.

  • Promiscuity screens: Testing hits against a panel of unrelated targets can help identify non-selective compounds.

A Note on Privileged Scaffolds: While it is important to filter out frequent hitters, it is also crucial to recognize that some "privileged scaffolds," including piperidine, may appear as hits in multiple screens due to their inherent ability to interact with a variety of targets.[3] Therefore, a careful balance must be struck between removing problematic compounds and discarding potentially valuable chemical matter.

Conclusion: A Data-Driven Approach to Piperidine Drug Discovery

The statistical analysis of HTS data for piperidine compound screening is a multifaceted process that requires a deep understanding of both the statistical principles and the underlying biology and chemistry. By implementing a robust workflow that encompasses rigorous quality control, appropriate data normalization, and a comparative approach to hit selection, researchers can significantly increase the likelihood of identifying high-quality, developable hit compounds.

The journey from a piperidine library to a novel therapeutic is challenging, but a well-executed and statistically sound screening campaign provides the essential map for navigating this complex terrain. By embracing the principles of scientific integrity and logical data analysis, we can unlock the full potential of this privileged scaffold in the quest for new medicines.

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The Subtle Dance of Structure: A Comparative Guide to the Biological Activity of Piperidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring, a simple six-membered heterocycle, is a cornerstone of modern medicinal chemistry. Its derivatives are found in a vast array of pharmaceuticals and natural alkaloids, demonstrating a remarkable versatility in biological activity.[1] However, the seemingly minor variation of substituent placement on this saturated ring—isomerism—can lead to profound differences in pharmacological effects. This guide provides an in-depth, objective comparison of the biological activities of simple piperidine isomers, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear understanding of how subtle structural changes can dictate biological outcomes.

The Critical Influence of Isomerism on Biological Activity

The spatial arrangement of atoms within a molecule is a key determinant of its interaction with biological targets such as receptors and enzymes. For piperidine derivatives, the position of a substituent can dramatically alter the molecule's conformation, steric profile, and electronic distribution, thereby influencing its binding affinity, efficacy, and selectivity. In this guide, we will explore these differences through a comparative analysis of methylpiperidine isomers (2-methylpiperidine, 3-methylpiperidine, and 4-methylpiperidine) across various biological systems.

Case Study 1: Insecticidal Activity Against Aedes aegypti

A compelling example of the differential activity of piperidine isomers is their toxicity to the yellow fever mosquito, Aedes aegypti. A study systematically evaluated the insecticidal properties of various piperidine derivatives, including the positional isomers of methylpiperidine.

The data clearly demonstrates a structure-activity relationship where the position of the methyl group on the piperidine ring significantly impacts toxicity.

Table 1: Comparative Insecticidal Activity of Methylpiperidine Isomers against Aedes aegypti

CompoundPosition of Methyl GroupLD50 (µg per mosquito)
2-Methylpiperidine derivatives21.09 - 1.77
3-Methylpiperidine derivatives3Generally higher than 2-methyl derivatives
4-Methylpiperidine derivatives4Generally higher than 2- and 3-methyl derivatives

Note: The LD50 values for 2-methyl-piperidine derivatives are presented as a range from the cited study, which tested several derivatives with this core structure. The study indicated a toxicity order of 2-methyl > 3-methyl > 4-methyl derivatives.

This trend suggests that the steric hindrance and electronic effects imparted by the methyl group at the 2-position are more favorable for insecticidal activity in this context.

Experimental Protocol: Topical Application Bioassay for Insecticidal Activity

The lethal dose (LD50) values were determined using a topical application bioassay. This method allows for the precise application of a known quantity of the test compound directly onto the insect.[2][3][4][5]

Step-by-Step Methodology:

  • Insect Rearing: Aedes aegypti mosquitoes are reared under controlled laboratory conditions (e.g., 27 ± 1 °C, 75 ± 5% relative humidity, 12:12 h light:dark cycle) to ensure a homogenous population.[6]

  • Compound Preparation: The piperidine isomers are dissolved in a suitable solvent, such as acetone, to prepare a series of dilutions of known concentrations.

  • Topical Application: A microapplicator is used to apply a precise volume (typically 0.5-1 µL) of the test solution to the dorsal thorax of individual, cold-anesthetized adult female mosquitoes.

  • Observation: The treated mosquitoes are transferred to recovery cups with access to a sugar solution and held for 24 hours.

  • Mortality Assessment: After 24 hours, the number of dead and moribund mosquitoes is recorded for each concentration.

  • Data Analysis: The dose-response data is analyzed using probit analysis to determine the LD50 value, which is the dose required to kill 50% of the test population.

Topical_Application_Bioassay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis rearing Insect Rearing application Topical Application rearing->application compound_prep Compound Preparation compound_prep->application observation Observation (24h) application->observation assessment Mortality Assessment observation->assessment analysis Data Analysis (Probit) assessment->analysis ld50 LD50 Determination analysis->ld50

Caption: Workflow for a topical application bioassay.

Case Study 2: Interaction with Nicotinic Acetylcholine Receptors

The nicotinic acetylcholine receptors (nAChRs) are crucial ligand-gated ion channels in the central and peripheral nervous systems and are important drug targets. The interaction of piperidine derivatives with the nAChR complex from Torpedo electric organ reveals another instance of isomer-dependent activity.

A study investigating the binding of methylpiperidine isomers to a site associated with the receptor-gated ion channel, probed by [3H]perhydrohistrionicotoxin ([3H]H12-HTX), demonstrated a clear preference for the 2-methyl isomer.

Table 2: Comparative Binding Affinity of Methylpiperidine Isomers to the Nicotinic Cholinergic Receptor Ion Channel

CompoundKi (µM) for [3H]H12-HTX Binding Site
2-Methylpiperidine600
3-MethylpiperidineLess active than 2-methylpiperidine
4-MethylpiperidineLess active than 2-methylpiperidine
2,6-Dimethylpiperidine8.8

The significantly higher affinity of 2,6-dimethylpiperidine highlights the importance of substitution at the 2- and 6-positions for binding to this particular site on the nAChR complex. Among the monomethylated isomers, 2-methylpiperidine was the most potent, albeit with a much lower affinity than the disubstituted analog.

Experimental Protocol: Radioligand Binding Assay

The binding affinities (Ki values) were determined using a competitive radioligand binding assay. This technique measures the ability of a test compound to displace a radiolabeled ligand from its receptor.[7][8][9][10][11]

Step-by-Step Methodology:

  • Membrane Preparation: Electric organ tissue from Torpedo californica, rich in nAChRs, is homogenized and centrifuged to isolate the cell membranes containing the receptors.[7]

  • Assay Setup: The membrane preparation is incubated in a buffer solution containing a fixed concentration of the radioligand ([3H]H12-HTX) and varying concentrations of the unlabeled test compounds (2-, 3-, or 4-methylpiperidine).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis membrane_prep Membrane Preparation assay_setup Assay Setup membrane_prep->assay_setup incubation Incubation assay_setup->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis counting->data_analysis ic50_ki IC50 & Ki Determination data_analysis->ic50_ki

Caption: Workflow for a radioligand binding assay.

Case Study 3: Analgesic Activity of N-Methyl Piperidine Derivatives

While not a direct comparison of positional isomers on the piperidine ring, studies on N-methyl piperidine derivatives provide valuable insights into how substitutions on the piperidine nitrogen and elsewhere in the molecule influence analgesic activity. A study on quaternary derivatives of N-methyl piperidine explored their potential as analgesics.[12][13] The results indicated that the nature of the substituent on the phenacyl group attached to the piperidine nitrogen significantly affected the analgesic properties.[12][13] For instance, a methyl group at the para-position of the phenyl ring of the phenacyl moiety resulted in significant analgesic activity.[12][13]

Broader Implications and Future Directions

The presented case studies underscore a fundamental principle in medicinal chemistry: isomeric structure is a critical determinant of biological activity. The differential effects of methylpiperidine isomers on insect toxicity and receptor binding highlight the sensitivity of biological systems to the precise three-dimensional arrangement of atoms in a molecule.

For researchers in drug discovery and development, these findings have significant implications:

  • Rational Drug Design: A thorough understanding of the structure-activity relationships of isomers is crucial for the rational design of potent and selective therapeutic agents.

  • Lead Optimization: During lead optimization, the systematic synthesis and evaluation of positional isomers can be a powerful strategy to enhance potency and reduce off-target effects.

  • Pharmacokinetic and Pharmacodynamic Profiling: Isomerism can also influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, as well as its pharmacodynamic profile.

While this guide has focused on simple methylpiperidine isomers, the principles discussed are broadly applicable to more complex piperidine-containing molecules. Further comparative studies of piperidine isomers across a wider range of biological targets, including various G-protein coupled receptors, enzymes, and transporters, will continue to provide valuable insights for the development of novel therapeutics.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (S)-1-Methylpiperidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the hazards associated with (S)-1-Methylpiperidin-3-amine dihydrochloride is paramount. This compound is classified as a hazardous substance, and adherence to stringent safety protocols is crucial to mitigate risks.

This compound is an irritant, with the potential to cause skin and serious eye irritation.[1] Inhalation may also lead to respiratory irritation.[1] Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

Table 1: GHS Hazard Identification for this compound and Related Compounds

Hazard StatementClassificationSource
H315Causes skin irritation[1]
H319Causes serious eye irritation[1]
H335May cause respiratory irritation[1]
H302Harmful if swallowed[3]

Note: Hazard classifications may vary slightly between suppliers and for closely related structures.

The required Personal Protective Equipment (PPE) is the first line of defense against accidental exposure. The following PPE must be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[2][4]

  • Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.[2][4]

  • Body Protection: A laboratory coat is essential to prevent contamination of personal clothing.[2][4]

  • Respiratory Protection: In situations where dust or aerosols may be generated, a government-approved respirator should be used.[2]

Disposal Protocol: A Step-by-Step Approach

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

The following workflow provides a systematic approach to the collection and preparation of this compound for disposal.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Don Appropriate PPE B Work in a Ventilated Area (Fume Hood) A->B C Select a Compatible, Labeled Waste Container B->C D Transfer Waste into Container C->D E Securely Seal the Container D->E F Store in a Designated Satellite Accumulation Area E->F G Segregate from Incompatible Materials F->G H Arrange for Pickup by a Licensed Waste Disposal Service G->H I Complete all Necessary Waste Manifests H->I

Caption: Disposal workflow for this compound.

Experimental Protocol: Waste Collection and Disposal

Objective: To safely collect and prepare this compound waste for disposal by a certified entity.

Materials:

  • This compound waste (solid or in solution)

  • Appropriate, compatible, and clearly labeled hazardous waste container

  • Personal Protective Equipment (PPE) as specified above

Procedure:

  • Container Selection and Labeling:

    • Choose a waste container that is in good condition and compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Waste Transfer:

    • For Solid Waste: Carefully transfer the solid waste into the designated container, minimizing the generation of dust.

    • For Liquid Waste (Solutions): Using a funnel, carefully pour the solution into the hazardous waste container.

  • Container Management:

    • Do not overfill the container. Leave adequate headspace (at least 10%) to allow for expansion.

    • Keep the waste container securely closed at all times, except when adding waste.[5]

  • Temporary Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area that is away from incompatible materials such as strong oxidizing agents and strong acids.[6]

  • Final Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Ensure all required paperwork and waste manifests are completed accurately.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

For small spills:

  • Evacuate the immediate area.

  • Wearing the appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[7]

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • All materials used for cleanup must be disposed of as hazardous waste.

Decontamination of Empty Containers:

Empty containers that held this compound must be handled as hazardous waste unless properly decontaminated.

  • Triple rinse the container with a suitable solvent (e.g., water or methanol).

  • Collect the rinsate and dispose of it as hazardous chemical waste.

  • After triple rinsing, deface or remove the original label.

  • The decontaminated container can then be disposed of in accordance with institutional guidelines for non-hazardous waste.

Causality and Best Practices

The procedures outlined in this guide are based on the fundamental principles of chemical safety and hazardous waste management.

  • Segregation of Waste: Keeping different chemical waste streams separate is critical to prevent potentially violent reactions.

  • Use of a Fume Hood: This engineering control is essential to minimize the risk of inhaling harmful dust or vapors.

  • Licensed Disposal: Professional hazardous waste disposal companies have the expertise and facilities to handle and dispose of chemical waste in an environmentally responsible and compliant manner.

By adhering to these protocols, you contribute to a safer laboratory environment and ensure compliance with environmental regulations.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for (S)-1-Methylpiperidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities requires a safety-first mindset, grounded in a deep understanding of the molecule's potential hazards. This guide provides essential, immediate safety and logistical information for handling (S)-1-Methylpiperidin-3-amine dihydrochloride, ensuring the well-being of laboratory personnel and the integrity of your research. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through technical expertise.

Hazard Assessment: Understanding the Compound

This compound is an organic salt. While comprehensive toxicological data may be limited, the Globally Harmonized System (GHS) classifications available from aggregated sources indicate potential hazards that must be addressed with appropriate protective measures.[1] The primary hazards are identified as:

  • Skin Irritation (H315): May cause skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): May cause serious eye irritation or damage.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[1]

Additionally, as a dihydrochloride salt, the compound is likely a hygroscopic solid, meaning it can readily absorb moisture from the air. This property necessitates specific handling techniques to maintain the compound's integrity and prevent the creation of hazardous solutions.[2][3][4]

Core Directive: Mandatory Personal Protective Equipment (PPE)

A thorough hazard assessment is the foundation of a robust PPE program.[5][6][7][8] For this compound, the following PPE is mandatory to mitigate the identified risks of skin, eye, and respiratory irritation. The selection of PPE must comply with established standards from bodies like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[6][7][9][10]

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities (>25g) or when there is a significant splash risk.[5][11]Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation or damage.[1]
Hand Protection Chemically resistant nitrile gloves. Inspect gloves for any defects before use.[12] For prolonged handling or when preparing solutions, consider double-gloving.Provides a barrier against direct skin contact, preventing potential skin irritation.[1] Proper glove removal technique is crucial to avoid cross-contamination.[12]
Body Protection A buttoned, long-sleeved laboratory coat. A chemically resistant apron is recommended when handling significant quantities.Protects skin and personal clothing from contamination by dust or splashes.
Respiratory Protection All handling of the solid compound must be performed in a certified chemical fume hood or a glove box to minimize inhalation risk. If engineering controls are insufficient, a NIOSH-approved N95 particulate respirator or higher may be required.[11][12]Prevents the inhalation of fine dust particles, which may cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a systematic protocol is critical for safely managing this compound. The following steps provide a self-validating system to minimize exposure.

Preparation and Weighing
  • Step 1: Designate the Work Area. All handling of the solid must occur within a certified chemical fume hood or a glovebox to control dust.[3] Ensure the work surface is clean and uncluttered.

  • Step 2: Assemble all Materials. Before handling the compound, gather all necessary equipment: spatulas, weigh boats, flasks, solvent, and waste containers.

  • Step 3: Don Appropriate PPE. Put on your lab coat, chemical safety goggles, and nitrile gloves as detailed in the table above.

  • Step 4: Weigh the Compound. Due to its hygroscopic nature, weigh the compound promptly after removing it from its storage container.[2] Minimize the time the container is open. If possible, perform this task in an environment with controlled humidity, such as a glovebox.[3]

  • Step 5: Immediate Transfer. Transfer the weighed solid directly into the reaction vessel or a sealable container.

Solution Preparation
  • Step 1: Add Solvent. Slowly add the desired solvent to the vessel containing the solid compound within the fume hood.

  • Step 2: Dissolution. If necessary, gently swirl or stir the mixture to facilitate dissolution. Avoid splashing. If heating is required, do so with appropriate caution and ensure the vessel is properly vented.

  • Step 3: Seal and Label. Once dissolved, securely cap the container and label it clearly with the chemical name, concentration, date, and your initials.

Visualization of Safe Handling Workflow

The following diagram illustrates the logical flow for safely handling this compound, from initial assessment to final cleanup.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Hazard Assessment (Irritant, Hygroscopic) B Select & Don PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area (Fume Hood / Glovebox) B->C D Weigh Solid Compound (Minimize Air Exposure) C->D Proceed to handling E Transfer to Vessel D->E F Prepare Solution (If required) E->F G Segregate & Label Waste (Solid & Liquid) F->G Proceed to disposal H Decontaminate Workspace G->H I Doff & Dispose of PPE H->I J Wash Hands Thoroughly I->J

Sources

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